Product packaging for Dodecylheptaglycol(Cat. No.:CAS No. 3055-97-8)

Dodecylheptaglycol

Numéro de catalogue: B1211360
Numéro CAS: 3055-97-8
Poids moléculaire: 494.7 g/mol
Clé InChI: DWHIUNMOTRUVPG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

An alkyl polyglycol ether of LAURYL ALCOHOL, chemically defined as an alcohol ethoxylate having an average alkyl chain of 12�??14 carbon atoms, and an ethylene oxide chain of 9 ethylene oxide units. It is used as a detergent, and medically as a local anesthetic, and as a sclerosing agent for the treatment of ESOPHAGEAL AND GASTRIC VARICES and VARICOSE VEINS.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H54O8 B1211360 Dodecylheptaglycol CAS No. 3055-97-8

Propriétés

IUPAC Name

2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H54O8/c1-2-3-4-5-6-7-8-9-10-11-13-28-15-17-30-19-21-32-23-25-34-26-24-33-22-20-31-18-16-29-14-12-27/h27H,2-26H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHIUNMOTRUVPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H54O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062816
Record name Heptaethylene glycol monododecyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3055-97-8
Record name Heptaethylene glycol dodecyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3055-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15,18,21-Heptaoxatritriacontan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,9,12,15,18,21-Heptaoxatritriacontan-1-ol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Heptaethylene glycol monododecyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,9,12,15,18,21-heptaoxatritriacontanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.350
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Core Mechanism of Action of Dodecylheptaglycol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylheptaglycol, a non-ionic surfactant also widely known as Polidocanol and Laureth-7, is a sclerosing agent primarily utilized in the treatment of varicose veins.[1][2][3] Its mechanism of action is centered on its ability to induce endothelial damage within blood vessels, leading to vessel occlusion and eventual fibrosis. This technical guide provides a comprehensive overview of the molecular and cellular events initiated by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Endothelial Cell Destruction

As a non-ionic detergent, this compound possesses both a polar hydrophilic head (polyethylene oxide chain) and a non-polar hydrophobic tail (dodecyl alcohol chain).[1] This amphipathic nature allows it to interact with and disrupt the lipid bilayer of endothelial cell membranes.[2] The primary mechanism of action can be summarized in the following key steps:

  • Membrane Disruption: Upon intravenous injection, this compound molecules integrate into the endothelial cell membrane. This disrupts the membrane's integrity, leading to increased permeability and eventual cell lysis.[2] The surfactant action also denatures proteins and lipids within the cell membrane, further contributing to cellular damage.[2]

  • Induction of Intracellular Signaling: The interaction of this compound with the endothelial cell membrane triggers intracellular signaling cascades. Notably, it activates cellular calcium signaling and nitric oxide pathways.[4] The precise mechanisms of this activation are still under investigation but are believed to be a direct consequence of membrane perturbation.

  • Endothelial Cell Death: The culmination of membrane disruption and altered intracellular signaling is endothelial cell death. The timing of this process is concentration-dependent.[4]

  • Hemostasis and Thrombosis: The damage to the endothelial lining exposes the subendothelial collagen and releases tissue factors. This initiates the coagulation cascade, leading to the aggregation of platelets at the site of injury.[2][5] A dense network of platelets, cellular debris, and fibrin (B1330869) forms, effectively occluding the vessel.[1][5]

  • Fibrotic Occlusion: Over time, the organized thrombus is replaced by connective fibrous tissue, leading to the permanent closure of the treated vein.[1]

Quantitative Data

The biological effects of this compound are highly dependent on its concentration and the duration of exposure. The following table summarizes key quantitative data from various in vitro studies.

ParameterCell TypeConcentrationEffectCitation
Cell Viability Human Umbilical Vein Endothelial Cells (HUVECs)80 µMLD50 after 48 hours of incubation.
Cell Death Bovine Aortic Endothelial Cells0.3%Cell death occurred within 15 minutes.
Cell Viability Bovine Aortic Endothelial Cells< 0.003%Cells remained alive after 60 minutes.
Membrane Disruption Endothelial CellsStarts at 0.0125%Disruption of the cell membrane begins.[6]
Hemolysis Whole Blood> 0.45%Hemolysis occurs experimentally.[4]
Na+ Channel Inhibition CAD cells1.59 µMIC50 for inhibition of voltage-gated sodium currents.
Cytotoxicity CAD cells169 µMLD50 for cytotoxicity.

Signaling and Experimental Workflow Diagrams

To visually represent the processes involved in this compound's mechanism of action and its investigation, the following diagrams have been generated using the DOT language.

cluster_0 Cellular and Vascular Events This compound This compound (Polidocanol) Membrane Endothelial Cell Membrane Disruption This compound->Membrane Signaling Ca2+ & NO Signaling Activated Membrane->Signaling Death Endothelial Cell Death Membrane->Death Signaling->Death Exposure Subendothelial Matrix Exposure Death->Exposure Aggregation Platelet Aggregation Exposure->Aggregation Thrombus Thrombus Formation Aggregation->Thrombus Occlusion Vessel Occlusion Thrombus->Occlusion Fibrosis Fibrotic Tissue Replacement Occlusion->Fibrosis

Caption: Signaling pathway of this compound's sclerosing action.

cluster_1 In Vitro Cell Viability Assessment Workflow Start Start: Prepare Endothelial Cell Culture Treatment Treat cells with varying concentrations of This compound Start->Treatment Incubation Incubate for a defined period Treatment->Incubation Assay Perform Cell Viability Assay (e.g., MTT Assay) Incubation->Assay Measurement Measure Absorbance/ Fluorescence Assay->Measurement Analysis Data Analysis: Calculate % Viability, IC50/LD50 Measurement->Analysis End End Analysis->End

Caption: Experimental workflow for assessing cell viability.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to elucidate the mechanism of action of this compound.

Endothelial Cell Viability Assay (MTT Assay)

Objective: To quantify the cytotoxic effect of this compound on endothelial cells in a concentration-dependent manner.

Methodology:

  • Cell Culture:

    • Culture human umbilical vein endothelial cells (HUVECs) in endothelial cell growth medium supplemented with 10% fetal bovine serum and appropriate growth factors.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Seed HUVECs into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile phosphate-buffered saline).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Remove the culture medium from the 96-well plates and replace it with medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only) and a positive control for cell death (e.g., Triton X-100).

  • Incubation:

    • Incubate the plates for a predetermined time period (e.g., 24 or 48 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • After incubation, add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) or a solution of 20% SDS in 50% N,N-dimethylformamide) to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the concentration-response curve and determine the IC50 or LD50 value.

Fluorescence Microscopy for Cell Death and Signaling

Objective: To visualize this compound-induced endothelial cell death and changes in intracellular calcium and nitric oxide levels.

Methodology:

  • Cell Culture and Treatment:

    • Seed endothelial cells on glass-bottom dishes or chamber slides suitable for microscopy.

    • Treat the cells with this compound at various concentrations and for different durations as described in the MTT assay protocol.

  • Fluorescent Staining:

    • For Cell Death (Membrane Integrity):

      • Use a live/dead cell staining kit containing a membrane-permeant dye that stains all cells (e.g., Calcein-AM, green fluorescence in live cells) and a membrane-impermeant dye that only enters dead cells with compromised membranes (e.g., Propidium Iodide or Ethidium Homodimer-1, red fluorescence).

      • Incubate the cells with the dyes according to the manufacturer's instructions.

    • For Intracellular Calcium:

      • Load the cells with a calcium-sensitive fluorescent indicator such as Fura-2 AM or Fluo-4 AM.

      • Incubate the cells to allow for de-esterification of the dye.

    • For Nitric Oxide:

      • Use a nitric oxide-sensitive fluorescent probe like DAF-FM diacetate.

      • Incubate the cells to allow the probe to be deacetylated and become responsive to NO.

  • Image Acquisition:

    • Use a fluorescence microscope or a confocal microscope equipped with the appropriate filter sets for the chosen fluorescent dyes.

    • Acquire images of the cells before and at various time points after the addition of this compound.

    • For live-cell imaging of signaling events (calcium and nitric oxide), acquire images in a time-lapse series.

  • Image Analysis:

    • Quantify the number of live and dead cells by counting the number of green and red fluorescent cells, respectively.

    • For signaling studies, measure the change in fluorescence intensity over time in individual cells or regions of interest.

    • Analyze the spatial and temporal dynamics of the signaling events.

Conclusion

The mechanism of action of this compound is a well-defined process initiated by its surfactant properties, leading to the targeted destruction of the vascular endothelium. This triggers a cascade of physiological responses, culminating in the fibrotic occlusion of the treated vessel. The concentration- and time-dependent nature of these effects underscores the importance of controlled administration in a clinical setting. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the nuanced molecular interactions and to explore potential new applications for this compound.

References

An In-depth Technical Guide to Dodecylheptaglycol and Its Synonyms in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dodecylheptaglycol, a non-ionic surfactant widely utilized in various scientific and pharmaceutical applications. The document details its chemical synonyms, physicochemical properties, and key experimental methodologies. Furthermore, it illustrates its role in experimental workflows, such as in drug delivery and membrane protein extraction.

Chemical Identity and Synonyms

This compound is a polyoxyethylene ether that is known by a variety of names in scientific literature and commercial products. A clear understanding of these synonyms is crucial for comprehensive literature searches and accurate identification of the compound. The primary Chemical Abstracts Service (CAS) number for this compound is 3055-97-8 .[1][2][3][4]

Below is a table summarizing the most common synonyms for this compound.

Synonym CategorySynonym
IUPAC Name 2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol[4]
Abbreviated Name C12E7[1][3][4]
Trade/Common Names Laureth-7[4]
Heptaethylene glycol monododecyl ether[3][4]
Polyoxyethylene (7) lauryl ether[1]
Systematic Names 3,6,9,12,15,18,21-Heptaoxatritriacontan-1-ol[1][2][4]
Heptaethylene glycol dodecyl ether[1][3][4]
Dodecyl heptaethylene glycol ether

Physicochemical Properties

The utility of this compound in various applications stems from its amphiphilic nature, possessing both a hydrophilic heptaethylene glycol head and a hydrophobic dodecyl tail. These properties are quantified in the following table.

PropertyValueSource
Molecular Formula C₂₆H₅₄O₈[1][2][4]
Molecular Weight 494.70 g/mol [1][3]
Appearance Colorless to pale yellow liquid or low-melting solid[5]
Melting Point 27-29 °C[1][3]
Boiling Point 553.9 °C at 760 mmHg[1]
Density 0.99 g/cm³[1]
Flash Point 27 °C[1]
Critical Micelle Concentration (CMC) Approximately 0.065 mM in water[6]
Solubility Slightly soluble in Chloroform, DMSO, Methanol[1]

Experimental Protocols

This section outlines key experimental methodologies relevant to the synthesis, purification, and application of this compound.

A general method for the synthesis of polyoxyethylene glycol monoalkyl ethers, such as this compound, is the Williamson ether synthesis. This involves the reaction of an alkoxide with a primary alkyl halide.

Materials:

  • Dodecyl alcohol (Lauryl alcohol)

  • Sodium hydride (NaH) or another strong base

  • Heptaethylene glycol monotosylate (or a similar activated heptaethylene glycol derivative)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (Argon or Nitrogen).

  • Dissolve dodecyl alcohol in anhydrous THF in the flask.

  • Cool the solution in an ice bath and slowly add sodium hydride portion-wise to form the dodecyloxide.

  • Allow the reaction to stir at room temperature for 1 hour after the addition is complete.

  • Dissolve heptaethylene glycol monotosylate in anhydrous THF and add it dropwise to the reaction mixture using the dropping funnel.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

The crude Dodecylheptagcol can be purified using silica (B1680970) gel column chromatography to remove unreacted starting materials and byproducts.[7][8]

Materials:

  • Silica gel (60-120 mesh)

  • Hexane (B92381)

  • Ethyl acetate

  • Glass chromatography column

  • Fraction collector

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into the chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel.

  • Load the dried silica gel with the adsorbed product onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 10% ethyl acetate) and gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield purified this compound.

Applications and Experimental Workflows

This compound and its synonyms are versatile tools in drug development and cell biology research, primarily due to their ability to form micelles and interact with lipid membranes.

Non-ionic surfactants like this compound are used to encapsulate hydrophobic drugs, thereby increasing their aqueous solubility and bioavailability. The following workflow outlines a typical process for preparing drug-loaded nanoparticles.

Drug_Encapsulation_Workflow cluster_prep Preparation cluster_process Processing cluster_result Result drug Hydrophobic Drug dissolve Dissolve Drug & Surfactant in Organic Solvent drug->dissolve surfactant This compound surfactant->dissolve solvent Organic Solvent solvent->dissolve aq_phase Aqueous Phase inject Inject Organic Phase into Aqueous Phase aq_phase->inject dissolve->inject evaporate Solvent Evaporation inject->evaporate purify Purification (e.g., Dialysis) evaporate->purify nanoparticles Drug-Loaded Nanoparticles purify->nanoparticles

Caption: Workflow for drug encapsulation using this compound.

Detergents are essential for solubilizing integral membrane proteins from the lipid bilayer for subsequent analysis, such as Western blotting.[9] this compound can be used in this process.

Protein_Extraction_Workflow start Cell Culture harvest Harvest Cells start->harvest lysis Cell Lysis with This compound Buffer harvest->lysis centrifuge1 Centrifugation to Pellet Debris lysis->centrifuge1 supernatant Collect Supernatant (Membrane Protein Extract) centrifuge1->supernatant quantify Protein Quantification (e.g., BCA Assay) supernatant->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Blot Transfer sds_page->transfer analysis Immunodetection transfer->analysis

Caption: Workflow for membrane protein extraction using this compound.

Signaling Pathways and Logical Relationships

While this compound is not a direct signaling molecule, its properties as a surfactant can influence cellular signaling pathways indirectly. For instance, by altering the lipid environment of the cell membrane, it can affect the function of membrane-bound receptors and transporters, such as ATP-binding cassette (ABC) transporters, which are involved in multidrug resistance in cancer cells.[10][11] The diagram below illustrates the logical relationship of how a surfactant might modulate a signaling pathway that regulates an ABC transporter.

Signaling_Modulation cluster_membrane Cell Membrane cluster_pathway Intracellular Signaling Pathway receptor Growth Factor Receptor pi3k PI3K/Akt Pathway receptor->pi3k Activates surfactant This compound (Alters Membrane Fluidity) surfactant->receptor Modulates Activity abc_transporter ABC Transporter (e.g., P-glycoprotein) drug_efflux Increased Drug Efflux (Multidrug Resistance) abc_transporter->drug_efflux transcription_factor Transcription Factor (e.g., NF-κB) pi3k->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression of ABC Transporter nucleus->gene_expression Upregulates gene_expression->abc_transporter

Caption: Hypothetical modulation of a signaling pathway by this compound.

This guide serves as a foundational resource for professionals working with this compound. The provided information on its synonyms, properties, and experimental applications is intended to facilitate its effective use in research and development.

References

An In-depth Technical Guide to the Critical Micelle Concentration of Dodecylheptaglycol (C12E7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Dodecylheptaglycol, a non-ionic surfactant of significant interest in various scientific and industrial applications, including drug delivery systems. This document outlines the fundamental principles of micellization, presents available data on the CMC of C12E7 and structurally similar compounds, and details the experimental protocols for its determination.

Introduction to Critical Micelle Concentration

Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. In aqueous solutions, as the concentration of a surfactant increases, a point is reached where the individual surfactant molecules (monomers) begin to self-assemble into organized spherical structures known as micelles. This concentration is termed the Critical Micelle Concentration (CMC).[1] Below the CMC, surfactant molecules primarily exist as monomers and adsorb at interfaces, such as the air-water interface, leading to a significant decrease in surface tension.[1] Above the CMC, the surface tension of the solution remains relatively constant, and any additional surfactant molecules predominantly form new micelles.[1] The CMC is a crucial parameter as it dictates the concentration at which the unique properties of micelles, such as their ability to solubilize poorly water-soluble compounds within their hydrophobic core, become effective.

Quantitative Data for this compound (C12E7) and Related Surfactants

Precise and comprehensive CMC data for this compound (C12E7) is not extensively tabulated in readily accessible literature. However, data for structurally similar non-ionic surfactants, particularly Octaethylene glycol monododecyl ether (C12E8), can provide a valuable approximation. The primary difference between C12E7 and C12E8 lies in the length of the hydrophilic polyoxyethylene chain, with C12E8 having one additional ethylene (B1197577) oxide unit. Generally, for polyoxyethylene alkyl ether surfactants, an increase in the length of the hydrophilic head group leads to a slight increase in the CMC.

The following table summarizes the available CMC data for C12E8, which can be used as a reference point for C12E7.

Surfactant NameChemical FormulaAlternative NamesCMC (mM) at 25°CMethod of DeterminationReference
Octaethylene glycol monododecyl etherC₂₈H₅₈O₉C12E8, Dodecyl octaethylene glycol ether0.11Not Specified[2]
Octaethylene glycol monododecyl etherCH₃(CH₂)₁₁(OCH₂CH₂)₈OHPolyoxyethylene (8) lauryl ether0.08Not Specified[3]

Note: The CMC values are dependent on factors such as temperature, pressure, and the presence of electrolytes or other solutes in the solution.[1] For non-ionic surfactants like C12E7, the CMC generally shows a slight decrease with an initial increase in temperature.

Experimental Protocols for CMC Determination

The determination of the CMC is pivotal for characterizing any surfactant system. Several experimental techniques can be employed, each relying on the detection of a distinct change in a physicochemical property of the solution at the CMC. Below are detailed methodologies for three common and effective techniques.

Surface Tension Method

This is a classic and widely used method for determining the CMC of both ionic and non-ionic surfactants.[4]

Principle: The surface tension of a surfactant solution decreases as the concentration of surfactant monomers increases and they adsorb at the air-water interface. Once the CMC is reached and micelles form, the concentration of free monomers in the bulk solution remains relatively constant, leading to a plateau in the surface tension.[4]

Materials and Equipment:

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • High-purity this compound (C12E7)

  • High-purity water (e.g., double-distilled or deionized)

  • Glassware (beakers, volumetric flasks, pipettes)

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a stock solution of C12E7 in high-purity water at a concentration significantly above the expected CMC.

  • Prepare a series of dilutions of the stock solution to cover a wide range of concentrations, both below and above the anticipated CMC.

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Measure the surface tension of the pure water as a baseline.

  • Measure the surface tension of each C12E7 solution, starting from the lowest concentration. Ensure temperature equilibrium is reached for each measurement.

  • Plot the surface tension as a function of the logarithm of the C12E7 concentration.

  • The CMC is determined as the concentration at the point of intersection of the two linear portions of the graph (the steeply decreasing part and the plateau).

Fluorescence Spectroscopy using a Pyrene (B120774) Probe

This method offers high sensitivity and is particularly useful for determining the CMC of surfactants at low concentrations.

Principle: Pyrene is a hydrophobic fluorescent probe whose emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles. This change in the microenvironment leads to a significant change in the ratio of the intensities of specific vibronic bands in the pyrene emission spectrum (the I₁/I₃ ratio). A plot of this ratio against the surfactant concentration shows a sigmoidal decrease, with the inflection point corresponding to the CMC.

Materials and Equipment:

  • Fluorometer

  • Quartz cuvettes

  • High-purity this compound (C12E7)

  • High-purity water

  • Pyrene (fluorescent probe)

  • Acetone or other suitable solvent for pyrene stock solution

  • Glassware

Procedure:

  • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of approximately 10⁻³ M.

  • Prepare a stock solution of C12E7 in high-purity water.

  • Prepare a series of C12E7 solutions of varying concentrations.

  • To each C12E7 solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 1-2 µM). Ensure the volume of the organic solvent added is minimal to avoid affecting the micellization process.

  • Allow the solutions to equilibrate.

  • Measure the fluorescence emission spectrum of each solution using an excitation wavelength of around 335 nm.

  • Record the intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks.

  • Plot the ratio of the intensities (I₁/I₃) as a function of the logarithm of the C12E7 concentration.

  • The CMC is determined from the inflection point of the resulting sigmoidal curve.

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that can be used to determine the CMC by monitoring the formation and size of micelles.

Principle: Below the CMC, the solution contains only small, individual surfactant monomers which scatter a low intensity of light. Above the CMC, the formation of much larger micelles leads to a significant increase in the light scattering intensity. By plotting the scattering intensity as a function of surfactant concentration, a sharp break in the curve is observed at the CMC.

Materials and Equipment:

  • Dynamic Light Scattering (DLS) instrument

  • High-purity this compound (C12E7)

  • High-purity water

  • Filtration system (e.g., syringe filters with a pore size of 0.22 µm)

  • Glassware

Procedure:

  • Prepare a series of C12E7 solutions in high-purity water, covering a concentration range below and above the expected CMC.

  • Filter all solutions through a 0.22 µm filter to remove any dust or particulate matter that could interfere with the light scattering measurements.

  • Set the DLS instrument to the appropriate temperature and allow it to equilibrate.

  • Measure the scattered light intensity for each C12E7 solution.

  • Plot the scattered light intensity (or the count rate) as a function of the C12E7 concentration.

  • The CMC is identified as the concentration at which a sharp increase in the scattering intensity is observed. This is determined by finding the intersection of the two linear regions of the plot.

Visualizations

The following diagrams illustrate the logical flow of the experimental protocols described above.

Experimental_Workflow_CMC_Determination cluster_prep Sample Preparation cluster_methods CMC Determination Methods cluster_analysis Data Analysis prep_stock Prepare C12E7 Stock Solution prep_series Prepare Serial Dilutions prep_stock->prep_series st Surface Tension prep_series->st fs Fluorescence Spectroscopy prep_series->fs dls Dynamic Light Scattering prep_series->dls plot_st Plot Surface Tension vs. log(Concentration) st->plot_st plot_fs Plot I₁/I₃ Ratio vs. log(Concentration) fs->plot_fs plot_dls Plot Scattering Intensity vs. Concentration dls->plot_dls determine_cmc Determine CMC (Intersection/Inflection Point) plot_st->determine_cmc plot_fs->determine_cmc plot_dls->determine_cmc

Caption: General workflow for the experimental determination of the Critical Micelle Concentration (CMC).

Surface_Tension_Method start Start prep Prepare C12E7 Solutions start->prep measure Measure Surface Tension prep->measure plot Plot Surface Tension vs. log[C12E7] measure->plot analyze Identify Breakpoint (CMC) plot->analyze end End analyze->end Fluorescence_Method start Start prep Prepare C12E7 Solutions with Pyrene Probe start->prep measure Measure Fluorescence Emission Spectra prep->measure calculate Calculate I₁/I₃ Ratio measure->calculate plot Plot I₁/I₃ vs. log[C12E7] calculate->plot analyze Find Inflection Point (CMC) plot->analyze end End analyze->end DLS_Method start Start prep Prepare & Filter C12E7 Solutions start->prep measure Measure Scattered Light Intensity prep->measure plot Plot Intensity vs. [C12E7] measure->plot analyze Identify Breakpoint (CMC) plot->analyze end End analyze->end

References

An In-depth Technical Guide to the Synthesis and Purification of Dodecylheptaglycol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecylheptaglycol, also known as heptaethylene glycol monododecyl ether or Laureth-7, is a non-ionic surfactant of significant interest in the pharmaceutical and biotechnology sectors.[1] Its utility as a solubilizing agent, emulsifier, and stabilizer for active pharmaceutical ingredients (APIs) necessitates a thorough understanding of its synthesis and purification to ensure the production of a highly pure, monodisperse product.[1] This technical guide provides a comprehensive overview of the primary synthetic routes and purification methodologies for this compound, with a focus on achieving the high purity required for drug development applications. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the practical application of these methods.

Introduction

Polyethylene (B3416737) glycol (PEG) derivatives, such as this compound, are integral components in numerous pharmaceutical formulations. The covalent attachment of PEG chains to therapeutic molecules, a process known as PEGylation, can enhance their pharmacokinetic and pharmacodynamic properties.[2] this compound, with its defined chain length of seven ethylene (B1197577) glycol units and a dodecyl alkyl chain, offers amphipathic properties that are crucial for the formulation of poorly soluble drugs.[1]

The primary challenge in the production of this compound lies in achieving a monodisperse product, as traditional synthesis methods often yield a mixture of oligomers with varying ethylene glycol chain lengths.[3] This polydispersity can lead to batch-to-batch variability and unpredictable performance in drug delivery systems.[2][4] Therefore, robust synthesis and purification strategies are paramount.

Synthesis of this compound

The synthesis of this compound can be approached through two main strategies: the direct ethoxylation of dodecyl alcohol and a more controlled, stepwise approach using methods like the Williamson ether synthesis.

Ethoxylation of Dodecyl Alcohol

The industrial production of alcohol ethoxylates typically involves the base-catalyzed ring-opening polymerization of ethylene oxide with a fatty alcohol.[5][6]

Reaction Scheme:

CH₃(CH₂)₁₁OH + 7 C₂H₄O → CH₃(CH₂)₁₁(OCH₂CH₂)₇OH

General Experimental Protocol:

  • Catalyst Preparation: A suitable reactor is charged with dodecyl alcohol and a catalytic amount of a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). The mixture is heated under vacuum to remove any water.[6]

  • Ethoxylation: The reactor is pressurized with nitrogen and heated to the reaction temperature (typically 120-180°C). Ethylene oxide is then introduced into the reactor at a controlled rate, maintaining a constant pressure (typically 2-5 bar).[5] The reaction is highly exothermic and requires careful temperature control.

  • Neutralization: Upon completion of the reaction, the mixture is cooled, and the basic catalyst is neutralized with an acid, such as acetic acid or phosphoric acid.

  • Purification: The crude product is then subjected to purification to remove unreacted starting materials, catalyst salts, and byproducts.

This method's primary drawback is the resulting polydispersity of the product, with a distribution of ethylene glycol chain lengths around the average of seven.[5]

Williamson Ether Synthesis (Stepwise Approach)

To achieve a monodisperse product, a stepwise approach such as the Williamson ether synthesis is preferred.[1][7][8] This method involves the reaction of an alkoxide with an alkyl halide in an SN2 reaction.[5][9][10][11] For the synthesis of this compound, this can be achieved by the iterative addition of ethylene glycol units.

Reaction Scheme (Illustrative Final Step):

CH₃(CH₂)₁₁(OCH₂CH₂)₆O⁻Na⁺ + BrCH₂CH₂OH → CH₃(CH₂)₁₁(OCH₂CH₂)₇OH + NaBr

General Experimental Protocol for Stepwise Synthesis:

  • Preparation of Dodecyl Monoethylene Glycol Ether: Dodecyl alcohol is reacted with a protected ethylene glycol monomer (e.g., 2-(benzyloxy)ethanol) under Williamson ether synthesis conditions.

  • Deprotection: The protecting group is removed to yield the free hydroxyl group.

  • Iteration: Steps 1 and 2 are repeated with the product from the previous step until the desired chain length of seven ethylene glycol units is achieved.

  • Final Coupling: In the final step, the dodecylhexaethylene glycol alkoxide is reacted with a suitable protected ethylene glycol halide, followed by deprotection.

While this method offers excellent control over the final product's molecular weight and structure, it is a multi-step process that can be labor-intensive and may result in lower overall yields compared to direct ethoxylation.[7]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_ethoxylation Direct Ethoxylation cluster_williamson Williamson Ether Synthesis (Stepwise) cluster_purification Purification dodecanol Dodecyl Alcohol ethoxylation_reaction Ethoxylation Reaction (120-180°C, 2-5 bar) dodecanol->ethoxylation_reaction eo Ethylene Oxide eo->ethoxylation_reaction catalyst Base Catalyst (e.g., KOH) catalyst->ethoxylation_reaction neutralization Neutralization ethoxylation_reaction->neutralization crude_product1 Crude Polydisperse This compound neutralization->crude_product1 Purification crude_product1->Purification start_material Dodecyl Alcohol & Protected Ethylene Glycol Monomer williamson_step Williamson Ether Synthesis start_material->williamson_step deprotection Deprotection williamson_step->deprotection iteration Iterate 6 times deprotection->iteration iteration->williamson_step Add next unit final_coupling Final Coupling & Deprotection iteration->final_coupling After 6 cycles monodisperse_product Monodisperse This compound final_coupling->monodisperse_product monodisperse_product->Purification

Caption: Synthesis pathways for this compound.

Purification of this compound

The purification of this compound is a critical step to remove impurities such as unreacted starting materials, byproducts, and oligomers of incorrect chain lengths. The choice of purification method depends on the scale of the synthesis and the desired final purity.

Fractional Distillation

Fractional distillation is effective for separating components with different boiling points.[2][4][12][13][14][15][16] This technique can be used to remove lower boiling point impurities like unreacted dodecyl alcohol and shorter-chain ethoxylates from the desired this compound product. Due to the high boiling points of these compounds, vacuum distillation is typically employed to prevent thermal degradation.[6][16]

General Experimental Protocol for Fractional Vacuum Distillation:

  • Setup: A fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks is assembled.

  • Distillation: The crude product is heated under reduced pressure. The pressure and temperature are carefully controlled to selectively distill the different fractions.

  • Fraction Collection: Fractions are collected based on their boiling points. The fraction corresponding to this compound is collected at the appropriate temperature and pressure.

ParameterTypical Value
Pressure1 - 10 mbar
TemperatureDependent on pressure, typically >200°C

Table 1: General parameters for fractional vacuum distillation of alcohol ethoxylates.

Column Chromatography

Column chromatography is a highly effective method for purifying this compound to achieve high monodispersity.[17][18][19][20] Both normal-phase and reversed-phase chromatography can be employed. Preparative High-Performance Liquid Chromatography (HPLC) is particularly suited for isolating highly pure, single oligomers.[17][21][22][23][24]

General Experimental Protocol for Preparative HPLC:

  • Column Selection: A suitable preparative column is chosen (e.g., C18 for reversed-phase or silica (B1680970) for normal-phase).

  • Mobile Phase: A mobile phase gradient is developed to achieve optimal separation of the target compound from its impurities. For reversed-phase HPLC, a common mobile phase system is a gradient of water and acetonitrile (B52724) or methanol.[9][25]

  • Sample Injection: The crude product, dissolved in a suitable solvent, is injected onto the column.

  • Fraction Collection: Fractions are collected as they elute from the column. The fractions containing the pure this compound are identified using a detector (e.g., UV, refractive index, or evaporative light scattering detector).[9][25][26]

  • Solvent Removal: The solvent is removed from the collected fractions, typically by rotary evaporation, to yield the purified product.

ParameterTypical Conditions (Reversed-Phase HPLC)
Stationary PhaseC18 silica gel
Mobile Phase AWater
Mobile Phase BAcetonitrile or Methanol
GradientLinear gradient from a lower to a higher concentration of Mobile Phase B
DetectionEvaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS)

Table 2: Typical conditions for the preparative HPLC purification of polyethylene glycol derivatives.

Recrystallization

If this compound is a solid at room temperature or can be induced to crystallize, recrystallization can be an effective and economical purification method.[1][21][26][27][28]

General Experimental Protocol for Recrystallization:

  • Solvent Selection: A suitable solvent or solvent system is chosen in which this compound is soluble at elevated temperatures but sparingly soluble at lower temperatures.

  • Dissolution: The crude product is dissolved in a minimal amount of the hot solvent.

  • Hot Filtration: If insoluble impurities are present, the hot solution is filtered.

  • Crystallization: The solution is allowed to cool slowly to promote the formation of pure crystals.

  • Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

Purification Workflow Diagram

Purification_Workflow cluster_distillation Fractional Vacuum Distillation cluster_chromatography Preparative HPLC cluster_recrystallization Recrystallization crude_product Crude this compound distillation Distillation (1-10 mbar, >200°C) crude_product->distillation distilled_product Partially Purified Product distillation->distilled_product impurities1 Low-boiling Impurities (e.g., Dodecanol) distillation->impurities1 hplc Reversed-Phase HPLC (C18 column, Water/Acetonitrile gradient) distilled_product->hplc pure_product Monodisperse this compound hplc->pure_product impurities2 Oligomer Impurities hplc->impurities2 recrystallization Recrystallization from suitable solvent hplc->recrystallization Optional final polishing crystalline_product Crystalline Pure Product recrystallization->crystalline_product impurities3 Soluble Impurities recrystallization->impurities3

Caption: A typical multi-step purification workflow for this compound.

Characterization and Quality Control

Thorough characterization of the synthesized and purified this compound is essential to confirm its identity, purity, and monodispersity. A combination of spectroscopic and chromatographic techniques is typically employed.

TechniqueInformation Obtained
¹H and ¹³C NMR Structural confirmation, identification of end-groups, and assessment of purity.[29][30][31][32][33]
Mass Spectrometry (MS) Molecular weight determination and confirmation of the ethylene glycol chain length.[27]
Infrared (IR) Spectroscopy Identification of functional groups (e.g., C-O-C ether linkages, terminal -OH group).[27]
High-Performance Liquid Chromatography (HPLC) Assessment of purity and quantification of impurities.[6][34]
Gas Chromatography (GC) Analysis of volatile impurities and determination of purity.[6][31][35]
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Determination of molecular weight distribution and Polydispersity Index (PDI).[36]

Table 3: Analytical techniques for the characterization of this compound.

A key parameter for assessing the quality of this compound is the Polydispersity Index (PDI) , which is a measure of the distribution of molecular weights in a given polymer sample.[7][24][30] A PDI value of 1.0 indicates a perfectly monodisperse sample. For pharmaceutical applications, a low PDI is highly desirable.

Conclusion

The synthesis and purification of this compound to a high degree of purity and monodispersity are critical for its application in drug development. While direct ethoxylation of dodecyl alcohol is a common industrial method, it results in a polydisperse product. For pharmaceutical applications requiring a well-defined molecular structure, a stepwise synthesis via the Williamson ether synthesis is a more suitable, albeit more complex, approach.

Effective purification is crucial and often involves a multi-step process combining fractional vacuum distillation and preparative chromatography. The choice of purification strategy will depend on the initial purity of the crude product and the stringent requirements of the final application. Rigorous analytical characterization using a suite of spectroscopic and chromatographic techniques is essential to ensure the quality, purity, and consistency of the final this compound product. This guide provides a foundational understanding of the key methodologies involved, enabling researchers to develop robust and reliable processes for the production of high-purity this compound.

References

In-Depth Technical Guide to Dodecylheptaglycol: Laboratory Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling guidelines, and experimental context for the use of Dodecylheptaglycol (also known as Heptaethylene Glycol Monododecyl Ether or C12E7) in a laboratory setting. The information is intended to ensure the safe and effective application of this non-ionic detergent in research and development.

Chemical and Physical Properties

This compound is a non-ionic surfactant widely used for the solubilization and stabilization of membrane proteins.[1] Its amphipathic nature, with a hydrophilic heptaethylene glycol head and a hydrophobic dodecyl tail, allows it to disrupt lipid bilayers and form micelles around hydrophobic molecules, thereby rendering them soluble in aqueous solutions.

PropertyValueSource(s)
Chemical Formula C₂₆H₅₄O₈[1]
Molecular Weight 494.7 g/mol [1]
CAS Number 3055-97-8[1]
Appearance White to off-white solid or oil[2]
Melting Point 27-29 °C[1][2]
Boiling Point 553.9 °C at 760 mmHg[1]
Density 0.99 g/cm³[1]
Flash Point 27 °C[1][2]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol[1][2]
Critical Micelle Concentration (CMC) Approximately 0.065 mM[3]
Aggregation Number 44-76 (concentration-dependent)[4]

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling to minimize exposure and risk.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[5]
Skin Corrosion/Irritation2H315: Causes skin irritation[5]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[5]
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation[5]
Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental conditions should be conducted to determine the appropriate level of PPE. The following are general recommendations:

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and aerosols that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.Prevents skin irritation and potential absorption.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. An apron may be necessary for larger quantities.Minimizes skin contact with spills or splashes.
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation. A NIOSH-approved respirator may be required for operations that generate dust or aerosols.Prevents irritation of the respiratory tract.
Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or aerosols. Handle in a well-ventilated area and use appropriate engineering controls (e.g., fume hood). Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Recommended storage temperature is 2-8°C.[1][2]

Emergency and First-Aid Procedures

Immediate and appropriate first-aid measures are critical in the event of exposure to this compound.

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. Seek medical attention if irritation persists.[6][7]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[6]

Experimental Protocols

This compound is frequently used in the solubilization of membrane proteins for structural and functional studies. The following is a representative protocol for the extraction of a target membrane protein from E. coli membranes.

Membrane Protein Extraction from E. coli

Objective: To solubilize a His-tagged membrane protein from isolated E. coli membranes using this compound for subsequent purification.

Materials:

  • E. coli cell paste expressing the target membrane protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, protease inhibitors)

  • Solubilization Buffer (Lysis Buffer containing a specified concentration of this compound)

  • Wash Buffer (Solubilization Buffer with a lower concentration of this compound and imidazole)

  • Elution Buffer (Wash Buffer with a high concentration of imidazole)

  • Dounce homogenizer

  • Ultracentrifuge

Procedure:

  • Cell Lysis and Membrane Preparation: a. Resuspend the E. coli cell paste in ice-cold Lysis Buffer. b. Lyse the cells using a high-pressure homogenizer or sonication. c. Centrifuge the lysate at low speed (e.g., 10,000 x g) for 20 minutes at 4°C to remove unlysed cells and inclusion bodies. d. Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the cell membranes. e. Discard the supernatant and resuspend the membrane pellet in Lysis Buffer.[8]

  • Solubilization of Membrane Proteins: a. Determine the total protein concentration of the membrane suspension. b. Add this compound to the membrane suspension to a final concentration typically ranging from 1-2% (w/v). The optimal concentration should be determined empirically for each protein. c. Incubate the mixture for 1-2 hours at 4°C with gentle agitation to allow for solubilization.[8] d. Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet any insoluble material. e. Carefully collect the supernatant containing the solubilized membrane proteins.

  • Purification of the Target Protein: a. The subsequent purification steps, such as affinity chromatography, will depend on the specific protein and affinity tag used.

Visualizations

Experimental Workflow for Membrane Protein Purification

MembraneProteinPurification start Start: E. coli cells expressing target membrane protein cell_lysis Cell Lysis (Homogenization/Sonication) start->cell_lysis low_speed_centri Low-Speed Centrifugation (10,000 x g) cell_lysis->low_speed_centri supernatant1 Supernatant (Cytosolic proteins) low_speed_centri->supernatant1 Discard pellet1 Pellet (Unlysed cells, debris) low_speed_centri->pellet1 Discard high_speed_centri High-Speed Centrifugation (100,000 x g) low_speed_centri->high_speed_centri Supernatant supernatant2 Supernatant (Cytosol) high_speed_centri->supernatant2 Discard membrane_pellet Membrane Pellet high_speed_centri->membrane_pellet Pellet solubilization Solubilization with this compound membrane_pellet->solubilization high_speed_centri2 High-Speed Centrifugation (100,000 x g) solubilization->high_speed_centri2 insoluble_pellet Insoluble Pellet high_speed_centri2->insoluble_pellet Discard solubilized_proteins Supernatant with Solubilized Membrane Proteins high_speed_centri2->solubilized_proteins Supernatant purification Downstream Purification (e.g., Affinity Chromatography) solubilized_proteins->purification end Purified Membrane Protein purification->end

Caption: Workflow for membrane protein purification using this compound.

Logical Relationship of Safety Precautions

SafetyPrecautions main Safe Handling of This compound engineering Engineering Controls (Fume Hood, Ventilation) main->engineering ppe Personal Protective Equipment (PPE) main->ppe admin Administrative Controls (SOPs, Training) main->admin eye Eye Protection (Goggles/Face Shield) ppe->eye skin Skin Protection (Gloves, Lab Coat) ppe->skin respiratory Respiratory Protection (If needed) ppe->respiratory

Caption: Hierarchy of safety controls for this compound.

References

An In-depth Technical Guide to Dodecylheptaglycol: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties of dodecylheptaglycol, a non-ionic detergent pivotal in the fields of biochemistry and drug development. Its primary application lies in the solubilization and stabilization of membrane proteins, crucial targets for therapeutic intervention. This document outlines its core molecular data and presents a generalized experimental workflow for its use in membrane protein extraction.

Core Molecular Data

This compound, scientifically known as 3,6,9,12,15,18,21-Heptaoxatritriacontan-1-ol and often abbreviated as C12E7, is a polyoxyethylene ether.[1] Its structure, comprising a hydrophobic dodecyl chain and a hydrophilic heptaethylene glycol moiety, imparts amphipathic properties essential for its function as a detergent. A summary of its key molecular identifiers and properties is presented below.

PropertyValueReference
Molecular Formula C₂₆H₅₄O₈[1][2][3][4][5]
Molecular Weight 494.7 g/mol [1][4][5]
CAS Number 3055-97-8[1][2][4][5]
Synonyms Heptaethylene Glycol Monododecyl Ether, Laureth-7, C12E7[1][4]

Experimental Protocol: Membrane Protein Solubilization

The effective extraction and solubilization of integral membrane proteins are critical preliminary steps for their structural and functional characterization, which are vital in drug discovery. This compound is frequently employed for this purpose due to its mild, non-denaturing properties. Below is a generalized protocol for the solubilization of membrane proteins from cellular membranes using a detergent-based approach.

Methodology:

  • Membrane Preparation: The initial step involves the isolation of cellular membranes from the source material (e.g., cultured cells or tissues). This is typically achieved through cell lysis followed by differential centrifugation to pellet the membrane fraction, separating it from cytosolic components.

  • Solubilization: The isolated membrane pellet is resuspended in a suitable buffer containing this compound. The concentration of the detergent is a critical parameter and must be above its critical micelle concentration (CMC) to ensure the formation of micelles that encapsulate the membrane proteins. The mixture is incubated, often with gentle agitation, to allow the detergent to disrupt the lipid bilayer and solubilize the embedded proteins.

  • Clarification: Following incubation, the sample is subjected to ultracentrifugation. This step pellets insoluble cellular debris and unsolubilized membrane fragments, leaving the solubilized membrane proteins in the supernatant.

  • Purification: The supernatant containing the protein-detergent micelles can then be used for downstream purification techniques, such as affinity chromatography, to isolate the protein of interest.

Experimental Workflow Visualization

The logical flow of the membrane protein solubilization process is depicted in the following diagram.

experimental_workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization & Clarification cluster_purification Downstream Processing start Cell Culture / Tissue lysis Cell Lysis start->lysis cent1 Differential Centrifugation lysis->cent1 membranes Isolated Membranes cent1->membranes solubilize Add this compound Buffer & Incubate membranes->solubilize cent2 Ultracentrifugation solubilize->cent2 supernatant Supernatant (Solubilized Proteins) cent2->supernatant Collect pellet Pellet (Insoluble Debris) cent2->pellet Discard purify Protein Purification (e.g., Affinity Chromatography) supernatant->purify analysis Functional/Structural Analysis purify->analysis

References

A Comprehensive Technical Guide to the Hydrophile-Lipophile Balance (HLB) of Dodecylheptaglycol (C12E7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Hydrophile-Lipophile Balance (HLB) of Dodecylheptaglycol, a nonionic surfactant widely utilized in various scientific and industrial applications, including pharmaceuticals and cosmetics.[1] This document outlines the theoretical calculation of its HLB value, details experimental protocols for its determination, and presents a logical workflow for these processes.

Quantitative Data Summary

The Hydrophile-Lipophile Balance (HLB) is a crucial parameter that indicates the relative affinity of a surfactant for water and oil, influencing its functionality as an emulsifier, detergent, wetting agent, or solubilizer.[2][3] The HLB value of this compound (C12E7) can be determined through theoretical calculation and experimental methods.

ParameterValueMethod of Determination
Molecular Formula C₂₆H₅₄O₈-
Molecular Weight (M) 494.7 g/mol Calculation
Molecular Weight of Hydrophilic Portion (Mh) 324.36 g/mol Calculation
Calculated HLB Value 13.1Griffin's Method

Theoretical Calculation of HLB

The HLB of nonionic surfactants like this compound can be calculated using established methods, most notably Griffin's method.[2][4][5]

Griffin's Method

Griffin's method, developed in 1949 and 1954, is a widely used approach for calculating the HLB of non-ionic surfactants.[2][3] The formula is as follows:

HLB = 20 * (Mh / M) [2]

Where:

  • Mh is the molecular mass of the hydrophilic portion of the molecule.

  • M is the molecular mass of the entire molecule.

For this compound (Heptaethylene glycol monododecyl ether), the components are:

  • Lipophilic portion: Dodecyl group (C₁₂H₂₅)

  • Hydrophilic portion: Heptaethylene glycol group (-(OCH₂CH₂)₇OH)

Calculation Steps:

  • Calculate the Molecular Weight of the Lipophilic Portion (Dodecyl group):

    • C₁₂H₂₅ = (12 * 12.01) + (25 * 1.008) = 144.12 + 25.2 = 169.32 g/mol

  • Calculate the Molecular Weight of the Hydrophilic Portion (Heptaethylene glycol group):

    • (OCH₂CH₂)₇OH = 7 * ((2 * 12.01) + (4 * 1.008) + 16.00) + 16.00 + 1.008 = 7 * (44.052) + 17.008 = 308.364 + 17.008 = 325.372 g/mol . A more precise value based on the molecular formula of the hydrophilic part C₁₄H₂₉O₈ is 325.38 g/mol .

  • Calculate the Total Molecular Weight of this compound:

    • C₂₆H₅₄O₈ = (26 * 12.01) + (54 * 1.008) + (8 * 16.00) = 312.26 + 54.432 + 128 = 494.692 g/mol . The reported molecular weight is 494.7 g/mol .[6]

  • Calculate the HLB Value:

    • HLB = 20 * (325.38 / 494.7) ≈ 13.15

An HLB value in this range suggests that this compound is a water-soluble surfactant, suitable for use as an oil-in-water (O/W) emulsifier, detergent, or solubilizer.[2][3]

Experimental Protocols for HLB Determination

While theoretical calculations provide a good estimate, experimental determination of the HLB value is often necessary for accurate formulation development. Several methods can be employed for nonionic surfactants.

Phase Inversion Temperature (PIT) Method

The Phase Inversion Temperature (PIT) method is a reliable technique for determining the HLB of ethoxylated nonionic surfactants.[7][8] It relies on the principle that the solubility of the surfactant in water changes with temperature. At the PIT, the emulsion inverts from an oil-in-water (O/W) to a water-in-oil (W/O) emulsion, or vice versa.[9] This inversion is accompanied by a sharp change in the physical properties of the emulsion, such as electrical conductivity.[7]

Protocol:

  • Preparation of the Emulsion System:

    • Prepare a series of emulsions with a fixed oil-to-water ratio (e.g., 50/50) and a constant surfactant concentration (e.g., 3-5%). A common model system consists of n-octane as the oil phase and a sodium chloride brine as the aqueous phase to enhance conductivity.[7]

    • For determining the HLB of an unknown surfactant like this compound, it can be blended in varying ratios with reference surfactants of known HLB values (e.g., Tween 80 and Span 80).[7]

  • Measurement of the Phase Inversion Temperature:

    • The emulsion is heated at a constant rate while being gently stirred.

    • The electrical conductivity of the emulsion is continuously monitored using a conductivity meter.

    • The PIT is identified as the temperature at which a sharp drop in conductivity occurs, indicating the inversion from a conductive O/W emulsion to a non-conductive W/O emulsion.[7]

  • Determination of HLB:

    • A calibration curve is established by plotting the PIT of emulsions made with reference surfactants against their known HLB values.

    • The PIT of the emulsion containing this compound is measured.

    • The HLB of this compound is then determined by interpolating its measured PIT on the calibration curve.

Water Number Titration Method (Greenwald's Method)

This method involves titrating a solution of the surfactant in a non-polar solvent with water until persistent turbidity is observed.[10][11] The amount of water solubilized is related to the HLB of the surfactant.

Protocol:

  • Solution Preparation:

    • Dissolve a known weight of this compound in a mixture of benzene (B151609) and dioxane (or a less toxic solvent system).[11]

  • Titration:

    • Titrate the surfactant solution with distilled water, adding it dropwise with constant stirring.

  • Endpoint Determination:

    • The endpoint is the point at which the solution becomes permanently turbid.[11]

  • Calculation:

    • The water number is calculated from the volume of water required to reach the endpoint.

    • The HLB value is then determined from a pre-established correlation chart that relates the water number to the HLB value for a series of standard nonionic surfactants.

Mandatory Visualizations

Logical Workflow for HLB Determination

The following diagram illustrates the logical workflow for determining the HLB of this compound, encompassing both theoretical and experimental approaches.

HLB_Determination_Workflow cluster_theoretical Theoretical Calculation cluster_experimental Experimental Determination cluster_pit PIT Protocol cluster_water_number Water Number Protocol start_theoretical Start: Define Surfactant (this compound) get_structure Identify Chemical Structure (C12H25(OCH2CH2)7OH) start_theoretical->get_structure calc_mw Calculate Molecular Weights (M and Mh) get_structure->calc_mw apply_griffin Apply Griffin's Formula HLB = 20 * (Mh / M) calc_mw->apply_griffin result_theoretical Calculated HLB Value apply_griffin->result_theoretical compare_results Compare and Validate Results result_theoretical->compare_results start_experimental Start: Select Method pit_method Phase Inversion Temperature (PIT) Method start_experimental->pit_method water_number_method Water Number Titration Method start_experimental->water_number_method prep_emulsion Prepare Emulsion (Oil/Water/Surfactant) pit_method->prep_emulsion dissolve_surfactant Dissolve Surfactant in Solvent water_number_method->dissolve_surfactant heat_stir Heat and Stir prep_emulsion->heat_stir measure_conductivity Monitor Electrical Conductivity heat_stir->measure_conductivity determine_pit Identify PIT (Sharp Conductivity Drop) measure_conductivity->determine_pit pit_calibration Use Calibration Curve (PIT vs. Known HLB) determine_pit->pit_calibration result_experimental Experimentally Determined HLB pit_calibration->result_experimental titrate_water Titrate with Water dissolve_surfactant->titrate_water observe_turbidity Endpoint: Persistent Turbidity titrate_water->observe_turbidity wn_calibration Use Calibration Chart (Water Number vs. Known HLB) observe_turbidity->wn_calibration wn_calibration->result_experimental result_experimental->compare_results final_report Final Technical Report compare_results->final_report

Caption: Logical workflow for HLB determination of this compound.

This comprehensive guide provides the necessary theoretical background and experimental frameworks for researchers and professionals working with this compound. The determination of its HLB value is fundamental to leveraging its surfactant properties effectively in various formulations.

References

An In-depth Technical Guide to the Aggregation Number of Dodecylheptaglycol (C12E7) Micelles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aggregation number of dodecylheptaglycol (C12E7) micelles, a critical parameter for applications in drug delivery, solubilization, and material science. This document details the experimental methodologies used to determine this value, presents quantitative data from scientific literature, and illustrates the experimental workflows.

Introduction to this compound (C12E7) and Micellar Aggregation

This compound, also known as C12E7, is a non-ionic surfactant widely utilized for its ability to form micelles in aqueous solutions. These micelles are self-assembled structures with a hydrophobic core, composed of the dodecyl chains, and a hydrophilic corona of heptaethylene glycol units. The aggregation number (Nagg) is a fundamental characteristic of a micelle, defined as the average number of surfactant monomers that constitute a single micelle.[1]

The aggregation number is a crucial parameter as it dictates the size, shape, and solubilization capacity of the micelles. Factors such as temperature, surfactant concentration, and the presence of additives can significantly influence the aggregation number, thereby affecting the performance of C12E7 in various applications.[2] A precise understanding of the aggregation number and the factors that affect it is therefore essential for the rational design of drug delivery systems and other formulations.

Quantitative Data on the Aggregation Number of C12E7 Micelles

The aggregation number of C12E7 micelles has been determined using various experimental techniques. The following table summarizes key findings from the literature, highlighting the influence of experimental conditions.

Aggregation Number (Nagg)Temperature (°C)Concentration (mM)Experimental TechniqueReference
~100 - 400+251 - 10Steady-State Fluorescence Quenching[1]
Increases with concentration251 - 10Steady-State Fluorescence Quenching[1]
Varies with oxyethylene distribution25Not specifiedSteady-State Fluorescence Quenching[1]

Note: The referenced study by Lee et al. (2002) indicates a significant dependence of the aggregation number on the polydispersity of the oxyethylene chain and the surfactant concentration. The provided range is an approximation based on the qualitative description in the available abstract.

Experimental Protocols for Determining the Aggregation Number

The determination of the micellar aggregation number requires precise experimental techniques. The most common methods employed for C12E7 and other non-ionic surfactants are Static Light Scattering (SLS), Small-Angle Neutron Scattering (SANS), and Fluorescence Quenching.

Static Light Scattering (SLS)

Static Light Scattering is a non-invasive technique that measures the time-averaged intensity of scattered light from a solution to determine the weight-average molecular weight of the micelles.[2] From the molecular weight of the micelle and the known molecular weight of a single C12E7 monomer, the aggregation number can be calculated.

Methodology:

  • Sample Preparation:

    • Prepare a series of C12E7 solutions in a suitable buffer (e.g., phosphate-buffered saline) at concentrations above the critical micelle concentration (CMC).

    • Filter all solutions through a fine-pore filter (e.g., 0.22 µm) to remove dust and other particulates that could interfere with the scattering signal.

    • Determine the refractive index increment (dn/dc) of the C12E7 solution as a function of concentration using a differential refractometer.

  • Instrumentation and Measurement:

    • Use a static light scattering photometer equipped with a laser light source (e.g., He-Ne laser at 633 nm).

    • Calibrate the instrument using a standard of known scattering intensity, such as toluene.

    • For each C12E7 concentration, measure the scattered light intensity at multiple angles (typically ranging from 30° to 150°).

    • Maintain a constant temperature throughout the measurements using a thermostatted sample holder.

  • Data Analysis:

    • Construct a Zimm plot, which is a graphical representation of the relationship between the scattered light intensity, the scattering angle, and the concentration of the micelles.

    • Extrapolate the data to zero angle and zero concentration to obtain the weight-average molecular weight (Mw) of the micelles.

    • Calculate the aggregation number (Nagg) using the following equation: Nagg = Mw (micelle) / Mw (monomer)

Small-Angle Neutron Scattering (SANS)

SANS is a powerful technique for characterizing the structure of micelles in solution. By analyzing the scattering pattern of a neutron beam, one can obtain information about the size, shape, and aggregation number of the micelles.

Methodology:

  • Sample Preparation:

    • Prepare solutions of C12E7 in a deuterated solvent, typically heavy water (D2O), to enhance the scattering contrast between the hydrogen-rich surfactant and the solvent.

    • Prepare a series of concentrations above the CMC.

  • Instrumentation and Measurement:

    • Perform the experiment at a dedicated SANS instrument at a neutron source facility.

    • The instrument consists of a neutron source, a velocity selector to obtain a monochromatic neutron beam, a series of collimators, a sample holder, and a two-dimensional detector.

    • Acquire scattering data for each sample, as well as for the pure solvent (for background subtraction) and an empty cell.

  • Data Analysis:

    • Radially average the 2D scattering data to obtain a 1D scattering curve of intensity (I) versus the scattering vector (q).

    • Correct the data for background scattering and detector efficiency.

    • Fit the scattering data to a core-shell model for spherical or ellipsoidal micelles. The model parameters include the core radius, shell thickness, and the scattering length densities of the core, shell, and solvent.

    • The volume of the micellar core can be determined from the fitted parameters.

    • The aggregation number (Nagg) is then calculated by dividing the volume of the hydrophobic core by the volume of the hydrophobic tail of a single C12E7 molecule.

Fluorescence Quenching

Fluorescence quenching is a sensitive technique that utilizes a fluorescent probe and a quencher to determine the aggregation number.[3][4] The principle is based on the distribution of the probe and quencher molecules among the micelles, which follows a Poisson distribution.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of C12E7 in the desired aqueous buffer at a concentration well above its CMC.

    • Prepare a stock solution of a hydrophobic fluorescent probe (e.g., pyrene) and a hydrophobic quencher (e.g., benzophenone) in a suitable organic solvent.[5]

    • Add a small aliquot of the probe stock solution to the C12E7 solution and allow it to equilibrate to ensure the probe is fully incorporated into the micelles. The final probe concentration should be low enough to ensure that there is, on average, no more than one probe molecule per micelle.

    • Prepare a series of samples with a fixed concentration of C12E7 and probe, and varying concentrations of the quencher.

  • Instrumentation and Measurement:

    • Use a steady-state spectrofluorometer.

    • Excite the fluorescent probe at its absorption maximum and record the fluorescence emission spectrum.

    • Measure the fluorescence intensity at the emission maximum for each sample with varying quencher concentrations.

  • Data Analysis:

    • Plot the natural logarithm of the ratio of the fluorescence intensity in the absence of the quencher (I0) to the intensity in the presence of the quencher (I) versus the quencher concentration ([Q]).

    • According to the following equation, this plot should be linear: ln(I0 / I) = (Nagg * [Q]) / ([Surfactant] - CMC)

    • The aggregation number (Nagg) can be calculated from the slope of the line, provided the total surfactant concentration and the CMC are known.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Static_Light_Scattering_Workflow cluster_prep Sample Preparation cluster_measurement SLS Measurement cluster_analysis Data Analysis prep1 Prepare C12E7 solutions (above CMC) prep2 Filter solutions (0.22 µm filter) prep1->prep2 prep3 Measure dn/dc prep2->prep3 meas2 Measure scattered light (multiple angles) prep3->meas2 meas1 Calibrate Instrument (e.g., with Toluene) meas1->meas2 an1 Construct Zimm Plot meas2->an1 an2 Extrapolate to zero angle and zero concentration an1->an2 an3 Determine Mw of Micelle an2->an3 an4 Calculate Aggregation Number an3->an4

Caption: Workflow for determining micelle aggregation number using Static Light Scattering.

SANS_Workflow cluster_prep_sans Sample Preparation cluster_measurement_sans SANS Measurement cluster_analysis_sans Data Analysis prep1_sans Prepare C12E7 solutions in D2O (above CMC) meas1_sans Acquire scattering data (sample, solvent, empty cell) prep1_sans->meas1_sans an1_sans Data reduction and background subtraction meas1_sans->an1_sans an2_sans Fit data to a core-shell model an1_sans->an2_sans an3_sans Determine core volume an2_sans->an3_sans an4_sans Calculate Aggregation Number an3_sans->an4_sans

Caption: Workflow for determining micelle aggregation number using Small-Angle Neutron Scattering.

Fluorescence_Quenching_Workflow cluster_prep_fq Sample Preparation cluster_measurement_fq Fluorescence Measurement cluster_analysis_fq Data Analysis prep1_fq Prepare C12E7 solution with fluorescent probe prep2_fq Create series with varying quencher concentrations prep1_fq->prep2_fq meas1_fq Measure fluorescence intensity of each sample prep2_fq->meas1_fq an1_fq Plot ln(I0/I) vs. [Quencher] meas1_fq->an1_fq an2_fq Determine slope of the linear fit an1_fq->an2_fq an3_fq Calculate Aggregation Number an2_fq->an3_fq

Caption: Workflow for determining micelle aggregation number using Fluorescence Quenching.

Conclusion

The aggregation number of C12E7 micelles is a critical parameter that influences their physicochemical properties and performance in various applications. This guide has provided an overview of the quantitative data available and detailed the primary experimental techniques used for its determination. For researchers and drug development professionals, a thorough understanding of these methodologies is essential for accurately characterizing C12E7 micellar systems and for developing robust and effective formulations. The choice of experimental technique will depend on the specific requirements of the study, available instrumentation, and the desired level of detail regarding the micellar structure.

References

The Influence of Thermal Variations on the Critical Micelle Concentration of Dodecylheptaglycol (C12E7): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of temperature in modulating the critical micelle concentration (CMC) of the non-ionic surfactant, Dodecylheptaglycol (C12E7). Understanding this relationship is paramount for applications ranging from pharmaceutical formulations to advanced materials science, where the controlled self-assembly of surfactants is a key determinant of product performance and stability.

Core Concepts: Temperature and Micellization of Non-ionic Surfactants

The formation of micelles, aggregates of surfactant molecules in a solution, is a thermodynamically driven process governed by a delicate balance of enthalpic and entropic contributions. For non-ionic surfactants like this compound (C12E7), which possesses a hydrophilic heptaethylene glycol head group and a hydrophobic dodecyl tail, temperature is a critical parameter influencing this equilibrium.

The relationship between temperature and the CMC of non-ionic surfactants typically follows a characteristic "U-shaped" curve. Initially, an increase in temperature leads to a decrease in the CMC. This phenomenon is primarily attributed to the dehydration of the hydrophilic polyoxyethylene chains. As thermal energy increases, the hydrogen bonds between the ether oxygens of the head group and water molecules are disrupted, making the surfactant effectively more hydrophobic. This increased hydrophobicity favors the self-assembly into micelles at lower surfactant concentrations to minimize the unfavorable interactions between the hydrophobic tails and the aqueous environment.

However, beyond a certain temperature, known as the minimum CMC temperature, the trend reverses, and the CMC begins to increase. This subsequent rise is due to the increased kinetic energy of the individual surfactant molecules, which promotes the disaggregation of micelles back into monomers, thus requiring a higher concentration of surfactant to initiate micelle formation. The minimum in the CMC versus temperature curve for polyoxyethylene alkyl ethers with a C12 chain is typically observed around 50 °C.[1]

Quantitative Data: CMC of C12E7 at Various Temperatures

Precise and accurate data on the temperature-dependent CMC of C12E7 is essential for predictable and reproducible formulations. The following table summarizes experimentally determined CMC values for this compound at different temperatures.

Temperature (°C)Temperature (K)Critical Micelle Concentration (mM)
25298.150.069
Data for other temperatures is not readily available in the public domain. The value at 25°C is a commonly cited value.

Note: While extensive datasets for the temperature dependency of various non-ionic surfactants exist, specific comprehensive data for C12E7 across a wide temperature range is not consistently reported in publicly accessible literature. The provided value at 25°C serves as a standard reference point.

Experimental Protocols for CMC Determination

The determination of the CMC is pivotal for characterizing surfactant behavior. Two common and robust methods employed for non-ionic surfactants like C12E7 are Surface Tensiometry and Static Light Scattering.

Surface Tensiometry

Principle: This method is based on the principle that surfactant molecules adsorb at the air-water interface, leading to a reduction in the surface tension of the solution. As the surfactant concentration increases, the surface tension decreases until the interface becomes saturated and micelles begin to form in the bulk solution. At this point, the surface tension reaches a plateau. The concentration at which this break in the surface tension versus log-concentration plot occurs is the CMC.

Detailed Methodology:

  • Preparation of Solutions: A stock solution of this compound (C12E7) of a known high concentration (well above the expected CMC) is prepared in high-purity, deionized water. A series of dilutions are then meticulously prepared from this stock solution to cover a concentration range both below and above the anticipated CMC.

  • Instrumentation: A calibrated tensiometer, such as one employing the Du Nüy ring or Wilhelmy plate method, is used. The instrument must be equipped with a temperature-controlled sample stage to maintain the desired experimental temperature with high precision (±0.1°C).

  • Measurement Procedure:

    • The surface tension of the pure solvent (deionized water) is measured first to establish a baseline.

    • Starting with the most dilute C12E7 solution, the surface tension of each concentration is measured. The platinum ring or plate must be thoroughly cleaned and flamed between each measurement to remove any residual surfactant.

    • Sufficient time must be allowed for the surface tension to equilibrate at each concentration, as the migration of surfactant molecules to the interface is a time-dependent process.

  • Data Analysis: The surface tension values (γ) are plotted against the logarithm of the surfactant concentration (log C). The resulting plot will typically show two linear regions. The CMC is determined from the intersection of the two lines fitted to these regions.

Static Light Scattering (SLS)

Principle: Static Light Scattering measures the time-averaged intensity of scattered light from a solution as a function of concentration. Below the CMC, the scattering intensity is low and increases linearly with concentration, corresponding to the scattering from individual surfactant monomers. Above the CMC, there is a sharp increase in scattering intensity due to the formation of much larger micellar aggregates. The intersection of the two linear portions of the scattering intensity versus concentration plot indicates the CMC.

Detailed Methodology:

  • Sample Preparation: A series of this compound (C12E7) solutions of varying concentrations are prepared in a high-purity, dust-free solvent (e.g., filtered deionized water). It is crucial to filter all solutions through a fine-pore filter (e.g., 0.22 µm) directly into clean, dust-free scattering cells to avoid interference from particulate contaminants.

  • Instrumentation: A static light scattering photometer equipped with a laser light source (e.g., He-Ne laser at 632.8 nm) and a sensitive detector is used. The instrument should have precise temperature control of the sample holder.

  • Measurement Procedure:

    • The scattering intensity of the pure solvent is measured to determine the background scattering.

    • The scattering intensity of each C12E7 solution is measured at a fixed angle (commonly 90°).

    • Measurements are typically repeated multiple times for each concentration to ensure reproducibility and to obtain a good statistical average.

  • Data Analysis: The background-subtracted scattering intensity is plotted as a function of the C12E7 concentration. The plot will exhibit a distinct break at the CMC. The CMC is determined by the intersection of the two linear fits to the data points below and above this transition.

Visualizing Key Concepts and Workflows

To further elucidate the concepts and processes discussed, the following diagrams are provided in the DOT language for Graphviz.

G Logical Relationship of Temperature's Effect on C12E7 CMC Temp_Increase Increase in Temperature Dehydration Dehydration of Ethylene Glycol Chains Temp_Increase->Dehydration Kinetic_Energy Increased Kinetic Energy of Monomers Temp_Increase->Kinetic_Energy Increased_Hydrophobicity Increased Effective Hydrophobicity Dehydration->Increased_Hydrophobicity Micelle_Formation_Favored Micelle Formation is Favored Increased_Hydrophobicity->Micelle_Formation_Favored Micelle_Disaggregation_Favored Micelle Disaggregation is Favored Kinetic_Energy->Micelle_Disaggregation_Favored CMC_Decrease Decrease in CMC Micelle_Formation_Favored->CMC_Decrease CMC_Increase Increase in CMC Micelle_Disaggregation_Favored->CMC_Increase

Caption: Logical flow of temperature's dual effect on C12E7 CMC.

G Experimental Workflow for CMC Determination by Surface Tensiometry cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Stock_Solution Prepare C12E7 Stock Solution Serial_Dilutions Prepare Serial Dilutions Stock_Solution->Serial_Dilutions Measure_Samples Measure Surface Tension of Each Dilution Serial_Dilutions->Measure_Samples Calibrate Calibrate Tensiometer at Set Temperature Measure_Solvent Measure Surface Tension of Pure Solvent Calibrate->Measure_Solvent Measure_Solvent->Measure_Samples Plot_Data Plot Surface Tension vs. log(Concentration) Measure_Samples->Plot_Data Determine_CMC Determine CMC from Plot Inflection Point Plot_Data->Determine_CMC

Caption: Workflow for CMC determination via surface tensiometry.

Conclusion

The critical micelle concentration of this compound (C12E7) is not a fixed value but is instead a dynamic parameter that is significantly influenced by temperature. The characteristic U-shaped dependence of CMC on temperature for non-ionic surfactants like C12E7 underscores the necessity of precise temperature control and characterization in any application where micellar properties are critical. For professionals in drug development and materials science, a thorough understanding and experimental determination of the CMC under relevant temperature conditions are indispensable for ensuring the efficacy, stability, and safety of their formulations. The experimental protocols detailed herein provide a robust framework for obtaining this vital data.

References

Delving into Dodecylheptaglycol: A Technical Guide to its Solubility in Common Biological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 12, 2025 – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the solubility of dodecylheptaglycol (C12E7), a nonionic surfactant crucial for the manipulation of proteins and other biological macromolecules. This in-depth whitepaper details the solubility characteristics of C12E7 in four widely used buffer systems—phosphate (B84403), TRIS, MES, and HEPES—providing critical data and experimental protocols to aid in the formulation and optimization of complex biological assays and drug delivery systems.

This compound, a member of the polyoxyethylene alkyl ether family of surfactants, is prized for its ability to solubilize membrane proteins and prevent non-specific aggregation. However, its efficacy is intrinsically linked to its solubility, which can be significantly influenced by the composition of the surrounding buffer system. Understanding these interactions is paramount for achieving reproducible and reliable experimental outcomes.

Quantitative Solubility of this compound (C12E7)

The solubility of nonionic surfactants like C12E7 in aqueous solutions is often characterized by its cloud point temperature (CPT). The cloud point is the temperature at which the solution becomes turbid as the surfactant's solubility limit is reached, leading to phase separation. Below this temperature, the surfactant is fully soluble. The solubility of C12E7 is also influenced by its concentration, exhibiting a critical micelle concentration (CMC) above which surfactant monomers self-assemble into micelles.

While specific quantitative data for the solubility of C12E7 in every common biological buffer is not extensively documented in publicly available literature, the following tables synthesize available information and provide estimated values based on the known effects of buffer components on nonionic surfactant solubility. It is important to note that the exact solubility can be influenced by the specific concentration and pH of the buffer, as well as the presence of other salts.

Table 1: Cloud Point Temperature of this compound (C12E7) in Various Buffer Systems

Buffer System (Concentration, pH)Estimated Cloud Point (°C)Notes
Deionized Water~76Reference value for 1% C12E7 solution.
50 mM Sodium Phosphate, pH 7.4Lowered (e.g., 70-74)Phosphate ions can have a "salting-out" effect, reducing the hydration of the ethylene (B1197577) oxide chains and thus lowering the cloud point.[1]
50 mM TRIS-HCl, pH 7.5Minimal change (e.g., 75-77)TRIS is a non-ionic buffer and is expected to have a minimal effect on the cloud point of nonionic surfactants.
50 mM MES, pH 6.0Minimal change (e.g., 75-77)MES is a zwitterionic buffer and is not expected to significantly alter the cloud point.
25 mM HEPES, 150 mM NaCl, pH 7.4Significantly LoweredThe presence of NaCl will have a strong "salting-out" effect, considerably decreasing the cloud point. The exact value would depend on the final ionic strength.

Table 2: Critical Micelle Concentration (CMC) of this compound (C12E7) in Different Buffer Systems

Buffer SystemEstimated CMC (mM)Notes
Deionized Water~0.06 - 0.1Reference value.
Phosphate BufferSlightly DecreasedThe presence of electrolytes can slightly decrease the CMC of nonionic surfactants.
TRIS BufferMinimal ChangeNon-ionic nature of the buffer results in little to no effect on the CMC.
MES BufferMinimal ChangeZwitterionic nature of the buffer results in little to no effect on the CMC.
HEPES Buffered SalineDecreasedThe ionic strength of the saline will promote earlier micelle formation, thus lowering the CMC.

Factors Influencing Solubility

The solubility of this compound is a delicate balance of hydrophobic and hydrophilic interactions. Several factors can shift this equilibrium:

  • Temperature: As the temperature of a C12E7 solution increases, the hydrogen bonds between the ether oxygen atoms of the hydrophilic polyethylene (B3416737) oxide chain and water molecules weaken. This dehydration process leads to a decrease in solubility, culminating in phase separation at the cloud point.

  • pH: For nonionic surfactants like C12E7, pH generally has a minimal direct effect on solubility within a typical biological range (pH 5-9).

  • Ionic Strength and Buffer Components: The ions present in a buffer solution can significantly impact the solubility of C12E7.

    • "Salting-out" effect: Ions that strongly interact with water molecules, such as phosphate and sulfate, can reduce the amount of "free" water available to hydrate (B1144303) the surfactant's hydrophilic chains. This leads to a decrease in solubility and a lower cloud point.

    • "Salting-in" effect: Some ions can increase the solubility of nonionic surfactants, though the mechanisms are more complex.

Experimental Protocols

Determining the solubility of C12E7 in a specific buffer system is crucial for experimental design. The most common method for nonionic surfactants is the determination of the cloud point.

Protocol: Cloud Point Determination by Visual Inspection

This method provides a straightforward way to determine the temperature at which a C12E7 solution becomes turbid.

Materials:

  • This compound (C12E7)

  • Desired buffer solution (e.g., 50 mM Sodium Phosphate, pH 7.4)

  • Clear glass test tubes with stoppers

  • Water bath with a temperature controller and a thermometer

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a 1% (w/v) solution of C12E7 in the desired buffer. Ensure the surfactant is fully dissolved. A gentle warming and stirring may be necessary.

  • Transfer a small volume (e.g., 5 mL) of the C12E7 solution into a clear glass test tube containing a small magnetic stir bar.

  • Place the test tube in the water bath at a temperature well below the expected cloud point (e.g., 50°C).

  • Begin stirring the solution gently.

  • Slowly increase the temperature of the water bath at a rate of approximately 1°C per minute.

  • Continuously observe the solution for the first sign of turbidity or cloudiness.

  • The temperature at which the solution becomes cloudy is recorded as the cloud point.

  • To confirm the cloud point, slowly cool the solution. The temperature at which the solution becomes clear again should be close to the recorded cloud point.

  • Repeat the measurement at least three times to ensure accuracy and report the average value.

Experimental_Workflow_Cloud_Point cluster_prep Preparation cluster_measurement Measurement cluster_result Result A Prepare 1% C12E7 in Buffer B Place in Water Bath (Low Temperature) A->B C Stir Gently B->C D Increase Temperature (1°C/min) C->D E Observe for Turbidity D->E F Cloudy? E->F F->D No G Record Cloud Point Temperature F->G Yes

Figure 1. Workflow for Cloud Point Determination.

Signaling Pathways and Logical Relationships

In the context of drug development and cell biology, C12E7 is often employed to solubilize membrane proteins, which are key components of various signaling pathways. The proper solubilization of these proteins is the first critical step to enable their study in vitro.

Signaling_Pathway_Context cluster_cell Cellular Environment cluster_solubilization Experimental Solubilization cluster_downstream Downstream Applications Membrane Cell Membrane Protein Membrane Protein (e.g., GPCR, Ion Channel) C12E7 This compound (C12E7) in appropriate buffer SolubilizedProtein Solubilized Protein-Detergent Micelle Complex C12E7->SolubilizedProtein Solubilizes Assay Biochemical/Biophysical Assays (e.g., Ligand Binding, Structural Studies) SolubilizedProtein->Assay Enables DrugDev Drug Discovery & Development Assay->DrugDev Informs

Figure 2. Role of C12E7 in Membrane Protein Research.

This technical guide provides a foundational understanding of this compound solubility in common biological buffers. For highly sensitive applications, it is recommended that researchers empirically determine the solubility and cloud point of C12E7 under their specific experimental conditions.

References

A Researcher's Guide to Dodecylheptaglycol: Properties, Sourcing, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylheptaglycol, also known by its chemical name Heptaethylene Glycol Monododecyl Ether and the common abbreviation C12E7, is a non-ionic surfactant of significant interest in various fields of scientific research. Its amphipathic nature, characterized by a hydrophilic heptaethylene glycol head and a hydrophobic dodecyl tail, makes it an effective detergent for solubilizing membrane proteins, facilitating cell lysis, and as a component in advanced analytical techniques. This guide provides a comprehensive overview of research-grade this compound, including its chemical and physical properties, a list of commercial suppliers, detailed experimental protocols, and insights into its application in biological research.

Properties of Research-Grade this compound

The utility of this compound in research is dictated by its specific physicochemical properties. High-purity grades are essential for reproducible experimental outcomes. Below is a summary of key quantitative data for research-grade this compound, compiled from various suppliers and databases.

PropertyValueSource
CAS Number 3055-97-8[1][2]
Molecular Formula C26H54O8[1]
Molecular Weight 494.70 g/mol [1]
Appearance White powder or clear, colorless liquid[3][4]
Purity ≥95% to ≥99%[1][2][3]
Critical Micelle Concentration (CMC) Approximately 0.08 mM in aqueous solutionN/A

Commercial Suppliers of Research-Grade this compound

A variety of chemical suppliers offer this compound for laboratory use. Researchers should always request a certificate of analysis to ensure the purity and quality of the product meet their experimental needs.

SupplierProduct NamePurityNotes
Santa Cruz Biotechnology Heptaethylene glycol monododecyl ether≥95%For research use only.[1]
Toronto Research Chemicals (TRC) Heptaethylene Glycol Monododecyl EtherNot specifiedAvailable in various quantities.[5]
HENAN NEW BLUE CHEMICAL CO.,LTD Heptaethylene Glycol Monododecyl Ether99%Sold by the gram and kilogram.[3]
ChemicalBook HEPTAETHYLENE GLYCOL MONODODECYL ETHER99%Lists various suppliers.[2]
Pharmaffiliates Heptaethylene Glycol Monododecyl EtherNot specifiedReference standards supplier.[6]
Polysil Heptaethylene glycol monododecyl ether≥ 97.0%Typically a clear, colorless liquid.[4]
abren Heptaethylene glycol monododecyl ether≥ 97.0%Typically a clear, colorless liquid.[7]

Experimental Protocols and Applications

This compound's primary role in the laboratory is as a mild, non-denaturing detergent. Its ability to disrupt lipid bilayers while preserving the native structure of proteins makes it invaluable for the study of membrane-bound proteins and for various analytical separation techniques.

Membrane Protein Extraction

The solubilization of integral membrane proteins from the lipid bilayer is a critical first step for their purification and characterization. Non-ionic detergents like this compound are often preferred for their ability to maintain the protein's native conformation and activity.

Protocol for Solubilization of Integral Membrane Proteins:

  • Cell Lysis and Membrane Preparation:

    • Harvest cells and wash with an appropriate buffer (e.g., phosphate-buffered saline).

    • Resuspend the cell pellet in a hypotonic lysis buffer containing protease inhibitors.

    • Homogenize the cell suspension using a Dounce homogenizer or sonication to disrupt the cells.

    • Centrifuge the lysate at a low speed to pellet nuclei and cellular debris.

    • Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with a high-salt buffer to remove peripherally associated proteins.

  • Detergent Solubilization:

    • Resuspend the washed membrane pellet in a solubilization buffer containing this compound. The optimal concentration of the detergent is typically above its Critical Micelle Concentration (CMC) and should be determined empirically for each protein of interest. A starting point is often 1-2% (w/v).

    • The solubilization buffer should also contain buffering agents (e.g., Tris-HCl), salts (e.g., NaCl), and protease inhibitors.

    • Incubate the suspension with gentle agitation for 1-2 hours at 4°C.

  • Clarification of Solubilized Proteins:

    • Centrifuge the detergent-treated membrane suspension at high speed (e.g., 100,000 x g) to pellet any unsolubilized material.

    • The supernatant now contains the solubilized membrane proteins, which can be further purified by techniques such as affinity chromatography or size-exclusion chromatography.

Experimental_Workflow_Membrane_Protein_Extraction cell_pellet Cell Pellet lysis Cell Lysis & Homogenization cell_pellet->lysis low_speed_cent Low-Speed Centrifugation lysis->low_speed_cent supernatant1 Supernatant (Cytosol & Membranes) low_speed_cent->supernatant1 debris Debris Pellet low_speed_cent->debris ultracentrifugation Ultracentrifugation supernatant1->ultracentrifugation membrane_pellet Membrane Pellet ultracentrifugation->membrane_pellet cytosol Cytosol (Supernatant) ultracentrifugation->cytosol solubilization This compound Solubilization membrane_pellet->solubilization high_speed_cent High-Speed Centrifugation solubilization->high_speed_cent solubilized_proteins Solubilized Membrane Proteins (Supernatant) high_speed_cent->solubilized_proteins unsolubilized_pellet Unsolubilized Pellet high_speed_cent->unsolubilized_pellet

Caption: Workflow for the extraction of integral membrane proteins using this compound.
Micellar Electrokinetic Chromatography (MEKC)

MEKC is a powerful analytical technique that combines the principles of capillary electrophoresis and chromatography to separate a wide range of analytes, including neutral molecules. In MEKC, a surfactant is added to the running buffer at a concentration above its CMC. These micelles act as a pseudo-stationary phase, and separation is achieved based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer.

Protocol for MEKC Separation:

  • Buffer Preparation:

    • Prepare a running buffer (e.g., sodium borate (B1201080) or phosphate (B84403) buffer) at the desired pH.

    • Add this compound to the buffer at a concentration significantly above its CMC (e.g., 25-100 mM).

    • The buffer may also contain organic modifiers (e.g., methanol (B129727) or acetonitrile) to improve the resolution of hydrophobic analytes.

    • Filter and degas the buffer before use.

  • Capillary Conditioning:

    • Rinse the capillary sequentially with 1 M NaOH, deionized water, and finally with the running buffer.

  • Sample Injection and Separation:

    • Inject the sample into the capillary using either hydrodynamic or electrokinetic injection.

    • Apply a high voltage across the capillary to initiate the separation. The separation voltage will depend on the capillary dimensions and the buffer composition.

    • Analytes will separate based on their partitioning between the this compound micelles and the aqueous phase.

  • Detection:

    • Detect the separated analytes as they pass through the detector window, typically using UV-Vis absorbance or laser-induced fluorescence.

MEKC_Separation_Principle cluster_capillary Capillary micelle Micelle (C12E7) hydrophilic_analyte Hydrophilic Analyte buffer Aqueous Buffer hydrophilic_analyte->buffer Solvation hydrophobic_analyte Hydrophobic Analyte hydrophobic_analyte->micelle Partitioning EOF Electroosmotic Flow (EOF) -> electrophoretic_flow <- Electrophoretic Flow of Anionic Micelles

Caption: Principle of analyte separation in Micellar Electrokinetic Chromatography (MEKC).

Safety and Handling

Research-grade this compound is generally considered to be a hazardous substance. It is important to consult the Safety Data Sheet (SDS) provided by the supplier before handling.

  • Handling: Use in a well-ventilated area. Avoid breathing dust or vapors. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry place.

  • Hazards: May cause skin and eye irritation. Harmful if swallowed.

Conclusion

This compound is a versatile and effective non-ionic detergent for a range of research applications, particularly in the fields of membrane biology and analytical chemistry. Its mild, non-denaturing properties make it an excellent choice for the solubilization and purification of sensitive membrane proteins. By understanding its properties and following established protocols, researchers can effectively utilize this compound to advance their scientific investigations. As with any chemical, proper safety precautions should always be observed in the laboratory.

References

Dodecylheptaglycol: An In-depth Technical Guide to its Applications in Biochemistry and Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylheptaglycol, a non-ionic detergent also known by its synonyms Heptaethylene Glycol Monododecyl Ether and C12E7, is a crucial tool in the fields of biochemistry and molecular biology. Its amphipathic nature, characterized by a hydrophilic heptaethylene glycol head and a hydrophobic dodecyl tail, allows it to effectively solubilize membrane proteins and lipids while preserving their native structure and function. This technical guide provides a comprehensive overview of the properties and applications of this compound, with a focus on its use in membrane protein research, drug development, and structural biology.

Physicochemical Properties of this compound

The efficacy of this compound in biochemical applications is rooted in its specific physicochemical properties. A summary of these key parameters is presented below, providing a basis for its selection and use in experimental design.

PropertyValueReference
Synonyms Heptaethylene Glycol Monododecyl Ether, C12E7, Laureth-7[1][2]
Molecular Formula C26H54O8[1][2]
Molecular Weight 494.7 g/mol [1][]
Critical Micelle Concentration (CMC) 0.08 mM[4][5]
Aggregation Number 44 - 76[4][5]
Hydrophilic-Lipophilic Balance (HLB) 12.3Calculated using Griffin's Method[6][7][8]

Note on Aggregation Number: The aggregation number of C12E7 micelles can vary depending on the concentration and the polydispersity of the oxyethylene chain. For pure C12E7, the aggregation number generally falls within the range of 44 to 76.[4][5]

Core Applications in Biochemistry and Molecular Biology

This compound's mild, non-denaturing properties make it an invaluable tool for a variety of applications, particularly in the study of membrane proteins, which are notoriously difficult to work with in aqueous environments.

Membrane Protein Solubilization and Purification

The primary application of this compound is the solubilization of integral and peripheral membrane proteins from biological membranes. By forming mixed micelles with lipids and proteins, C12E7 effectively extracts these proteins from their native lipid bilayer, rendering them soluble in aqueous buffers while helping to maintain their native conformation and activity. This is a critical first step for a wide range of downstream applications, including functional assays and structural studies.

Reconstitution of Membrane Proteins

Following purification, membrane proteins often need to be reconstituted into a membrane-mimetic environment to study their function. This compound is frequently used in the reconstitution of membrane proteins into liposomes or nanodiscs. The detergent is mixed with lipids and the purified protein, and then slowly removed, allowing the protein to insert into the newly formed lipid bilayer. This process is essential for studying the transport activity of channels and transporters, as well as the signaling function of receptors.

Structural Biology

In structural biology, particularly in X-ray crystallography and single-particle cryo-electron microscopy (cryo-EM), this compound is used to maintain the solubility and stability of purified membrane proteins during the crystallization or sample preparation process. Its ability to form small, uniform micelles around the protein can be advantageous for obtaining well-ordered crystals or for achieving optimal particle distribution on cryo-EM grids.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound. These protocols are intended as a starting point and may require optimization for specific proteins or applications.

Protocol 1: Solubilization of G-Protein Coupled Receptors (GPCRs) using this compound

This protocol outlines a general procedure for the solubilization of a GPCR from cell membranes.

Materials:

  • Cell pellet expressing the target GPCR

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail

  • Solubilization Buffer: Lysis Buffer containing 1% (w/v) this compound (C12E7)

  • Dounce homogenizer

  • Ultracentrifuge

Procedure:

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenize the cell suspension using a Dounce homogenizer on ice.

  • Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

  • Discard the supernatant and resuspend the membrane pellet in Solubilization Buffer.

  • Incubate the suspension for 1-2 hours at 4°C with gentle rotation to allow for solubilization.

  • Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

  • The supernatant contains the solubilized GPCR, which can then be used for downstream purification.

Protocol 2: Reconstitution of an ABC Transporter into Liposomes using this compound

This protocol describes the reconstitution of a purified ATP-binding cassette (ABC) transporter into pre-formed liposomes.[5][9][10]

Materials:

  • Purified ABC transporter in a buffer containing a low concentration of C12E7 (above its CMC).

  • Pre-formed liposomes (e.g., composed of E. coli polar lipids).

  • Reconstitution Buffer: 50 mM HEPES pH 7.0, 100 mM KCl.

  • Bio-Beads SM-2 or similar hydrophobic adsorbent.

  • Liquid nitrogen and a 37°C water bath.

Procedure:

  • Mix the purified ABC transporter with the pre-formed liposomes in Reconstitution Buffer. The lipid-to-protein ratio will need to be optimized for each specific transporter.

  • Add a small amount of this compound to the mixture to partially destabilize the liposomes, facilitating protein insertion. The final detergent concentration should be kept below the critical concentration for complete liposome (B1194612) solubilization.

  • Incubate the mixture on ice for 30 minutes with gentle stirring.

  • To remove the detergent and induce reconstitution, add Bio-Beads to the mixture and incubate with gentle rocking at 4°C for at least 2 hours.

  • Remove the Bio-Beads by decanting or using a column.

  • The resulting proteoliposomes can be collected by ultracentrifugation and resuspended in fresh Reconstitution Buffer.

  • To load the proteoliposomes with substrate or ATP, perform several freeze-thaw cycles by alternating between liquid nitrogen and a 37°C water bath.

Visualizing Workflows and Pathways

To further illustrate the role of this compound in biochemical research, the following diagrams, generated using the DOT language, depict a general proteomics workflow and a simplified G-protein coupled receptor signaling pathway.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis CellLysis Cell Lysis (Detergent-based, e.g., C12E7) ProteinExtraction Protein Extraction CellLysis->ProteinExtraction ReductionAlkylation Reduction & Alkylation ProteinExtraction->ReductionAlkylation Digestion Proteolytic Digestion (e.g., Trypsin) ReductionAlkylation->Digestion PeptideCleanup Peptide Cleanup Digestion->PeptideCleanup LC Liquid Chromatography PeptideCleanup->LC MS Mass Spectrometry LC->MS DataAnalysis Data Analysis MS->DataAnalysis

A generalized proteomics workflow highlighting the use of detergents like C12E7 in the initial cell lysis and protein extraction steps.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation SecondMessenger Second Messenger Effector->SecondMessenger Production DownstreamEffector Downstream Effector SecondMessenger->DownstreamEffector Activation CellularResponse Cellular Response DownstreamEffector->CellularResponse

A simplified schematic of a G-protein coupled receptor (GPCR) signaling pathway. C12E7 is instrumental in solubilizing and purifying GPCRs for in vitro studies of these pathways.

Conclusion

This compound is a versatile and indispensable non-ionic detergent in modern biochemistry and molecular biology. Its mild nature and effectiveness in solubilizing and stabilizing membrane proteins have made it a cornerstone of research in areas ranging from fundamental protein characterization to drug discovery and structural biology. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their experimental endeavors, ultimately contributing to a deeper understanding of complex biological systems.

References

Methodological & Application

Protocol for Solubilizing Membrane Proteins with Dodecylheptaglycol (C12E7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylheptaglycol, also known as Heptaethylene Glycol Monododecyl Ether (C12E7) or Laureth-7, is a non-ionic detergent widely employed in the solubilization of membrane proteins. Its utility stems from its ability to mimic the amphipathic environment of the lipid bilayer, thereby extracting integral membrane proteins while aiming to preserve their native structure and function. This application note provides a detailed protocol for the solubilization of membrane proteins using this compound, including key considerations for optimizing experimental conditions and quantitative data for reference. Non-ionic detergents like this compound are considered mild and are often used to isolate membrane proteins in their biologically active form.[1]

Properties of this compound (C12E7)

A thorough understanding of the physicochemical properties of this compound is crucial for the successful design of solubilization protocols. Key parameters are summarized in the table below. The Critical Micelle Concentration (CMC) is a fundamental property of a detergent, representing the concentration at which detergent monomers begin to form micelles.[2][3] For effective solubilization, the detergent concentration should be significantly above its CMC.[3][] The aggregation number indicates the average number of detergent monomers per micelle.[5][6]

PropertyValueReference
Chemical Name Heptaethylene Glycol Monododecyl Ether[7]
Synonyms C12E7, this compound, Laureth-7[7]
Molecular Formula C26H54O8[7]
Molecular Weight 494.7 g/mol [7]
Critical Micelle Concentration (CMC) 0.069 mM[3]
Aggregation Number 44-76[2][5]
Detergent Class Non-ionic[1]

Experimental Protocols

This section outlines a general protocol for the solubilization of membrane proteins using this compound. It is important to note that optimal conditions, including detergent concentration, protein-to-detergent ratio, temperature, and incubation time, are protein-dependent and require empirical determination.

Materials
  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail (e.g., cOmplete™, EDTA-free)

  • Solubilization Buffer: Lysis Buffer containing this compound (C12E7)

  • Membrane fraction containing the target protein

  • Ultracentrifuge and appropriate rotors

  • Homogenizer (e.g., Dounce homogenizer)

  • Spectrophotometer for protein quantification (e.g., NanoDrop or BCA assay)

  • SDS-PAGE and Western blotting reagents

General Solubilization Workflow

The following diagram illustrates the general workflow for membrane protein solubilization.

G cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_separation Separation cluster_analysis Analysis start Start with cell pellet expressing target membrane protein lysis Resuspend in Lysis Buffer start->lysis homogenize Homogenize cells lysis->homogenize centrifuge1 Low-speed centrifugation to remove nuclei and debris homogenize->centrifuge1 centrifuge2 High-speed ultracentrifugation to pellet membranes centrifuge1->centrifuge2 wash Wash membrane pellet centrifuge2->wash resuspend_sol Resuspend membrane pellet in Solubilization Buffer with C12E7 wash->resuspend_sol incubate Incubate with gentle agitation resuspend_sol->incubate centrifuge3 Ultracentrifugation to pellet non-solubilized material incubate->centrifuge3 supernatant Collect supernatant (solubilized proteins) centrifuge3->supernatant pellet Analyze pellet (insoluble fraction) centrifuge3->pellet quantify Quantify protein concentration supernatant->quantify sds_page Analyze by SDS-PAGE and Western Blot quantify->sds_page

Figure 1. Experimental workflow for membrane protein solubilization.
Detailed Protocol

  • Membrane Preparation:

    • Start with a cell pellet known to express the membrane protein of interest.

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Homogenize the cells using a Dounce homogenizer or sonication on ice.

    • Perform a low-speed centrifugation (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.

    • Transfer the supernatant to an ultracentrifuge tube and pellet the membrane fraction by high-speed centrifugation (e.g., 100,000 x g for 1 hour at 4°C).

    • Discard the supernatant and wash the membrane pellet with Lysis Buffer to remove contaminating cytosolic proteins. Repeat the ultracentrifugation step.

  • Solubilization:

    • Resuspend the washed membrane pellet in ice-cold Solubilization Buffer containing this compound.

      • Initial Concentration: A good starting point is a detergent concentration of 1% (w/v), which is well above the CMC. This can be optimized by testing a range of concentrations (e.g., 0.1% to 2%).

      • Protein-to-Detergent Ratio: Aim for a protein-to-detergent mass ratio of at least 1:4.[] This may need to be optimized for your specific protein. Determine the protein concentration of your membrane preparation before adding the detergent.

    • Incubate the mixture for 1-2 hours at 4°C with gentle agitation (e.g., end-over-end rotation). The optimal incubation time can vary and should be tested.

  • Separation of Solubilized Proteins:

    • Pellet the non-solubilized membrane material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).[8]

    • Carefully collect the supernatant, which contains the solubilized membrane proteins.

    • The pellet contains the insoluble fraction.

  • Analysis of Solubilization Efficiency:

    • Determine the protein concentration of the solubilized fraction using a detergent-compatible protein assay (e.g., BCA assay).

    • Analyze both the solubilized (supernatant) and non-solubilized (pellet) fractions by SDS-PAGE and Western blotting using an antibody specific to your target protein. This will allow you to quantify the percentage of your target protein that was successfully solubilized.

Optimization of Solubilization Conditions

The efficiency of membrane protein solubilization is influenced by several factors that can be systematically optimized.

ParameterRecommended RangeConsiderations
Detergent Concentration 0.1% - 2.0% (w/v)Start with a concentration well above the CMC (0.069 mM). Higher concentrations can improve solubilization but may also lead to protein denaturation.
Protein:Detergent Ratio 1:2 to 1:10 (w/w)A higher ratio of detergent to protein is generally more effective for initial solubilization.[]
Temperature 4°C - 25°CLower temperatures (4°C) are typically used to maintain protein stability and minimize protease activity. However, some detergents are more effective at room temperature.
Incubation Time 30 minutes - 4 hoursLonger incubation times can increase solubilization yield but may also lead to protein degradation.
pH 6.0 - 8.5The optimal pH depends on the stability of the target protein.
Ionic Strength 50 mM - 500 mM NaClSalt concentration can influence micelle formation and protein stability.

Case Study: Solubilization of G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors are a major class of drug targets and their solubilization is a critical step for structural and functional studies.[2] While a specific protocol for this compound is not extensively documented in readily available literature, the general principles for GPCR solubilization can be applied. Mild, non-ionic detergents like DDM are commonly used for GPCR solubilization.[9] Given the similar properties of this compound, it represents a viable alternative for screening and optimization.

The following diagram illustrates a simplified GPCR signaling pathway that can be studied following successful solubilization and reconstitution of the receptor.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Ligand GPCR GPCR (solubilized with C12E7) Ligand->GPCR 1. Binding G_protein G-Protein (α, β, γ subunits) GPCR->G_protein 2. Activation Effector Effector Protein (e.g., Adenylyl Cyclase) G_protein->Effector 3. Gα activates Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Production Downstream_Signaling Downstream Signaling Cascade Second_Messenger->Downstream_Signaling 5. Activation

Figure 2. Simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

Conclusion

This compound (C12E7) is a valuable non-ionic detergent for the solubilization of membrane proteins. Successful application requires careful consideration of its physicochemical properties, particularly its CMC, and empirical optimization of experimental parameters. The protocol provided in this application note serves as a comprehensive starting point for researchers aiming to extract and purify functional membrane proteins for downstream applications in basic research and drug development.

References

Application Notes and Protocols for GPCR Stabilization Using Dodecylheptaglycol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) represent the largest family of integral membrane proteins and are the targets of a significant portion of modern pharmaceuticals. The study of their structure and function is paramount for drug discovery, yet their inherent instability outside the native cell membrane presents a major challenge. Effective solubilization and stabilization are critical first steps for their biochemical and structural characterization. Dodecylheptaglycol (C12E7), a non-ionic detergent, offers a promising tool for the gentle extraction and stabilization of GPCRs, preserving their native conformation and activity.

This document provides detailed application notes and experimental protocols for the use of this compound in the stabilization of GPCRs. It includes a comparison of its physicochemical properties with other commonly used detergents and outlines methodologies for membrane preparation, protein solubilization, and stability assessment.

Physicochemical Properties of this compound

This compound, also known as Heptaethylene glycol monododecyl ether, is a non-ionic detergent belonging to the polyoxyethylene glycol ether family. Its properties make it a suitable candidate for the solubilization and stabilization of membrane proteins. A comparison with the widely used detergent n-Dodecyl-β-D-maltoside (DDM) is provided below.

PropertyThis compound (C12E7)n-Dodecyl-β-D-maltoside (DDM)Reference
Molecular Weight 494.70 g/mol 510.62 g/mol [1]
Critical Micelle Concentration (CMC) ~0.069 mM~0.17 mM[2]
Aggregation Number ~123 (for C12E8)65-70[3]
Micelle Molecular Weight ~60.8 kDa (estimated)~33-36 kDa
Detergent Class Non-ionicNon-ionic[4]

Note: The aggregation number for C12E7 is estimated based on the value for the structurally similar C12E8. The micelle molecular weight is an estimation based on the molecular weight and estimated aggregation number.

The lower CMC of this compound compared to DDM suggests that it forms micelles at a lower concentration, which can be advantageous in maintaining a stable protein-detergent complex during purification steps where detergent concentration might decrease.

Experimental Protocols

The following protocols are generalized for the solubilization and stabilization of GPCRs using this compound. Optimization of specific parameters such as detergent concentration, buffer composition, and incubation times is recommended for each specific GPCR.

Protocol 1: Membrane Preparation from Cultured Cells

This protocol describes the isolation of crude membranes from cultured cells expressing the target GPCR.

Materials:

  • Cultured cells expressing the GPCR of interest

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer (e.g., 10 mM HEPES pH 7.5, 10 mM MgCl2, 20 mM KCl, with protease inhibitors)

  • Dounce homogenizer or sonicator

  • High-speed centrifuge

Procedure:

  • Harvest cells and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Disrupt the cells by dounce homogenization (20-30 strokes) or sonication on ice.

  • Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in a suitable buffer for storage (e.g., 50 mM HEPES pH 7.5, 20% glycerol, with protease inhibitors) and store at -80°C.

Protocol 2: GPCR Solubilization with this compound

This protocol outlines the solubilization of the target GPCR from the prepared membranes.

Materials:

  • Isolated cell membranes

  • Solubilization Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, with protease inhibitors)

  • This compound (C12E7) stock solution (e.g., 10% w/v)

  • Ultracentrifuge

Procedure:

  • Thaw the isolated membranes on ice.

  • Determine the total protein concentration of the membrane suspension using a standard protein assay (e.g., BCA assay).

  • Dilute the membranes to a final protein concentration of 2-5 mg/mL in Solubilization Buffer.

  • Add this compound to the membrane suspension to a final concentration of 1-2% (w/v). The optimal concentration should be determined empirically, but a good starting point is a detergent-to-protein ratio of 4:1 (w/w).

  • Incubate the mixture at 4°C for 1-2 hours with gentle agitation.

  • Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet the insoluble material.

  • Carefully collect the supernatant containing the solubilized GPCR.

Protocol 3: Assessment of GPCR Stability

This protocol describes methods to assess the stability of the solubilized GPCR.

A. Ligand Binding Assay: To confirm the functional integrity of the solubilized receptor, a radioligand or fluorescent ligand binding assay can be performed.

Materials:

  • Solubilized GPCR

  • Radiolabeled or fluorescently labeled ligand specific for the GPCR

  • Scintillation counter or fluorescence plate reader

  • Glass fiber filters (for radioligand assays)

Procedure (Radioligand Binding):

  • Incubate the solubilized GPCR with a saturating concentration of the radioligand in a suitable binding buffer.

  • Separate bound from free ligand by rapid filtration through glass fiber filters.

  • Wash the filters quickly with ice-cold wash buffer.

  • Quantify the bound radioactivity using a scintillation counter.

  • Perform competition binding experiments with a known unlabeled ligand to determine the specificity of binding.

B. Fluorescence-Detection Size-Exclusion Chromatography (FSEC): FSEC can be used to assess the monodispersity and folding state of the solubilized GPCR, especially if it is fused to a fluorescent protein like GFP.

Materials:

  • Solubilized GPCR-GFP fusion protein

  • Size-exclusion chromatography (SEC) system equipped with a fluorescence detector

  • SEC column appropriate for the size of the protein-detergent complex

  • SEC Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% this compound)

Procedure:

  • Equilibrate the SEC column with SEC Buffer.

  • Inject the solubilized GPCR-GFP sample onto the column.

  • Monitor the elution profile using the fluorescence detector.

  • A sharp, symmetrical peak corresponding to the expected size of the monomeric protein-detergent complex indicates a stable and monodisperse sample. Aggregation will be indicated by the presence of peaks in the void volume or a broad, poorly resolved main peak.

Visualizations

GPCR_Signaling_Pathway Ligand Ligand GPCR GPCR (7-Transmembrane Receptor) Ligand->GPCR Binding G_Protein G-Protein (αβγ subunits) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: A simplified diagram of a typical GPCR signaling pathway.

GPCR_Stabilization_Workflow cluster_0 Cell Culture & Membrane Prep cluster_1 Solubilization & Purification cluster_2 Stability & Functional Analysis Cell_Culture GPCR-expressing Cell Culture Harvesting Cell Harvesting Cell_Culture->Harvesting Lysis Cell Lysis Harvesting->Lysis Membrane_Isolation Membrane Isolation (Ultracentrifugation) Lysis->Membrane_Isolation Solubilization Solubilization with This compound Membrane_Isolation->Solubilization Clarification Clarification (Ultracentrifugation) Solubilization->Clarification Purification Affinity Chromatography Clarification->Purification FSEC FSEC Analysis Purification->FSEC Binding_Assay Ligand Binding Assay Purification->Binding_Assay Structural_Studies Downstream Applications (e.g., Cryo-EM) FSEC->Structural_Studies Binding_Assay->Structural_Studies

Caption: Experimental workflow for GPCR stabilization using this compound.

Detergent_Stabilization_Logic Membrane_Protein GPCR in Lipid Bilayer Detergent_Monomers This compound Monomers Membrane_Protein->Detergent_Monomers Solubilization (Lipid Displacement) Unstable_Protein Aggregated/ Denatured Protein Membrane_Protein->Unstable_Protein Instability in Aqueous Solution Detergent_Micelle This compound Micelle Detergent_Monomers->Detergent_Micelle Self-assembles above CMC Protein_Detergent_Complex Stable GPCR- Detergent Complex Detergent_Monomers->Protein_Detergent_Complex Encapsulation of Hydrophobic Domains Structural_Functional_Studies Structural_Functional_Studies Protein_Detergent_Complex->Structural_Functional_Studies Suitable for Biophysical Analysis

Caption: Logical diagram illustrating GPCR stabilization by this compound micelles.

References

Application Notes and Protocols for Dodecylheptaglycol (C12E7) in Cryo-EM Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylheptaglycol (C12E7) is a non-ionic detergent that has proven to be a valuable tool in the field of structural biology, particularly for the solubilization and stabilization of membrane proteins for cryo-electron microscopy (cryo-EM). Its efficacy stems from its ability to mimic the hydrophobic environment of the lipid bilayer, thereby extracting membrane proteins while aiming to preserve their native conformation. The determination of high-resolution structures of membrane proteins is crucial for understanding their function and for structure-based drug design. This document provides detailed application notes and protocols for the use of C12E7 in cryo-EM sample preparation, aimed at researchers, scientists, and professionals in drug development.

The selection of an appropriate detergent and its concentration is a critical step in the cryo-EM workflow for membrane proteins. Insufficient detergent concentration can lead to protein aggregation, while excessive amounts can result in the formation of empty micelles that interfere with image analysis and can denature the protein. The optimal concentration of C12E7 is typically at or above its critical micelle concentration (CMC), the concentration at which detergent monomers self-assemble into micelles. Working above the CMC is essential to ensure a sufficient pool of micelles to encapsulate the hydrophobic transmembrane domains of the protein, preventing denaturation at the air-water interface during cryo-EM grid preparation.

Data Presentation: Properties of this compound (C12E7) and Related Detergents

The selection of a detergent for membrane protein studies is guided by its physicochemical properties. The following table summarizes key quantitative data for C12E7 and other commonly used non-ionic detergents to facilitate comparison and selection.

DetergentChemical FormulaMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (mM)CMC (%) (w/v)Aggregation NumberMicelle Molecular Weight (kDa)
This compound (C12E7) C26H54O8510.7~0.06~0.003~140~71.5
n-Dodecyl-β-D-maltoside (DDM)C24H46O11510.620.170.008778-15540-80
Lauryl Maltose Neopentyl Glycol (LMNG)C39H76O13753.00.010.00075~100~75
Octyl β-D-glucopyranoside (OG)C14H28O6292.3720-250.58-0.7327-1008-29
Glyco-diosgenin (GDN)C51H82O211031.180.00190.002~110~113

Experimental Protocols

Protocol 1: Solubilization of a Target Membrane Protein with this compound (C12E7)

This protocol provides a general framework for the solubilization of a membrane protein from cellular membranes using C12E7. The optimal C12E7 concentration and incubation time should be empirically determined for each specific protein.

Materials:

  • Cell paste or purified membranes containing the target membrane protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitors)

  • This compound (C12E7) stock solution (e.g., 10% w/v in water)

  • Ultracentrifuge and appropriate rotors

  • Homogenizer (e.g., Dounce homogenizer)

  • Spectrophotometer for protein concentration determination

Methodology:

  • Membrane Preparation:

    • Resuspend the cell paste in ice-cold Lysis Buffer.

    • Lyse the cells using a suitable method (e.g., sonication, French press, or high-pressure homogenization).

    • Centrifuge the lysate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to remove cell debris.

    • Collect the supernatant and perform an ultracentrifugation step (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cellular membranes.

    • Discard the supernatant and resuspend the membrane pellet in a minimal volume of Lysis Buffer. Homogenize the membrane suspension using a Dounce homogenizer.

    • Determine the total protein concentration of the membrane suspension (e.g., using a BCA or Bradford assay).

  • Detergent Solubilization:

    • Dilute the membrane suspension with Lysis Buffer to a final protein concentration of 5-10 mg/mL.

    • Add C12E7 stock solution to the membrane suspension to achieve a final concentration typically ranging from 1% to 2% (w/v). This concentration is significantly above the CMC to ensure efficient solubilization.

    • Incubate the mixture on a rotator or rocker at 4°C for 1-2 hours. The optimal incubation time may vary depending on the protein.

    • Following incubation, perform an ultracentrifugation step (e.g., 100,000 x g for 1 hour at 4°C) to pellet the unsolubilized membrane material.

    • Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Purification of the Solubilized Protein:

    • The solubilized protein can now be purified using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).

    • It is crucial to include a low concentration of C12E7 (typically 1-2x CMC, e.g., 0.003% - 0.006% w/v) in all chromatography buffers to maintain the protein in a soluble state and prevent aggregation.

Protocol 2: Cryo-EM Grid Preparation of a C12E7-Solubilized Membrane Protein

This protocol outlines the steps for preparing vitrified cryo-EM grids of a purified membrane protein stabilized in C12E7.

Materials:

  • Purified membrane protein in a buffer containing C12E7 (e.g., 0.005% w/v) at a concentration of 1-5 mg/mL.

  • Cryo-EM grids (e.g., Quantifoil R1.2/1.3, C-flat)

  • Glow discharger

  • Vitrification device (e.g., Vitrobot, Leica EM GP)

  • Liquid ethane (B1197151) and liquid nitrogen

  • Filter paper

Methodology:

  • Grid Preparation:

    • Glow discharge the cryo-EM grids for 15-30 seconds to render the carbon surface hydrophilic.

    • Set the environmental chamber of the vitrification device to a desired temperature (e.g., 4°C or room temperature) and 100% humidity to prevent sample evaporation.

  • Sample Application and Plunge-Freezing:

    • Apply 3-4 µL of the purified protein sample to the glow-discharged side of the cryo-EM grid.

    • Blot the grid to remove excess liquid. The blotting time (typically 2-5 seconds) and force are critical parameters that need to be optimized to achieve a thin ice layer.

    • Immediately after blotting, plunge the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.

    • Transfer the vitrified grid to a grid box for storage in liquid nitrogen until imaging.

  • Screening and Optimization:

    • Screen the prepared grids on a transmission electron microscope to assess ice thickness, particle distribution, and the absence of aggregation or crystalline ice.

    • Optimize the protein concentration and blotting parameters to obtain grids with a high density of well-dispersed, individual protein particles embedded in a thin layer of vitreous ice. A typical starting protein concentration is 1-5 mg/mL, and the final detergent concentration in the sample applied to the grid should be kept low (e.g., 1-2x CMC) to minimize background noise from empty micelles.

Mandatory Visualizations

Signaling Pathway Diagram

TRPV1_Signaling_Pathway cluster_stimuli External Stimuli cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activates Heat Heat (>43°C) Heat->TRPV1 Activates Protons Protons (Low pH) Protons->TRPV1 Activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Na_Influx Na⁺ Influx TRPV1->Na_Influx Sensitization Channel Sensitization TRPV1->Sensitization Depolarization Membrane Depolarization Ca_Influx->Depolarization PKC PKC Ca_Influx->PKC Activates CaMKII CaMKII Ca_Influx->CaMKII Activates Na_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Pain_Sensation Pain Sensation Action_Potential->Pain_Sensation Neurotransmitter_Release Neurotransmitter Release Action_Potential->Neurotransmitter_Release PKC->TRPV1 Phosphorylates PKA PKA PKA->TRPV1 Phosphorylates CaMKII->TRPV1 Phosphorylates Sensitization->TRPV1

Caption: Activation and modulation of the TRPV1 channel signaling pathway.

Experimental Workflow Diagram

CryoEM_Workflow cluster_prep Sample Preparation cluster_grid Grid Preparation cluster_data Data Collection & Processing Expression 1. Membrane Protein Expression & Cell Lysis Membrane_Isolation 2. Membrane Isolation (Ultracentrifugation) Expression->Membrane_Isolation Solubilization 3. Solubilization with C12E7 Membrane_Isolation->Solubilization Purification 4. Affinity & Size-Exclusion Chromatography Solubilization->Purification QC 5. Quality Control (SDS-PAGE, neg. stain EM) Purification->QC Glow_Discharge 6. Glow Discharge Cryo-EM Grid QC->Glow_Discharge Sample_Application 7. Sample Application Glow_Discharge->Sample_Application Blotting 8. Blotting Sample_Application->Blotting Plunge_Freezing 9. Plunge-Freezing in Liquid Ethane Blotting->Plunge_Freezing Microscopy 10. Cryo-Electron Microscopy Data Collection Plunge_Freezing->Microscopy Image_Processing 11. Image Processing (Motion Correction, CTF Estimation) Microscopy->Image_Processing Particle_Picking 12. Particle Picking Image_Processing->Particle_Picking Classification 13. 2D/3D Classification Particle_Picking->Classification Refinement 14. 3D Refinement Classification->Refinement Model_Building 15. Atomic Model Building Refinement->Model_Building

Caption: Workflow for single-particle cryo-EM of membrane proteins using C12E7.

Application Notes and Protocols for Protein Extraction Using Dodecylheptaglycol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful extraction of proteins, particularly membrane-bound proteins, is a critical first step for a wide range of applications in research and drug development, including structural biology, functional assays, and proteomics. The choice of detergent is paramount to preserving the native conformation and biological activity of the target protein. Dodecylheptaglycol, a non-ionic detergent, offers a mild yet effective option for solubilizing membrane proteins while minimizing denaturation.

This compound, also known by its chemical name Heptaethylene Glycol Monododecyl Ether and synonyms such as Laureth-7 and C12E7, belongs to the polyoxyethylene class of detergents. Its amphipathic nature, possessing a hydrophilic heptaethylene glycol head and a hydrophobic dodecyl tail, allows it to disrupt lipid-lipid and lipid-protein interactions within the cell membrane, thereby liberating membrane proteins into a soluble form. As a non-ionic detergent, it is less denaturing than ionic detergents like SDS, making it suitable for applications where protein function is to be retained.

These application notes provide a detailed guide for utilizing this compound in protein extraction protocols, including quantitative comparisons with other commonly used detergents and visualization of relevant signaling pathways.

Data Presentation: Quantitative Comparison of Detergent Performance

The selection of an appropriate detergent is often empirical and depends on the specific protein of interest and the downstream application. The following table summarizes representative data on total protein yield and purity for a target membrane protein when extracted with different non-ionic detergents, including this compound (C12E7).

DetergentChemical NameTypeTypical ConcentrationTotal Protein Yield (mg/mL)Target Protein Purity (%)Reference
This compound (C12E7) Heptaethylene Glycol Monododecyl EtherNon-ionic1% (w/v)1.5 - 2.575 - 85Hypothetical Data*
Triton X-100 Polyethylene glycol p-(1,1,3,3-tetramethylbutyl)-phenyl etherNon-ionic1% (v/v)2.0 - 3.065 - 75[1]
n-Dodecyl-β-D-maltoside (DDM) Dodecyl β-D-maltosideNon-ionic1% (w/v)1.8 - 2.880 - 90[2]
Octyl-β-D-glucopyranoside (OG) Octyl-β-D-glucosideNon-ionic2% (w/v)2.2 - 3.570 - 80

*Note: Direct comparative studies for this compound (C12E7) are limited in publicly available literature. The data presented for C12E7 is a hypothetical range based on the known properties of similar non-ionic detergents and is intended for illustrative purposes. Researchers are encouraged to perform their own optimization experiments.

Experimental Protocols

Protocol 1: Extraction of Membrane Proteins from Cultured Mammalian Cells using this compound Lysis Buffer

This protocol provides a general procedure for the extraction of membrane proteins from adherent or suspension mammalian cells. Optimization of detergent concentration, incubation time, and buffer composition may be necessary for specific cell lines and target proteins.

Materials:

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS), ice-cold

  • This compound Lysis Buffer:

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1 mM EDTA

    • 1% (w/v) this compound (C12E7)

    • Protease inhibitor cocktail (e.g., cOmplete™, Roche)

    • Phosphatase inhibitor cocktail (optional, for phosphorylation studies)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated microcentrifuge

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Add a minimal volume of ice-cold PBS and gently scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Suspension cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis:

    • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C to pellet the cells.

    • Carefully remove the supernatant and resuspend the cell pellet in ice-cold this compound Lysis Buffer. A general starting point is 1 mL of lysis buffer per 10^7 cells.

    • Incubate the lysate on ice for 30 minutes with gentle agitation (e.g., on a rotator or rocker).

  • Clarification of Lysate:

    • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet insoluble cellular debris.

    • Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled microcentrifuge tube.

  • Protein Quantification:

    • Determine the protein concentration of the clarified lysate using a compatible protein assay, such as the bicinchoninic acid (BCA) assay.

  • Downstream Applications:

    • The protein extract is now ready for downstream applications such as immunoprecipitation, affinity chromatography, or Western blotting. For applications sensitive to detergents, a detergent removal step may be necessary.

Protocol 2: Immunoprecipitation of a Target Membrane Protein

This protocol describes the immunoprecipitation of a specific membrane protein from a cell lysate prepared using this compound.

Materials:

  • Clarified cell lysate (from Protocol 1)

  • Primary antibody specific to the target protein

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% (w/v) this compound

  • Elution Buffer: e.g., 0.1 M Glycine-HCl, pH 2.5, or a buffer containing a high concentration of a competing antigen.

  • Neutralization Buffer (if using acidic elution): 1 M Tris-HCl, pH 8.5

  • Microcentrifuge tubes

  • Magnetic rack (for magnetic beads)

Procedure:

  • Antibody Incubation:

    • To 1 mg of total protein from the clarified cell lysate, add the recommended amount of primary antibody.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Bead Incubation:

    • Add an appropriate amount of pre-washed Protein A/G beads to the antibody-lysate mixture.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow the antibody-antigen complex to bind to the beads.

  • Washing:

    • Pellet the beads using a magnetic rack or centrifugation (1,000 x g for 1 minute at 4°C).

    • Discard the supernatant and wash the beads three times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.

  • Elution:

    • Add 50-100 µL of Elution Buffer to the beads and incubate for 5-10 minutes at room temperature with gentle agitation.

    • Pellet the beads and carefully transfer the supernatant containing the eluted protein to a new tube.

    • If using an acidic elution buffer, immediately neutralize the eluate by adding a small volume of Neutralization Buffer.

  • Analysis:

    • The eluted protein can be analyzed by SDS-PAGE and Western blotting to confirm the successful immunoprecipitation of the target protein.

Mandatory Visualization

Experimental Workflow for Membrane Protein Extraction and Immunoprecipitation

The following diagram illustrates the key steps in the extraction and subsequent immunoprecipitation of a membrane protein using this compound.

experimental_workflow cluster_extraction Protein Extraction cluster_ip Immunoprecipitation start Cultured Cells harvest Cell Harvesting (Wash with PBS) start->harvest lysis Cell Lysis (this compound Lysis Buffer) harvest->lysis centrifugation1 Clarification (14,000 x g, 20 min, 4°C) lysis->centrifugation1 lysate Clarified Lysate (Solubilized Proteins) centrifugation1->lysate antibody_inc Antibody Incubation lysate->antibody_inc bead_inc Protein A/G Bead Incubation antibody_inc->bead_inc washing Washing Steps bead_inc->washing elution Elution washing->elution analysis Downstream Analysis (e.g., Western Blot) elution->analysis

Experimental workflow for membrane protein extraction and immunoprecipitation.
Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in cell signaling pathways regulating cell proliferation, survival, and differentiation. Its extraction and study are often facilitated by non-ionic detergents like this compound.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k PI3K-AKT Pathway cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binding & Dimerization Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activation PI3K PI3K EGFR->PI3K Activation RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT AKT->Transcription

References

Reconstitution of Membrane Proteins from Dodecylheptagycol Micelles into Liposomes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the reconstitution of membrane proteins from dodecylheptagycol (C12E7) micelles into liposomes. This technique is crucial for studying the function of membrane proteins in a controlled lipid environment, which is essential for drug discovery and basic research.

Introduction

Membrane proteins play a critical role in cellular function, acting as channels, transporters, receptors, and enzymes. To study their intricate mechanisms, it is often necessary to isolate them from their native membranes and reconstitute them into artificial lipid bilayers, such as liposomes. Dodecylheptagycol (C12E7) is a non-ionic detergent commonly used for solubilizing membrane proteins due to its mild nature, which helps in preserving the protein's native structure and function. The reconstitution process involves the removal of the detergent from a solution containing the protein, lipids, and detergent, leading to the spontaneous formation of proteoliposomes.

Key Principles

The successful reconstitution of membrane proteins from C12E7 micelles into liposomes hinges on the careful control of several key parameters. The fundamental principle involves the gradual removal of the detergent from a mixed micellar solution of protein, lipid, and C12E7. As the detergent concentration falls below its critical micelle concentration (CMC), the lipids self-assemble into bilayer structures (liposomes), incorporating the membrane protein in the process.

The choice of detergent removal method is critical and often depends on the properties of the detergent. For detergents with a low CMC like C12E7, methods such as dialysis can be time-consuming.[1] Adsorption onto hydrophobic beads, such as Bio-Beads, is an efficient and widely used alternative for removing detergents with low CMCs.[2][3]

Quantitative Data Summary

The following tables summarize key physicochemical properties of Dodecylheptagycol (C12E7) and typical experimental parameters for the reconstitution of various membrane proteins.

ParameterValueReference
Molecular Weight ~506.7 g/mol N/A
Critical Micelle Concentration (CMC) 0.05-0.1 mM[4]
Aggregation Number 44-76[5]
Hydrophilic-Lipophilic Balance (HLB) 12-15 (estimated)[6][7]

Table 1: Physicochemical Properties of Dodecylheptagycol (C12E7). These properties are crucial for designing and optimizing the reconstitution protocol.

Membrane ProteinLipid CompositionProtein:Lipid Ratio (w/w)Reconstitution Efficiency (%)Functional AssayReference
Bacteriorhodopsin DMPC1:10 - 1:20> 90Light-driven proton pumping[1][8]
Ca2+-ATPase DOPC1:50 - 1:10080-90ATP hydrolysis activity[9][10]
GPCR (e.g., β2-adrenergic receptor) POPC:POPG (3:1)1:200 - 1:50060-80Ligand binding, G-protein activation[11][12]
Ion Channel (e.g., KcsA) E. coli Polar Lipids1:100 - 1:40070-85Ion flux measurement

Table 2: Typical Experimental Parameters for Membrane Protein Reconstitution. The optimal conditions can vary depending on the specific protein and lipids used.

Experimental Protocols

This section provides detailed protocols for the key steps involved in the reconstitution of a generic membrane protein into liposomes using C12E7.

Protocol 1: Preparation of Unilamellar Liposomes
  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired lipids (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) in chloroform.

    • Remove the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 10-20 mg/mL.

    • Vortex the suspension vigorously to form multilamellar vesicles (MLVs).

  • Sizing of Liposomes:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath.

    • Extrude the suspension 11-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm or 400 nm) using a mini-extruder.

Protocol 2: Solubilization of Membrane Protein with C12E7
  • Protein Preparation:

    • Start with a purified membrane protein preparation, typically stored in a buffer containing a stabilizing detergent.

  • Detergent Exchange (Optional):

    • If the protein is in a different detergent, it may be necessary to exchange it into C12E7. This can be achieved by methods such as size-exclusion chromatography with a column pre-equilibrated with C12E7-containing buffer.

  • Solubilization:

    • Add a stock solution of C12E7 to the purified protein to a final concentration above its CMC (e.g., 0.5-1% w/v) to ensure the protein is in a micellar environment.

Protocol 3: Reconstitution by Detergent Removal with Bio-Beads
  • Mixing of Components:

    • In a microcentrifuge tube, mix the C12E7-solubilized membrane protein with the prepared unilamellar liposomes at the desired protein-to-lipid ratio (see Table 2).

    • Add C12E7 to the mixture to a final concentration that ensures the formation of mixed micelles of lipid, protein, and detergent. The exact amount needs to be empirically determined but is typically in the range of 0.5-1.5% (w/v).

    • Incubate the mixture at room temperature for 1-2 hours with gentle agitation.

  • Detergent Removal:

    • Prepare Bio-Beads SM-2 by washing them extensively with methanol, followed by water, and finally with the reconstitution buffer.[10]

    • Add the washed Bio-Beads to the protein-lipid-detergent mixture at a ratio of approximately 20-30 mg of wet beads per mg of detergent.

    • Incubate the mixture at 4°C with gentle rotation for 2-4 hours.

    • For complete detergent removal, it is often beneficial to perform a second or even a third incubation with fresh Bio-Beads for several hours or overnight.

  • Harvesting Proteoliposomes:

    • Carefully aspirate the supernatant containing the proteoliposomes, leaving the Bio-Beads behind.

    • To separate proteoliposomes from empty liposomes and aggregated protein, perform a density gradient centrifugation (e.g., using a sucrose (B13894) or Ficoll gradient).

    • Collect the fractions containing the proteoliposomes and wash them with the desired assay buffer by ultracentrifugation.

    • Resuspend the final proteoliposome pellet in a small volume of the assay buffer.

Visualization of Workflows and Pathways

Experimental Workflow

Reconstitution_Workflow A Lipid Film Formation B Hydration & Sizing (Freeze-Thaw, Extrusion) A->B Buffer E Mixing of Protein, Lipids, and C12E7 B->E C Purified Membrane Protein in Detergent Micelles D Solubilization with C12E7 C->D Add C12E7 D->E F Detergent Removal (Bio-Beads) E->F Incubate G Proteoliposome Formation F->G Self-assembly H Purification (Density Gradient Centrifugation) G->H I Functional Assays H->I

Caption: Experimental workflow for membrane protein reconstitution.

GPCR Signaling Pathway

GPCR_Signaling cluster_membrane Liposome (B1194612) Bilayer GPCR GPCR G_protein G-protein (αβγ) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector α-subunit activation ATP ATP Effector->ATP catalyzes conversion Ligand Ligand (Agonist) Ligand->GPCR Binding cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Response PKA->Downstream Phosphorylation of targets

Caption: Reconstituted GPCR signaling cascade in a proteoliposome.

Conclusion

The reconstitution of membrane proteins from C12E7 micelles into liposomes is a powerful technique that enables the functional characterization of these challenging but vital proteins. By carefully controlling the experimental parameters and following detailed protocols, researchers can create reliable in vitro systems to investigate protein function, screen for potential drug candidates, and unravel complex biological pathways. The methods and data presented in these application notes provide a solid foundation for achieving successful and reproducible reconstitution experiments.

References

Application Notes and Protocols for Dodecylheptaglycol in the In Vitro Folding of Membrane Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful in vitro folding of membrane proteins is a critical step in their structural and functional characterization, as well as in drug discovery and development. The choice of detergent is paramount in creating a suitable environment that mimics the native lipid bilayer, allowing the unfolded polypeptide chain to adopt its correct three-dimensional structure. Dodecylheptaglycol, also known as C12E7 or Heptaethylene Glycol Monododecyl Ether, is a non-ionic detergent that has proven effective in the solubilization, stabilization, and in vitro folding of various membrane proteins, including G protein-coupled receptors (GPCRs). Its utility stems from its ability to form stable micelles that can effectively shield the hydrophobic transmembrane domains of the protein from the aqueous environment, thereby preventing aggregation and promoting proper folding.

This document provides detailed application notes and protocols for the use of this compound in the in vitro folding of membrane proteins.

Physicochemical Properties of this compound (C12E7)

Understanding the physicochemical properties of this compound is essential for designing effective folding protocols. These properties influence micelle formation, protein-detergent interactions, and detergent removal during reconstitution steps.

PropertyValueReference
Chemical Formula C26H54O8[1]
Molecular Weight 494.7 g/mol [1]
Critical Micelle Concentration (CMC) 0.05 - 0.1 mM (in aqueous solution)[2]
Aggregation Number ~140
Micelle Molecular Weight ~69,000 Da
Appearance Colorless to light yellow liquid or solid

Key Considerations for In Vitro Folding with this compound

Several factors should be carefully optimized to achieve high folding yields and functional protein:

  • Detergent Concentration: The concentration of this compound should be maintained above its Critical Micelle Concentration (CMC) throughout the folding process to ensure the presence of micelles.[2] A general guideline is to use a detergent concentration of at least 2 times the CMC.[2]

  • Protein Concentration: High protein concentrations can lead to aggregation, a common challenge in in vitro folding. It is crucial to work with dilute protein solutions, especially during the initial refolding step.

  • Temperature: The optimal temperature for folding is protein-dependent. It is advisable to screen a range of temperatures to identify the condition that yields the highest amount of correctly folded protein.

  • pH and Buffer Composition: The pH and ionic strength of the buffer can significantly impact protein stability and folding. These parameters should be optimized for the specific membrane protein of interest.

  • Additives: The inclusion of certain additives can enhance folding efficiency. These may include:

    • Redox shuffling agents (e.g., glutathione): To facilitate the formation of correct disulfide bonds.

    • Molecular chaperones: To assist in the folding process and prevent aggregation.

    • Lipids or cholesterol analogues: To create a more native-like environment within the micelle.

Experimental Protocols

The following protocols provide a general framework for the in vitro folding of membrane proteins using this compound. These should be adapted and optimized for the specific protein under investigation.

Protocol 1: In Vitro Folding of a Generic Membrane Protein from Inclusion Bodies

This protocol describes the refolding of a membrane protein expressed as inclusion bodies in E. coli.

1. Expression and Purification of Inclusion Bodies: a. Express the target membrane protein in a suitable E. coli strain (e.g., BL21(DE3)). b. Harvest the cells and lyse them to release the inclusion bodies. c. Wash the inclusion bodies extensively to remove contaminating proteins and cellular debris.

2. Solubilization of Inclusion Bodies: a. Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 6 M Guanidine HCl or 8 M Urea) and a reducing agent (e.g., DTT) to fully unfold the protein. b. Incubate at room temperature with gentle agitation until the inclusion bodies are completely dissolved. c. Clarify the solution by centrifugation to remove any insoluble material.

3. In Vitro Folding by Rapid Dilution: a. Prepare a refolding buffer containing this compound at a concentration of at least 2x its CMC (e.g., 0.2 mM). The buffer should also contain any necessary additives such as L-arginine (to suppress aggregation), a redox shuffling system (e.g., reduced and oxidized glutathione), and the appropriate pH and salt concentrations for the target protein. b. Rapidly dilute the solubilized protein from the denaturant solution into the refolding buffer. A dilution factor of 100-fold or greater is recommended to quickly lower the denaturant concentration below the critical level for folding. c. Incubate the folding mixture at a predetermined optimal temperature for a duration ranging from several hours to overnight, with gentle stirring.

4. Assessment of Folding Efficiency: a. Analyze the folded protein by size-exclusion chromatography (SEC) to separate folded monomers from aggregates and unfolded protein. b. Characterize the secondary and tertiary structure of the folded protein using techniques such as circular dichroism (CD) spectroscopy and intrinsic tryptophan fluorescence. c. Perform a functional assay to confirm that the refolded protein is active.

Protocol 2: Reconstitution of Folded Membrane Protein into Liposomes

This protocol describes the transfer of a this compound-solubilized, folded membrane protein into a lipid bilayer, forming proteoliposomes.

1. Preparation of Liposomes: a. Prepare a lipid film of the desired composition (e.g., a mixture of phospholipids (B1166683) that mimics the native membrane). b. Hydrate the lipid film with an appropriate buffer to form multilamellar vesicles (MLVs). c. Subject the MLVs to sonication or extrusion through a polycarbonate membrane to generate small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

2. Reconstitution by Detergent Removal: a. Mix the folded membrane protein in this compound micelles with the prepared liposomes. b. Remove the this compound from the mixture to drive the insertion of the protein into the lipid bilayer. This can be achieved by:

  • Dialysis: Dialyze the mixture against a large volume of detergent-free buffer. This is a slow and gentle method.
  • Adsorption with Bio-Beads: Add adsorbent beads (e.g., Bio-Beads SM-2) to the mixture to bind and remove the detergent. This is a more rapid method.
  • Size-Exclusion Chromatography: Pass the mixture through a size-exclusion column to separate the proteoliposomes from the detergent micelles.

3. Characterization of Proteoliposomes: a. Determine the protein incorporation efficiency by quantifying the amount of protein in the proteoliposome fraction. b. Assess the functionality of the reconstituted protein using an appropriate activity assay. c. Analyze the size and homogeneity of the proteoliposomes using techniques such as dynamic light scattering (DLS).

Visualization of Experimental Workflows

experimental_workflow cluster_folding In Vitro Folding cluster_reconstitution Reconstitution cluster_analysis Analysis IBs Inclusion Bodies Solubilization Solubilization (6M GdnHCl) Dilution Rapid Dilution (into C12E7 Buffer) FoldedProtein Folded Protein in C12E7 Micelles Liposomes Liposome Preparation Mixing Mixing DetergentRemoval Detergent Removal (e.g., Dialysis) Proteoliposomes Proteoliposomes SEC SEC CD CD Spectroscopy Fluorescence Fluorescence FunctionalAssay Functional Assay

Signaling Pathway Visualization (Example for a GPCR)

While this compound is used in the in vitro study of signaling proteins like GPCRs, it is not part of the biological signaling pathway itself. The following diagram illustrates a generic GPCR signaling cascade that can be studied once the receptor is functionally reconstituted from a this compound-solubilized state.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR (Reconstituted) G_protein G Protein (αβγ) G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Effector Enzyme SecondMessenger Second Messenger Effector->SecondMessenger Production Ligand Ligand Ligand->GPCR Binding G_alpha->Effector Modulation Downstream Downstream Cellular Response SecondMessenger->Downstream

Concluding Remarks

This compound is a valuable tool for the in vitro folding of membrane proteins. Its mild, non-ionic nature and well-characterized properties make it a suitable choice for a wide range of applications. Successful folding and reconstitution require careful optimization of various experimental parameters. The protocols and guidelines presented here provide a solid foundation for developing robust procedures for the production of functional membrane proteins for structural, biophysical, and drug discovery studies.

References

Application of Dodecylheptaglycol in Protein Crystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylheptaglycol, also known as Heptaethylene Glycol Monododecyl Ether or C12E7, is a non-ionic detergent crucial in the structural biology of proteins, particularly for the crystallization of membrane proteins. Its amphipathic nature, characterized by a hydrophilic heptaethylene glycol head group and a hydrophobic dodecyl tail, allows it to effectively solubilize and stabilize membrane proteins by forming micelles that mimic the native lipid bilayer environment. This property is essential for maintaining the protein's native conformation during purification and subsequent crystallization trials. The selection of an appropriate detergent is a critical step in obtaining high-quality crystals suitable for X-ray diffraction studies, and this compound has proven to be an effective choice for various challenging protein targets.

Physicochemical Properties of this compound (C12E7)

The effectiveness of a detergent in protein crystallization is largely determined by its physicochemical properties. Understanding these properties is essential for optimizing experimental conditions.

PropertyValueUnitSignificance in Protein Crystallization
Chemical Formula C26H54O8Defines the molecular composition.
Molecular Weight 494.70 g/mol Influences diffusion rates and micelle size.
Critical Micelle Concentration (CMC) 0.069[1]mMThe concentration above which the detergent forms micelles. It is crucial to work above the CMC to ensure the protein is encapsulated within micelles.
Aggregation Number (Estimated) ~123molecules/micelleThe average number of detergent molecules in a micelle. This influences the size of the micelle, which can impact crystal packing. The value is an estimate based on the closely related C12E8 detergent.[1][2]
Head Group Heptaethylene GlycolThe hydrophilic portion that interacts with the aqueous solvent.
Alkyl Chain Length 12CarbonsThe hydrophobic portion that interacts with the transmembrane domains of the protein.

Applications in Protein Crystallization

This compound is particularly valuable for the solubilization and crystallization of integral membrane proteins, which are notoriously difficult to crystallize due to their hydrophobic nature. Its utility has been demonstrated in the crystallization of complex membrane proteins like cytochrome c oxidase.

Case Study: Crystallization of Bovine Heart Cytochrome c Oxidase

A notable application of dodecyl polyethyleneglycol monoethers, including this compound (C12E7), is in the crystallization of bovine heart cytochrome c oxidase, a large, multi-subunit membrane protein complex. In a study, it was found that dodecyl polyethyleneglycol monoethers with seven or eight ethylene (B1197577) glycol units were optimal for producing well-ordered tetragonal crystals of this enzyme that diffracted X-rays to a resolution of up to 5 Å.[1] This highlights the importance of the ethylene glycol chain length in creating a suitable micellar environment for crystal lattice formation. The stability and perfection of the crystals obtained with these detergents were significantly higher than those grown with other non-ionic detergents, underscoring the specific and favorable interactions between the C12E7/C12E8 micelles and the cytochrome c oxidase molecule.[1]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the solubilization and crystallization of membrane proteins. Optimization of specific parameters will be required for each target protein.

Protocol 1: Solubilization of Membrane Proteins using this compound

This protocol outlines the steps for extracting a target membrane protein from its native membrane environment.

Materials:

  • Cell paste or purified membranes containing the target protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitors)

  • This compound (C12E7) stock solution (e.g., 10% w/v)

  • Homogenizer (e.g., Dounce or microfluidizer)

  • Ultracentrifuge

  • Dialysis tubing or centrifugal concentrators

Procedure:

  • Cell Lysis and Membrane Preparation:

    • Resuspend the cell paste in ice-cold Lysis Buffer.

    • Lyse the cells using a suitable method (e.g., sonication, French press, or microfluidization).

    • Centrifuge the lysate at low speed (e.g., 10,000 x g for 20 minutes at 4°C) to remove cell debris.

    • Collect the supernatant and perform an ultracentrifugation step (e.g., 100,000 x g for 1 hour at 4°C) to pellet the membranes.

    • Resuspend the membrane pellet in a minimal volume of Lysis Buffer.

  • Solubilization:

    • Determine the total protein concentration of the membrane suspension.

    • Add the 10% this compound stock solution to the membrane suspension to a final concentration typically ranging from 1% to 2% (w/v). The optimal concentration should be determined empirically.

    • Incubate the mixture on a rocker or rotator at 4°C for 1-2 hours to allow for efficient solubilization.

  • Clarification:

    • Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any unsolubilized material.

    • Carefully collect the supernatant, which contains the solubilized protein-detergent complexes.

  • Detergent Exchange and Concentration (Optional):

    • The solubilized protein can be purified using affinity chromatography. During this process, the detergent concentration in the buffers should be maintained above the CMC of this compound (0.069 mM).

    • If necessary, the detergent can be exchanged into a different buffer or the concentration of this compound can be adjusted using dialysis or centrifugal concentrators.

Protocol 2: Crystallization of Membrane Proteins by Vapor Diffusion using this compound

This protocol describes the use of the hanging drop vapor diffusion method for crystallizing a purified membrane protein solubilized in this compound.

Materials:

  • Purified and concentrated protein-Dodecylheptaglycol complex (typically 5-10 mg/mL)

  • Crystallization screening solutions (various salts, precipitants, and buffers)

  • 24-well crystallization plates

  • Siliconized glass cover slips

  • Pipettes and tips for handling small volumes

Procedure:

  • Plate Setup:

    • Pipette 500 µL of a crystallization screening solution into the reservoir of a 24-well plate.

  • Drop Preparation:

    • On a siliconized cover slip, pipette 1 µL of the purified protein-detergent complex solution.

    • Add 1 µL of the reservoir solution to the protein drop.

    • Gently mix the drop by pipetting up and down, being careful not to introduce air bubbles.

  • Sealing and Incubation:

    • Invert the cover slip and place it over the reservoir, ensuring a good seal with the grease on the plate rim.

    • Incubate the plate at a constant temperature (commonly 4°C or 20°C).

  • Crystal Monitoring:

    • Regularly monitor the drops under a microscope for the appearance of crystals over several days to weeks.

    • Document the conditions that produce crystals and proceed with optimization screens.

Visualizing the Workflow

Membrane Protein Crystallization Workflow

The following diagram illustrates the general workflow for membrane protein crystallization, from gene to structure.

MembraneProteinCrystallization cluster_prep Protein Preparation cluster_cryst Crystallization cluster_structure Structure Determination Gene Gene Expression Expression Gene->Expression 1. Cloning Purification Purification Expression->Purification 2. Overexpression Solubilization Solubilization Purification->Solubilization 3. Membrane Isolation Purity_Check Purity & Homogeneity Check Solubilization->Purity_Check 4. Detergent Solubilization Screening Screening Purity_Check->Screening 5. High-Throughput Screening Optimization Optimization Screening->Optimization 6. Hit Identification Crystal_Harvesting Crystal Harvesting & Cryo-protection Optimization->Crystal_Harvesting 7. Condition Optimization Data_Collection Data_Collection Crystal_Harvesting->Data_Collection 8. X-ray Diffraction Phasing Phasing Data_Collection->Phasing 9. Data Processing Model_Building Model_Building Phasing->Model_Building 10. Phasing Refinement Refinement Model_Building->Refinement 11. Model Building Validation Validation Refinement->Validation 12. Refinement PDB_Deposition PDB Deposition Validation->PDB_Deposition 13. Validation

Caption: General workflow for membrane protein crystallization.

Vapor Diffusion Crystallization Experimental Setup

This diagram illustrates the principle of the hanging drop vapor diffusion method.

VaporDiffusion cluster_well Crystallization Well cluster_drop Reservoir Reservoir Solution (High Precipitant Concentration) Vapor Vapor Diffusion (H2O) Reservoir->Vapor Coverslip Coverslip Drop Protein + Precipitant Drop (Lower Initial Concentration) Vapor->Drop

Caption: Principle of hanging drop vapor diffusion.

Conclusion

This compound is a valuable tool in the challenging field of membrane protein crystallization. Its favorable physicochemical properties, particularly its CMC and the size of the micelles it forms, make it suitable for solubilizing and stabilizing a range of membrane proteins. The successful crystallization of complex proteins like cytochrome c oxidase using this compound highlights its potential. By following systematic protocols for solubilization and crystallization, and by carefully optimizing experimental conditions, researchers can leverage the properties of this compound to increase the likelihood of obtaining high-quality crystals for structural determination, thereby advancing our understanding of protein function and aiding in drug discovery efforts.

References

Application Notes and Protocols for Dodecylheptaglycol (C12E7) Detergent Exchange Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the exchange of detergents into Dodecylheptaglycol (C12E7) for membrane protein purification and downstream applications. The methods described herein are essential for preparing membrane protein samples in a detergent environment that is optimal for structural and functional studies.

Introduction

Membrane proteins are crucial targets for drug discovery and biomedical research. Their hydrophobic nature necessitates the use of detergents for extraction from the cell membrane and stabilization in an aqueous environment. However, the detergent used for initial solubilization may not be compatible with subsequent analytical techniques such as crystallography, cryo-electron microscopy, or functional assays. Therefore, a critical step in the purification workflow is the exchange of the initial detergent for one that is more suitable for the intended downstream application.

This compound (C12E7) is a non-ionic detergent commonly used in membrane protein research due to its mild nature and ability to stabilize a wide range of membrane proteins. This document outlines two primary on-column methods for detergent exchange into C12E7: Affinity Chromatography (for tagged proteins) and Ion-Exchange Chromatography.

Properties of this compound (C12E7)

A key parameter for any detergent is its Critical Micelle Concentration (CMC), the concentration at which detergent monomers self-assemble into micelles. It is crucial to maintain the detergent concentration above its CMC throughout the purification process to ensure the membrane protein remains soluble.

DetergentChemical NameMolecular Weight ( g/mol )Critical Micelle Concentration (CMC)
C12E7 Heptaethylene Glycol Monododecyl Ether494.700.069 mM

Experimental Protocols

Protocol 1: On-Column Detergent Exchange using Affinity Chromatography (for His-tagged proteins)

This protocol is suitable for membrane proteins that have been engineered to include an affinity tag, such as a polyhistidine (His)-tag. The protein is first bound to an affinity resin, and the detergent is then exchanged during the wash steps before elution.

Materials:

  • Chromatography System: FPLC or gravity-flow column setup.

  • Affinity Resin: Ni-NTA (Nickel-Nitriloacetic Acid) agarose (B213101) or similar affinity matrix for His-tagged proteins.

  • Protein Sample: Solubilized membrane protein in the initial detergent.

  • Binding Buffer: 50 mM Tris-HCl, 300-500 mM NaCl, 10-20 mM Imidazole, pH 8.0, supplemented with the initial detergent at a concentration above its CMC.

  • Wash Buffer: 50 mM Tris-HCl, 300-500 mM NaCl, 20-40 mM Imidazole, pH 8.0, supplemented with C12E7 at a concentration of 0.1% (w/v) (~2 mM, which is well above the CMC).

  • Elution Buffer: 50 mM Tris-HCl, 150-300 mM NaCl, 250-500 mM Imidazole, pH 8.0, supplemented with C12E7 at a concentration of 0.1% (w/v).

Methodology:

  • Column Equilibration: Equilibrate the Ni-NTA column with 5-10 column volumes (CV) of Binding Buffer.

  • Sample Loading: Load the solubilized membrane protein sample onto the equilibrated column. Collect the flow-through to check for unbound protein.

  • Initial Wash: Wash the column with 5-10 CV of Binding Buffer to remove non-specifically bound proteins.

  • Detergent Exchange Wash: Wash the column with 10-20 CV of Wash Buffer containing C12E7. This step is critical for the complete exchange of the initial detergent with C12E7.

  • Elution: Elute the bound protein with Elution Buffer containing C12E7. Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).

  • Analysis: Analyze the eluted fractions by SDS-PAGE to confirm the purity of the protein.

Protocol 2: On-Column Detergent Exchange using Ion-Exchange Chromatography

Ion-exchange chromatography (IEX) separates proteins based on their net surface charge. This method can be used for detergent exchange for both tagged and untagged proteins. The choice of an anion or cation exchanger depends on the isoelectric point (pI) of the target protein and the pH of the buffers. The following is a general protocol for anion-exchange chromatography.

Materials:

  • Chromatography System: FPLC or HPLC system.

  • IEX Resin: A strong anion-exchange resin such as Q-Sepharose or a similar matrix.

  • Protein Sample: Purified or partially purified membrane protein in the initial detergent.

  • Binding Buffer (Low Salt): 20-50 mM Tris-HCl, 25-50 mM NaCl, pH (typically 0.5-1.5 units above the protein's pI), supplemented with the initial detergent at a concentration above its CMC.

  • Wash Buffer (Detergent Exchange): 20-50 mM Tris-HCl, 25-50 mM NaCl, pH (same as Binding Buffer), supplemented with C12E7 at a concentration of 0.1% (w/v).

  • Elution Buffer (High Salt): 20-50 mM Tris-HCl, 1 M NaCl, pH (same as Binding Buffer), supplemented with C12E7 at a concentration of 0.1% (w/v).

Methodology:

  • Column Equilibration: Equilibrate the anion-exchange column with 5-10 CV of Binding Buffer.

  • Sample Loading: Load the protein sample onto the equilibrated column. The protein of interest should bind to the resin.

  • Initial Wash: Wash the column with 5-10 CV of Binding Buffer to remove any unbound contaminants.

  • Detergent Exchange Wash: Wash the column with 10-20 CV of Wash Buffer containing C12E7 to exchange the detergent.

  • Elution: Elute the bound protein using a linear gradient of increasing salt concentration (from Binding Buffer to Elution Buffer) or a step elution with the High Salt Elution Buffer. Collect fractions.

  • Analysis: Analyze the collected fractions for protein content and purity using methods such as UV absorbance and SDS-PAGE.

Visualizing the Workflow

Detergent_Exchange_Workflow cluster_affinity Affinity Chromatography cluster_iex Ion-Exchange Chromatography A_Start Start with Protein in Initial Detergent A_Equilibrate Equilibrate Ni-NTA with Initial Detergent A_Load Load Protein A_Equilibrate->A_Load A_Wash1 Wash with Initial Detergent A_Load->A_Wash1 A_Wash2 Wash with C12E7 (Detergent Exchange) A_Wash1->A_Wash2 A_Elute Elute with C12E7 A_Wash2->A_Elute A_End Purified Protein in C12E7 A_Elute->A_End I_Start Start with Protein in Initial Detergent I_Equilibrate Equilibrate IEX Column with Initial Detergent I_Load Load Protein I_Equilibrate->I_Load I_Wash1 Wash with Initial Detergent I_Load->I_Wash1 I_Wash2 Wash with C12E7 (Detergent Exchange) I_Wash1->I_Wash2 I_Elute Elute with Salt Gradient & C12E7 I_Wash2->I_Elute I_End Purified Protein in C12E7 I_Elute->I_End

Caption: On-column detergent exchange workflows.

Summary of Quantitative Data

ParameterAffinity ChromatographyIon-Exchange Chromatography
Binding Buffer NaCl 300-500 mM25-50 mM
Binding Buffer Imidazole 10-20 mMN/A
Wash Buffer C12E7 Conc. 0.1% (w/v)0.1% (w/v)
Elution Buffer NaCl 150-300 mMUp to 1 M
Elution Buffer Imidazole 250-500 mMN/A
Elution Buffer C12E7 Conc. 0.1% (w/v)0.1% (w/v)
Typical Wash Volume 10-20 CV10-20 CV

Logical Relationship of Key Steps

Logical_Relationship Protein_Solubilization 1. Membrane Protein Solubilization (Initial Detergent) Column_Binding 2. Binding to Chromatographic Resin Protein_Solubilization->Column_Binding Detergent_Wash 3. On-Column Wash (with C12E7) Column_Binding->Detergent_Wash Elution 4. Elution of Protein-C12E7 Complex Detergent_Wash->Elution Downstream_Application 5. Downstream Application Elution->Downstream_Application

Caption: Key steps in detergent exchange chromatography.

Concluding Remarks

The choice between affinity and ion-exchange chromatography for detergent exchange will depend on the specific characteristics of the target protein, including the presence of an affinity tag and its isoelectric point. It is often necessary to empirically optimize buffer conditions, such as pH and salt concentrations, for each specific membrane protein to achieve high purity and yield. The protocols provided here serve as a robust starting point for developing a successful C12E7 detergent exchange procedure.

Removing Dodecylheptaglycol (C12E7) from Protein Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the removal of the non-ionic detergent Dodecylheptaglycol (C12E7) from protein samples. The selection of the most appropriate method depends on the specific protein, the downstream application, and the required level of detergent removal.

Introduction to this compound (C12E7) and its Removal

This compound, also known as C12E7, is a non-ionic detergent commonly used for solubilizing membrane proteins. Its chemical formula is C₂₆H₅₄O₈, and it has a molecular weight of approximately 494.7 g/mol [1]. The Critical Micelle Concentration (CMC) of C12E7 is approximately 0.069 mM[2]. This low CMC indicates that it forms stable micelles at low concentrations, which can make it challenging to remove from protein samples using methods that rely on the removal of detergent monomers, such as dialysis and size exclusion chromatography[3][4][5].

Effective removal of C12E7 is often crucial for downstream applications such as functional assays, structural studies (e.g., crystallography), and mass spectrometry, as the presence of detergents can interfere with these techniques[3][6][7][8]. This guide details four common methods for detergent removal: dialysis, size exclusion chromatography (SEC), ion-exchange chromatography (IEX), and affinity chromatography.

Method Selection and Comparison

The choice of method for removing C12E7 depends on several factors, including the properties of the protein of interest, the initial detergent concentration, the required final detergent concentration, and the desired protein recovery. The following table summarizes the key characteristics of each method.

MethodPrincipleTypical Removal EfficiencyTypical Protein RecoveryAdvantagesDisadvantages
Dialysis Size-based separation of detergent monomers across a semi-permeable membrane.Variable, generally lower for low CMC detergents.[4]High (>90%)Gentle method, preserves protein activity.Time-consuming, inefficient for detergents with low CMCs like C12E7.[9][10]
Size Exclusion Chromatography (SEC) Separation of molecules based on size. Larger protein-detergent complexes elute before smaller detergent micelles.[11][12]Moderate to HighHigh (>90%)Relatively fast, can be used for buffer exchange simultaneously.[9]Resolution depends on the size difference between the protein and detergent micelles.[9][10]
Ion-Exchange Chromatography (IEX) Separation based on net charge. Proteins bind to the resin while uncharged detergent micelles flow through.[11][12]High (>95%)Variable, dependent on protein stability and elution conditions.Effective for non-ionic detergents.[11]Requires optimization of binding and elution conditions for each protein.[6][12]
Affinity Chromatography Specific binding of the detergent to a resin.High (>95%)[3]High (>90%)[3][7]Fast and highly efficient, specific commercial resins available.[6][9][13]Resin can be costly, potential for non-specific binding of the protein.

Experimental Protocols

Here, we provide detailed protocols for each of the four methods. It is important to optimize these protocols for your specific protein and experimental conditions.

Protocol 1: Detergent Removal by Dialysis

This method is most suitable for detergents with a high CMC. For low-CMC detergents like C12E7, extended dialysis times and large buffer volumes are necessary, and complete removal may not be achievable.

Materials:

  • Protein sample containing C12E7

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (typically 10-14 kDa, ensuring the protein is retained)

  • Detergent-free dialysis buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Large beaker or container

  • Stir plate and stir bar

Procedure:

  • Prepare the Dialysis Tubing/Cassette: If using tubing, cut the required length and hydrate (B1144303) according to the manufacturer's instructions. Cassettes are typically ready to use.

  • Sample Loading: Load the protein sample into the dialysis tubing/cassette, ensuring no air bubbles are trapped.

  • Dialysis Setup: Place the sealed tubing/cassette in a beaker containing a large volume of detergent-free buffer (at least 100-fold the sample volume).

  • Stirring: Place the beaker on a stir plate and stir gently at 4°C.

  • Buffer Changes: Change the dialysis buffer every 2-4 hours for the first 8-12 hours, and then every 12 hours for at least 48-72 hours. For low CMC detergents, more frequent and prolonged buffer changes are recommended.

  • Sample Recovery: After the final buffer change, carefully remove the tubing/cassette from the buffer and recover the protein sample.

Workflow Diagram:

Dialysis_Workflow A Prepare Dialysis Tubing/Cassette B Load Protein Sample A->B C Place in Detergent-Free Buffer (100x Volume) B->C D Stir Gently at 4°C C->D E Change Buffer Frequently D->E 2-4 hr intervals initially, then 12 hr intervals F Recover Protein Sample E->F After 48-72 hours

Caption: Workflow for detergent removal using dialysis.

Protocol 2: Detergent Removal by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size. For this method to be effective, there must be a significant size difference between the protein and the C12E7 micelles.

Materials:

  • Protein sample containing C12E7

  • Size exclusion chromatography column (e.g., Superdex 200, Sephacryl S-300) with a fractionation range appropriate for the protein of interest.

  • Chromatography system (e.g., FPLC, HPLC)

  • Detergent-free running buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4)

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of detergent-free running buffer at a flow rate recommended by the manufacturer.

  • Sample Preparation: Filter the protein sample through a 0.22 µm filter to remove any aggregates.

  • Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Chromatography Run: Run the chromatography at a constant flow rate and collect fractions. Monitor the elution profile using UV absorbance at 280 nm.

  • Fraction Analysis: The protein should elute in the earlier fractions, while the smaller detergent micelles will elute later. Analyze the collected fractions for protein content (e.g., by SDS-PAGE) and detergent concentration (if a suitable assay is available).

  • Pooling and Concentration: Pool the fractions containing the purified protein and concentrate if necessary.

Workflow Diagram:

SEC_Workflow A Equilibrate SEC Column with Detergent-Free Buffer B Prepare and Filter Protein Sample A->B C Inject Sample onto Column B->C D Run Chromatography and Collect Fractions C->D E Analyze Fractions for Protein and Detergent D->E F Pool and Concentrate Protein Fractions E->F IEX_Workflow A Equilibrate IEX Column with Binding Buffer B Load Protein Sample A->B C Wash with Binding Buffer to Remove Detergent B->C D Elute Protein with High Salt Buffer C->D E Collect and Analyze Protein Fractions D->E F Desalt Protein Sample E->F Affinity_Workflow A Prepare Spin Column (Remove Storage Buffer) B Equilibrate Column with Wash Buffer (3x) A->B C Apply Protein Sample to Resin B->C D Incubate for 2-5 min C->D E Centrifuge to Collect Detergent-Free Sample D->E

References

Application Notes and Protocols for the Use of Dodecylheptaglycol in Functional Assays of Membrane Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylheptaglycol, also known as C12E7, is a non-ionic detergent commonly employed in the study of membrane proteins. Its ability to solubilize and stabilize these complex proteins in a near-native state makes it a valuable tool for a variety of functional assays. These application notes provide detailed protocols and comparative data to guide researchers in the effective use of C12E7 for functional characterization of membrane proteins, including G-protein coupled receptors (GPCRs), membrane transporters, and enzymes. Understanding the specific properties of C12E7 and optimizing its use are critical for obtaining reliable and reproducible results in drug discovery and basic research.

Physicochemical Properties of this compound (C12E7)

The efficacy of a detergent in membrane protein research is largely determined by its physicochemical properties. C12E7 possesses a 12-carbon alkyl chain and a headgroup composed of seven ethylene (B1197577) glycol units. These structural features define its behavior in aqueous solutions and its interaction with membrane proteins.

PropertyValueReference
Chemical Formula C26H54O8[1]
Molecular Weight 494.7 g/mol [1]
Critical Micelle Concentration (CMC) 0.069 mM (in H2O)[1][2]
Aggregation Number 44-76 (increases with concentration)N/A
Appearance Supplied as a 25% (w/v) aqueous solution[2]

Comparative Data of Detergents for Membrane Protein Stability

The choice of detergent is a critical factor for maintaining the stability and functionality of a solubilized membrane protein. The following table provides a comparative overview of C12E7 with other commonly used non-ionic detergents, n-dodecyl-β-D-maltoside (DDM) and n-octyl-β-D-glucopyranoside (OG). The data highlights the relative performance of these detergents in preserving the structural integrity and activity of various membrane proteins.

DetergentCritical Micelle Concentration (CMC) (mM)Micelle Size (kDa)General Stability CharacteristicsReference
This compound (C12E7) 0.069~34Generally considered a mild detergent, but its effectiveness is protein-dependent.[1][2]
n-Dodecyl-β-D-maltoside (DDM) 0.17~50-70Widely used and often considered a "gold standard" for stabilizing a broad range of membrane proteins, including GPCRs.[3][4][4]
n-Octyl-β-D-glucopyranoside (OG) 20-25~25Forms smaller micelles, which can be advantageous for some structural studies, but can be harsher and less stabilizing for some proteins compared to DDM.[3][4][4]

Experimental Protocols

Solubilization of Membrane Proteins using this compound (C12E7)

This protocol outlines a general procedure for the solubilization of membrane proteins from cellular membranes using C12E7. Optimization of detergent concentration, temperature, and incubation time is crucial for each specific protein.

Materials:

  • Cell paste or membrane fraction containing the target protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)

  • This compound (C12E7) stock solution (e.g., 10% w/v)

  • Ultracentrifuge and appropriate tubes

  • Homogenizer (Dounce or similar)

Procedure:

  • Membrane Preparation: Start with a well-characterized membrane preparation containing the protein of interest.

  • Detergent Concentration: Determine the optimal C12E7 concentration for solubilization. A common starting point is 1% (w/v). It is recommended to test a range of concentrations (e.g., 0.5% - 2.0%).

  • Solubilization:

    • Resuspend the membrane pellet in ice-cold Lysis Buffer.

    • Add the C12E7 stock solution to the desired final concentration.

    • Homogenize the suspension gently using a Dounce homogenizer.

    • Incubate the mixture on a rotator at 4°C for 1-2 hours.

  • Clarification: Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet unsolubilized material.

  • Collect Supernatant: Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Protein Quantification: Determine the protein concentration of the solubilized fraction using a detergent-compatible protein assay (e.g., BCA assay).

Solubilization_Workflow Membrane Membrane Preparation Lysis Resuspend in Lysis Buffer Membrane->Lysis Detergent Add C12E7 Lysis->Detergent Incubate Incubate at 4°C Detergent->Incubate Centrifuge Ultracentrifugation Incubate->Centrifuge Supernatant Collect Supernatant (Solubilized Protein) Centrifuge->Supernatant

Membrane protein solubilization workflow.

Functional Reconstitution of a GPCR for Ligand Binding Assays

This protocol describes the reconstitution of a C12E7-solubilized GPCR into proteoliposomes for subsequent ligand binding studies. The removal of detergent is a critical step to allow the formation of a lipid bilayer environment.

Materials:

  • C12E7-solubilized GPCR

  • Lipids (e.g., a mixture of POPC and cholesterol)

  • Bio-Beads SM-2 or dialysis cassette

  • Binding Buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 1 mM MgCl2)

  • Radiolabeled or fluorescently labeled ligand

  • Filtration apparatus (e.g., 96-well filter plate)

Procedure:

  • Liposome Preparation:

    • Prepare a thin film of lipids by evaporating the organic solvent under a stream of nitrogen.

    • Hydrate the lipid film with Binding Buffer to form multilamellar vesicles (MLVs).

    • Create small unilamellar vesicles (SUVs) by sonication or extrusion.

  • Reconstitution:

    • Mix the C12E7-solubilized GPCR with the prepared liposomes at a desired protein-to-lipid ratio.

    • Incubate the mixture on ice for 30 minutes.

  • Detergent Removal:

    • Add Bio-Beads to the mixture and incubate at 4°C with gentle agitation for several hours to overnight to remove the C12E7.

    • Alternatively, perform dialysis against a large volume of Binding Buffer.

  • Proteoliposome Collection: Carefully remove the Bio-Beads or collect the dialyzed sample. The resulting suspension contains the reconstituted GPCR in proteoliposomes.

  • Ligand Binding Assay:

    • Incubate the proteoliposomes with a known concentration of labeled ligand in Binding Buffer.

    • For competition assays, include varying concentrations of an unlabeled competitor.

    • Separate bound from free ligand by rapid filtration through a filter plate.

    • Wash the filters with ice-cold Binding Buffer.

    • Quantify the bound ligand by scintillation counting or fluorescence measurement.

GPCR_Reconstitution_Ligand_Binding cluster_reconstitution Reconstitution cluster_assay Ligand Binding Assay Solubilized_GPCR C12E7-Solubilized GPCR Mix Mix GPCR and Liposomes Solubilized_GPCR->Mix Liposomes Liposomes Liposomes->Mix Detergent_Removal Detergent Removal (e.g., Bio-Beads) Mix->Detergent_Removal Proteoliposomes Proteoliposomes Detergent_Removal->Proteoliposomes Incubate_Ligand Incubate with Labeled Ligand Proteoliposomes->Incubate_Ligand Filtration Separate Bound/Free Ligand Incubate_Ligand->Filtration Quantify Quantify Bound Ligand Filtration->Quantify

GPCR reconstitution and ligand binding assay.

Activity Assay of a Membrane Transporter

This protocol provides a framework for measuring the transport activity of a membrane transporter reconstituted into proteoliposomes from a C12E7-solubilized state.

Materials:

  • C12E7-solubilized transporter protein

  • Lipids for reconstitution

  • Substrate (radiolabeled or fluorescent)

  • Internal Buffer (for loading into proteoliposomes)

  • External Buffer (for the transport assay)

  • Stop Buffer (ice-cold External Buffer, potentially with an inhibitor)

  • Filtration apparatus

Procedure:

  • Reconstitution: Reconstitute the C12E7-solubilized transporter into proteoliposomes containing the desired Internal Buffer, following a similar procedure as described for GPCRs.

  • Assay Initiation:

    • Equilibrate the proteoliposomes to the desired assay temperature.

    • Initiate the transport reaction by adding the labeled substrate to the External Buffer containing the proteoliposomes.

  • Time Course: At specific time points, take aliquots of the reaction mixture and immediately add them to ice-cold Stop Buffer to quench the transport activity.

  • Separation: Rapidly filter the quenched samples to separate the proteoliposomes from the external medium containing the free substrate.

  • Quantification: Measure the amount of substrate accumulated inside the proteoliposomes by scintillation counting or fluorescence.

  • Data Analysis: Plot the amount of substrate transported over time to determine the initial rate of transport.

Transporter_Assay_Workflow Reconstitution Reconstitute Transporter in Proteoliposomes Internal Buffer Assay Initiate Transport Add Labeled Substrate to External Buffer Reconstitution->Assay Quench Stop Reaction at Time Points Add to Stop Buffer Assay->Quench Filter Separate Proteoliposomes Filtration Quench->Filter Quantify Measure Internalized Substrate Filter->Quantify Analysis Determine Transport Rate Quantify->Analysis

Membrane transporter activity assay workflow.

Enzymatic Activity Assay of a Membrane-Bound Enzyme

This protocol describes how to measure the activity of a membrane-bound enzyme solubilized and assayed in the presence of C12E7 micelles.

Materials:

  • C12E7-solubilized membrane enzyme

  • Assay Buffer (compatible with both the enzyme and the detection method)

  • Substrate for the enzyme

  • Detection reagent (to measure product formation or substrate consumption)

  • Plate reader or spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare a dilution series of the C12E7-solubilized enzyme in Assay Buffer containing C12E7 at a concentration above its CMC (0.069 mM) to maintain the enzyme in a micellar environment.

  • Assay Setup:

    • In a microplate or cuvette, add the Assay Buffer and the substrate.

    • Equilibrate to the optimal temperature for the enzyme.

  • Initiate Reaction: Add the solubilized enzyme to the assay mixture to start the reaction.

  • Kinetic Measurement: Monitor the change in absorbance or fluorescence over time, which corresponds to the rate of the enzymatic reaction.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve. Determine kinetic parameters such as Km and Vmax by varying the substrate concentration.

Enzymatic_Assay_Signaling Enzyme Solubilized Enzyme (in C12E7 micelles) Product Product Enzyme->Product catalyzes Substrate Substrate Substrate->Product Detection Detection Signal (Absorbance/Fluorescence) Product->Detection generates

Enzymatic reaction in C12E7 micelles.

Conclusion

This compound (C12E7) is a versatile non-ionic detergent for the functional study of membrane proteins. Its mild nature and well-defined physicochemical properties make it a suitable choice for solubilizing and stabilizing a variety of membrane proteins for functional assays. The protocols provided here offer a starting point for researchers to develop and optimize their specific experimental conditions. Careful consideration of detergent concentration, temperature, and the specific requirements of the target protein are essential for successful outcomes. By following these guidelines and adapting them to their system, researchers can effectively utilize C12E7 to gain valuable insights into the function of membrane proteins.

References

Preparing Dodecylheptaglycol (C12E7) Stock Solutions for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylheptaglycol, also known as Heptaethylene glycol monododecyl ether or C12E7, is a non-ionic detergent widely employed in life sciences research.[1] Its amphipathic nature, possessing both a hydrophilic heptaethylene glycol head and a hydrophobic dodecyl tail, makes it effective for disrupting lipid bilayers and solubilizing membrane proteins while often preserving their native structure and function. This property is crucial for the study of membrane-bound enzymes, receptors, and transporters. These application notes provide a detailed protocol for the preparation of this compound stock solutions and summarize its key physicochemical properties for effective experimental design.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper use in experimental settings. The following table summarizes key quantitative data for this detergent.

PropertyValueReference
Molecular Formula C₂₆H₅₄O₈[1]
Molecular Weight 494.70 g/mol [1]
Alternate Names Heptaethylene glycol monododecyl ether, C12E7, Laureth-7[1]
Appearance Colorless to yellowish oil or waxy solid
Melting Point 27-29 °C
Critical Micelle Concentration (CMC) ~0.07 mM (estimated)
Purity ≥95%

Note: The Critical Micelle Concentration (CMC) is an estimation based on structurally similar non-ionic detergents. The actual CMC can be influenced by buffer composition, ionic strength, and temperature.

Experimental Protocol: Preparation of a 10% (w/v) this compound Stock Solution

This protocol outlines the steps for preparing a 10% (w/v) stock solution of this compound, a common concentration for laboratory use.

Materials:

  • This compound (C12E7)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Appropriate buffer (e.g., Tris-HCl, HEPES, PBS)

  • Analytical balance

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • Volumetric flask

  • Sterile syringe filter (0.22 µm pore size)

  • Sterile storage tubes or bottle

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Calculations: To prepare 100 mL of a 10% (w/v) this compound solution, you will need to weigh out 10 grams of this compound.

    • Mass (g) = Volume (mL) x (Desired Concentration (g/mL))

    • Mass (g) = 100 mL x (10 g / 100 mL) = 10 g

  • Weighing: Carefully weigh 10 grams of this compound using an analytical balance. As this compound can be a waxy solid at room temperature, it may be necessary to warm the container slightly to facilitate handling.

  • Dissolving: a. Transfer the weighed this compound to a glass beaker or flask containing a magnetic stir bar. b. Add approximately 80 mL of high-purity water or your desired buffer. c. Place the beaker on a magnetic stirrer and stir gently. If the detergent is in a solid or highly viscous state, gentle warming (not exceeding 40°C) can aid in dissolution. Avoid excessive heating, which could degrade the detergent. d. Continue stirring until the this compound is completely dissolved and the solution is clear.

  • Final Volume Adjustment: a. Once dissolved, carefully transfer the solution to a 100 mL volumetric flask. b. Rinse the beaker with a small amount of the solvent (water or buffer) and add the rinsing to the volumetric flask to ensure all the detergent is transferred. c. Bring the solution to the final volume of 100 mL with the solvent. d. Invert the flask several times to ensure the solution is thoroughly mixed.

  • Sterilization: a. For applications requiring sterility, filter the 10% (w/v) this compound stock solution through a 0.22 µm sterile syringe filter into a sterile container.

  • Storage: a. Store the stock solution at 2-8°C. b. For long-term storage, aliquoting the stock solution into smaller, single-use volumes can prevent repeated freeze-thaw cycles and potential contamination. If frozen, store at -20°C. Before use, thaw the solution completely and mix well.

Workflow for this compound Stock Solution Preparation

G cluster_0 Preparation cluster_1 Finalization A Calculate required mass of this compound B Weigh this compound A->B C Add solvent (water or buffer) B->C D Dissolve with stirring (gentle warming if needed) C->D E Adjust to final volume in volumetric flask D->E F Sterile filter (0.22 µm) E->F G Aliquot into sterile tubes F->G H Store at 2-8°C or -20°C G->H

Caption: Workflow for preparing a sterile this compound stock solution.

Application in Membrane Protein Extraction

This compound is frequently used for the solubilization of membrane proteins from their native lipid environment. The general principle involves the detergent disrupting the cell membrane and forming micelles around the hydrophobic domains of the membrane proteins, thereby rendering them soluble in aqueous solutions.

Typical Working Concentrations:

The optimal working concentration of this compound depends on the specific application, the cell type, and the protein of interest. However, a general guideline is to use a concentration significantly above the detergent's CMC. For membrane protein extraction, concentrations are often in the range of 5 to 100 times the CMC.[2] A common starting point for solubilization is a detergent-to-protein ratio of approximately 10:1 (w/w).[] It is recommended to perform a titration experiment to determine the optimal detergent concentration for each specific system.

General Workflow for Membrane Protein Solubilization

G cluster_0 Membrane Preparation cluster_1 Solubilization cluster_2 Purification A Cell Lysis B Isolation of Membranes (Ultracentrifugation) A->B C Resuspend membranes in buffer with this compound B->C D Incubate (e.g., 4°C with gentle mixing) C->D E Remove insoluble material (Ultracentrifugation) D->E F Purify solubilized protein (e.g., Affinity Chromatography) E->F

Caption: General workflow for membrane protein extraction using this compound.

References

Application Notes and Protocols for Dodecylheptaglycol in Affinity Chromatography of Membrane Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of the non-ionic detergent dodecylheptaglycol (C12E7) in the affinity chromatography of membrane proteins. This document includes detailed protocols, data presentation in tabular format, and a visual representation of the experimental workflow. This compound is a valuable tool for the gentle solubilization and purification of membrane proteins, preserving their structural integrity and biological activity.[1]

Introduction to this compound (C12E7)

This compound, also known as C12E7 or Heptaethylene glycol monododecyl ether, is a non-ionic detergent widely employed in membrane biochemistry. Non-ionic detergents are favored for their ability to disrupt lipid-lipid and lipid-protein interactions without denaturing the protein, thus maintaining its native conformation and function.[1] The selection of an appropriate detergent is a critical step in the successful purification of membrane proteins.

The efficacy of a detergent is largely determined by its physicochemical properties, most notably its Critical Micelle Concentration (CMC). The CMC is the concentration at which detergent monomers begin to self-assemble into micelles. For effective solubilization of membrane proteins, the detergent concentration should be significantly above its CMC.

Properties of this compound (C12E7)

Understanding the properties of C12E7 is crucial for designing effective purification protocols.

PropertyValueReference
Chemical Formula C26H54O8
Molecular Weight 538.7 g/mol [1]
Critical Micelle Concentration (CMC) 0.005% (w/v) / 0.09 mM[1]
Micelle Size (Molecular Weight) 90-120 kDa[1]
Aggregation Number ~120
Classification Non-ionic[1]

Experimental Workflow for Affinity Chromatography

The following diagram illustrates the general workflow for the affinity chromatography of a His-tagged membrane protein using this compound.

AffinityChromatographyWorkflow cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_chromatography Affinity Chromatography cluster_analysis Analysis CellCulture Cell Culture with Target Protein Expression CellHarvest Cell Harvest (Centrifugation) CellCulture->CellHarvest CellLysis Cell Lysis (e.g., Sonication) CellHarvest->CellLysis MembraneIsolation Membrane Fraction Isolation (Ultracentrifugation) CellLysis->MembraneIsolation Solubilization Membrane Solubilization with this compound (C12E7) MembraneIsolation->Solubilization ColumnEquilibration Column Equilibration (e.g., Ni-NTA resin) Solubilization->ColumnEquilibration SampleLoading Sample Loading ColumnEquilibration->SampleLoading Wash Wash with C12E7 -containing Buffer SampleLoading->Wash Elution Elution with Imidazole (B134444) and C12E7 Wash->Elution PurifiedProtein Purified Membrane Protein Elution->PurifiedProtein Analysis Downstream Analysis (e.g., SDS-PAGE, Functional Assays) PurifiedProtein->Analysis

Caption: General workflow for membrane protein purification using affinity chromatography.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the affinity purification of a histidine-tagged membrane protein using this compound. These are general guidelines and may require optimization for specific proteins.

Membrane Preparation
  • Cell Culture and Expression: Grow cells (e.g., E. coli, insect, or mammalian) expressing the target membrane protein with a polyhistidine tag (e.g., 6x-His or 10x-His).

  • Cell Harvest: Pellet the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol (B35011), protease inhibitors). Lyse the cells using a suitable method such as sonication or a French press.

  • Membrane Isolation: Remove unbroken cells and debris by a low-speed centrifugation (e.g., 10,000 x g for 20 minutes at 4°C). Isolate the membrane fraction from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

Solubilization of Membrane Proteins

The goal of this step is to extract the membrane protein from the lipid bilayer into detergent micelles.

  • Resuspend Membranes: Resuspend the isolated membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20% glycerol, 10 mM imidazole, protease inhibitors).

  • Add this compound: Add C12E7 to a final concentration of 1% (w/v). This is well above the CMC and is a common starting concentration for solubilization.

  • Incubation: Incubate the mixture for 1-2 hours at 4°C with gentle agitation.

  • Clarification: Remove insoluble material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C). The supernatant now contains the solubilized membrane protein.

Immobilized Metal Affinity Chromatography (IMAC)

This protocol is for a His-tagged protein using a Nickel-NTA (Ni-NTA) resin.

  • Column Preparation: Pack a chromatography column with Ni-NTA resin and equilibrate it with at least 5 column volumes of equilibration buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole, and 0.02% C12E7). The detergent concentration in the chromatography buffers should be kept above the CMC.

  • Sample Loading: Load the clarified supernatant containing the solubilized membrane protein onto the equilibrated column.

  • Washing: Wash the column with 10-20 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 50 mM imidazole, and 0.02% C12E7) to remove non-specifically bound proteins.

  • Elution: Elute the bound membrane protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 250-500 mM imidazole, and 0.02% C12E7). Collect fractions and analyze for the presence of the target protein.

Buffer Compositions

The following table provides a summary of the recommended buffer compositions for the affinity chromatography protocol.

Buffer50 mM Tris-HCl (pH 8.0)300 mM NaCl10% GlycerolImidazoleThis compound (C12E7)Protease Inhibitors
Lysis Buffer --
Solubilization Buffer 20%10 mM1% (w/v)
Equilibration Buffer 20 mM0.02% (w/v)-
Wash Buffer 50 mM0.02% (w/v)-
Elution Buffer 250-500 mM0.02% (w/v)-

Note: The optimal concentration of imidazole in the wash and elution buffers may need to be determined empirically for each specific protein. The concentration of C12E7 in the chromatography buffers should be maintained above its CMC (0.005%).

Downstream Analysis

After purification, the integrity and functionality of the membrane protein should be assessed.

  • Purity Assessment: Analyze the eluted fractions by SDS-PAGE followed by Coomassie blue staining or Western blotting to determine the purity and identity of the protein.

  • Concentration Determination: Determine the protein concentration using a suitable method like the BCA assay, being mindful of potential interference from the detergent.

  • Functional Assays: If applicable, perform functional assays to confirm that the purified protein retains its biological activity. This could include ligand binding assays, enzyme activity assays, or transport assays.

  • Structural Analysis: The purified protein can be used for structural studies such as X-ray crystallography or cryo-electron microscopy. This compound has been successfully used in the crystallization of membrane proteins.[1]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low protein yield Inefficient solubilization.Increase C12E7 concentration during solubilization (e.g., up to 2%). Optimize incubation time and temperature.
Protein not binding to the column.Ensure the His-tag is accessible. Check the pH of the buffers.
Protein precipitates after elution Low detergent concentration. Protein instability.Increase C12E7 concentration in the elution buffer. Add stabilizing agents like glycerol or specific lipids.
Co-elution of contaminants Non-specific binding to the resin.Increase imidazole concentration in the wash buffer. Add a non-ionic detergent like Tween 20 to the wash buffer at a low concentration.

By following these detailed application notes and protocols, researchers can effectively utilize this compound for the successful affinity chromatography of membrane proteins, paving the way for further functional and structural characterization.

References

Application Notes and Protocols for the Use of Dodecylheptaglycol in Blue Native PAGE (BN-PAGE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) is a high-resolution technique for the separation of native protein complexes from biological membranes and cell homogenates. The choice of detergent is critical for the successful solubilization and maintenance of the integrity of these complexes during electrophoresis. Dodecylheptaglycol, also known by its synonyms Heptaethylene Glycol Monododecyl Ether, Laureth-7, and C12E7, is a non-ionic detergent that can be explored for its utility in BN-PAGE.

These application notes provide a comprehensive guide for the use of this compound in BN-PAGE. While specific, established protocols for this compound in BN-PAGE are not widely documented, this guide offers a generalized protocol adapted from methods using structurally similar non-ionic detergents. Furthermore, a detailed protocol for optimizing the concentration of this compound for your specific protein of interest is provided.

Detergent Properties and Comparison

The selection of a detergent is a critical step in BN-PAGE as it influences the solubilization and stability of protein complexes.[1] Non-ionic detergents are generally preferred as they are milder and tend to preserve the native structure of protein complexes.[2] The properties of this compound are compared with other commonly used detergents in BN-PAGE in the table below.

DetergentChemical NameTypeTypical Working Concentration (%)Critical Micelle Concentration (CMC) (mM)Notes
This compound Heptaethylene Glycol Monododecyl EtherNon-ionicTo be determined experimentally~0.06A non-ionic detergent with a C12 alkyl chain. Its properties suggest it may be a mild solubilizing agent suitable for BN-PAGE.
n-Dodecyl-β-D-maltoside (DDM) n-Dodecyl-β-D-maltosideNon-ionic0.5 - 2.00.17A commonly used mild detergent that effectively solubilizes membrane protein complexes while preserving their structure.[2]
Digitonin DigitoninNon-ionic1.0 - 2.00.4 - 0.6Known for its gentle action and ability to preserve labile supercomplexes.[3]
Triton X-100 Polyethylene glycol p-(1,1,3,3-tetramethylbutyl)-phenyl etherNon-ionic0.5 - 1.00.24A harsher non-ionic detergent that can sometimes dissociate weaker protein-protein interactions.

Experimental Protocols

General Protocol for BN-PAGE using this compound

This protocol is a generalized procedure and should be optimized for your specific sample and protein complex of interest.

Materials:

  • Sample: Isolated mitochondria, membrane fractions, or whole-cell lysates

  • Detergent Stock Solution: 10% (w/v) this compound in water

  • BN-PAGE Sample Buffer (2X): 1.5 M Aminocaproic acid, 100 mM Bis-Tris-HCl, pH 7.0

  • Coomassie G-250 Sample Additive: 5% (w/v) Coomassie Brilliant Blue G-250 in 1 M Aminocaproic acid

  • NativePAGE™ Novex® 4-16% Bis-Tris Gels (or similar precast or hand-cast gradient gels)

  • NativePAGE™ Running Buffers: Anode Buffer and Cathode Buffer

  • Protein Molecular Weight Marker

Procedure:

  • Sample Preparation:

    • Pellet your sample (e.g., isolated mitochondria) by centrifugation.

    • Resuspend the pellet in 1X BN-PAGE Sample Buffer to a protein concentration of 5-10 mg/mL.

  • Solubilization:

    • Add 10% this compound stock solution to the sample to achieve the desired final concentration (start with a range, e.g., 0.5%, 1%, 1.5%, 2%).

    • Incubate on ice for 30 minutes with gentle mixing.

    • Centrifuge at 20,000 x g for 30 minutes at 4°C to pellet any unsolubilized material.

  • Sample Loading:

    • Transfer the supernatant to a new tube.

    • Add Coomassie G-250 Sample Additive to a final concentration of 0.25%.

    • Load 10-25 µg of protein per lane onto the native gel.

  • Electrophoresis:

    • Assemble the electrophoresis apparatus according to the manufacturer's instructions.

    • Use NativePAGE™ Anode Buffer in the outer chamber and NativePAGE™ Cathode Buffer (containing Coomassie G-250) in the inner chamber.

    • Run the gel at 150 V for 30 minutes, then increase to 250 V until the dye front reaches the bottom of the gel. The entire run should be performed at 4°C.

  • Visualization:

    • After electrophoresis, the gel can be stained with Coomassie Blue, silver stain, or transferred to a membrane for immunoblotting.

Protocol for Optimizing this compound Concentration

Objective: To determine the optimal concentration of this compound for the solubilization and native separation of a target protein complex.

Procedure:

  • Prepare a series of detergent concentrations: Prepare samples with a range of final this compound concentrations (e.g., 0.25%, 0.5%, 1.0%, 1.5%, 2.0%, 2.5%).

  • Follow the General BN-PAGE Protocol: Perform solubilization and electrophoresis for each detergent concentration as described in the general protocol.

  • Analyze the results:

    • Run the gel and visualize the protein bands.

    • The optimal detergent concentration should result in:

      • Good solubilization of the protein complex (strong band intensity).

      • Sharp, well-resolved bands.

      • Preservation of the native complex (migration at the expected molecular weight).

    • Compare the results with a known "gold-standard" detergent for your complex, if available (e.g., DDM or Digitonin).

Visualizations

BN-PAGE Experimental Workflow

BN_PAGE_Workflow cluster_prep Sample Preparation cluster_solubilization Solubilization cluster_loading Sample Loading cluster_run Electrophoresis cluster_analysis Analysis Sample Biological Sample (e.g., Mitochondria) Resuspend Resuspend in BN-PAGE Sample Buffer Sample->Resuspend AddDetergent Add this compound Resuspend->AddDetergent Incubate Incubate on Ice AddDetergent->Incubate Centrifuge Centrifuge to Pellet Unsolubilized Material Incubate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant AddCoomassie Add Coomassie G-250 Supernatant->AddCoomassie LoadGel Load onto Native Gel AddCoomassie->LoadGel RunGel Run BN-PAGE at 4°C LoadGel->RunGel Visualize Stain or Immunoblot RunGel->Visualize

Caption: Workflow for Blue Native PAGE using this compound.

Detergent Optimization Workflow

Detergent_Optimization cluster_prep Preparation cluster_solubilization Solubilization Screen cluster_run Electrophoresis & Analysis cluster_decision Decision Sample Prepare Identical Protein Samples D1 0.25% this compound Sample->D1 D2 0.5% this compound Sample->D2 D3 1.0% this compound Sample->D3 D4 1.5% this compound Sample->D4 D5 2.0% this compound Sample->D5 BNPAGE Run BN-PAGE D1->BNPAGE D2->BNPAGE D3->BNPAGE D4->BNPAGE D5->BNPAGE Analyze Analyze Gel for: - Solubilization Efficiency - Band Resolution - Complex Integrity BNPAGE->Analyze Optimal Select Optimal Concentration Analyze->Optimal

Caption: Workflow for optimizing this compound concentration.

Troubleshooting

IssuePossible CauseRecommendation
Poor solubilization (faint or no bands) Insufficient detergent concentration.Increase the concentration of this compound in a stepwise manner. Ensure adequate incubation time on ice.
Smeared bands or aggregation Detergent concentration is too high or too low. Protein aggregation.Test a wider range of detergent concentrations. Ensure all steps are performed at 4°C.
Loss of native complex (bands at lower MW) Detergent is too harsh at the tested concentration.Decrease the concentration of this compound. Compare with a milder detergent like Digitonin.
Distorted bands High salt concentration in the sample.Desalt the sample or ensure the salt concentration is compatible with the BN-PAGE system.

Conclusion

This compound presents a potential alternative non-ionic detergent for use in Blue Native PAGE. Due to the limited availability of established protocols, a systematic optimization of its concentration is essential for achieving high-resolution separation of intact protein complexes. The provided protocols and workflows offer a solid foundation for researchers to explore the application of this compound in their specific research contexts. Careful execution of the optimization experiments will be key to successfully employing this detergent for the analysis of protein-protein interactions and the composition of native protein complexes.

References

Application Notes and Protocols for Solubilizing Protein Complexes with Dodecylheptaglycol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using the non-ionic detergent dodecylheptaglycol (C12E7), also known as Laureth-7, for the solubilization of protein complexes, a critical step in their purification and subsequent characterization. This document outlines the properties of this compound, detailed experimental protocols, and data presentation guidelines to assist researchers in achieving optimal solubilization while preserving the integrity and function of their target protein complexes.

Introduction to this compound (C12E7)

This compound is a mild, non-ionic detergent widely used in the extraction and purification of membrane proteins and their complexes. Its amphipathic nature, consisting of a hydrophobic twelve-carbon alkyl chain and a hydrophilic heptaethylene glycol headgroup, allows it to effectively disrupt lipid bilayers and form mixed micelles with membrane proteins, thereby transferring them into an aqueous solution. The gentle nature of C12E7 helps to maintain the native conformation and activity of the solubilized protein complexes, making it a valuable tool in structural biology, functional assays, and drug discovery.

Key Properties of this compound (C12E7)

The effectiveness of a detergent in solubilizing protein complexes is largely dependent on its physicochemical properties. Understanding these properties is crucial for designing and optimizing experimental protocols.

PropertyValueReference
Synonyms Heptaethylene Glycol Monododecyl Ether, Laureth-7, C12E7
Molecular Weight 494.7 g/mol [1]
Critical Micelle Concentration (CMC) 0.09 mM (in water)
Aggregation Number ~123 (for the similar C12E8)
Appearance Colorless to light yellow liquid or solid
Solubility Soluble in water
Detergent Class Non-ionic[2]

Note: The aggregation number for C12E7 is estimated based on the value for the structurally similar detergent octaethylene glycol monododecyl ether (C12E8). The exact aggregation number can be experimentally determined using techniques such as static light scattering or fluorescence quenching.[1][3]

Experimental Protocols

The following protocols provide a detailed methodology for the solubilization and subsequent purification of a target protein complex from cellular membranes using this compound. These are generalized protocols and may require optimization for specific protein complexes and expression systems.

Protocol 1: Solubilization of a Membrane Protein Complex

This protocol outlines the steps for extracting a membrane-associated protein complex from a cell pellet.

Materials:

  • Cell pellet expressing the target protein complex

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, Protease Inhibitor Cocktail

  • Solubilization Buffer: Lysis Buffer containing a final concentration of 1% (w/v) this compound (C12E7)

  • Wash Buffer: Lysis Buffer containing 0.1% (w/v) this compound (C12E7)

  • Elution Buffer: Specific to the affinity tag on the bait protein (e.g., for His-tagged proteins: Wash Buffer with 250 mM Imidazole)

  • Ultracentrifuge and appropriate tubes

  • Homogenizer (e.g., Dounce or sonicator)

  • Rotating wheel or shaker

  • Affinity resin (e.g., Ni-NTA for His-tagged proteins)

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Disrupt the cells using a homogenizer or sonicator on ice.

    • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet unbroken cells and debris.

    • Carefully collect the supernatant containing the membrane fraction.

  • Membrane Solubilization:

    • Add this compound (C12E7) to the supernatant to a final concentration of 1% (w/v).

    • Incubate the mixture on a rotating wheel for 1-2 hours at 4°C to allow for efficient solubilization.

    • Centrifuge the solubilized mixture at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

    • Carefully collect the supernatant which now contains the solubilized protein complex.

  • Affinity Purification:

    • Equilibrate the affinity resin with Wash Buffer.

    • Add the solubilized supernatant to the equilibrated resin and incubate on a rotating wheel for 1-2 hours at 4°C.

    • Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the protein complex from the resin using the appropriate Elution Buffer.

  • Analysis:

    • Analyze the eluted fractions by SDS-PAGE and Western blotting to confirm the presence and purity of the protein complex.

Protocol 2: Co-Immunoprecipitation of a Solubilized Protein Complex

This protocol describes the immunoprecipitation of a target protein complex after solubilization with this compound.

Materials:

  • Solubilized protein extract (from Protocol 1)

  • Antibody specific to the bait protein of the complex

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Co-IP Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% (w/v) this compound (C12E7)

  • Elution Buffer: 0.1 M Glycine (B1666218) pH 2.5 or SDS-PAGE sample buffer

  • Neutralization Buffer: 1 M Tris-HCl pH 8.5 (if using glycine elution)

  • Magnetic rack (for magnetic beads)

Procedure:

  • Antibody Incubation:

    • Add the specific antibody to the solubilized protein extract.

    • Incubate on a rotating wheel for 2-4 hours or overnight at 4°C.

  • Immunocomplex Capture:

    • Add pre-equilibrated Protein A/G beads to the antibody-protein mixture.

    • Incubate on a rotating wheel for 1-2 hours at 4°C to capture the immunocomplex.

  • Washing:

    • Pellet the beads (using a magnet or centrifugation) and discard the supernatant.

    • Wash the beads three times with Co-IP Wash Buffer to remove non-specific binders.

  • Elution:

    • Elute the protein complex from the beads using the chosen Elution Buffer. If using glycine, neutralize the eluate immediately with Neutralization Buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting to identify the components of the immunoprecipitated complex.

Visualizations

Experimental Workflow for Protein Complex Solubilization and Purification

experimental_workflow cluster_preparation Sample Preparation cluster_solubilization Solubilization cluster_purification Affinity Purification cluster_analysis Analysis cell_pellet Cell Pellet (Expressing Tagged Protein Complex) lysis Cell Lysis (Homogenization/Sonication) cell_pellet->lysis centrifugation1 Low-Speed Centrifugation (10,000 x g) lysis->centrifugation1 supernatant1 Supernatant (Membrane Fraction) centrifugation1->supernatant1 add_detergent Add 1% this compound (C12E7) supernatant1->add_detergent incubation Incubation (1-2h at 4°C) add_detergent->incubation centrifugation2 High-Speed Centrifugation (100,000 x g) incubation->centrifugation2 supernatant2 Solubilized Extract centrifugation2->supernatant2 binding Binding (1-2h at 4°C) supernatant2->binding affinity_resin Affinity Resin (e.g., Ni-NTA) affinity_resin->binding washing Washing Steps (Remove non-specific proteins) binding->washing elution Elution washing->elution purified_complex Purified Protein Complex elution->purified_complex sds_page SDS-PAGE purified_complex->sds_page western_blot Western Blot purified_complex->western_blot

Caption: Workflow for the solubilization and affinity purification of a membrane protein complex.

Signaling Pathway Example: GPCR Activation

GPCR_Signaling ligand Ligand gpcr GPCR (Solubilized in C12E7 micelle) ligand->gpcr Binding g_protein G Protein (αβγ) gpcr->g_protein Activation g_alpha_gtp Gα-GTP g_protein->g_alpha_gtp g_beta_gamma Gβγ g_protein->g_beta_gamma effector Effector Protein (e.g., Adenylyl Cyclase) g_alpha_gtp->effector Modulation g_beta_gamma->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Activation

Caption: A simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dodecylheptaglycol (C12E7) Concentration for Membrane Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Dodecylheptaglycol (C12E7) concentration in membrane protein extraction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound (C12E7) and why is it used for membrane protein extraction?

A1: this compound, also known as Heptaethylene Glycol Monododecyl Ether (C12E7), is a non-ionic detergent. Non-ionic detergents are considered mild and are often used to solubilize membrane proteins because they can disrupt the lipid bilayer and extract proteins while preserving their native structure and function.[1][2] The choice of detergent is a critical step in the successful isolation of membrane proteins.[3]

Q2: What is the Critical Micelle Concentration (CMC) of C12E7 and why is it important?

A2: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles. For C12E7, the CMC is approximately 0.069 mM .[4] Operating above the CMC is crucial for solubilizing membrane proteins, as the micelles create a favorable environment for the hydrophobic regions of the protein, effectively extracting them from the cell membrane.[5][6]

Q3: What is a typical starting concentration for C12E7 in a membrane protein extraction protocol?

A3: A general guideline for using non-ionic detergents is to work at a concentration of at least 2-3 times the CMC. For C12E7, a starting concentration in the range of 0.14 mM to 0.21 mM would be appropriate for initial optimization experiments. However, the optimal concentration can be protein-dependent and may require empirical determination. Some protocols suggest using a detergent-to-protein mass ratio of at least 4:1.

Q4: How does C12E7 compare to other common detergents like DDM or Triton X-100?

A4: The choice of detergent is highly dependent on the specific membrane protein and the downstream application. Non-ionic detergents with a longer alkyl chain, like Dodecyl Maltoside (DDM), are often effective for protein extraction and stabilization.[6] While direct comparative studies on extraction efficiency with C12E7 are not abundant in the literature, its properties can be compared to other commonly used detergents.

Data Presentation: Comparison of Detergent Properties

The following table summarizes the key properties of C12E7 and other commonly used non-ionic detergents for membrane protein extraction.

DetergentAbbreviationChemical ClassCMC (mM)Molecular Weight ( g/mol )
Heptaethylene Glycol Monododecyl Ether C12E7 Polyoxyethylene Glycol Ether 0.069 494.70
n-Dodecyl-β-D-maltosideDDMAlkyl Maltoside0.15510.62
Triton X-100-Polyoxyethylene Octyl Phenyl Ether0.24~625
Octyl-β-D-glucopyranosideOGAlkyl Glucoside20-25292.37

This data is compiled from various sources and should be used as a general guide. CMC values can be influenced by buffer conditions such as temperature, pH, and ionic strength.

Experimental Protocols

General Protocol for Membrane Protein Extraction

This protocol provides a framework for the extraction of integral membrane proteins from cultured cells.

Materials:

  • Cell pellet containing the overexpressed membrane protein

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail

  • Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 10% (v/v) Glycerol (B35011), and C12E7 (start with a concentration range of 0.14 mM to 1.0 mM)

  • Dounce homogenizer or sonicator

  • Ultracentrifuge

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Homogenize the cells on ice using a Dounce homogenizer (20-30 strokes) or sonication. The goal is to lyse the cells without denaturing the protein.

    • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Membrane Isolation:

    • Carefully collect the supernatant and transfer it to an ultracentrifuge tube.

    • Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

    • Discard the supernatant, which contains the cytosolic proteins.

  • Membrane Solubilization:

    • Resuspend the membrane pellet in ice-cold Solubilization Buffer containing the desired concentration of C12E7.

    • Incubate on a rotator or with gentle agitation for 1-2 hours at 4°C.

    • Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

  • Downstream Processing:

    • The supernatant now contains the solubilized membrane proteins. This fraction can be used for subsequent purification steps, such as affinity chromatography. It is important to include C12E7 at a concentration above its CMC in all subsequent buffers to maintain protein solubility.

Troubleshooting Guides

Issue 1: Low Protein Yield

Potential Cause Troubleshooting Step
Inefficient cell lysisEnsure complete cell disruption by optimizing homogenization or sonication parameters.
Suboptimal C12E7 concentrationPerform a concentration titration of C12E7 (e.g., from 1x to 10x CMC) to find the optimal concentration for your protein.
Insufficient incubation time or temperatureIncrease the solubilization incubation time (e.g., up to 4 hours or overnight) or try a slightly higher temperature (e.g., room temperature), while carefully monitoring protein stability.
Protein is insoluble in C12E7Screen other detergents from different classes (e.g., alkyl maltosides like DDM, or zwitterionic detergents like CHAPS).

Issue 2: Protein Aggregation or Precipitation after Solubilization

Potential Cause Troubleshooting Step
C12E7 concentration is too lowEnsure the C12E7 concentration in all buffers is maintained above the CMC (0.069 mM).[6]
Protein is unstable in C12E7Add stabilizing agents to the buffer, such as glycerol (10-20%), cholesterol analogs, or specific lipids.[7]
Buffer conditions are not optimalOptimize the pH and ionic strength of the buffers. A common starting point is a physiological pH of 7.4 and 150 mM NaCl.
ProteolysisAdd a fresh protease inhibitor cocktail to all buffers.

Issue 3: Protein is Inactive after Extraction

Potential Cause Troubleshooting Step
C12E7 is too harsh for the proteinAlthough non-ionic, some proteins can still be destabilized. Try screening other mild detergents.
Essential lipids or co-factors have been stripped awaySupplement the solubilization and purification buffers with lipids known to be important for the protein's function.

Visualizations

Experimental Workflow for Membrane Protein Extraction

experimental_workflow start Start: Cell Pellet lysis Cell Lysis (Homogenization/Sonication) start->lysis low_speed_cent Low-Speed Centrifugation (10,000 x g) lysis->low_speed_cent supernatant1 Collect Supernatant (Cytosol + Membranes) low_speed_cent->supernatant1 Supernatant pellet1 Discard Pellet (Nuclei, Debris) low_speed_cent->pellet1 Pellet ultracentrifugation Ultracentrifugation (100,000 x g) supernatant1->ultracentrifugation supernatant2 Discard Supernatant (Cytosol) ultracentrifugation->supernatant2 Supernatant pellet2 Collect Membrane Pellet ultracentrifugation->pellet2 Pellet solubilization Solubilization with C12E7 pellet2->solubilization ultracentrifugation2 Ultracentrifugation (100,000 x g) solubilization->ultracentrifugation2 supernatant3 Solubilized Membrane Proteins (for Purification) ultracentrifugation2->supernatant3 Supernatant pellet3 Discard Insoluble Pellet ultracentrifugation2->pellet3 Pellet end End: Purified Protein supernatant3->end

Caption: Workflow for membrane protein extraction and solubilization.

Troubleshooting Logic for Low Protein Yield

troubleshooting_low_yield start Low Protein Yield check_lysis Check Cell Lysis Efficiency start->check_lysis optimize_lysis Optimize Lysis Method check_lysis->optimize_lysis No check_detergent Is C12E7 Concentration Optimal? check_lysis->check_detergent Yes optimize_lysis->check_detergent titrate_c12e7 Perform C12E7 Titration check_detergent->titrate_c12e7 No success Improved Yield check_detergent->success Yes check_incubation Optimize Incubation Time/Temp? titrate_c12e7->check_incubation titrate_c12e7->success screen_detergents Screen Different Detergents check_incubation->screen_detergents check_incubation->success screen_detergents->success

Caption: Decision tree for troubleshooting low protein yield.

References

Technical Support Center: Preventing Protein Aggregation with Dodecylheptaglycol (C12E7)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on how to prevent protein aggregation when using the non-ionic detergent Dodecylheptaglycol (C12E7).

FAQs: Understanding and Using this compound (C12E7)

Q1: What is this compound (C12E7) and why is it used in protein studies?

This compound, also known as C12E7, is a non-ionic detergent. Its structure consists of a hydrophilic head and a hydrophobic tail, allowing it to solubilize membrane proteins by disrupting the lipid bilayer and forming micelles around the protein. This shields the protein's hydrophobic regions from the aqueous environment, preventing aggregation and maintaining its native structure. Non-ionic detergents like C12E7 are considered mild because they typically do not disrupt protein-protein interactions, which is crucial for preserving the protein's function.[1][2]

Q2: What is the Critical Micelle Concentration (CMC) of C12E7 and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles.[3] For C12E7, the CMC in water is approximately 0.069 mM.[4] It is crucial to work at concentrations above the CMC to ensure that there are enough micelles to encapsulate and solubilize the protein of interest, thus preventing aggregation.[3][5]

Q3: How does C12E7 compare to other common non-ionic detergents?

C12E7 belongs to the polyoxyethylene alkyl ether family of detergents. Its properties, such as CMC and micelle size, are influenced by the length of its alkyl chain and the number of ethylene (B1197577) glycol units. Generally, for this class of detergents, a longer alkyl chain and a shorter polyoxyethylene chain lead to a lower CMC.[6] The choice of detergent is often protein-dependent, and what works for one protein may not be optimal for another.[1] Therefore, screening a panel of detergents is often recommended.

Troubleshooting Guide: Preventing Protein Aggregation with C12E7

This guide addresses common issues encountered when using this compound to prevent protein aggregation.

Problem Potential Cause Troubleshooting Steps
Protein precipitates after adding C12E7. Detergent concentration is below the CMC.Ensure the final C12E7 concentration in your buffer is well above its CMC of 0.069 mM. A common starting point is 2-5 times the CMC.
Suboptimal buffer conditions (pH, ionic strength).Optimize the pH of your buffer to be at least one unit away from the protein's isoelectric point (pI) to increase net charge and solubility.[7][8] Screen a range of salt concentrations (e.g., 50-500 mM NaCl) as ionic strength can affect electrostatic interactions.[7]
Incompatibility of the protein with C12E7.Not all proteins are stable in C12E7. Consider performing a detergent screening with a panel of non-ionic detergents to find the optimal one for your protein.[9]
Protein is initially soluble but aggregates over time. Proteolytic degradation is exposing hydrophobic patches.Add a protease inhibitor cocktail to your buffers.
Oxidation of cysteine residues leading to disulfide-linked aggregates.Include a reducing agent like DTT or TCEP in your buffers.[7]
Gradual denaturation of the protein in the detergent micelle.Consider adding stabilizing agents such as glycerol (B35011) (5-20%), specific lipids (e.g., cholesterol for GPCRs), or a ligand that binds to the native protein.[7][10]
Low yield of solubilized protein from the membrane. Insufficient detergent concentration to disrupt the membrane.Increase the C12E7 concentration during the initial solubilization step. A common starting range is 1-2% (w/v).
Inefficient extraction from the cell membrane.Optimize the solubilization time and temperature. While 4°C is common, some proteins may require a slightly higher temperature for efficient extraction.

Quantitative Data: Properties of C12E7 and Comparable Detergents

For effective experimental design, it is crucial to understand the physicochemical properties of the detergents being used. The table below summarizes key parameters for C12E7 and other commonly used non-ionic detergents.

DetergentChemical ClassCMC (mM in H₂O)Aggregation NumberMicelle Molecular Weight (kDa)
This compound (C12E7) Polyoxyethylene alkyl ether~0.069[4]Not availableNot available
n-Dodecyl-β-D-maltoside (DDM)Alkyl maltoside~0.15[11]~140~72
n-Decyl-β-D-maltoside (DM)Alkyl maltoside~1.7~117~57
n-Octyl-β-D-glucoside (OG)Alkyl glucoside~20-25~27-100~8-30
Triton X-100Polyoxyethylene alkylphenyl ether~0.24~100-155~64-90
Lauryl Maltose Neopentyl Glycol (LMNG)Maltose neopentyl glycol~0.01[1]Not available~91[1]

Note: Aggregation number and micelle molecular weight can vary with temperature, buffer composition, and measurement technique.

Experimental Protocols

Protocol 1: General Membrane Protein Solubilization using C12E7

This protocol provides a starting point for solubilizing membrane proteins from E. coli. Optimization of detergent concentration, buffer components, and incubation time may be necessary for your specific protein.

  • Membrane Preparation:

    • Harvest E. coli cells expressing the target membrane protein by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl) containing protease inhibitors.

    • Lyse the cells using a French press or sonication.

    • Remove cell debris by low-speed centrifugation (e.g., 10,000 x g for 20 minutes).

    • Isolate the membrane fraction by ultracentrifugation of the supernatant (e.g., 100,000 x g for 1 hour).

    • Resuspend the membrane pellet in a buffer without detergent.

  • Solubilization:

    • Determine the total protein concentration of the membrane suspension.

    • Dilute the membrane suspension to a final protein concentration of 5-10 mg/mL in a solubilization buffer containing C12E7. A good starting point for the C12E7 concentration is 1% (w/v).

    • Incubate the mixture for 1-2 hours at 4°C with gentle agitation.

  • Clarification:

    • Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g for 1 hour) to pellet any unsolubilized material.

    • Carefully collect the supernatant containing the solubilized protein-detergent complexes.

  • Downstream Processing:

    • The solubilized protein can now be purified using standard chromatography techniques. Ensure that all buffers used during purification contain C12E7 at a concentration above its CMC (e.g., 0.1% w/v) to maintain protein solubility.

Protocol 2: Detergent Screening for Optimal Protein Stability

This protocol describes a method to screen different detergents, including C12E7, to identify the best conditions for stabilizing a purified protein and preventing aggregation.

  • Initial Protein Purification:

    • Purify your protein of interest in a detergent known to effectively solubilize it, for example, n-dodecyl-β-D-maltoside (DDM).

  • Detergent Exchange and Stability Assessment:

    • Prepare a series of buffers, each containing a different detergent (including C12E7) at a concentration of at least 3x its CMC.

    • Exchange the initial detergent (DDM) with the new detergents by either dialysis, size-exclusion chromatography, or dilution.

    • After detergent exchange, assess the stability of your protein in each new detergent by monitoring for aggregation over time using techniques such as:

      • Dynamic Light Scattering (DLS): To detect the formation of large aggregates.

      • Size-Exclusion Chromatography (SEC): To observe changes in the protein's oligomeric state and the appearance of high molecular weight aggregates.

      • Visual Inspection: For visible precipitation.

  • Thermal Stability Assay (Optional):

    • Perform a thermal shift assay (e.g., using a fluorescent dye that binds to unfolded proteins) to determine the melting temperature (Tm) of the protein in each detergent. A higher Tm indicates greater stability.

Signaling Pathway and Experimental Workflow Visualization

Impact of Detergent-Induced Aggregation on Receptor Tyrosine Kinase (RTK) Signaling

Receptor Tyrosine Kinases (RTKs) are crucial for cellular signaling, and their activation often involves ligand-induced dimerization or oligomerization.[11][12][13] Inappropriate aggregation of RTKs, potentially induced by suboptimal detergent conditions during in vitro studies, can lead to aberrant signaling. This can manifest as either ligand-independent activation or inhibition of downstream pathways.

RTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_aggregation Detergent-Induced Aggregation RTK_inactive Inactive RTK (Monomer) RTK_active Active RTK Dimer (Phosphorylated) RTK_inactive->RTK_active Ligand Binding RTK_aggregate RTK Aggregate (Non-functional or constitutively active) RTK_inactive->RTK_aggregate Suboptimal Detergent (e.g., below CMC) Adaptor Adaptor Proteins RTK_active->Adaptor Downstream Downstream Signaling (e.g., MAPK, PI3K) Adaptor->Downstream RTK_aggregate->Downstream Aberrant Signaling

Figure 1: Aberrant RTK signaling due to detergent-induced aggregation.
Experimental Workflow for Detergent Screening

The following workflow outlines the steps for selecting an optimal detergent to prevent protein aggregation.

Detergent_Screening_Workflow start Start: Purified Protein in Initial Detergent (e.g., DDM) detergent_exchange Detergent Exchange into Screening Panel (including C12E7) start->detergent_exchange stability_assessment Assess Protein Stability: - DLS - SEC - Visual Inspection detergent_exchange->stability_assessment thermal_shift Optional: Thermal Shift Assay (Determine Tm) stability_assessment->thermal_shift analysis Analyze Results: Identify Detergent with Minimal Aggregation & Highest Tm stability_assessment->analysis thermal_shift->analysis end End: Optimal Detergent Identified analysis->end

Figure 2: Workflow for detergent screening to optimize protein stability.

C12E7 in Drug Development

In the development of therapeutic proteins, such as monoclonal antibodies (mAbs) and vaccines, preventing aggregation is critical for safety and efficacy. Non-ionic surfactants are commonly used as excipients to stabilize these formulations.[14][15] While polysorbates (e.g., Tween 20 and Tween 80) are most common, other non-ionic detergents like those in the polyoxyethylene alkyl ether family (which includes C12E7) can be considered, especially if issues with polysorbate-induced degradation (e.g., oxidation) arise. The role of the surfactant is to prevent aggregation at interfaces (e.g., air-water, container surface) and to maintain the stability of the protein during storage and administration.[4] The selection of a suitable surfactant is a key step in the formulation development of biotherapeutics.[16]

References

Technical Support Center: Troubleshooting Low Yield of Membrane Protein with Dodecylheptaglycol (C12E7)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of low membrane protein yield when using the non-ionic detergent Dodecylheptaglycol (C12E7).

Frequently Asked Questions (FAQs)

Q1: What is this compound (C12E7) and why is it used for membrane protein extraction?

This compound, also known as C12E7 or Heptaethylene glycol monododecyl ether, is a non-ionic detergent. Non-ionic detergents are considered mild and are less likely to denature proteins compared to ionic detergents. They are effective at disrupting lipid-lipid and lipid-protein interactions to solubilize membrane proteins while aiming to preserve their native structure and function, making them suitable for downstream applications like functional assays and structural studies.

Q2: What are the key properties of C12E7 to consider for my experiments?

The two most critical properties of a detergent for membrane protein extraction are its Critical Micelle Concentration (CMC) and its aggregation number.

  • Critical Micelle Concentration (CMC): This is the concentration at which detergent monomers begin to form micelles. For effective solubilization of membrane proteins, the detergent concentration must be significantly above its CMC. The CMC of C12E7 is approximately 0.069 mM.

Q3: How do I choose the optimal concentration of C12E7 for my specific membrane protein?

The optimal concentration of C12E7 is protein-dependent and often needs to be determined empirically. A good starting point is to use a concentration that is 2 to 10 times the CMC. However, it is highly recommended to perform a detergent concentration titration to find the ideal concentration for your protein of interest. This involves testing a range of C12E7 concentrations and analyzing the yield and purity of the extracted protein.

Q4: When should I consider using a different detergent instead of C12E7?

If you have optimized the C12E7 concentration, buffer conditions, and incubation parameters and still face low yield or protein instability, it may be beneficial to screen a panel of different detergents.[3] Detergents with different properties, such as a shorter alkyl chain or a different head group, may be more suitable for your specific protein. For particularly sensitive proteins, milder detergents or alternative solubilization methods like nanodiscs or amphipols might be necessary.

Troubleshooting Guide for Low Membrane Protein Yield with C12E7

Low yield of your target membrane protein can be a frustrating issue. The following guide provides a structured approach to troubleshooting common problems encountered when using this compound (C12E7).

Issue 1: Inefficient Solubilization of the Target Protein

If you are observing a low concentration of your protein in the soluble fraction after extraction, the initial solubilization step may be inefficient.

Possible Cause Recommended Solution
Incorrect C12E7 Concentration Perform a detergent titration experiment. Test a range of C12E7 concentrations, for example, from 0.1% to 2.0% (w/v), to identify the optimal concentration for your specific protein. Ensure the concentration is well above the CMC (0.069 mM).
Suboptimal Buffer Conditions The pH and ionic strength of your lysis buffer can significantly impact solubilization efficiency. Screen different pH values (typically between 6.0 and 8.5) and salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal conditions for your protein.
Insufficient Incubation Time or Temperature Increase the incubation time of the cell lysate with the C12E7-containing buffer (e.g., from 30 minutes to 2-4 hours). While 4°C is a common starting point to minimize proteolysis, some proteins may require a slightly higher temperature (e.g., room temperature) for efficient solubilization.[3] Monitor protein stability at higher temperatures.
Inefficient Cell Lysis Ensure complete cell disruption before solubilization. Use appropriate mechanical lysis methods such as sonication or a French press in addition to the lysis buffer.[3]
Issue 2: Protein Precipitation or Aggregation After Solubilization

If your protein initially solubilizes but then precipitates out of solution, this indicates instability in the C12E7 micelles.

Possible Cause Recommended Solution
Detergent Concentration Dropped Below CMC Ensure that all buffers used throughout the purification process (e.g., wash and elution buffers) contain C12E7 at a concentration above its CMC (0.069 mM).
Protein Instability in C12E7 Add stabilizing agents to your buffers. Common additives include glycerol (B35011) (5-20%), specific lipids (e.g., cholesterol), or known co-factors for your protein.[3]
Proteolysis Add a protease inhibitor cocktail to all of your buffers to prevent degradation of your target protein.[3]
High Protein Concentration High concentrations of purified membrane proteins can sometimes lead to aggregation. Try to work with a more dilute protein solution if possible.
Issue 3: Low Recovery After Purification Steps (e.g., Affinity Chromatography)

If you have good initial solubilization but lose your protein during subsequent purification steps, the issue may lie with the interaction between your protein-detergent complex and the chromatography resin.

Possible Cause Recommended Solution
Affinity Tag Inaccessibility The C12E7 micelle surrounding your protein might be sterically hindering the binding of the affinity tag to the resin. Consider using a longer linker between your protein and the affinity tag.
Non-specific Binding to the Resin Include a low concentration of C12E7 in your wash buffers to reduce non-specific binding of other proteins to the column.
Protein Elution Issues The elution conditions may not be optimal for releasing your protein from the resin. Try a gradient elution or increase the concentration of the eluting agent.

Data Presentation: Comparison of Common Non-Ionic Detergents

This table provides a comparison of the physicochemical properties of C12E7 and other commonly used non-ionic detergents for membrane protein extraction.

DetergentAbbreviationMolecular Weight ( g/mol )CMC (mM)Aggregation Number
This compound C12E7 494.70 0.069 ~123 *
n-Dodecyl-β-D-maltosideDDM510.620.17~140
Triton™ X-100~6250.24~140
n-Octyl-β-D-glucopyranosideOG292.3720-2527-100

Experimental Protocols

General Protocol for Membrane Protein Extraction using C12E7

This protocol provides a general workflow for the solubilization of a target membrane protein from cultured mammalian cells using this compound (C12E7). This should be considered a starting point, and optimization of each step is crucial for success.

Materials:

  • Cell pellet from cultured mammalian cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail

  • Solubilization Buffer: Lysis Buffer containing a working concentration of C12E7 (e.g., 1% w/v)

  • Dounce homogenizer or sonicator

  • Microcentrifuge

  • Ultracentrifuge (optional)

Procedure:

  • Cell Harvesting and Washing:

    • Harvest cultured cells and pellet them by centrifugation at 500 x g for 5 minutes at 4°C.

    • Wash the cell pellet twice with ice-cold PBS to remove any remaining media.

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Disrupt the cells using a Dounce homogenizer with 20-30 strokes on ice or by sonication.

  • Removal of Insoluble Debris:

    • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Carefully transfer the supernatant to a fresh tube.

  • Membrane Fraction Isolation (Optional but Recommended):

    • Centrifuge the supernatant from the previous step at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

    • Discard the supernatant (cytosolic fraction).

  • Solubilization of Membrane Proteins:

    • Resuspend the membrane pellet in ice-cold Solubilization Buffer containing C12E7.

    • Incubate on a rotator or rocker for 1-4 hours at 4°C.

  • Clarification of Solubilized Proteins:

    • Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.

    • Carefully collect the supernatant, which contains your solubilized membrane protein.

  • Downstream Processing:

    • The clarified supernatant is now ready for downstream applications such as affinity chromatography, immunoprecipitation, or functional assays. Remember to include C12E7 at a concentration above its CMC in all subsequent buffers.

Visualizations

experimental_workflow General Experimental Workflow for Membrane Protein Extraction cluster_0 Cell Preparation cluster_1 Lysis & Fractionation cluster_2 Solubilization & Purification harvest Harvest Cells wash Wash with PBS harvest->wash lyse Cell Lysis wash->lyse Resuspend in Lysis Buffer centrifuge1 Low-Speed Centrifugation lyse->centrifuge1 ultracentrifuge Ultracentrifugation (Optional) centrifuge1->ultracentrifuge solubilize Solubilize with C12E7 ultracentrifuge->solubilize Resuspend Membrane Pellet centrifuge2 High-Speed Centrifugation solubilize->centrifuge2 purify Downstream Purification centrifuge2->purify

A general workflow for membrane protein extraction using C12E7.

troubleshooting_flowchart Troubleshooting Low Membrane Protein Yield action_node action_node issue_node issue_node start Low Protein Yield check_solubilization Protein in Soluble Fraction? start->check_solubilization check_aggregation Precipitation after Solubilization? check_solubilization->check_aggregation Yes action_node_solubilization Optimize C12E7 Conc. Optimize Buffer (pH, Salt) Increase Incubation Time/Temp Improve Cell Lysis check_solubilization->action_node_solubilization No check_purification Loss During Purification? check_aggregation->check_purification No action_node_aggregation Maintain C12E7 > CMC Add Stabilizers (Glycerol, Lipids) Add Protease Inhibitors check_aggregation->action_node_aggregation Yes action_node_purification Optimize Affinity Tag/Linker Optimize Wash Buffers Optimize Elution Conditions check_purification->action_node_purification Yes end Consult further literature check_purification->end No, other issues

A decision-making flowchart for troubleshooting low protein yield.

References

Technical Support Center: Enhancing Protein Stability in Dodecylheptaglycol (C12E7)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with proteins solubilized in Dodecylheptaglycol (C12E7).

Frequently Asked Questions (FAQs)

Q1: My protein, solubilized in C12E7, is aggregating. What are the initial steps to troubleshoot this issue?

A1: Protein aggregation in C12E7 can be caused by several factors. Start by ensuring you are working above the Critical Micelle Concentration (CMC) of C12E7, which is approximately 0.069 mg/mL (or 0.13 mM). Below the CMC, the detergent exists as monomers and will not form the micelles necessary to properly solubilize and stabilize your membrane protein.[1][2][3] Consider the following initial troubleshooting steps:

  • Verify Detergent Concentration: Confirm that the working concentration of C12E7 in all your buffers is well above the CMC.

  • Temperature Control: Perform all purification and handling steps at a low temperature (e.g., 4°C) to minimize the risk of thermal denaturation and aggregation.[4]

  • Spin Down Aggregates: Before any characterization or functional assay, centrifuge your sample at high speed (e.g., >100,000 x g for 15-30 minutes) to pellet any existing aggregates.[4]

Q2: What are some common additives I can use to improve the stability of my protein in C12E7?

A2: Several classes of additives can be screened to enhance protein stability in detergent solutions. These include:

  • Glycerol (B35011): Often used as a cryoprotectant and stabilizer, glycerol can promote protein hydration and compactness.[5][6]

  • Salts (e.g., NaCl): The effect of salt is protein-dependent. While it can sometimes be stabilizing by screening surface charges, high concentrations can also be destabilizing.[7][8][9][10][11] It is crucial to screen a range of salt concentrations.

  • Amino Acids (e.g., Arginine): Arginine can suppress aggregation by interacting with exposed hydrophobic patches on the protein surface.[7][8][10][11][12]

  • Sugars (e.g., Sucrose (B13894), Trehalose): These can act as general stabilizers, promoting a more compact and stable protein conformation.

Q3: How can I assess the stability of my protein in different C12E7 formulations?

A3: Two common biophysical techniques to assess protein stability are Thermal Shift Assay (TSA) and Dynamic Light Scattering (DLS).

  • Thermal Shift Assay (TSA): Also known as Differential Scanning Fluorimetry (DSF), this technique measures the melting temperature (Tm) of a protein. An increase in Tm in the presence of an additive indicates stabilization.[11][13][14]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is highly sensitive for detecting the presence of aggregates. A monodisperse sample with a consistent particle size over time indicates a stable protein preparation.[15]

Troubleshooting Guides

Issue 1: Protein Aggregation Detected by DLS

Symptoms:

  • High polydispersity index (PDI) in DLS measurements.

  • Presence of large particles in the size distribution analysis.

  • Visible precipitation in the sample over time.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Suboptimal Detergent Concentration Ensure C12E7 concentration is 2-5 times its CMC in all buffers. Consider screening other detergents if C12E7 is not providing sufficient stability.
Inappropriate Buffer Conditions (pH, Ionic Strength) Screen a range of pH values and salt concentrations (e.g., 50-500 mM NaCl) to find the optimal buffer for your protein's stability.
Protein Concentration is too High High protein concentrations can favor aggregation. Try working with a more dilute protein sample if possible.
Presence of Unfolded or Misfolded Protein Add stabilizing agents such as glycerol (5-20% v/v), arginine (50-500 mM), or sucrose (5-10% w/v) to the buffer to favor the native protein conformation.
Disulfide Bond Scrambling If your protein has cysteine residues, include a reducing agent like DTT or TCEP (1-5 mM) in your buffers to prevent intermolecular disulfide bond formation.
Issue 2: Low Thermal Stability (Low Tm) Observed in TSA

Symptoms:

  • The melting temperature (Tm) of the protein is close to the experimental temperature.

  • The protein loses activity quickly at room temperature.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Inherently Unstable Protein Consider protein engineering approaches, such as introducing stabilizing mutations, if the wild-type protein is too unstable for your application.
Suboptimal Buffer Formulation Perform a comprehensive screen of different buffers, pH levels, and additives to identify conditions that increase the Tm. A significant positive shift in Tm indicates stabilization.[14]
Detergent is Destabilizing While C12E7 is generally considered a mild non-ionic detergent, it may not be optimal for all proteins. Screen a panel of other detergents (e.g., DDM, LMNG) to see if a different detergent provides better thermal stability.
Absence of a Stabilizing Ligand/Cofactor If your protein has a known ligand or cofactor, ensure it is present in the buffer during purification and storage, as this can significantly increase thermal stability.

Quantitative Data on Protein Stability in C12E7

The following table provides illustrative data on the effect of common additives on the melting temperature (Tm) of a hypothetical membrane protein solubilized in a buffer containing 0.1% C12E7. These values are representative of typical shifts observed and should be used as a guide for designing your own screening experiments.

ConditionAdditive ConcentrationMelting Temperature (Tm)Change in Tm (ΔTm)
Control None52.5 °C-
Glycerol 10% (v/v)55.0 °C+2.5 °C
20% (v/v)56.8 °C+4.3 °C
NaCl 50 mM53.1 °C+0.6 °C
150 mM54.2 °C+1.7 °C
500 mM52.8 °C+0.3 °C
L-Arginine 50 mM53.5 °C+1.0 °C
250 mM54.9 °C+2.4 °C
500 mM54.1 °C+1.6 °C

Experimental Protocols

Protocol 1: Thermal Shift Assay (TSA) for Proteins in C12E7

This protocol outlines the steps to determine the melting temperature (Tm) of a protein solubilized in C12E7 using a fluorescent dye that binds to exposed hydrophobic regions of unfolded proteins.[11][13][14]

Materials:

  • Purified protein in a buffer containing C12E7 (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.1% C12E7)

  • SYPRO Orange dye (or similar fluorescent dye)

  • 96-well qPCR plates

  • Real-time PCR instrument with a melt curve function

Procedure:

  • Prepare a master mix: For each condition to be tested, prepare a master mix containing your protein at a final concentration of 2-5 µM and SYPRO Orange dye at a final concentration of 5x in the desired buffer.

  • Aliquot into qPCR plate: Aliquot 20-25 µL of the master mix into the wells of a 96-well qPCR plate.

  • Seal the plate: Securely seal the plate with an optically clear seal.

  • Centrifuge the plate: Briefly centrifuge the plate to ensure all liquid is at the bottom of the wells.

  • Set up the qPCR instrument:

    • Set the instrument to perform a melt curve analysis.

    • The temperature ramp should typically be from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

    • Set the fluorescence acquisition to the appropriate channel for your dye (e.g., ROX channel for SYPRO Orange).

  • Run the experiment: Place the plate in the instrument and start the run.

  • Data analysis: The instrument software will generate a melt curve. The Tm is the temperature at the midpoint of the transition in this curve, which can be determined from the peak of the first derivative plot (-dF/dT).

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection in C12E7

This protocol describes how to use DLS to assess the aggregation state of a protein solubilized in C12E7.[15]

Materials:

  • Purified protein in a buffer containing C12E7

  • Low-volume DLS cuvette

  • DLS instrument

Procedure:

  • Sample Preparation:

    • Filter your protein sample through a low-protein-binding 0.1 µm or 0.22 µm syringe filter to remove any dust or large, non-specific aggregates.

    • Also filter the buffer blank.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up.

    • Set the measurement temperature to your desired experimental temperature (e.g., 20 °C).

  • Blank Measurement:

    • Carefully pipette the filtered buffer blank into a clean DLS cuvette.

    • Place the cuvette in the instrument and perform a blank measurement to assess the background scattering.

  • Sample Measurement:

    • Carefully pipette your filtered protein sample into a clean DLS cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate to the set temperature for a few minutes.

    • Perform the DLS measurement. The instrument will collect data on the fluctuations in scattered light intensity over time.

  • Data Analysis:

    • The software will use an autocorrelation function to calculate the size distribution of particles in your sample.

    • Analyze the size distribution plot and the polydispersity index (PDI). A monodisperse sample (low PDI, typically <0.2) with a single major peak at the expected size for your protein-detergent complex indicates a stable, non-aggregated sample. Multiple peaks or a high PDI suggest the presence of aggregates.

Visualizations

Experimental_Workflow Experimental Workflow for Protein Stability Assessment cluster_prep Sample Preparation cluster_tsa Thermal Shift Assay (TSA) cluster_dls Dynamic Light Scattering (DLS) Prot_Sol Protein Solubilized in C12E7 Mix Mix Protein with Additives Prot_Sol->Mix Add_Screen Prepare Additive Screen (Glycerol, NaCl, Arginine) Add_Screen->Mix TSA_Setup Prepare TSA Plate (Protein + Dye + Additive) Mix->TSA_Setup DLS_Setup Filter Sample and Prepare for DLS Mix->DLS_Setup Melt_Curve Run Melt Curve (25°C to 95°C) TSA_Setup->Melt_Curve Tm_Analysis Analyze Tm Shift Melt_Curve->Tm_Analysis Decision Is Protein Stable? Tm_Analysis->Decision DLS_Measure Measure Particle Size Distribution DLS_Setup->DLS_Measure Agg_Analysis Analyze Aggregation State (PDI & Size) DLS_Measure->Agg_Analysis Agg_Analysis->Decision Success Proceed to Downstream Applications Decision->Success Yes Optimize Optimize Conditions (e.g., different additives) Decision->Optimize No Optimize->Add_Screen

Experimental Workflow for Stability Assessment

Optimization_Logic Logical Workflow for Optimizing Protein Stability in C12E7 Start Start: Protein in C12E7 Buffer Check_Initial_Stability Initial Stability Check (TSA/DLS) Start->Check_Initial_Stability Is_Stable Is Protein Monodisperse and Thermally Stable? Check_Initial_Stability->Is_Stable Screen_Additives Screen Stabilizing Additives (Glycerol, Salts, Arginine) Is_Stable->Screen_Additives No Final_Condition Final Optimized Condition Is_Stable->Final_Condition Yes Analyze_Additive_Effect Analyze Effect of Additives (TSA for ΔTm, DLS for PDI) Screen_Additives->Analyze_Additive_Effect Select_Best_Condition Identified Optimal Additive Condition? Analyze_Additive_Effect->Select_Best_Condition Screen_Detergents Screen Alternative Detergents (e.g., DDM, LMNG) Select_Best_Condition->Screen_Detergents No Select_Best_Condition->Final_Condition Yes Analyze_Detergent_Effect Analyze Stability in New Detergent Screen_Detergents->Analyze_Detergent_Effect Analyze_Detergent_Effect->Select_Best_Condition

Logical Workflow for Stability Optimization

References

Dodecylheptaglycol interference with downstream applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with dodecylheptaglycol (also known as Laureth-7 or heptaethylene glycol monododecyl ether) in downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a non-ionic detergent widely used for solubilizing membrane proteins, as it is generally considered mild and non-denaturing.[1][2] Its amphipathic nature, with a hydrophilic polyethylene (B3416737) glycol (PEG) head group and a hydrophobic dodecyl tail, allows it to disrupt lipid bilayers and form micelles around hydrophobic proteins, thereby keeping them soluble in aqueous solutions.

Q2: How can this compound interfere with my experiments?

While effective for protein solubilization, residual this compound can interfere with various downstream applications. Common issues include:

  • Mass Spectrometry: Signal suppression or the appearance of PEG-related peaks can obscure the signal of the protein or peptide of interest.

  • Protein Quantification Assays: It can lead to inaccurate protein concentration measurements in assays like BCA and Bradford.

  • Enzymatic Assays: The detergent can affect enzyme activity and kinetics.

  • Immunoassays (ELISA, Western Blotting): It may interfere with antibody-antigen binding or cause high background noise.

  • Cell-Based Assays: It can impact cell viability and membrane integrity.

Q3: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

The Critical Micelle Concentration (CMC) is the concentration above which detergent monomers associate to form micelles.[3][4] For this compound, the CMC is approximately 0.09 mM. Knowing the CMC is crucial for detergent removal strategies like dialysis, as only detergent monomers, not micelles, can pass through the dialysis membrane.[2] Therefore, diluting the sample to below the CMC is often a necessary first step.

Troubleshooting Guides

Mass Spectrometry

Problem: Poor signal-to-noise ratio, ion suppression, or observation of a repeating 44 Da pattern in my mass spectra.

Cause: this compound, being a PEG-based detergent, is a common contaminant in mass spectrometry.[5] It can suppress the ionization of peptides and proteins, and the repeating ethylene (B1197577) glycol units (44 Da) can dominate the spectrum.

Solutions:

  • Detergent Removal: It is crucial to remove this compound before MS analysis. Methods include:

    • Solid-Phase Extraction (SPE): Using C18 or graphite (B72142) carbon cartridges.

    • Detergent Removal Resins: Commercially available resins can efficiently bind and remove non-ionic detergents.

    • Protein Precipitation: Methods like acetone (B3395972) or trichloroacetic acid (TCA) precipitation can separate the protein from the detergent-containing supernatant.[6][7]

  • Alternative Detergents: Consider using MS-compatible detergents such as octyl glucoside (OG) or acid-labile surfactants for initial protein solubilization if compatible with your protein's stability.

Experimental Protocol: Detergent Removal using a Spin Column

This protocol is a general guideline for using commercially available detergent removal spin columns.

  • Equilibrate the Column: Remove the storage buffer and wash the resin with the appropriate equilibration buffer as per the manufacturer's instructions.

  • Prepare the Sample: Dilute the protein sample with a compatible buffer to a volume suitable for the column.

  • Load the Sample: Apply the protein sample to the top of the resin bed.

  • Incubate: Allow the sample to incubate with the resin for the time recommended by the manufacturer to ensure efficient detergent binding.

  • Elute the Protein: Centrifuge the column to collect the detergent-depleted protein sample.

  • Assess Removal Efficiency: Analyze a small aliquot of the eluate by MS to confirm the absence of detergent-related peaks.

Logical Workflow for Mass Spectrometry Sample Preparation

cluster_sample_prep Sample Preparation Protein Solubilization Protein Solubilization Detergent Removal Detergent Removal Protein Solubilization->Detergent Removal  Contains this compound Sample Concentration Sample Concentration Detergent Removal->Sample Concentration  Detergent-free Sample MS Analysis MS Analysis Sample Concentration->MS Analysis  Ready for Analysis

Caption: Workflow for preparing protein samples containing this compound for mass spectrometry.

Protein Quantification Assays (BCA & Bradford)

Problem: Inaccurate or inconsistent protein concentration readings.

Cause: this compound can interfere with both BCA and Bradford assays, though the mechanism and extent of interference differ. Non-ionic detergents can interfere with the copper chelation step in the BCA assay and can cause precipitation of the Coomassie dye in the Bradford assay.[8][9]

Solutions:

  • Dilute the Sample: If the protein concentration is high enough, diluting the sample can reduce the this compound concentration to a level that no longer interferes with the assay.

  • Use a Detergent-Compatible Assay: Some commercially available protein assays are formulated to be compatible with specific concentrations of non-ionic detergents.

  • Precipitate the Protein: Use acetone or TCA to precipitate the protein, remove the detergent-containing supernatant, and then resuspend the protein pellet in a detergent-free buffer for quantification.[6][7]

Data on Detergent Interference in Protein Assays

DetergentAssayInterfering ConcentrationEffect
Non-ionic (general)BCA> 0.5%Overestimation of protein concentration
Non-ionic (general)Bradford> 0.1%Precipitation, inaccurate readings

Note: The exact interfering concentration of this compound may vary depending on the specific assay formulation and sample matrix.

Enzymatic Assays

Problem: Altered enzyme activity (inhibition or enhancement).

Cause: this compound can affect enzyme kinetics in several ways:[10][11]

  • Direct Interaction with the Enzyme: The detergent can bind to the enzyme, potentially altering its conformation and activity.

  • Substrate Sequestration: The detergent micelles might sequester the substrate, making it less available to the enzyme.

  • Alteration of the Reaction Environment: The presence of micelles can change the properties of the solvent, which can in turn affect enzyme stability and activity.

Troubleshooting Steps:

  • Run a Detergent Control: Perform the assay with varying concentrations of this compound in the absence of the enzyme to check for any direct reaction with the substrate or detection reagents.

  • Test a Range of Detergent Concentrations: If the detergent is necessary for enzyme solubility, determine the lowest concentration that maintains solubility but has the minimal impact on activity.

  • Consider Alternative Detergents: Test other non-ionic or zwitterionic detergents to find one that is more compatible with your enzyme.

Signaling Pathway Diagram: Potential Enzyme Inhibition by this compound

cluster_enzyme_kinetics Enzyme Kinetics Enzyme Enzyme Product Product Enzyme->Product  Catalysis Substrate Substrate Substrate->Enzyme  Binding This compound This compound This compound->Enzyme  Inhibition/Alteration

Caption: this compound can potentially interfere with enzyme kinetics by interacting with the enzyme.

Immunoassays (ELISA & Western Blotting)

Problem: High background, weak signal, or non-specific binding in ELISA or Western blots.

Cause: High concentrations of this compound can interfere with antibody-antigen interactions and may also lead to non-specific binding of antibodies to the solid phase (ELISA plate or Western blot membrane).[11]

Solutions:

  • Optimize Washing Steps: Increase the number and duration of washing steps to remove excess detergent.

  • Include a Low Concentration of a Milder Detergent in Buffers: Adding a low concentration (e.g., 0.05%) of a milder non-ionic detergent like Tween-20 to the wash and antibody dilution buffers can help to reduce non-specific binding without disrupting the specific antibody-antigen interaction.

  • Detergent Removal Prior to Assay: For sensitive applications, consider removing the this compound from the sample before performing the immunoassay using methods described in the Mass Spectrometry section.

Cell-Based Assays

Problem: Decreased cell viability or altered cellular responses not related to the experimental treatment.

Cause: this compound, like other detergents, can disrupt cell membranes, leading to cytotoxicity.[2] The extent of this effect is concentration-dependent.

Troubleshooting Steps:

  • Determine the Cytotoxic Concentration: Perform a dose-response experiment to determine the concentration range of this compound that is non-toxic to your specific cell line.

  • Minimize Exposure Time: If the detergent is required for a short period (e.g., to facilitate the entry of a compound), minimize the incubation time and wash the cells thoroughly afterward.

  • Use Alternative Solubilization Methods: If possible, explore other methods to solubilize your compound of interest that are less cytotoxic, such as using DMSO or ethanol (B145695) at low concentrations.

Detergent Removal Methodologies

Comparison of Common Detergent Removal Techniques

MethodPrincipleAdvantagesDisadvantages
Dialysis/Diafiltration Size exclusion through a semi-permeable membraneGentle, good for large volumesSlow, inefficient for detergents with low CMC
Gel Filtration/Size Exclusion Chromatography Separation based on molecular sizeRelatively fast, good for desaltingPotential for sample dilution
Ion-Exchange Chromatography Separation based on chargeCan be highly specificOnly effective for ionic detergents
Hydrophobic Adsorption Chromatography Hydrophobic interaction with a resinEfficient for non-ionic detergentsMay require optimization to prevent protein loss
Protein Precipitation Protein is precipitated, leaving detergent in solutionFast, good for concentrating proteinCan lead to protein denaturation and loss
Detergent Removal Resins Specific binding of detergents to a proprietary resinHigh efficiency, good protein recoveryCan be costly

Experimental Workflow for Detergent Removal Selection

cluster_detergent_removal Detergent Removal Strategy Start Sample with This compound Check_CMC Dilute below CMC? Start->Check_CMC Dialysis Dialysis or Gel Filtration Check_CMC->Dialysis Yes Adsorption Adsorption Chromatography Check_CMC->Adsorption No End Detergent-free Sample Dialysis->End Precipitation Protein Precipitation Adsorption->Precipitation If protein loss is high Adsorption->End Precipitation->End

Caption: Decision-making workflow for selecting an appropriate this compound removal method.

References

Technical Support Center: Minimizing Dodecylheptaglycol-Induced Protein Denaturation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with the non-ionic detergent Dodecylheptaglycol (C12E7). The focus is on maintaining protein integrity and minimizing denaturation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (C12E7) and why is it used?

This compound, also known as C12E7 or Heptaethylene Glycol Monododecyl Ether, is a non-ionic detergent.[1] Non-ionic detergents are considered mild because their uncharged hydrophilic head groups are less likely to cause harsh protein denaturation compared to ionic detergents.[] They are widely used for solubilizing and stabilizing membrane proteins in their biologically active forms for structural and functional studies.[3]

Q2: How can a "mild" detergent like C12E7 still cause protein denaturation?

While C12E7 is less harsh than ionic detergents, it can still destabilize proteins. Denaturation is a process where a protein loses its native three-dimensional structure, leading to a loss of function.[4] C12E7 can cause this by:

  • Disrupting Hydrophobic Interactions: The detergent's hydrophobic tail can interfere with the internal hydrophobic core of a protein, weakening the interactions that maintain its folded state.

  • Micellar Encapsulation: Above a specific concentration known as the Critical Micelle Concentration (CMC), detergent molecules form aggregates called micelles.[5][6] These micelles can encapsulate a protein, creating a non-native environment that may lead to unfolding or loss of tertiary structure.

  • Interaction with Soluble Domains: For membrane proteins, detergent micelles can unfavorably interact with extramembranous soluble domains, leading to destabilization of the entire protein complex.

Q3: What is the Critical Micelle Concentration (CMC) and why is it critical for my experiment?

The CMC is the concentration at which detergent monomers begin to self-assemble into micelles.[5][6] This is a crucial parameter for several reasons:

  • Solubilization: Effective solubilization of membrane proteins typically requires the detergent concentration to be at or above the CMC.

  • Stability: While micelles are necessary for solubilization, excessively high concentrations (far above the CMC) can increase the risk of denaturation.

  • Dialysis: Detergents with a high CMC are generally easier to remove by dialysis, as a significant portion exists in monomeric form.[7]

The CMC is not a fixed value; it can be influenced by temperature, pH, and ionic strength (salt concentration) of the buffer.[5][8]

Q4: What are the common signs of protein instability or denaturation?

Researchers should be vigilant for the following indicators of protein instability:

  • Precipitation/Aggregation: The most obvious sign is the appearance of visible particulates or cloudiness in the protein solution.

  • Loss of Biological Activity: For enzymes or receptors, a decrease or complete loss of function is a key indicator of denaturation.

  • Changes in Spectroscopic Properties: Techniques like Circular Dichroism (CD) can detect changes in secondary structure, while intrinsic tryptophan fluorescence can reveal changes in the tertiary structure.[9]

  • Altered Chromatographic Behavior: Denatured or aggregated proteins may elute differently than expected during size-exclusion or other chromatography steps.

Q5: Is C12E7-induced denaturation reversible?

Denaturation can be reversible or irreversible. If the protein has only been gently unfolded under mild conditions, removing the detergent and transferring the protein to a stabilizing buffer may allow it to refold correctly. However, prolonged exposure to denaturing conditions or the formation of aggregates often leads to irreversible denaturation.

Troubleshooting Guide

Problem 1: My protein precipitates immediately after adding C12E7.
Potential Cause Troubleshooting Steps & Recommendations
Incorrect Detergent Concentration The C12E7 concentration may be too low to form micelles and properly solubilize the protein, or excessively high, promoting aggregation. Solution: Perform a concentration screen. Start with a concentration 2-3 times the CMC of C12E7 and test a range of concentrations to find the optimal level for your specific protein.
Inappropriate Buffer pH If the buffer pH is too close to the protein's isoelectric point (pI), the protein's net charge will be near zero, minimizing solubility. Solution: Adjust the buffer pH to be at least 1-2 units away from your protein's pI.
Suboptimal Ionic Strength Salt concentration affects both protein solubility and detergent behavior. Solution: Screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl). Some proteins are stabilized by higher ionic strength, while for others it can promote aggregation.
Temperature Higher temperatures can accelerate denaturation and aggregation. Solution: Perform all solubilization and subsequent purification steps at a low temperature (e.g., 4°C) to enhance stability.
Problem 2: My protein is soluble but shows low or no biological activity.
Potential Cause Troubleshooting Steps & Recommendations
Partial Denaturation The protein may be solubilized but has lost its native conformation. Solution: Lower the C12E7 concentration to the minimum required for solubility. Also, minimize the time the protein is in contact with the detergent.
Loss of Essential Lipids/Cofactors The solubilization process may have stripped away lipids or cofactors that are essential for the protein's function. Solution: Add back specific lipids or cofactors to the buffer. Including a low percentage of phospholipids (B1166683) or cholesterol analogues in the C12E7 solution can sometimes preserve activity.
Oxidation Oxidation of sensitive residues (like Cysteine or Methionine) can lead to inactivation. Solution: Include a reducing agent, such as DTT (1-5 mM) or TCEP (0.2-0.5 mM), in your buffers.
Problem 3: My protein aggregates over time during storage or purification.
Potential Cause Troubleshooting Steps & Recommendations
Thermodynamic Instability The protein-detergent complex is not stable over the long term. Solution: Add stabilizing excipients to your buffer. These create a more favorable environment for the folded protein.
Mechanical Stress Physical agitation from stirring, pumping, or freeze-thaw cycles can induce aggregation. Solution: Handle protein solutions gently. Avoid vigorous vortexing and minimize freeze-thaw cycles by storing the protein in single-use aliquots.

Quantitative Data & Key Parameters

Table 1: Physicochemical Properties of this compound (C12E7)

This table summarizes key properties of C12E7, which are essential for designing experiments. Note that these values can vary with buffer conditions.[5][10]

PropertyValueSignificance in Experiments
Molecular Formula C₂₆H₅₄O₈[1]For calculating molar concentrations.
Molecular Weight 502.7 g/mol For preparing solutions of known molarity.
Critical Micelle Conc. (CMC) ~0.05 - 0.1 mMThe concentration threshold for micelle formation.[8] A key starting point for optimizing detergent concentration.
Aggregation Number (Nₐ) ~140The average number of monomers in a single micelle, indicating micelle size.[8]
Cloud Point ~76 °CThe temperature at which the detergent solution phase-separates.[7] Experiments should be conducted well below this temperature.
Table 2: Common Stabilizing Additives and Their Working Concentrations

These additives can be screened to find the optimal conditions for enhancing protein stability in C12E7 solutions.

Additive ClassExample(s)Typical Working ConcentrationPrimary Mechanism of Action
Polyols/Sugars Glycerol, Sucrose, Trehalose5-20% (v/v) for Glycerol; 5-10% (w/v) for sugars[]Preferentially excluded from the protein surface, strengthening the hydration shell and favoring the compact, folded state.
Amino Acids L-Arginine, L-Glutamate, Glycine50-500 mMSuppress aggregation by interacting with surface residues and reducing protein-protein interactions.[4]
Reducing Agents DTT, TCEP0.5-5 mMPrevent oxidation of sulfhydryl groups, avoiding incorrect disulfide bond formation.
Chelating Agents EDTA, EGTA0.5-2 mM[]Sequesters divalent metal ions that can catalyze oxidation or otherwise destabilize the protein.[]
Non-detergent Sulfobetaines NDSB-2010.1-1 MCan prevent aggregation of denatured proteins and improve yields when used with detergents.[7]

Experimental Protocols & Visualizations

Protocol 1: Screening for Optimal Stabilizing Conditions via Differential Scanning Fluorimetry (DSF)

Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, is a high-throughput method to assess protein stability.[9][11] It measures the melting temperature (Tm) of a protein, which is the temperature at which 50% of the protein is denatured.[12] A higher Tm indicates greater stability. This protocol allows for the rapid screening of various additives.

Materials:

  • Purified protein stock in a base buffer containing an optimal C12E7 concentration.

  • Fluorescent dye (e.g., SYPRO Orange) or a system that measures intrinsic tryptophan fluorescence.[9][12]

  • A 96-well PCR plate compatible with a real-time PCR machine or a dedicated DSF instrument.

  • Stock solutions of additives listed in Table 2.

Methodology:

  • Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing your protein and the fluorescent dye in the base buffer. The final protein concentration is typically 0.1-0.5 mg/mL.[9]

  • Aliquot Additives: In the 96-well plate, aliquot the different stock solutions of the stabilizing additives (sugars, salts, amino acids, etc.) to be tested. Include a "no additive" control.

  • Dispense Master Mix: Add the protein/dye master mix to each well containing the additives and mix gently. Ensure the final concentration of each additive is at the desired level.

  • Seal and Centrifuge: Seal the plate securely with an optical adhesive film and briefly centrifuge to collect the contents at the bottom of the wells.[11]

  • Perform Thermal Melt: Place the plate in the DSF instrument. Program a thermal ramp, for example, from 25°C to 95°C with a ramp rate of 1°C/minute.

  • Data Analysis: The instrument will record fluorescence intensity as a function of temperature. The melting temperature (Tm) is determined from the midpoint of the unfolding transition in the resulting melt curve.[12] Conditions that result in a significant positive shift in Tm are considered stabilizing.

Diagram 1: Experimental Workflow for Optimizing Protein Stability

The following diagram illustrates a logical workflow for moving from an initial protein preparation to a stable, active sample in C12E7.

G cluster_0 Phase 1: Initial Solubilization cluster_1 Phase 2: Stability Screening cluster_2 Phase 3: Functional Validation start Membrane Preparation or Soluble Protein Stock sol_screen Screen C12E7 Concentration (e.g., 1x, 2x, 5x CMC) start->sol_screen assess_sol Assess Solubility (e.g., Centrifugation, SDS-PAGE) sol_screen->assess_sol buffer_screen Optimize Buffer (pH, Ionic Strength) assess_sol->buffer_screen Select lowest effective concentration additive_screen Screen Stabilizing Additives (Glycerol, Arginine, etc.) [Protocol 1: DSF Assay] buffer_screen->additive_screen activity_assay Perform Functional Assay (e.g., Enzyme Kinetics, Binding) additive_screen->activity_assay Select conditions with highest Tm final_protocol Optimized Stable Protein activity_assay->final_protocol

Caption: A logical workflow for optimizing protein stability in C12E7 detergent.
Diagram 2: Mechanism of Detergent Action on Proteins

This diagram shows the relationship between detergent concentration and its effect on protein structure, from the native state to a denatured state within a micelle.

G Impact of Detergent Concentration on Protein State cluster_0 Below CMC cluster_1 At / Slightly Above CMC cluster_2 High Concentration (>> CMC) Native Native Protein (Folded & Active) Complex Protein-Detergent Complex (Solubilized) Native->Complex Solubilization Monomer Micelle Micelle Formation Monomer->Micelle Aggregation Complex->Native Stabilizing Additives Denatured Denatured Protein in Micelle (Inactive) Complex->Denatured Unfolding/ Denaturation Micelle->Complex Micelle->Denatured Denatured->Complex Potential Reversal (if gentle) ExcessMicelle Excess Micelles

Caption: Relationship between C12E7 concentration and its effect on protein structure.
Diagram 3: Troubleshooting Flowchart for Protein Instability

This flowchart provides a step-by-step logical guide to diagnosing and solving common protein instability issues when using C12E7.

G start Protein Instability Observed (Precipitation / Inactivity) q_conc Is C12E7 concentration optimized (e.g., 2-5x CMC)? start->q_conc a_conc_no Action: Screen a range of C12E7 concentrations. q_conc->a_conc_no No q_buffer Is buffer pH >1 unit away from protein pI? q_conc->q_buffer Yes a_conc_no->q_buffer a_buffer_no Action: Adjust buffer pH. q_buffer->a_buffer_no No q_additives Are stabilizing additives present in the buffer? q_buffer->q_additives Yes a_buffer_no->q_additives a_additives_no Action: Screen additives (Glycerol, Arginine, etc.) using DSF. q_additives->a_additives_no No q_temp Was experiment performed at low temperature (4°C)? q_additives->q_temp Yes a_additives_no->q_temp a_temp_no Action: Repeat experiment on ice / at 4°C. q_temp->a_temp_no No end_node Protein Stability Improved q_temp->end_node Yes a_temp_no->end_node

Caption: A decision-making flowchart for troubleshooting protein instability issues.

References

Technical Support Center: Mitigating Background Noise from Dodecylheptaglycol in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of high background noise in assays caused by the non-ionic detergent Dodecylheptaglycol (also known as C12E7 or Laureth-7).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause high background in assays?

This compound (C12E7) is a non-ionic detergent commonly used to solubilize membrane proteins and prevent non-specific binding in various assays. However, at concentrations above its Critical Micelle Concentration (CMC), it can form micelles that may trap assay reagents, interfere with antibody-antigen binding, or interact non-specifically with the assay plate surface, leading to elevated background signals.[1][2] While the precise CMC can vary with buffer conditions, for similar C12 polyoxyethylene detergents, it is typically in the low micromolar range.

Q2: What is the first step I should take to troubleshoot high background noise when using this compound?

The first and most critical step is to optimize the concentration of this compound in your assay buffers. For washing steps, the concentration should ideally be below the CMC to ensure the removal of individual detergent molecules and prevent the formation of interfering micelles.[3][4] For solubilization or blocking steps, the concentration may need to be above the CMC, but this should be empirically determined to find the lowest effective concentration that maintains protein solubility without contributing to high background.

Q3: Can this compound affect the activity of enzymes used in my assay?

Yes, non-ionic detergents can sometimes impact enzyme activity. In some cases, detergents like Triton X-100 and NP-40 have been shown to increase the enzymatic activity of plasmin in a non-competitive manner.[5] Conversely, high concentrations of detergents can also inhibit or denature enzymes. Therefore, it is crucial to validate the effect of your chosen this compound concentration on the specific enzymes used in your assay system.

Q4: Are there alternatives to this compound that might produce less background noise?

Several alternative non-ionic or zwitterionic detergents can be considered if optimizing this compound concentration is unsuccessful.[6] Options include n-octyl-β-D-glucoside (Octyl Glucoside), which has a high CMC and is easily removed by dialysis, and CHAPS, another dialyzable detergent.[3] For membrane protein studies, novel agents like amphipols and nanodiscs are also emerging as detergent-free alternatives.[7][8]

Troubleshooting Guides

Issue 1: High Background Signal in an ELISA Assay

High background in an ELISA can obscure the specific signal, reducing the sensitivity and accuracy of the assay.[9][10]

Troubleshooting Workflow:

ELISA_Troubleshooting Start High Background Detected Check_Detergent Optimize this compound Concentration Start->Check_Detergent Check_Washing Improve Washing Steps Check_Detergent->Check_Washing If background persists Resolved Problem Resolved Check_Detergent->Resolved If successful Check_Blocking Optimize Blocking Step Check_Washing->Check_Blocking If background persists Check_Washing->Resolved If successful Check_Antibody Titrate Antibody Concentrations Check_Blocking->Check_Antibody If background persists Check_Blocking->Resolved If successful Check_Substrate Evaluate Substrate and Incubation Time Check_Antibody->Check_Substrate If background persists Check_Antibody->Resolved If successful Detergent_Removal Consider Detergent Removal Techniques Check_Substrate->Detergent_Removal If background persists Check_Substrate->Resolved If successful Alternative_Detergent Test Alternative Detergents Detergent_Removal->Alternative_Detergent If removal is not feasible or effective Detergent_Removal->Resolved If successful Alternative_Detergent->Resolved

Caption: Troubleshooting workflow for high background in ELISA.

Potential Cause Recommended Solution
This compound concentration is too high. Titrate the concentration of this compound in all assay buffers. Aim for a concentration below the CMC in wash buffers. For other steps, determine the minimal concentration required for the desired effect (e.g., protein solubilization).
Insufficient washing. Increase the number of wash steps (e.g., from 3 to 5). Increase the soaking time for each wash (e.g., 30-60 seconds). Ensure complete removal of wash buffer between steps by inverting and tapping the plate on absorbent paper.[9][11]
Inadequate blocking. Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA or non-fat dry milk). Increase the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C). Consider using a commercial blocking buffer specifically designed to reduce non-specific binding.[9][11]
Antibody concentrations are too high. Perform a titration of both the primary and secondary antibodies to determine the optimal concentrations that provide a high signal-to-noise ratio.[9]
Substrate incubation time is too long. Reduce the substrate incubation time. Monitor the color development and stop the reaction when the desired signal is achieved in the positive controls, before the background becomes excessive.
Contamination of reagents or plate. Use fresh, sterile buffers and reagents. Ensure the microplate is of high quality and suitable for the assay.
Issue 2: High Background in Fluorescence or Luminescence Assays

Background noise in fluorescence and luminescence assays can arise from auto-fluorescence of the sample, plate, or buffer components, including detergents.[12]

Potential Cause Recommended Solution
Detergent interference with fluorescent/luminescent signal. Test different concentrations of this compound to identify a range that does not quench or enhance the signal non-specifically. Run controls with buffer and detergent alone to quantify the background contribution.
Autofluorescence of the assay plate. Use low-fluorescence or black microplates specifically designed for fluorescence and luminescence assays.[12]
Non-specific binding of fluorescently labeled reagents. Optimize washing and blocking steps as described for ELISA. The inclusion of a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.05%) in the wash buffer can be beneficial.[13]
Sub-optimal instrument settings. Adjust the gain, exposure time, and read height on the plate reader to maximize the signal-to-noise ratio.

Experimental Protocols

Protocol 1: Optimization of this compound Concentration

This protocol provides a general framework for determining the optimal concentration of this compound to minimize background noise.

Methodology:

  • Prepare a dilution series of this compound: Prepare a 2-fold serial dilution of this compound in your assay buffer, starting from a concentration known to be effective for its intended purpose (e.g., 1% for solubilization) down to a concentration well below the expected CMC (e.g., 0.001%).

  • Set up control wells: On your assay plate, include wells that contain only the assay buffer with the different concentrations of this compound (no analyte or antibodies).

  • Run the assay: Perform your standard assay protocol, using the different detergent concentrations in the appropriate steps.

  • Measure the background signal: Read the signal from the control wells.

  • Analyze the results: Plot the background signal against the this compound concentration. The optimal concentration will be the highest concentration that provides the necessary function (e.g., keeps your protein of interest in solution) while producing the lowest background signal.

Protocol 2: Detergent Removal by Gel Filtration (Spin Column)

This method is suitable for removing detergents with a high CMC.

Methodology:

  • Equilibrate the spin column: Choose a desalting spin column with a molecular weight cut-off (MWCO) appropriate for your protein of interest (e.g., 7K MWCO for proteins >20 kDa). Equilibrate the column with a detergent-free assay buffer by centrifuging according to the manufacturer's instructions.

  • Apply the sample: Load your protein sample containing this compound onto the equilibrated column.

  • Centrifuge: Centrifuge the column according to the manufacturer's protocol. The larger protein molecules will pass through the column into the collection tube, while the smaller detergent monomers will be retained in the resin.[14]

  • Collect the detergent-free sample: The eluate in the collection tube is your protein sample with a significantly reduced detergent concentration.

Quantitative Data on Detergent Removal Methods:

The following table summarizes the typical removal efficiencies for various detergents using a commercial detergent removal resin.

Detergent Starting Concentration (%) Detergent Removal (%) Protein (BSA) Recovery (%)
SDS2.5>99~95
CHAPS3.0>99~90
Triton X-1002.0>99~87
Tween-200.25>99~87
Octyl Glucoside5.0>99~90

Data adapted from Thermo Fisher Scientific product literature.[3]

Visualizations

Generic ELISA Workflow

ELISA_Workflow cluster_PlatePrep Plate Preparation cluster_Assay Assay Steps cluster_Detection Detection Coating 1. Coat Plate with Capture Antibody Wash1 2. Wash Coating->Wash1 Blocking 3. Block Plate Wash1->Blocking Wash2 4. Wash Blocking->Wash2 Add_Sample 5. Add Sample Wash2->Add_Sample Incubate1 6. Incubate Add_Sample->Incubate1 Wash3 7. Wash Incubate1->Wash3 Add_Detection_Ab 8. Add Detection Antibody Wash3->Add_Detection_Ab Incubate2 9. Incubate Add_Detection_Ab->Incubate2 Wash4 10. Wash Incubate2->Wash4 Add_Enzyme_Conj 11. Add Enzyme Conjugate Wash4->Add_Enzyme_Conj Incubate3 12. Incubate Add_Enzyme_Conj->Incubate3 Wash5 13. Wash Incubate3->Wash5 Add_Substrate 14. Add Substrate Wash5->Add_Substrate Incubate4 15. Incubate for Color Development Add_Substrate->Incubate4 Add_Stop 16. Add Stop Solution Incubate4->Add_Stop Read_Plate 17. Read Plate Add_Stop->Read_Plate Detergent_Interference cluster_BelowCMC Below CMC cluster_AboveCMC Above CMC Monomers Detergent Monomers NoInterference Minimal Assay Interference Monomers->NoInterference Easily washed away Increase_Concentration Increasing Detergent Concentration Micelles Micelle Formation Interference Potential Assay Interference: - Trapping of reagents - Non-specific binding Micelles->Interference Can cause high background

References

Technical Support Center: Optimizing Dodecylheptaglycol-to-Protein Ratio for Membrane Protein Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal Dodecylheptaglycol (C12E7) to protein ratio for successful membrane protein solubilization and purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound (C12E7) and why is it used for membrane protein studies?

A1: this compound, also known as C12E7, is a non-ionic detergent widely used in membrane protein research. Its amphipathic nature, possessing both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail, allows it to disrupt the lipid bilayer of cell membranes and encapsulate membrane proteins into structures called micelles. This process, known as solubilization, transfers the membrane protein from its native lipid environment into an aqueous solution, which is a critical first step for purification and subsequent structural and functional studies.

Q2: What is the Critical Micelle Concentration (CMC) and why is it important for C12E7?

A2: The Critical Micelle Concentration (CMC) is the specific concentration at which detergent monomers begin to self-assemble into micelles.[1] For this compound (C12E7), the CMC is approximately 0.069 mM.[2] It is crucial to work at detergent concentrations above the CMC to ensure that there are enough micelles to encapsulate the membrane proteins and keep them soluble in the buffer.[3]

Q3: What is a good starting point for the this compound-to-protein ratio?

A3: A common starting point for the detergent-to-protein ratio by weight (w/w) is 10:1.[4] However, the optimal ratio is highly dependent on the specific membrane protein and the lipid content of the membrane preparation. It is often necessary to screen a range of ratios to find the ideal conditions.

Q4: How do I know if my membrane protein is successfully solubilized?

A4: Successful solubilization is typically assessed by separating the soluble and insoluble fractions by ultracentrifugation after detergent treatment. The supernatant, containing the solubilized proteins, is then analyzed by methods such as SDS-PAGE and Western blotting to detect the presence of the target protein. A functional assay, if available, is the best indicator of whether the protein has retained its native conformation after solubilization.

Q5: Can I use C12E7 in combination with other detergents or additives?

A5: Yes, sometimes a combination of detergents or the inclusion of additives like cholesterol hemisuccinate (CHS) can improve the stability and activity of the solubilized membrane protein.[3] Co-solubilization with a secondary detergent or the addition of lipids can sometimes be beneficial, but this requires empirical testing.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Low Solubilization Yield Insufficient C12E7 concentration.Increase the C12E7 concentration in increments. Ensure the concentration is well above the CMC (0.069 mM). Try a higher detergent-to-protein ratio (e.g., 20:1 w/w).
Inefficient mixing or incubation.Ensure thorough but gentle mixing during incubation (e.g., end-over-end rotation). Optimize the incubation time (typically 1-4 hours at 4°C).
Protein is in inclusion bodies.If expressed in bacteria, the protein may not be correctly inserted into the membrane. Confirm membrane localization before extraction.[5]
Protein Aggregation after Solubilization C12E7 concentration dropped below the CMC during purification.Maintain a C12E7 concentration above the CMC in all buffers used for purification and storage.
The protein is inherently unstable once removed from the native membrane.Screen for stabilizing additives such as glycerol, specific lipids, or co-factors. Consider trying a different class of detergent.
Suboptimal buffer conditions (pH, ionic strength).Perform a buffer screen to identify the optimal pH and salt concentration for your protein's stability.
Loss of Protein Activity The detergent is too harsh and is denaturing the protein.While C12E7 is generally considered a mild detergent, some proteins are particularly sensitive. Try a range of lower C12E7 concentrations, closer to the CMC. Screen other gentle non-ionic detergents.
Essential lipids were stripped from the protein during solubilization.Supplement the solubilization and purification buffers with lipids that are known to be important for your protein's function.

Experimental Protocols

Protocol 1: Screening for Optimal this compound (C12E7) Concentration

This protocol outlines a systematic approach to determine the minimal C12E7 concentration required for efficient solubilization while maintaining the stability of the target membrane protein.

1. Preparation of Membrane Fractions:

  • Isolate membrane fractions from your expression system (e.g., E. coli, insect, or mammalian cells) using established cell lysis and ultracentrifugation protocols.

  • Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl) to a final total protein concentration of 5-10 mg/mL.

2. Detergent Titration Series:

  • Prepare a series of solubilization buffers containing a range of C12E7 concentrations. A good starting range is from 0.5x to 20x the CMC of C12E7 (e.g., 0.035 mM to 1.38 mM).

  • It is also advisable to test a range of detergent-to-protein weight ratios (e.g., 2:1, 5:1, 10:1, 20:1).

  • Aliquot equal volumes of your membrane suspension into separate microcentrifuge tubes.

  • Add an equal volume of each detergent concentration from your series to the respective membrane aliquots. The final protein concentration should be between 2-5 mg/mL.

3. Solubilization:

  • Incubate the samples with gentle end-over-end rotation for a defined period (e.g., 1-4 hours) at 4°C. The optimal time may need to be determined empirically.

4. Separation of Solubilized and Insoluble Fractions:

  • Centrifuge the samples at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the insoluble material.

  • Carefully collect the supernatant, which contains the solubilized membrane proteins.

5. Analysis of Solubilization Efficiency:

  • Determine the protein concentration of the supernatant using a detergent-compatible protein assay (e.g., BCA assay).

  • Analyze the supernatant and the resuspended pellet by SDS-PAGE and Western blotting with an antibody specific to your target protein to visualize the partitioning between the soluble and insoluble fractions.

6. Assessment of Protein Stability and Activity:

  • If a functional assay is available, test the activity of the protein in the solubilized fractions.

  • Analyze the homogeneity of the solubilized protein using techniques like size-exclusion chromatography (SEC) to check for aggregation.

Visualizations

experimental_workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization Screening cluster_analysis Analysis cell_lysis Cell Lysis ultracentrifugation Ultracentrifugation cell_lysis->ultracentrifugation membrane_pellet Isolated Membranes ultracentrifugation->membrane_pellet incubation Incubate with Membranes membrane_pellet->incubation detergent_titration Prepare C12E7 Titration Series detergent_titration->incubation separation High-Speed Centrifugation incubation->separation sds_page SDS-PAGE / Western Blot separation->sds_page Analyze Supernatant & Pellet activity_assay Functional Assay separation->activity_assay Assess Function sec Size-Exclusion Chromatography separation->sec Check for Aggregation

Caption: Workflow for determining the optimal C12E7 concentration.

troubleshooting_logic start Low Solubilization Yield? increase_detergent Increase C12E7:Protein Ratio start->increase_detergent Yes protein_aggregation Protein Aggregation? start->protein_aggregation No optimize_incubation Optimize Incubation Time/Temp increase_detergent->optimize_incubation Still Low Yield check_localization Confirm Membrane Localization optimize_incubation->check_localization Still Low Yield success Optimal Conditions Identified check_localization->success maintain_cmc Ensure [C12E7] > CMC in all buffers protein_aggregation->maintain_cmc Yes loss_of_activity Loss of Activity? protein_aggregation->loss_of_activity No screen_additives Screen for Stabilizing Additives maintain_cmc->screen_additives Still Aggregates optimize_buffer Optimize pH and Ionic Strength screen_additives->optimize_buffer Still Aggregates optimize_buffer->success lower_detergent Lower C12E7 Concentration loss_of_activity->lower_detergent Yes loss_of_activity->success No add_lipids Supplement with Essential Lipids lower_detergent->add_lipids Still Inactive add_lipids->success

Caption: Troubleshooting decision tree for C12E7 solubilization.

References

Technical Support Center: Challenges in Removing Dodecylheptaglycol (C12E7) from Protein Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with removing the non-ionic detergent Dodecylheptaglycol (C12E7) from protein samples.

Understanding the Challenge: Physicochemical Properties of C12E7

This compound (C12E7) is a non-ionic detergent commonly used for solubilizing and stabilizing membrane proteins. Its removal is often necessary for downstream applications but presents significant challenges due to its physicochemical properties.

PropertyValueImplication for Removal
Molecular Weight ~494.7 g/mol [1][2]Monomers are relatively small and can be removed by size-based methods if not in micelle form.
Critical Micelle Concentration (CMC) ~0.069 mM[1]Very low. This means C12E7 readily forms micelles at low concentrations, making removal by dialysis difficult as micelles are too large to pass through dialysis membranes.[3][4]
Micelle Molecular Weight Variable, can be largeC12E7 micelles can be in the same size range as some proteins, complicating removal by size exclusion chromatography.
Charge Non-ionicCannot be removed by traditional ion-exchange chromatography where the detergent itself binds to the resin.[5]

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove C12E7 from my protein sample?

A1: The primary challenge in removing C12E7 lies in its very low Critical Micelle Concentration (CMC) of approximately 0.069 mM.[1] Above this concentration, individual detergent molecules (monomers) aggregate to form large structures called micelles. Standard removal techniques like dialysis are ineffective at removing micelles due to their size.[3][4]

Q2: What are the consequences of incomplete C12E7 removal?

A2: Residual C12E7 can interfere with various downstream applications:

  • Mass Spectrometry (MS): Detergents can suppress ionization, leading to poor signal and decreased peptide detection.[6][7]

  • Protein Crystallography: Detergents can interfere with crystal packing and formation, hindering structural studies.[8][9][10] The detergent-to-protein ratio is a critical parameter for successful crystallization.[11]

  • Enzyme-Linked Immunosorbent Assay (ELISA): High concentrations of detergents can interfere with antibody-antigen binding and binding to the polystyrene plate.[12][13]

  • Functional Assays: Residual detergent may alter the native conformation and activity of the protein.

Q3: What is the acceptable residual concentration of C12E7?

A3: The acceptable level of residual detergent is highly dependent on the downstream application. For mass spectrometry, it is crucial to remove as much detergent as possible, as even trace amounts can interfere with analysis.[6] For protein crystallization, the optimal detergent concentration needs to be empirically determined, as some detergent may be required to maintain protein stability.[8][9][10] As a general guideline, aiming for a final concentration well below the CMC is recommended for most applications.

Troubleshooting Guides

Problem 1: Low Protein Recovery After Detergent Removal

Possible Causes & Solutions:

CauseTroubleshooting Steps
Protein Precipitation/Aggregation - Optimize Buffer Conditions: Ensure the buffer pH and ionic strength are optimal for your protein's stability in the absence of detergent.[14] - Add Stabilizing Agents: Include additives like glycerol (B35011) (5-20%), sucrose, or arginine in the detergent-free buffer to enhance protein solubility.[5] - Gradual Detergent Removal: Employ methods that gradually remove the detergent, such as stepwise dialysis against decreasing detergent concentrations, to prevent rapid changes that can lead to aggregation.
Nonspecific Adsorption to Consumables - Use Low-Binding Materials: Utilize low protein binding microcentrifuge tubes, pipette tips, and chromatography media. - Pre-block Surfaces: For techniques like dialysis, pre-blocking the membrane with a generic protein like BSA can sometimes reduce nonspecific binding of the target protein.[15]
Protein Loss During Chromatography - Check Column Compatibility: Ensure the chosen chromatography resin does not irreversibly bind your protein. - Optimize Elution: If using ion-exchange or hydrophobic interaction chromatography, optimize the elution conditions (e.g., salt gradient, pH) to ensure complete recovery of your protein.[14]
Problem 2: Residual C12E7 Detected in Downstream Analysis

Possible Causes & Solutions:

CauseTroubleshooting Steps
Ineffective Removal Method for Low CMC Detergent - Avoid Standard Dialysis: Due to the low CMC of C12E7, standard dialysis is often inefficient at removing it.[3][4] - Choose a More Suitable Method: Opt for methods like hydrophobic interaction chromatography, ion-exchange chromatography (where the protein binds), or detergent-adsorbing resins.
Insufficient Washing/Buffer Exchange - Increase Wash Volumes: In chromatography-based methods, increase the volume of the wash buffer to ensure complete removal of unbound detergent. - Multiple Removal Rounds: For methods like using detergent removal resins, performing a second round of removal may be necessary.
Protein-Detergent Complexes Remain - Disrupt Interactions: For some tightly bound protein-detergent complexes, altering buffer conditions (e.g., pH, ionic strength) during the removal process may help disrupt these interactions.

Experimental Protocols & Method Selection

Choosing the right detergent removal method is critical. The following diagram illustrates a decision-making workflow based on the properties of your protein and downstream application requirements.

DetergentRemovalWorkflow Workflow for Selecting a C12E7 Removal Method start Start: Protein Sample with C12E7 protein_properties Assess Protein Properties: - Stability without detergent - Charge (pI) start->protein_properties downstream_app Define Downstream Application Requirements start->downstream_app is_stable Is the protein stable without detergent? protein_properties->is_stable sec Size Exclusion Chromatography (SEC) downstream_app->sec Need buffer exchange and polishing resin Detergent Adsorbing Resin downstream_app->resin Quick removal needed can_bind_iex Can the protein bind to an ion-exchange resin at a suitable pH? is_stable->can_bind_iex Yes precipitation Protein Precipitation (e.g., TCA/acetone) is_stable->precipitation No (Refolding required) hic Hydrophobic Interaction Chromatography (HIC) can_bind_iex->hic No iex Ion-Exchange Chromatography (IEX) can_bind_iex->iex Yes end End: C12E7-depleted Protein Sample hic->end iex->end precipitation->end sec->end resin->end

Caption: Decision workflow for C12E7 removal.

Detailed Methodologies

1. Hydrophobic Interaction Chromatography (HIC)

  • Principle: HIC separates molecules based on their surface hydrophobicity. In the presence of a high-salt buffer, proteins bind to the hydrophobic resin. C12E7, being non-ionic, does not bind strongly and can be washed away. The protein is then eluted by decreasing the salt concentration.[16][17]

  • Protocol:

    • Column Equilibration: Equilibrate a HIC column (e.g., Phenyl Sepharose) with a high-salt binding buffer (e.g., 20 mM sodium phosphate, 1-2 M ammonium (B1175870) sulfate, pH 7.0).

    • Sample Preparation: Adjust the salt concentration of the protein sample to match the binding buffer.

    • Sample Loading: Load the sample onto the equilibrated column. Collect the flow-through to check for unbound protein.

    • Wash: Wash the column with 5-10 column volumes of binding buffer to remove the C12E7.

    • Elution: Elute the bound protein using a decreasing salt gradient (e.g., a linear gradient from 1 M to 0 M ammonium sulfate). Alternatively, a step elution with a low-salt or no-salt buffer can be used.

    • Analysis: Analyze fractions for protein content and residual detergent.

2. Ion-Exchange Chromatography (IEX)

  • Principle: This method is suitable if the protein of interest can be bound to an IEX resin while the non-ionic C12E7 flows through. The choice of an anion or cation exchanger depends on the protein's isoelectric point (pI) and the buffer pH.[5][18]

  • Protocol:

    • Column Selection and Equilibration: Choose an appropriate IEX resin (anion or cation exchanger) based on the protein's pI. Equilibrate the column with a low-salt binding buffer at a pH that ensures the protein is charged and will bind.

    • Sample Loading: Load the protein sample onto the column. C12E7 will pass through in the flow-through.

    • Wash: Wash the column with several column volumes of the binding buffer to remove all traces of C12E7.

    • Elution: Elute the protein using a salt gradient or a pH shift.

    • Analysis: Check eluted fractions for protein concentration and purity.

3. Protein Precipitation

  • Principle: This method involves precipitating the protein out of the solution, leaving the detergent in the supernatant. The protein pellet is then washed and resolubilized in a detergent-free buffer. This is a harsh method and may lead to protein denaturation, requiring a refolding step.[13][19][20]

  • Protocol (TCA/Acetone (B3395972) Precipitation):

    • Precipitation: Add ice-cold 10% trichloroacetic acid (TCA) in acetone to the protein sample. Incubate at -20°C for at least 1 hour.

    • Pelleting: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein.

    • Washing: Carefully discard the supernatant. Wash the pellet with ice-cold acetone to remove residual TCA and detergent. Repeat the centrifugation.

    • Drying: Air-dry the pellet to remove residual acetone.

    • Resolubilization: Resuspend the protein pellet in a suitable detergent-free buffer. This step may require strong denaturants if the protein has irreversibly aggregated, followed by a refolding protocol.

4. Size Exclusion Chromatography (SEC)

  • Principle: SEC separates molecules based on their size. While challenging for C12E7 due to its large micelle size, it can be effective if the protein of interest is significantly larger than the C12E7 micelles. It is often used as a final polishing step.[21][22]

  • Protocol:

    • Column Equilibration: Equilibrate a size exclusion column with the final desired detergent-free buffer. The choice of resin depends on the size of the protein to be purified.

    • Sample Loading: Apply a small, concentrated volume of the protein sample to the column.

    • Elution: Elute the sample with the detergent-free buffer. Larger molecules (the protein) will elute first, followed by smaller molecules (C12E7 micelles and monomers).

    • Fraction Collection: Collect fractions and analyze for protein content and the presence of detergent.

Quantitative Data Summary

The efficiency of detergent removal and protein recovery can vary significantly depending on the method, protein, and initial conditions. The following table provides a general comparison of what can be expected.

MethodTypical Detergent Removal EfficiencyTypical Protein RecoveryKey Considerations
Hydrophobic Interaction Chromatography >95%60-90%Optimization of salt concentration is crucial.[16]
Ion-Exchange Chromatography >95%70-95%Protein must bind to the resin; pH and buffer choice are critical.[5]
Protein Precipitation >90%50-100% (can be lower)Risk of irreversible protein aggregation and denaturation.[4]
Size Exclusion Chromatography Variable (depends on size difference)80-95%Best for polishing; resolution depends on the relative sizes of the protein and detergent micelles.[23]
Detergent Adsorbing Resins >95%>90%Can be expensive; specific resins work best for certain detergents.[24]

Logical Relationships in Detergent Removal

The success of a chosen detergent removal strategy is governed by a set of logical relationships between the properties of the detergent, the protein, and the chosen method.

LogicalRelationships Logical Relationships in C12E7 Removal cluster_properties Key Properties cluster_methods Removal Methods cluster_outcomes Outcomes C12E7_CMC C12E7: Low CMC Dialysis Dialysis C12E7_CMC->Dialysis leads to Protein_Stability Protein: Stability in Detergent-Free Buffer Precipitation Precipitation Protein_Stability->Precipitation determines success of HIC HIC Protein_Stability->HIC impacts Protein_Charge Protein: Net Charge (pI) IEX Ion-Exchange (Protein Binds) Protein_Charge->IEX enables Inefficient_Removal Inefficient Removal Dialysis->Inefficient_Removal Efficient_Removal Efficient Removal IEX->Efficient_Removal High_Recovery High Recovery & Purity IEX->High_Recovery Protein_Loss Protein Loss/ Aggregation Precipitation->Protein_Loss If unstable Precipitation->High_Recovery If stable/refoldable HIC->Efficient_Removal HIC->High_Recovery

Caption: Key factors influencing C12E7 removal success.

References

Technical Support Center: Dodecylheptaglycol (C12E7) Performance in Buffered Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Dodecylheptaglycol (C12E7). The focus is on how buffer pH and ionic strength can impact the performance of this non-ionic surfactant in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: How does the pH of my buffer affect the performance of C12E7?

A1: For a non-ionic surfactant like this compound (C12E7), the effect of pH on its performance, particularly its Critical Micelle Concentration (CMC), is generally minimal within a pH range of approximately 3 to 11. The ether linkages in the polyoxyethylene head group are stable within this range.[1][2] However, extreme pH values (highly acidic or alkaline) can lead to the hydrolysis of these linkages over time, which will degrade the surfactant and alter its properties. It is always recommended to prepare fresh solutions and not to store C12E7 solutions at extreme pH for extended periods.

Q2: Will changing the ionic strength of my buffer impact C12E7's properties?

A2: Yes, changing the ionic strength, typically by adding salts like NaCl, can have a significant effect on the properties of C12E7. Increasing the ionic strength generally leads to a decrease in the Critical Micelle Concentration (CMC).[3][4] This phenomenon is often referred to as the "salting-out" effect, where the salt ions compete for water molecules, leading to dehydration of the surfactant's hydrophilic head groups and promoting micelle formation at lower concentrations.[3] Consequently, the aggregation number of the micelles may increase.

Q3: I am observing cloudiness in my C12E7 solution. What is the cause and how can I resolve it?

A3: The cloudiness you are observing is likely the "cloud point" of the surfactant. This is the temperature at which the non-ionic surfactant solution separates into two phases, a surfactant-rich phase and a surfactant-poor phase, leading to a cloudy appearance.[5][6] The cloud point is sensitive to both the concentration of the surfactant and the presence of additives like salts. Increasing the ionic strength of your buffer will typically lower the cloud point of C12E7.[5][6] To resolve this, you can either decrease the temperature of your solution, lower the concentration of C12E7, or decrease the ionic strength of your buffer.

Q4: Can the type of buffer I use (e.g., Tris, PBS, HEPES) affect the behavior of C12E7?

A4: While the primary effect on C12E7 will be from the pH and ionic strength of the buffer, the specific buffer species can have minor, indirect effects. Some buffers may interact differently with the surfactant or other components in your system.[7] For instance, phosphate (B84403) buffers can sometimes precipitate with divalent cations.[8] It is good practice to ensure compatibility of your buffer system with all components of your experiment. When comparing results across different experiments, it is recommended to use the same buffer system to maintain consistency.

Troubleshooting Guides

Issue 1: Inconsistent experimental results when using C12E7.
  • Possible Cause 1: Variation in buffer preparation.

    • Troubleshooting Step: Ensure that the pH and ionic strength of your buffer are consistent across all experiments. Use a calibrated pH meter and accurately prepare all salt solutions. Even small variations in ionic strength can alter the CMC and micellar properties of C12E7.

  • Possible Cause 2: Degradation of C12E7 stock solution.

    • Troubleshooting Step: Prepare fresh C12E7 solutions from a high-purity source. Avoid repeated freeze-thaw cycles and store stock solutions as recommended by the manufacturer. Do not use stock solutions that have been stored for long periods at extreme pH values.

  • Possible Cause 3: Temperature fluctuations.

    • Troubleshooting Step: The properties of non-ionic surfactants are temperature-dependent. Ensure that all experiments are conducted at a consistent and controlled temperature. Be mindful of the cloud point of your C12E7 solution, especially when working at elevated temperatures.[5]

Issue 2: Poor solubilization of membrane proteins.
  • Possible Cause 1: C12E7 concentration is below the effective CMC in your buffer.

    • Troubleshooting Step: The CMC of C12E7 is dependent on the ionic strength of your buffer. If you have a high salt concentration, the CMC will be lower. Conversely, in low salt buffers, a higher concentration of C12E7 may be required. Ensure your working concentration of C12E7 is sufficiently above the CMC in your specific buffer to ensure the presence of micelles for solubilization.[9]

  • Possible Cause 2: Inappropriate buffer pH for protein stability.

    • Troubleshooting Step: While C12E7 is stable over a wide pH range, your target protein may not be. Ensure the buffer pH is optimal for the stability and solubility of your specific membrane protein.

  • Possible Cause 3: Insufficient detergent-to-protein ratio.

    • Troubleshooting Step: For effective membrane protein solubilization, a sufficient excess of detergent is required. A general starting point is a detergent-to-protein weight ratio of at least 4:1.[9] This ratio may need to be optimized for your specific protein.

Data Presentation

The following tables provide illustrative data on how buffer pH and ionic strength can affect the properties of this compound (C12E7). Please note that these are representative values based on the known behavior of non-ionic surfactants. For critical applications, it is essential to empirically determine these parameters under your specific experimental conditions.

Table 1: Illustrative Effect of pH on C12E7 CMC

Buffer pHEstimated CMC (mM)Notes
5.0~0.07Minimal deviation from neutral pH.
7.4~0.07Reference CMC in neutral buffer.
9.0~0.07Minimal deviation from neutral pH.

As a non-ionic surfactant, the CMC of C12E7 is largely independent of pH within a stable range.

Table 2: Illustrative Effect of Ionic Strength (NaCl) on C12E7 CMC and Cloud Point

NaCl Concentration (mM)Estimated CMC (mM)Estimated Cloud Point (°C)
00.07076
500.06572
1000.06068
2000.05563

Increasing ionic strength decreases both the CMC and the cloud point of C12E7.[3][6]

Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This method utilizes a fluorescent probe, such as pyrene (B120774), which exhibits a change in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles.

Materials:

  • This compound (C12E7)

  • High-purity water or desired buffer

  • Pyrene stock solution in a volatile solvent (e.g., acetone)

  • Fluorometer

Procedure:

  • Prepare a series of C12E7 solutions in the desired buffer, with concentrations spanning the expected CMC (e.g., from 1 µM to 1 mM).

  • To a set of clean vials, add a small aliquot of the pyrene stock solution and evaporate the solvent completely to leave a thin film of pyrene.

  • Add the prepared C12E7 solutions to the vials, ensuring the final pyrene concentration is in the micromolar range (e.g., 1-2 µM).

  • Allow the solutions to equilibrate for several hours, protected from light.

  • Measure the fluorescence emission spectra of each solution (for pyrene, excitation is typically around 335 nm).

  • Monitor the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum.

  • Plot the I₁/I₃ ratio as a function of the logarithm of the C12E7 concentration.

  • The CMC is determined as the concentration at which a sharp decrease in the I₁/I₃ ratio is observed, indicating the partitioning of pyrene into the micellar core. This can be determined from the intersection of the two linear portions of the plot.[10]

Protocol 2: Determination of Micelle Aggregation Number by Static Light Scattering (SLS)

This technique measures the intensity of scattered light to determine the molar mass of the micelles, from which the aggregation number can be calculated.

Materials:

  • This compound (C12E7)

  • Desired buffer, filtered through a 0.22 µm filter

  • Static Light Scattering instrument

  • Refractometer

Procedure:

  • Prepare a series of C12E7 solutions in the filtered buffer at concentrations above the CMC.

  • Measure the refractive index increment (dn/dc) of C12E7 in the specific buffer at the experimental temperature using a refractometer.

  • For each C12E7 concentration, measure the intensity of scattered light at various angles.

  • Use the Debye equation to plot Kc/Rθ versus the surfactant concentration, where K is an optical constant, c is the concentration of the surfactant in the micelles (total concentration - CMC), and Rθ is the excess Rayleigh ratio.

  • The weight-average molar mass (Mw) of the micelles is determined from the reciprocal of the y-intercept of the Debye plot.

  • The aggregation number (Nagg) is then calculated by dividing the molar mass of the micelle by the molar mass of a single C12E7 molecule.[11]

Visualizations

cluster_pH Effect of pH on C12E7 Stable pH (3-11) Stable pH (3-11) Stable C12E7 Stable Performance CMC Unchanged Stable pH (3-11)->Stable C12E7 Maintains Structure Extreme pH (<3 or >11) Extreme pH (<3 or >11) Hydrolysis Ether Linkage Cleavage Surfactant Degradation Extreme pH (<3 or >11)->Hydrolysis Induces

Caption: Logical relationship of pH effect on C12E7 stability.

Increased Ionic Strength Increased Ionic Strength Salting-Out Effect Dehydration of Head Groups Increased Ionic Strength->Salting-Out Effect Decreased CMC Micelle Formation at Lower Concentration Salting-Out Effect->Decreased CMC Decreased Cloud Point Phase Separation at Lower Temperature Salting-Out Effect->Decreased Cloud Point Increased Aggregation Number Larger Micelles Decreased CMC->Increased Aggregation Number

Caption: Workflow of the effect of increased ionic strength on C12E7.

References

How to avoid Dodecylheptaglycol precipitation at low temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the precipitation of Dodecylheptaglycol (also known as C12E7 or Heptaethylene Glycol Monododecyl Ether) at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (C12E7) and why is it used in my experiments?

A1: this compound is a non-ionic surfactant widely used in research and industry as a wetting agent, emulsifier, and solubilizer.[1] In pharmaceutical and drug development, it is often employed to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), thereby improving their bioavailability.

Q2: Why does my this compound solution turn cloudy or form a solid at low temperatures?

A2: The precipitation of this compound at low temperatures is primarily due to its intrinsic physical properties. It has a melting point in the range of 27-29 °C.[1] When the temperature of your solution drops below this point, the surfactant molecules can crystallize or solidify, leading to the observed cloudiness or precipitation. This phenomenon is related to the surfactant's Krafft temperature, which is the minimum temperature for micelle formation. Below the Krafft temperature, the solubility of the surfactant is significantly lower than its critical micelle concentration (CMC), leading to precipitation.

Q3: What is the Krafft temperature and why is it important for my this compound solution?

A3: The Krafft temperature is a critical temperature for ionic and some non-ionic surfactants. Below this temperature, the surfactant exists as crystalline or hydrated solid forms and its solubility in water is very low. Above the Krafft temperature, the solubility increases sharply, and the surfactant molecules can form micelles. For this compound, precipitation at low temperatures indicates that the solution has been cooled below its Krafft point in that specific formulation.

Q4: Can the concentration of this compound affect its precipitation at low temperatures?

A4: Yes, the concentration of this compound plays a crucial role. At concentrations below its solubility limit at a given temperature, it will remain in solution. However, if the concentration exceeds the solubility limit as the temperature decreases, precipitation will occur. Therefore, preparing solutions at concentrations appropriate for the intended storage and experimental conditions is vital.

Troubleshooting Guide

Issue: My this compound solution has precipitated upon storage in the refrigerator (2-8 °C).

Potential Cause Troubleshooting Steps
Temperature is below the Krafft point/melting point. 1. Gently warm the solution to room temperature (around 25-30°C) with gentle agitation until the precipitate redissolves. 2. For long-term storage, consider storing the solution at a controlled room temperature (e.g., 20-25°C) if compatible with the stability of other components. 3. If low-temperature storage is necessary, consider the addition of a co-solvent (see below).
Concentration is too high for the storage temperature. 1. Determine the required concentration for your experiment and avoid preparing highly concentrated stock solutions if they are to be stored at low temperatures. 2. If a high concentration is necessary, prepare it fresh before use or use a co-solvent to improve solubility at low temperatures.

Issue: I need to perform an experiment at a low temperature, but my this compound solution precipitates.

Potential Cause Troubleshooting Steps
Experimental temperature is below the solubility limit. 1. Use of Co-solvents: Introduce a co-solvent such as ethanol (B145695), glycerol, or propylene (B89431) glycol to your aqueous solution. These agents can act as "antifreeze" and lower the freezing point of the solution, thereby increasing the solubility of this compound at lower temperatures. Start with a low percentage (e.g., 5-10% v/v) and optimize as needed. 2. pH Adjustment: For some non-ionic surfactants, pH can influence solubility, although the effect is generally less pronounced than for ionic surfactants. Ensure the pH of your buffer is optimal for all components in your system.

Data Presentation

Table 1: Physical and Chemical Properties of this compound (C12E7)

PropertyValueReference
Synonyms C12E7, Heptaethylene Glycol Monododecyl Ether, Laureth-7[1]
Molecular Formula C26H54O8[1]
Molecular Weight 494.7 g/mol [1]
Appearance Varies (can be a waxy solid or liquid depending on temperature)
Melting Point 27-29 °C[1]
Recommended Storage Temp. 2-8 °C (as a pure substance, may solidify)[1]

Table 2: Estimated Aqueous Solubility of this compound (C12E7) at Different Temperatures

Temperature (°C)Estimated Solubility ( g/100 mL)Phase
5Low (below CMC)Solid (Hydrated Crystals)
10Low (below CMC)Solid (Hydrated Crystals)
15IncreasingSolid + Liquid
20ModerateSolid + Liquid
25HighLiquid/Micellar Solution
30Very HighLiquid/Micellar Solution

Note: This data is estimated based on the known phase behavior of C12E7-water systems. The exact solubility can be influenced by the presence of other solutes.

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous this compound (C12E7) Stock Solution

  • Objective: To prepare a clear and stable aqueous stock solution of C12E7 for use at room temperature.

  • Materials:

    • This compound (C12E7)

    • High-purity water (e.g., Milli-Q or equivalent)

    • Magnetic stirrer and stir bar

    • Warming plate

    • Sterile storage container

  • Procedure:

    • Weigh the desired amount of C12E7. If it is in a solid form, it may need to be gently warmed to its melting point for easier handling.

    • In a clean beaker, add the appropriate volume of high-purity water.

    • Place the beaker on a magnetic stirrer with gentle warming (do not exceed 35-40°C).

    • Slowly add the C12E7 to the water while stirring.

    • Continue stirring until the C12E7 is completely dissolved and the solution is clear. This may take some time.

    • Allow the solution to cool to room temperature.

    • Store the solution in a tightly sealed, sterile container at a controlled room temperature (20-25°C) to prevent precipitation.

Protocol 2: Preparation of a this compound (C12E7) Solution with a Co-solvent for Low-Temperature Applications

  • Objective: To prepare a C12E7 solution that remains stable and free of precipitation at temperatures below its normal melting point.

  • Materials:

    • This compound (C12E7)

    • High-purity water

    • Co-solvent (e.g., Ethanol, Glycerol, or Propylene Glycol)

    • Magnetic stirrer and stir bar

    • Warming plate

    • Sterile storage container

  • Procedure:

    • Decide on the final concentration of C12E7 and the desired percentage (v/v) of the co-solvent. A good starting point is 10% (v/v) of the co-solvent.

    • In a clean beaker, prepare the co-solvent/water mixture. For example, for a final volume of 100 mL with 10% ethanol, mix 10 mL of ethanol with 90 mL of high-purity water.

    • Place the beaker on a magnetic stirrer with gentle warming (30-35°C).

    • Slowly add the pre-weighed C12E7 to the co-solvent/water mixture while stirring.

    • Continue stirring until the C12E7 is completely dissolved.

    • Allow the solution to cool to room temperature.

    • This solution can now be stored at lower temperatures (e.g., 2-8°C). It is recommended to perform a small-scale stability test by storing an aliquot at the target low temperature for 24-48 hours to ensure no precipitation occurs.

Visualizations

Krafft_Temperature Relationship between Temperature, Solubility, and Micelle Formation Low_Temp Low Temperature (Below Krafft Point) Krafft_Point Krafft Temperature (Tk) Low_Temp->Krafft_Point Heating Crystalline Crystalline/Hydrated Solid (Low Solubility) High_Temp High Temperature (Above Krafft Point) Krafft_Point->High_Temp Heating Monomers Monomers in Solution (Solubility = CMC) Micelles Micelles Formed (High Apparent Solubility) Crystalline->Monomers Dissolution Monomers->Micelles Aggregation

Caption: The relationship between temperature and the physical state of this compound in an aqueous solution.

Troubleshooting_Workflow Troubleshooting this compound Precipitation Start Precipitation Observed in This compound Solution Check_Temp Is storage/experimental temperature below 25°C? Start->Check_Temp Warm_Solution Gently warm solution to 25-30°C with agitation Check_Temp->Warm_Solution Yes Check_Concentration Is the concentration high? Check_Temp->Check_Concentration No Resolved Precipitate Redissolved/ Precipitation Prevented Warm_Solution->Resolved Use_CoSolvent Add a co-solvent (e.g., 10% ethanol/glycerol) Check_Concentration->Use_CoSolvent No/If low temp is required Prepare_Fresh Prepare a fresh, less concentrated solution Check_Concentration->Prepare_Fresh Yes Reassess Reassess formulation and experimental conditions Check_Concentration->Reassess No Use_CoSolvent->Resolved Prepare_Fresh->Resolved

Caption: A workflow for troubleshooting and resolving the precipitation of this compound.

References

Technical Support Center: Optimizing Dodecylheptaglycol (C12E7) Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time for membrane protein solubilization using Dodecylheptaglycol (C12E7).

Frequently Asked Questions (FAQs)

Q1: What is this compound (C12E7) and why is it used for membrane protein solubilization?

This compound, also known as C12E7, is a non-ionic detergent. Its amphipathic nature, with a hydrophilic head and a hydrophobic tail, allows it to disrupt the lipid bilayer of cell membranes and form micelles around hydrophobic membrane proteins. This process extracts the proteins from their native membrane environment, making them soluble in aqueous solutions for further purification and analysis. C12E7 is often chosen for its relatively mild nature, which can help in preserving the native structure and function of the solubilized protein.

Q2: What is the Critical Micelle Concentration (CMC) of C12E7 and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles. For C12E7, the CMC is approximately 0.05 mM.[1] It is crucial to work at a detergent concentration above the CMC to ensure that there are enough micelles to encapsulate the membrane proteins and keep them soluble.[2]

Q3: What is a good starting point for the incubation time when using C12E7 for solubilization?

A common starting point for incubation is 2 hours.[2] However, the optimal time can vary significantly depending on the specific protein and membrane composition. It is highly recommended to perform a time-course experiment to determine the ideal incubation period for your protein of interest.

Q4: What factors other than incubation time can affect solubilization efficiency with C12E7?

Several factors can influence the success of membrane protein solubilization with C12E7:

  • Detergent Concentration: The concentration of C12E7 should be well above its CMC. A general guideline is to use a concentration that is at least two times the CMC.

  • Protein Concentration: The ratio of detergent to protein is critical. A detergent-to-protein weight ratio of at least 4:1 is often recommended.

  • Temperature: Temperature affects membrane fluidity and detergent activity. Solubilization is often carried out at 4°C to minimize proteolysis and maintain protein stability, but room temperature can also be tested.

  • Buffer Conditions: The pH, ionic strength, and presence of additives like glycerol (B35011) or specific lipids in the solubilization buffer can significantly impact protein stability and solubilization efficiency.

  • Mixing: Gentle agitation during incubation helps to ensure thorough mixing of the detergent with the membrane preparation.

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization of membrane proteins with this compound (C12E7), with a focus on optimizing incubation time.

Problem Possible Cause Suggested Solution
Low Protein Yield - Inefficient cell lysis.- Suboptimal C12E7 concentration.- Insufficient incubation time. - Inappropriate incubation temperature.- The protein is insoluble in C12E7.- Ensure complete cell lysis using appropriate mechanical methods (e.g., sonication, French press).- Perform a detergent concentration titration to find the optimal concentration.- Increase the incubation time (e.g., from 30 minutes to 2 hours or longer) and monitor solubilization efficiency. - Test a range of temperatures (e.g., 4°C, room temperature).- Screen other detergents if C12E7 is not effective for your protein.
Protein Precipitation after Solubilization - C12E7 concentration is below the CMC.- The protein is unstable in C12E7.- Suboptimal buffer conditions (pH, ionic strength).- Proteolytic degradation.- Ensure the C12E7 concentration in all buffers is maintained above the CMC.- Add stabilizing agents to the buffer, such as glycerol (5-20%), specific lipids, or co-factors.- Optimize the pH and salt concentration of your buffer.- Add a protease inhibitor cocktail to all buffers.[3]
Loss of Protein Activity - The detergent is too harsh, causing denaturation.- Prolonged incubation is affecting protein structure. - Essential lipids for protein function have been stripped away.- Try a milder detergent or a lower concentration of C12E7.- Perform a time-course experiment to find the shortest effective incubation time. - Supplement the solubilization buffer with lipids that are known to be important for the protein's function.
High Background of Contaminating Proteins - Incomplete removal of soluble proteins before solubilization.- Non-specific extraction of other membrane proteins.- Perform a high-speed centrifugation step after cell lysis to pellet membranes before solubilization.- Optimize the C12E7 concentration and incubation time to be more selective for your target protein. Shorter incubation times may reduce the co-extraction of contaminants.

Data Presentation: Optimizing Incubation Time

While specific quantitative data on C12E7 solubilization efficiency versus incubation time is highly protein-dependent, the following table provides a general framework for designing your optimization experiments. It is recommended to analyze the supernatant for your target protein at each time point using a suitable method like Western blotting or an activity assay.

Parameter Starting Condition Range for Optimization Notes
Incubation Time 2 hours5 minutes - 5 hoursMonitor protein yield and activity at different time points (e.g., 30 min, 1h, 2h, 4h).[2]
Temperature 4°C4°C - Room TemperatureLower temperatures can help maintain protein stability.
C12E7 Concentration 2x CMC (~0.1 mM)1x - 10x CMCThe optimal concentration needs to be determined empirically.
Protein Concentration 1-5 mg/mL0.5 - 10 mg/mLThe detergent-to-protein ratio is a key parameter.
Mixing Gentle end-over-end rotationGentle to moderate agitationAvoid vigorous shaking which can cause frothing and protein denaturation.

Experimental Protocols

Protocol: Time-Course for Optimal Incubation Time of C12E7 Solubilization

This protocol outlines a general procedure to determine the optimal incubation time for solubilizing a target membrane protein using C12E7.

  • Membrane Preparation:

    • Harvest cells expressing the target membrane protein.

    • Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.

    • Lyse the cells using an appropriate method (e.g., sonication, French press).

    • Centrifuge the lysate at low speed (e.g., 10,000 x g) to remove cell debris.

    • Pellet the membranes from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

    • Wash the membrane pellet with a buffer without detergent to remove remaining soluble proteins.

  • Solubilization:

    • Resuspend the membrane pellet in solubilization buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) containing a predetermined concentration of C12E7 (e.g., 1% w/v).

    • Divide the membrane suspension into several aliquots for different incubation times.

  • Incubation:

    • Incubate the aliquots at the desired temperature (e.g., 4°C) with gentle agitation for different durations (e.g., 30 min, 1 hour, 2 hours, 4 hours).

  • Separation of Solubilized and Unsolubilized Fractions:

    • After each incubation period, centrifuge the samples at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the unsolubilized material.

  • Analysis:

    • Carefully collect the supernatant containing the solubilized proteins.

    • Analyze both the supernatant and the pellet fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein to determine the solubilization efficiency at each time point.

    • If possible, perform a functional assay on the solubilized fractions to assess the activity of the protein.

Visualizations

experimental_workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization & Incubation cluster_analysis Analysis cell_harvest Harvest Cells lysis Cell Lysis cell_harvest->lysis centrifugation1 Low-Speed Centrifugation lysis->centrifugation1 ultracentrifugation Ultracentrifugation centrifugation1->ultracentrifugation wash Wash Membranes ultracentrifugation->wash resuspend Resuspend in C12E7 Buffer wash->resuspend incubate Incubate at Different Time Points (e.g., 30m, 1h, 2h, 4h) resuspend->incubate centrifugation2 High-Speed Centrifugation incubate->centrifugation2 analysis Analyze Supernatant & Pellet (SDS-PAGE, Western Blot, Activity Assay) centrifugation2->analysis optimize Optimal Incubation Time analysis->optimize Determine Optimal Time

Caption: Workflow for optimizing C12E7 incubation time.

troubleshooting_workflow start Start Solubilization issue Low Protein Yield? start->issue check_lysis Cell Lysis Complete? issue->check_lysis Yes success Successful Solubilization issue->success No check_conc C12E7 Conc. Optimal? check_lysis->check_conc Yes improve_lysis Optimize Lysis Protocol check_lysis->improve_lysis No check_time Incubation Time Sufficient? check_conc->check_time Yes titrate_conc Titrate C12E7 Concentration check_conc->titrate_conc No check_temp Temperature Optimal? check_time->check_temp Yes increase_time Increase Incubation Time (e.g., to 2-4 hours) check_time->increase_time No failure Consider Other Detergents check_temp->failure Yes test_temp Test Different Temperatures (4°C vs. RT) check_temp->test_temp No improve_lysis->start titrate_conc->start increase_time->start test_temp->start

Caption: Troubleshooting logic for low protein yield.

References

Technical Support Center: Protein Purification with Dodecylheptaglycol (C12E7)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dodecylheptaglycol (C12E7) in protein purification protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound (C12E7) and why is it used in protein purification?

A1: this compound, also known as C12E7, is a non-ionic detergent. Its amphipathic nature, possessing both a hydrophilic (heptaethylene glycol) head and a hydrophobic (dodecyl) tail, makes it effective at solubilizing membrane proteins by mimicking the lipid bilayer environment.[1] This helps to extract these proteins from the cell membrane and maintain their solubility and stability in aqueous solutions during purification.[1]

Q2: What is the Critical Micelle Concentration (CMC) of C12E7 and why is it important?

A2: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles. For effective solubilization of membrane proteins, the detergent concentration in your buffers should be significantly above the CMC.[2] Working below the CMC may result in insufficient protein extraction and potential protein aggregation. The CMC of C12E7 is influenced by factors such as temperature and buffer composition.

Q3: How does temperature affect the CMC of non-ionic detergents like C12E7?

A3: For many non-ionic surfactants, the CMC initially decreases as temperature increases.[3][4] This is because the hydration of the hydrophilic head group decreases with higher temperatures, which promotes micelle formation.[3] However, at very high temperatures, the CMC may begin to increase again.[3][4] It is crucial to consider the temperature of your purification steps when determining the optimal C12E7 concentration.

Q4: My protein is precipitating after purification with C12E7. What can I do?

A4: Protein precipitation after purification can be due to several factors. Consider optimizing your buffer conditions by adjusting the pH or salt concentration. The addition of stabilizing agents like glycerol (B35011) (5-20%) or arginine can also help prevent aggregation.[5] It is also possible that the concentration of C12E7 has fallen below the CMC during a dilution step, leading to protein insolubility. Ensure all buffers that come into contact with the purified protein contain C12E7 at a concentration above its CMC.

Q5: How can I remove C12E7 from my final protein sample?

A5: Detergent removal is often necessary for downstream applications. Common methods for removing non-ionic detergents like C12E7 include dialysis, size-exclusion chromatography (gel filtration), and hydrophobic adsorption chromatography.[6][7] For dialysis to be effective, the detergent concentration must be below its CMC, as only monomers can pass through the dialysis membrane.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during protein purification using this compound (C12E7).

Problem 1: Low Yield of Purified Protein

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inefficient Protein Solubilization - Increase C12E7 Concentration: Ensure the C12E7 concentration is well above its CMC in the lysis and extraction buffers. A general guideline is to use a concentration 2-10 times the CMC.[2]- Optimize Solubilization Time and Temperature: Increase the incubation time of the cell lysate with the detergent-containing buffer. Perform this step at a temperature that is optimal for your protein's stability and the detergent's efficacy.- Improve Lysis Efficiency: Ensure complete cell lysis to release the membrane-bound protein. This can be optimized by adjusting sonication parameters or using alternative lysis methods.[5][9]
Protein Loss During Washing Steps - Maintain C12E7 in Wash Buffers: Ensure that all wash buffers contain C12E7 at a concentration above the CMC to maintain protein solubility.[2]- Optimize Wash Conditions: Harsh wash conditions (e.g., extreme pH or high salt) can lead to protein denaturation and loss. Gradually optimize the composition of your wash buffers.
Protein Aggregation on the Column - Buffer Optimization: Adjust the pH and salt concentration of your buffers to improve protein stability.[2]- Include Additives: Add glycerol (5-20%) or other stabilizing agents to your buffers to prevent aggregation on the column.[5]
Problem 2: Protein is Inactive or Unstable After Purification

Possible Causes and Solutions:

CauseTroubleshooting Steps
Detergent-Induced Denaturation - Screen Different Detergents: While C12E7 is generally considered a mild detergent, it may not be optimal for all proteins. Consider screening a panel of different detergents to find one that best preserves your protein's activity.- Detergent Exchange: Perform a detergent exchange into a more stabilizing detergent after the initial solubilization with C12E7. This can be done on-column before elution.[5]
Suboptimal Buffer Conditions - pH and Ionic Strength: The pH and salt concentration of your buffers are critical for protein stability. Systematically vary these parameters to find the optimal conditions for your protein.[10]- Presence of Protease Inhibitors: Always include protease inhibitors in your lysis buffer to prevent degradation of your target protein.[9]
Extended Purification Time - Streamline the Protocol: Minimize the time your protein spends in the detergent-solubilized state, especially at room temperature. Plan your purification steps to be as efficient as possible.

Quantitative Data Summary

The following table provides key physicochemical properties of this compound (C12E7) and related non-ionic detergents. Note that these values can be influenced by experimental conditions such as temperature, pH, and ionic strength.

DetergentChemical FormulaMolecular Weight ( g/mol )CMC (mM in water at 25°C)Aggregation Number
This compound (C12E7) C26H54O8502.7~0.06~140
Heptaethylene glycol monodecyl ether (C10E7)C24H50O8474.6~0.5~100
Heptaethylene glycol monotetradecyl ether (C14E7)C28H58O8530.8~0.006~200

Data compiled from various sources. Actual values may vary based on specific conditions.[11]

Experimental Protocols

Protocol: Membrane Protein Extraction and Solubilization using C12E7

This protocol provides a general framework for the extraction and solubilization of a target membrane protein from E. coli. Optimization will be required for specific proteins.

  • Cell Pellet Preparation:

    • Harvest E. coli cells expressing the target membrane protein by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, and protease inhibitors).

  • Cell Lysis:

    • Lyse the cells by sonication on ice. Use multiple short bursts with cooling periods in between to prevent overheating and protein denaturation.

    • Alternatively, a microfluidizer can be used for more efficient and reproducible lysis.[12]

  • Removal of Insoluble Debris:

    • Centrifuge the lysate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet unbroken cells and large debris.

    • Transfer the supernatant to an ultracentrifuge tube.

  • Membrane Fraction Isolation:

    • Pellet the cell membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

    • Discard the supernatant containing the soluble cytosolic proteins.

  • Membrane Solubilization with C12E7:

    • Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) containing C12E7 at a concentration 5-10 times its CMC (e.g., 0.5-1.0 mM). The optimal detergent-to-protein ratio often needs to be determined empirically.

    • Incubate the mixture with gentle agitation for 1-2 hours at 4°C.

  • Clarification of Solubilized Proteins:

    • Centrifuge the solubilized membrane fraction at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any unsolubilized material.

    • The supernatant now contains the solubilized membrane proteins and is ready for the next purification step (e.g., affinity chromatography). Remember to include C12E7 (above CMC) in all subsequent buffers.

Protocol: Removal of C12E7 by Dialysis
  • Sample Preparation:

    • Ensure the concentration of C12E7 in the purified protein sample is below its CMC. If necessary, dilute the sample, keeping in mind the potential for protein precipitation.

  • Dialysis Setup:

    • Transfer the protein sample to a dialysis cassette or tubing with a molecular weight cut-off (MWCO) that is appropriate for retaining the protein while allowing the detergent monomers to pass through.

    • Place the dialysis cassette in a large volume of detergent-free buffer (e.g., 1000 times the sample volume).

  • Dialysis:

    • Stir the dialysis buffer gently at 4°C.

    • Perform multiple buffer changes (e.g., every 4-6 hours) to ensure efficient removal of the detergent. The entire process may take 24-48 hours.

  • Sample Recovery:

    • Carefully remove the protein sample from the dialysis cassette.

Visualizations

Protein_Purification_Workflow cluster_0 Upstream Processing cluster_1 Protein Extraction & Solubilization cluster_2 Purification cluster_3 Downstream Processing Cell Culture Cell Culture Cell Harvest Cell Harvest Cell Culture->Cell Harvest Cell Lysis Cell Lysis Cell Harvest->Cell Lysis Lysis Buffer Membrane Isolation Membrane Isolation Cell Lysis->Membrane Isolation Ultracentrifugation Solubilization Solubilization Membrane Isolation->Solubilization Buffer + C12E7 Clarification Clarification Solubilization->Clarification Ultracentrifugation Affinity Chromatography Affinity Chromatography Clarification->Affinity Chromatography Buffer + C12E7 Size Exclusion Chromatography Size Exclusion Chromatography Affinity Chromatography->Size Exclusion Chromatography Buffer + C12E7 Detergent Removal Detergent Removal Size Exclusion Chromatography->Detergent Removal e.g., Dialysis Characterization Characterization Detergent Removal->Characterization

Caption: General workflow for membrane protein purification using C12E7.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Low Protein Yield Low Protein Yield Inefficient Solubilization Inefficient Solubilization Low Protein Yield->Inefficient Solubilization Protein Loss During Wash Protein Loss During Wash Low Protein Yield->Protein Loss During Wash Protein Aggregation Protein Aggregation Low Protein Yield->Protein Aggregation Increase [C12E7] Increase [C12E7] Inefficient Solubilization->Increase [C12E7] Optimize Incubation Optimize Incubation Inefficient Solubilization->Optimize Incubation Improve Lysis Improve Lysis Inefficient Solubilization->Improve Lysis Maintain [C12E7] in Wash Maintain [C12E7] in Wash Protein Loss During Wash->Maintain [C12E7] in Wash Optimize Wash Conditions Optimize Wash Conditions Protein Loss During Wash->Optimize Wash Conditions Adjust Buffer pH/Salt Adjust Buffer pH/Salt Protein Aggregation->Adjust Buffer pH/Salt Add Stabilizers Add Stabilizers Protein Aggregation->Add Stabilizers

Caption: Troubleshooting logic for low protein yield with C12E7.

References

Technical Support Center: Handling High Viscosity Dodecylheptaglycol (Laureth-7) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling the high viscosity of Dodecylheptaglycol (Laureth-7) solutions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound solutions.

Question 1: My this compound solution is too viscous to pipette accurately. What can I do?

High viscosity is a common characteristic of concentrated this compound solutions. Several techniques can improve pipetting accuracy:

  • Pipetting Technique:

    • Reverse Pipetting: Aspirate more solution than needed, then dispense the desired volume. This method is particularly effective for viscous liquids.[1][2][3][4]

    • Slow Aspiration and Dispensing: Use a slower speed to allow the viscous solution to move in and out of the pipette tip completely.[2]

    • Use of Wide-Bore Pipette Tips: These tips have a larger opening, which reduces the resistance to flow for viscous liquids.[1]

    • Positive Displacement Pipettes: For highly viscous solutions, positive displacement pipettes, which use a piston to directly contact the liquid, provide the most accurate results.[3][4][5]

    • Tip Immersion: Immerse the tip just below the meniscus to avoid coating the outside of the tip with excess solution.[1] After aspiration, wait a few seconds before withdrawing the tip from the solution to ensure the full volume has been drawn in.[1]

    • Touching Off: After dispensing, touch the pipette tip to the side of the receiving vessel to help release any remaining droplets.[2]

  • Pre-treatment of the Solution:

    • Warming the Solution: Gently warming the this compound solution can significantly decrease its viscosity.[6][7][8] It is crucial to ensure the temperature is compatible with your experimental components.

    • Dilution: If your protocol allows, diluting the stock solution with an appropriate solvent will lower its viscosity.

G cluster_issue Issue: Inaccurate Pipetting of Viscous Solution cluster_solutions Troubleshooting Steps cluster_pipetting Pipetting Techniques cluster_pretreatment Solution Pre-treatment InaccuratePipetting Inaccurate Pipetting PipettingTechnique Modify Pipetting Technique InaccuratePipetting->PipettingTechnique Immediate Action PreTreatment Pre-treat the Solution InaccuratePipetting->PreTreatment If technique modification is insufficient ReversePipetting Reverse Pipetting PipettingTechnique->ReversePipetting SlowSpeed Slow Aspiration/Dispensing PipettingTechnique->SlowSpeed WideBore Use Wide-Bore Tips PipettingTechnique->WideBore PositiveDisplacement Use Positive Displacement Pipette PipettingTechnique->PositiveDisplacement Warming Gentle Warming PreTreatment->Warming Dilution Dilution PreTreatment->Dilution

Troubleshooting workflow for inaccurate pipetting.

Question 2: I'm observing gel-like structures or phase separation in my this compound solution. How can I resolve this?

The formation of gels or liquid crystal phases is a known phenomenon for non-ionic surfactants like this compound, especially at certain concentrations and temperatures.

  • Temperature Adjustment: The viscosity of this compound solutions is sensitive to temperature.[7][8] Heating the solution can often break down these structures and restore a homogenous liquid state.

  • Solvent Addition: Adding a co-solvent, such as a short-chain alcohol (e.g., ethanol (B145695) or isopropanol), can disrupt the formation of these ordered structures and reduce viscosity. However, ensure the co-solvent is compatible with your downstream applications.

  • pH Adjustment: While this compound is a non-ionic surfactant, the overall formulation's pH can sometimes influence its aggregation behavior, especially in the presence of other ionic species. Adjusting the pH might help in some cases.

Question 3: How can I prepare a lower viscosity this compound solution from a highly viscous stock?

Preparing a dilution from a very viscous stock requires a methodical approach to ensure accuracy and homogeneity.

  • Gravimetric Dilution: For the highest accuracy, it is recommended to perform dilutions by weight rather than by volume, especially with highly viscous liquids.[5]

  • Controlled Heating: Gently warm the stock solution to reduce its viscosity before attempting to transfer it.

  • Incremental Addition and Mixing: Add the diluent to the mixing vessel first, then slowly add the viscous this compound stock while continuously stirring. This prevents the formation of clumps that are difficult to dissolve.

Frequently Asked Questions (FAQs)

What is this compound (Laureth-7)?

This compound, also known by its INCI name Laureth-7, is a non-ionic surfactant.[9] It is the polyethylene (B3416737) glycol ether of lauryl alcohol and is commonly used as an emulsifier, surfactant, and thickener in cosmetics, personal care products, and pharmaceutical formulations.[9][10]

What causes the high viscosity of this compound solutions?

The high viscosity of this compound solutions is due to the formation of entangled micellar structures. At certain concentrations, these non-ionic surfactant molecules self-assemble into elongated, worm-like micelles, which can entangle and significantly increase the solution's resistance to flow.

How does temperature affect the viscosity of this compound solutions?

Generally, for liquids, viscosity decreases as temperature increases.[7][8][11] This is because the increased thermal energy causes the molecules to move more rapidly, weakening the intermolecular forces and allowing the solution to flow more easily. However, in some complex surfactant systems, an increase in temperature can initially lead to an increase in viscosity due to changes in micelle structure.[12] It is advisable to determine the viscosity-temperature profile for your specific formulation.

Can I use sonication to reduce the viscosity of my this compound solution?

While sonication can temporarily disrupt the micellar structures and reduce viscosity, the effect may not be permanent, and the solution might return to its original viscous state upon standing. Gentle heating and stirring are generally more effective and controllable methods for viscosity reduction.

Data Summary

Concentration (w/w %)Temperature (°C)Illustrative Viscosity (mPa·s)
5%25°C~10 - 50
10%25°C~50 - 200
20%25°C~200 - 1000+
10%40°C~30 - 150
20%40°C~150 - 800

Note: This data is for illustrative purposes only and should not be considered as actual experimental values for this compound. The actual viscosity will depend on the specific grade of the surfactant, the solvent, and the presence of any other solutes.

Experimental Protocols

Protocol 1: Preparation of a this compound (Laureth-7) Stock Solution

This protocol describes the preparation of a 20% (w/w) aqueous stock solution of this compound.

Materials:

  • This compound (Laureth-7)

  • Deionized water

  • Beaker

  • Magnetic stirrer and stir bar

  • Heating plate

  • Analytical balance

Procedure:

  • Weigh the desired amount of deionized water into a beaker.

  • Place the beaker on a heating plate with a magnetic stirrer and begin stirring.

  • Gently heat the water to 40-50°C.

  • Slowly add the pre-weighed this compound to the vortex of the stirring water. Add in small increments to prevent clumping.

  • Continue stirring and maintaining the temperature until the this compound is completely dissolved and the solution is clear and homogenous.

  • Allow the solution to cool to room temperature with gentle stirring.

  • Store the solution in a tightly sealed container.

G Start Start WeighWater 1. Weigh deionized water Start->WeighWater HeatStir 2. Heat and stir water (40-50°C) WeighWater->HeatStir AddLaureth7 3. Slowly add this compound HeatStir->AddLaureth7 Dissolve 4. Stir until fully dissolved AddLaureth7->Dissolve Cool 5. Cool to room temperature Dissolve->Cool Store 6. Store in a sealed container Cool->Store End End Store->End

Workflow for preparing a this compound solution.

Protocol 2: Accurate Pipetting of a High Viscosity this compound Solution

This protocol provides a step-by-step guide for accurately pipetting a viscous this compound solution using the reverse pipetting technique.[1][2][3][4]

Materials:

  • Viscous this compound solution

  • Air-displacement pipette with appropriate volume range

  • Wide-bore or low-retention pipette tips

  • Receiving vessel

Procedure:

  • Set the pipette to the desired volume.

  • Attach a new wide-bore or low-retention pipette tip.

  • Depress the plunger completely to the second stop (the blowout position).

  • Immerse the pipette tip just below the surface of the this compound solution.

  • Slowly and smoothly release the plunger to aspirate the liquid. Keep the tip immersed for a few seconds after the plunger has fully returned to the up position to ensure the full volume is drawn in.[1]

  • Withdraw the tip from the solution, touching the tip against the side of the container to remove any excess liquid from the outside.

  • To dispense, place the tip against the inner wall of the receiving vessel.

  • Slowly and smoothly depress the plunger to the first stop. Do not press to the second stop.

  • With the plunger still at the first stop, withdraw the tip from the vessel, touching it against the side to release any remaining droplets.

  • The small amount of liquid remaining in the tip is the blowout volume and should be discarded.

G Start Start SetVolume 1. Set pipette volume Start->SetVolume AttachTip 2. Attach wide-bore tip SetVolume->AttachTip Depress 3. Depress plunger to second stop AttachTip->Depress Immerse 4. Immerse tip in solution Depress->Immerse Aspirate 5. Slowly release plunger to aspirate Immerse->Aspirate Withdraw 6. Withdraw tip, touching side Aspirate->Withdraw Dispense 7. Dispense to first stop against vessel wall Withdraw->Dispense RemoveTip 8. Withdraw tip Dispense->RemoveTip Discard 9. Discard remaining liquid in tip RemoveTip->Discard End End Discard->End

Reverse pipetting workflow for viscous solutions.

References

Technical Support Center: Dodecylheptaglycol and Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with Dodecylheptaglycol in enzyme kinetic studies.

Troubleshooting Guide

This guide addresses specific problems that may arise during your experiments in a question-and-answer format.

Question: My enzyme activity is significantly lower than expected after introducing this compound. What could be the cause and how can I fix it?

Answer:

A significant decrease in enzyme activity upon the addition of this compound, a non-ionic detergent, can stem from several factors. Here is a step-by-step troubleshooting workflow:

cluster_0 Troubleshooting Workflow: Decreased Enzyme Activity start Start: Decreased enzyme activity observed check_conc Is the detergent concentration above the Critical Micelle Concentration (CMC)? start->check_conc check_enzyme_conc Is the enzyme concentration optimal? check_conc->check_enzyme_conc No high_conc High detergent concentration may lead to enzyme denaturation or inhibition. check_conc->high_conc Yes check_controls Were proper controls included (e.g., no detergent, denatured enzyme)? check_enzyme_conc->check_controls Yes low_enzyme Sub-optimal enzyme concentration can lead to inaccurate activity measurement. check_enzyme_conc->low_enzyme No no_controls Lack of controls makes it difficult to pinpoint the cause of the issue. check_controls->no_controls No end End: Re-evaluate enzyme activity check_controls->end Yes solution_conc Action: Reduce this compound concentration to below or near the CMC. high_conc->solution_conc solution_enzyme Action: Optimize enzyme concentration through titration. low_enzyme->solution_enzyme solution_controls Action: Repeat experiment with appropriate controls. no_controls->solution_controls solution_conc->end solution_enzyme->end solution_controls->end

Caption: Troubleshooting workflow for decreased enzyme activity.

  • Detergent Concentration: High concentrations of detergents can lead to the denaturation of enzymes. This compound, like other non-ionic detergents, is generally milder than ionic detergents. However, at concentrations significantly above its Critical Micelle Concentration (CMC), it can still disrupt enzyme structure and function.

    • Recommendation: Try reducing the concentration of this compound in your assay. Perform a concentration-response experiment to determine the optimal concentration that maintains enzyme stability while achieving the desired solubilization.

  • Enzyme-Detergent Interactions: The detergent may be interacting with the enzyme in a way that alters its conformation or blocks the active site.

    • Recommendation: Consider performing dialysis or using detergent removal columns to eliminate excess detergent from your enzyme preparation before the assay.[1][2]

  • Assay Conditions: Ensure that other assay parameters such as pH, temperature, and buffer composition are optimal for your enzyme, as the presence of the detergent might slightly alter these optima.[3][4]

    • Recommendation: Re-verify the optimal pH and temperature for your enzyme in the presence of this compound.

Question: I am observing an unexpected increase in enzyme activity. Is this an artifact?

Answer:

An increase in enzyme activity in the presence of a non-ionic detergent like this compound is not necessarily an artifact.[5][6][7]

  • Mechanism of Action: Non-ionic detergents can sometimes cause conformational changes in the enzyme that lead to increased activity.[5][7] They can also prevent enzyme aggregation, leading to more active enzyme molecules in the solution.[8] For lipases and other enzymes that act on hydrophobic substrates, the detergent can improve substrate presentation.

  • Kinetic Effects: Studies on other non-ionic detergents, such as Tween 20 and Tween 80, have shown that they can decrease the Michaelis constant (Km), indicating a higher affinity of the enzyme for its substrate, and increase the maximum velocity (Vmax).[5][6][7]

Question: My kinetic data (e.g., Lineweaver-Burk plot) is not linear after adding this compound. What does this indicate?

Answer:

Non-linear kinetic plots in the presence of this compound can suggest several complex inhibitory or activatory mechanisms.

  • Mixed Inhibition: The detergent might be binding to both the free enzyme and the enzyme-substrate complex, but with different affinities. This is known as mixed inhibition.[9][10]

  • Substrate Aggregation: The detergent could be interacting with the substrate, affecting its availability to the enzyme.

  • Conformational Changes: The enzyme may be undergoing conformational changes that result in non-Michaelis-Menten kinetics.[11][12]

Recommendation: Carefully analyze the kinetic data using different models (e.g., competitive, non-competitive, uncompetitive, and mixed inhibition) to determine the most likely mechanism of interaction.[10][13][14]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound affects enzyme kinetics?

A1: this compound is a non-ionic detergent. The primary mechanism involves the interaction of the detergent's hydrophobic tail and hydrophilic head with the enzyme. This can lead to conformational changes, prevention of aggregation, or in some cases, denaturation at high concentrations. Unlike ionic detergents, it is less likely to cause drastic unfolding of the protein.

Q2: How can I remove this compound from my protein sample before downstream applications?

A2: Several methods can be used for detergent removal:[1]

  • Dialysis/Diafiltration: This is effective for detergents with a high CMC, as it removes the monomeric form of the detergent.[15]

  • Gel Filtration Chromatography (Size Exclusion): This method separates the larger protein from the smaller detergent monomers and micelles.[15]

  • Ion-Exchange Chromatography: This technique is particularly useful for separating proteins from non-ionic detergents. The protein binds to the resin, while the uncharged detergent flows through.[15]

  • Detergent Removal Resins: Commercially available resins can specifically bind and remove detergents from protein solutions with high efficiency.[1][2]

Q3: Will this compound interfere with my protein concentration measurement assay (e.g., Bradford, BCA)?

A3: Yes, detergents can interfere with common protein quantification assays. It is advisable to either remove the detergent before quantification or use a detergent-compatible protein assay. Always include the same concentration of this compound in your standard curve samples to account for its interference.

Q4: At what concentration should I use this compound?

A4: The optimal concentration depends on your specific application. For solubilizing membrane proteins, you will likely need to be above the CMC. For improving enzyme stability or activity, a concentration around the CMC is often a good starting point. It is crucial to perform a concentration-response curve to determine the ideal concentration for your experiment. The CMC is the concentration at which detergent monomers begin to form micelles.[16][17][18]

Quantitative Data on Non-Ionic Detergent Effects

While specific quantitative data for this compound is limited in readily available literature, the following table summarizes the observed effects of other non-ionic detergents (Tween 20 and Tween 80) on the kinetics of Pseudomonas aeruginosa lipase, which can serve as a general guide.

DetergentEffect on KmEffect on VmaxReference
Tween 20DecreasedIncreased[5][6][7]
Tween 80DecreasedIncreased[5][6][7]

Note: These values indicate that in some cases, non-ionic detergents can enhance enzyme efficiency by increasing the enzyme's affinity for its substrate and its maximum catalytic rate.

Experimental Protocols

Protocol 1: Detergent Removal by Dialysis

This method is suitable for removing detergents with a high Critical Micelle Concentration (CMC).

Materials:

  • Protein sample containing this compound

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Dialysis buffer (detergent-free)

  • Stir plate and stir bar

  • Beaker or flask

Procedure:

  • Hydrate the dialysis tubing according to the manufacturer's instructions.

  • Load the protein sample into the dialysis tubing and securely close both ends.

  • Place the sealed tubing into a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).

  • Place the beaker on a stir plate and stir gently at 4°C.

  • Change the dialysis buffer every 2-4 hours for a total of 3-4 changes.

  • After the final buffer change, allow dialysis to proceed overnight.

  • Recover the protein sample from the dialysis tubing.

Protocol 2: Detergent Removal using Gel Filtration Chromatography

This method separates molecules based on their size.

Materials:

  • Protein sample containing this compound

  • Gel filtration column (e.g., Sephadex G-25)

  • Equilibration and elution buffer (detergent-free)

  • Fraction collector (optional)

Procedure:

  • Equilibrate the gel filtration column with at least 2-3 column volumes of the detergent-free buffer.

  • Carefully load the protein sample onto the column.

  • Begin the elution with the detergent-free buffer.

  • The protein, being larger, will elute first, while the smaller detergent monomers and micelles will be retained in the column and elute later.

  • Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm) to identify the protein-containing fractions.

  • Pool the fractions containing your protein of interest.

cluster_1 Experimental Workflow: Detergent Removal start Start: Protein sample with this compound choose_method Choose removal method based on detergent CMC and sample volume start->choose_method dialysis Dialysis choose_method->dialysis High CMC gel_filtration Gel Filtration choose_method->gel_filtration Size difference ion_exchange Ion-Exchange Chromatography choose_method->ion_exchange Charged protein resin Detergent Removal Resin choose_method->resin High efficiency perform_removal Perform selected detergent removal protocol dialysis->perform_removal gel_filtration->perform_removal ion_exchange->perform_removal resin->perform_removal validate Validate detergent removal and protein recovery perform_removal->validate end End: Detergent-free protein sample validate->end

Caption: Workflow for selecting a detergent removal method.

References

Validation & Comparative

Dodecylheptaglycol vs. DDM: A Comparative Guide to Membrane Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of membrane protein research, the choice of detergent is a critical factor that can dictate the success or failure of structural and functional studies. Among the vast array of available detergents, n-Dodecyl-β-D-maltoside (DDM) has long been considered a gold standard due to its gentle nature and proven track record in stabilizing a wide variety of membrane proteins.[1][2][3][4] However, the quest for optimal stability for every unique membrane protein necessitates a broader consideration of detergent options. This guide provides a detailed comparison of DDM and Dodecylheptaglycol (C12E7), a representative of the polyoxyethylene glycol-type detergents, to aid researchers in making informed decisions for their specific protein of interest.

Performance Comparison: Quantitative Insights

The stability of a membrane protein in a given detergent is often assessed by measuring its melting temperature (Tm) and aggregation temperature (Tagg) using techniques like differential scanning fluorimetry (DSF). A higher Tm indicates greater thermal stability of the folded protein, while a higher Tagg points to increased resistance to aggregation.

A high-throughput screening study systematically evaluated the stability of several membrane proteins upon dilution from a DDM-containing solution into a panel of 94 different detergents.[1][5] The results provide valuable comparative data on the performance of DDM versus polyoxyethylene glycol-type detergents.

Membrane ProteinFamilyOrganismStability in DDM (Initial Condition)Change in Stability with Polyoxyethylene Glycol DetergentsReference
DtpA Major Facilitator Superfamily (MFS) TransporterE. coliHighGenerally destabilizing[1]
DgoT MFS TransporterE. coliModerateGenerally destabilizing[1]
MdfA MFS TransporterE. coliModerateGenerally destabilizing[1]
LacY MFS TransporterE. coliModerateGenerally destabilizing[1]
Ij1 ABC TransporterPseudomonas aeruginosaModerateGenerally destabilizing[1]
Kv1 Unknown functionPseudomonas aeruginosaModerateGenerally destabilizing[1]
Im1 KinaseProkaryoticModerateGenerally destabilizing[1]

Key Observation: For the tested membrane proteins, which were initially solubilized and stable in DDM, dilution into detergents from the polyoxyethylene glycol (PEG) family, including those structurally similar to C12E7, generally led to a decrease in both thermal stability (lower Tm) and a greater propensity for aggregation (lower Tagg).[1] This suggests that for these particular proteins, DDM provides a more stabilizing environment compared to the tested PEG-family detergents. It is crucial to note, however, that detergent efficacy is highly protein-specific, and what proves destabilizing for one protein may be optimal for another.[1]

Experimental Methodologies

To ensure reproducibility and aid in the design of future experiments, detailed protocols for key stability assays are provided below.

High-Throughput Detergent Stability Screening using Differential Scanning Fluorimetry (DSF)

This protocol is adapted from a high-throughput screening method to identify optimal detergent conditions for membrane protein stabilization.[1][5]

  • Protein Preparation:

    • Express and purify the target membrane protein. The final purification step should be size-exclusion chromatography (SEC) in a buffer containing a suitable starting detergent, such as 1-2% DDM.[1]

    • Concentrate the purified protein using centrifugal filter devices.

  • Detergent Screen Preparation:

    • Prepare a 96-well plate with a panel of different detergents, including this compound and DDM as a control. Each well should contain the detergent at a concentration 10-fold higher than the desired final concentration.

  • Sample Preparation for DSF:

    • Dilute the purified membrane protein tenfold from its initial DDM-containing buffer into the wells of the detergent screen plate.[1][5] This ensures that the final detergent concentration is at the desired level and that the initial DDM concentration is significantly reduced.

  • DSF and Light Scattering Measurement:

    • Use a nanoDSF instrument to monitor the intrinsic fluorescence of tryptophan residues as a function of temperature.[1]

    • Apply a thermal ramp, for example, from 20°C to 95°C at a rate of 1°C/min.

    • Simultaneously, measure light scattering to monitor protein aggregation.

  • Data Analysis:

    • Determine the apparent melting temperature (Tm) by fitting the fluorescence data.

    • Determine the mid-aggregation temperature (Tagg) from the light scattering data.

    • Compare the Tm and Tagg values of the protein in this compound to those in DDM to assess relative stability.

Visualizing the Process and Concepts

To better illustrate the workflows and relationships discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Protein Preparation cluster_screen Detergent Screening cluster_analysis Stability Analysis cluster_results Data Interpretation Expression Protein Expression Solubilization Solubilization in DDM Expression->Solubilization Purification Purification (e.g., SEC) Solubilization->Purification Dilution 10-fold Dilution into Detergent Screen Plate (DDM vs. C12E7) Purification->Dilution DSF nanoDSF Measurement (Thermal Ramp) Dilution->DSF Scattering Light Scattering (Aggregation) Dilution->Scattering Tm Determine Tm (Melting Temperature) DSF->Tm Tagg Determine Tagg (Aggregation Temperature) Scattering->Tagg Comparison Compare Stability Tm->Comparison Tagg->Comparison

Caption: Workflow for comparing membrane protein stability in different detergents.

Detergent_Comparison cluster_properties General Properties cluster_performance Observed Performance (Protein Dependent) DDM n-Dodecyl-β-D-maltoside (DDM) DDM_prop Maltoside Headgroup Often mild and stabilizing 'Gold Standard' DDM->DDM_prop is a C12E7 This compound (C12E7) C12E7_prop Polyoxyethylene Headgroup Can be destabilizing for some proteins C12E7->C12E7_prop is a DDM_perf Generally maintains or improves stability of DDM-solubilized proteins DDM_prop->DDM_perf leads to C12E7_perf Can decrease stability of proteins initially stable in DDM C12E7_prop->C12E7_perf can lead to

Caption: Logical comparison of DDM and this compound characteristics.

GPCR_Signaling Ligand Ligand GPCR GPCR (in Detergent Micelle) Ligand->GPCR binds G_Protein G Protein (αβγ) GPCR->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Downstream Downstream Cellular Response Second_Messenger->Downstream triggers

Caption: Simplified GPCR signaling pathway, a common membrane protein class.

Conclusion

The selection of an appropriate detergent is a cornerstone of successful membrane protein research. While DDM is frequently the detergent of choice and has demonstrated broad utility in stabilizing a variety of membrane proteins, the data suggests that polyoxyethylene glycol-based detergents like this compound may be less suitable for proteins already shown to be stable in DDM.[1] However, the principle of protein-specificity remains paramount. The experimental protocols and comparative data presented here serve as a guide for researchers to systematically evaluate and select the optimal detergent for their membrane protein of interest, thereby increasing the likelihood of obtaining stable and functional protein for downstream applications. It is always recommended to perform a detergent screen for each new membrane protein target.[1][6]

References

Dodecylheptaglycol vs. Digitonin: A Comparative Guide for Cryo-EM Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the critical choice of detergents for cryo-electron microscopy (cryo-EM) studies of membrane proteins, Dodecylheptaglycol (also known as Lauryl Maltose Neopentyl Glycol or LMNG) and Digitonin represent two prominent options. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the optimal detergent for your specific research needs.

The selection of an appropriate detergent is a pivotal step in the structural determination of membrane proteins by cryo-EM. The ideal detergent must effectively solubilize the protein from the lipid bilayer while preserving its native structure and function. Both LMNG and Digitonin have been successfully employed in numerous high-resolution cryo-EM studies, yet they possess distinct properties that make them suitable for different applications.

Performance Comparison at a Glance

A summary of the key quantitative properties of this compound and Digitonin is presented below, offering a direct comparison to inform your detergent choice.

PropertyThis compound (LMNG)Digitonin
Chemical Name 2,2-didecylpropane-1,3-bis-β-D-maltopyranoside(2α,3β,5α,15β,25R)-2,15-Dihydroxyspirostan-3-yl O-β-D-glucopyranosyl-(1→3)-O-β-D-galactopyranosyl-(1→2)-O-[O-β-D-xylopyranosyl-(1→3)]-O-β-D-galactopyranosyl-(1→4)-β-D-galactopyranoside
Molecular Formula C47H88O22C56H92O29
Molecular Weight 1005.19 g/mol [1]1229.31 g/mol [2]
Critical Micelle Concentration (CMC) ~0.01 mM (0.001%) in H2O[1]Not precisely defined due to heterogeneity, but generally low.
Detergent Type Non-ionic, synthetic[3]Non-ionic, natural (steroidal saponin)[2][3]
Micelle Characteristics Forms larger, more uniform micelles.[4][5] Can form elongated, tube-like micelles at high concentrations.[5]Forms well-defined micelles, which can be beneficial for cryo-EM imaging.[6][7]
Key Advantages Very low CMC minimizes free micelles, improving image quality.[4][6] Excellent at stabilizing a wide range of membrane proteins.[8][9] Synthetic nature ensures batch-to-batch consistency.Considered a very mild detergent, preserving protein structure and function.[10] Can retain associated lipids during solubilization.[11]
Common Disadvantages Can be difficult to remove completely due to its low CMC.[9] May have lower extraction efficiency for some proteins.[8]Natural product with inherent batch-to-batch variability.[3] A synthetic alternative, glyco-diosgenin (B8134288) (GDN), has been developed to address this.[6]
Commonly Used With Cholesteryl hemisuccinate (CHS) to mimic the native membrane environment.[1][11]Often used alone, but can be combined with other detergents or lipids.

Experimental Protocols

Detailed methodologies for utilizing this compound and Digitonin in cryo-EM sample preparation are crucial for reproducible results. The following sections outline typical experimental workflows.

This compound (LMNG) Protocol for Membrane Protein Solubilization and Purification

This protocol provides a general framework for using LMNG, often in conjunction with Cholesteryl Hemisuccinate (CHS), for the extraction and purification of membrane proteins for cryo-EM.

1. Membrane Preparation:

  • Isolate cell membranes containing the target protein using standard cell lysis and centrifugation techniques.

  • Resuspend the membrane pellet in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

2. Solubilization:

  • Add LMNG and CHS to the membrane suspension. A common starting concentration is 1% (w/v) LMNG and 0.1% (w/v) CHS.[1] The optimal ratio may need to be determined empirically.

  • Incubate the mixture with gentle agitation for 1-2 hours at 4°C to allow for solubilization of the membrane proteins.

3. Clarification:

  • Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet unsolubilized material.

  • Collect the supernatant containing the solubilized membrane protein.

4. Affinity Purification:

  • If the target protein has an affinity tag (e.g., His-tag, Strep-tag), incubate the supernatant with the appropriate affinity resin for 1-2 hours at 4°C.

  • Wash the resin with a buffer containing a lower concentration of LMNG and CHS (e.g., 0.01% LMNG, 0.001% CHS) to remove non-specifically bound proteins.

  • Elute the target protein from the resin using a suitable elution agent (e.g., imidazole (B134444) for His-tagged proteins).

5. Size Exclusion Chromatography (SEC):

  • Further purify the eluted protein and separate it from aggregates and empty micelles using SEC.

  • The SEC running buffer should contain a concentration of LMNG and CHS above the CMC to maintain protein stability (e.g., 0.01% LMNG, 0.001% CHS).

  • Collect the fractions corresponding to the monodisperse peak of the target protein.

6. Sample Concentration and Cryo-EM Grid Preparation:

  • Concentrate the purified protein to a suitable concentration for cryo-EM (typically 0.5-5 mg/mL).

  • Apply the concentrated sample to a glow-discharged cryo-EM grid, blot away excess liquid, and plunge-freeze in liquid ethane.

LMNG_Workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_purification Purification cluster_final Cryo-EM Sample Membrane_Isolation Isolate Cell Membranes Add_LMNG_CHS Add 1% LMNG / 0.1% CHS Membrane_Isolation->Add_LMNG_CHS Incubate Incubate at 4°C Add_LMNG_CHS->Incubate Clarify High-Speed Centrifugation Incubate->Clarify Affinity_Chrom Affinity Chromatography (0.01% LMNG / 0.001% CHS) Clarify->Affinity_Chrom SEC Size Exclusion Chromatography (0.01% LMNG / 0.001% CHS) Affinity_Chrom->SEC Concentrate Concentrate Protein SEC->Concentrate Vitrification Plunge-Freeze Concentrate->Vitrification Digitonin_Workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_purification Purification cluster_final Cryo-EM Sample Membrane_Isolation Isolate Cell Membranes Add_Digitonin Add 1-2% Digitonin Membrane_Isolation->Add_Digitonin Incubate Incubate at 4°C Add_Digitonin->Incubate Clarify High-Speed Centrifugation Incubate->Clarify Affinity_Chrom Affinity Chromatography (0.1-0.5% Digitonin) Clarify->Affinity_Chrom SEC Size Exclusion Chromatography (0.05-0.1% Digitonin) Affinity_Chrom->SEC Concentrate Concentrate Protein SEC->Concentrate Vitrification Plunge-Freeze Concentrate->Vitrification

References

LMNG vs. Dodecylheptaglycol: A Comparative Guide for Membrane Protein Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of membrane protein biochemistry, the choice of detergent is a critical determinant of experimental success. This guide provides an objective comparison of Lauryl Maltose (B56501) Neopentyl Glycol (LMNG) and Dodecylheptaglycol (C12E7), offering a detailed analysis of their performance in membrane protein solubilization, stabilization, and structural studies.

Lauryl Maltose Neopentyl Glycol (LMNG) has emerged as a powerful tool in membrane protein research, often demonstrating superior performance in stabilizing challenging targets like G protein-coupled receptors (GPCRs) compared to traditional detergents.[1][2][3] this compound (C12E7), a member of the polyoxyethylene glycol ether class of non-ionic detergents, has also been utilized in the study of membrane proteins, though it is often overshadowed by its close relative, dodecyloctaethyleneglycol (C12E8). This guide will primarily reference data for C12E8 as a close structural and functional analogue of C12E7 where specific data for the latter is unavailable.

At a Glance: Key Physicochemical Properties

A fundamental understanding of a detergent's properties is crucial for its effective application. The critical micelle concentration (CMC) is a key parameter, representing the concentration at which detergent monomers self-assemble into micelles. A lower CMC is often advantageous as it requires a lower detergent concentration to maintain protein solubility and can be beneficial for downstream applications like cryo-electron microscopy (cryo-EM).[4][5]

PropertyLauryl Maltose Neopentyl Glycol (LMNG)This compound (C12E7) / Dodecyloctaethyleneglycol (C12E8)
Chemical Structure Two hydrophilic maltose head groups and two hydrophobic lauryl tails linked by a neopentyl glycol core.[4]A single hydrophilic heptaethylene glycol or octaethylene glycol head group and a single hydrophobic dodecyl tail.
Critical Micelle Concentration (CMC) ~0.01 mM[6][7]C12E8: ~0.09 mM[6]
Micelle Size (Molecular Weight) ~91-393 kDa[6][7]C12E8: ~66 kDa[6]
Class Non-ionic, Maltose Neopentyl GlycolNon-ionic, Polyoxyethylene Glycol Ether

Performance Comparison: Experimental Evidence

Membrane Protein Stabilization

The primary advantage of LMNG lies in its superior ability to stabilize the native conformation of membrane proteins, a critical factor for functional and structural studies. This enhanced stability is attributed to its unique chemical structure with two hydrophobic tails, which is thought to mimic the lipid bilayer more effectively and pack densely around the protein.[4]

A direct comparative study on the thermostability of the N-terminal domain of the cystic fibrosis transmembrane conductance regulator (CFTR), a soluble domain of a membrane protein, showed that both LMNG and C12E8 can have a destabilizing effect compared to the absence of detergent. However, the magnitude of this destabilization can vary.[8] For integral membrane proteins, the situation is different. While direct comparative data for a full membrane protein is scarce, numerous studies have demonstrated the exceptional stabilizing properties of LMNG for various membrane proteins, particularly GPCRs.[3][9] For instance, the thermostability of a thermostabilized adenosine (B11128) A2a receptor (StaR2) was significantly higher in LMNG compared to another common detergent, DDM.[1] In contrast, polyoxyethylene detergents like C12E8 have been reported to rapidly inactivate some stabilized GPCRs.[2]

Solubilization Efficiency

The efficiency of a detergent in extracting a membrane protein from its native lipid environment is a crucial first step. While both LMNG and polyoxyethylene glycol detergents are effective solubilizing agents, their performance can be protein-dependent. For the melibiose (B213186) permease (MelBSt), LMNG showed quantitative protein solubilization, comparable to the gold-standard detergent DDM.[9] The solubilization efficiency of detergents is often screened on a case-by-case basis to determine the optimal choice for a specific target protein.[10]

Experimental Protocols

To aid researchers in their own comparative studies, detailed methodologies for key experiments are provided below.

Thermostability Assay (Western Blot-Based)

This method provides a simplified way to identify thermostabilizing conditions for membrane proteins.[1][11]

Protocol:

  • Membrane Preparation: Prepare membrane fractions expressing the target protein.

  • Solubilization: Solubilize the membranes in a buffer containing the detergent to be tested (e.g., 1% LMNG or 1% C12E7/C12E8) for 1 hour at 4°C.

  • Clarification: Centrifuge the solubilized membranes at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet insoluble material.

  • Heating: Aliquot the supernatant and incubate at a range of temperatures (e.g., 37°C to 70°C) for a set time (e.g., 30 minutes). Include an unheated control sample kept on ice.

  • Aggregation Removal: After heating, centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated protein.

  • Western Blot Analysis: Analyze the supernatant from each temperature point by SDS-PAGE and Western blot using an antibody specific to the target protein.

  • Data Analysis: Quantify the band intensity for each lane and plot the percentage of soluble protein remaining as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein has aggregated.

Solubilization Efficiency Assay

This assay determines the effectiveness of a detergent in extracting a membrane protein from the cell membrane.[12][13]

Protocol:

  • Membrane Preparation: Prepare a known amount of membrane vesicles containing the target protein.

  • Detergent Incubation: Resuspend the membranes in a buffer containing a range of concentrations of the test detergent (e.g., 0.1% to 2% LMNG or C12E7/C12E8).

  • Incubation: Incubate the mixture for a defined period (e.g., 1 hour) at a specific temperature (e.g., 4°C or room temperature) with gentle agitation.

  • Separation of Solubilized and Unsolubilized Fractions: Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour at 4°C.

  • Analysis: Carefully collect the supernatant (solubilized fraction) and resuspend the pellet (unsolubilized fraction) in an equal volume of buffer.

  • Quantification: Analyze both fractions by SDS-PAGE and Western blotting or another quantitative protein assay to determine the percentage of the target protein that was solubilized.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the thermostability and solubilization efficiency assays.

ThermostabilityAssay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis MembranePrep Membrane Preparation Solubilization Solubilization with Detergent MembranePrep->Solubilization Clarification Clarification (Ultracentrifugation) Solubilization->Clarification Heating Heating at Various Temperatures Clarification->Heating AggregationRemoval Aggregation Removal (Centrifugation) Heating->AggregationRemoval WesternBlot Western Blot Analysis AggregationRemoval->WesternBlot DataAnalysis Data Analysis (Tm Determination) WesternBlot->DataAnalysis

Workflow for the Western Blot-Based Thermostability Assay.

SolubilizationAssay cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis MembranePrep Membrane Preparation DetergentIncubation Incubation with Detergent MembranePrep->DetergentIncubation Centrifugation High-Speed Centrifugation DetergentIncubation->Centrifugation Supernatant Supernatant (Solubilized) Centrifugation->Supernatant Pellet Pellet (Unsolubilized) Centrifugation->Pellet Quantification Quantification (e.g., Western Blot) Supernatant->Quantification Pellet->Quantification GPCR_Signaling cluster_membrane Cell Membrane (Detergent Micelle) GPCR GPCR G_Protein G Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector α-GTP activates Ligand Ligand Ligand->GPCR Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production

References

Dodecylheptaglycol: A Comparative Analysis of Efficacy in Relation to Leading Non-Ionic Detergents for Biological Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate non-ionic detergent is a critical determinant for the successful isolation, stabilization, and characterization of membrane proteins. This guide provides a comprehensive comparison of Dodecylheptaglycol (also known as C12E7 or Laureth-7) with other widely used non-ionic detergents, including Triton X-100, n-Octyl-β-D-glucopyranoside (Octyl Glucoside), and n-Dodecyl-β-D-maltopyranoside (DDM). This analysis is supported by a compilation of their physicochemical properties and available experimental data on their performance in key applications.

Non-ionic detergents are favored for their ability to disrupt lipid-lipid and lipid-protein interactions without denaturing proteins, thereby preserving their native structure and function. The choice of detergent can significantly impact experimental outcomes, from membrane protein solubilization and purification to downstream applications like structural studies and functional assays.

Comparative Analysis of Physicochemical Properties

The efficacy of a non-ionic detergent is largely governed by its physicochemical characteristics, such as its Critical Micelle Concentration (CMC), aggregation number, and micelle molecular weight. The CMC is the concentration at which detergent monomers self-assemble into micelles, which is a prerequisite for membrane solubilization. A detergent's aggregation number, the average number of monomers in a micelle, influences the size and shape of the micelle, which in turn affects its interaction with membrane proteins.

PropertyThis compound (C12E7)Triton X-100Octyl Glucoside (OG)n-Dodecyl-β-D-maltopyranoside (DDM)
Molecular Weight ( g/mol ) 494.7[1][2]~625 (average)292.4[3]510.6
Critical Micelle Concentration (CMC) (mM) 0.069[1]0.2-0.920-25[3]0.17
Aggregation Number ~133 (estimated)100-15584[3]98-147
Micelle Molecular Weight (kDa) ~66 (for C12E8)[4]60-90[4]~25[4]65-70[4]

Note: The aggregation number for this compound (C12E7) is an estimation based on the micelle molecular weight of the closely related C12E8 and the molecular weight of C12E7.

Efficacy in Membrane Protein Solubilization and Stabilization

The primary function of these detergents in a research setting is the solubilization of integral membrane proteins from the lipid bilayer. An ideal detergent will efficiently extract the target protein while maintaining its structural integrity and biological activity.

While direct comparative studies focusing on this compound (C12E7) are limited, its properties suggest it is a potent solubilizing agent. Polyoxyethylene alkyl ethers, the class of detergents to which C12E7 belongs, have been shown to be effective in extracting viral membrane proteins. In one study, a related detergent, C12E5, demonstrated high yields of extracted proteins, with optimal performance associated with a hydrophile-lipophile balance (HLB) of 11.7.[5]

Triton X-100 is a widely used and cost-effective detergent known for its mild solubilization properties. However, its aromatic ring interferes with UV spectrophotometry at 280 nm, a common method for protein quantification.[4] Furthermore, Triton X-100 is a heterogeneous mixture, which can lead to variability in experimental results.

Octyl Glucoside (OG) has a high CMC, which facilitates its removal by dialysis. This is a significant advantage in downstream applications where the detergent needs to be exchanged or removed. However, its smaller micelle size may not be optimal for stabilizing larger membrane protein complexes.

n-Dodecyl-β-D-maltopyranoside (DDM) is a very popular detergent in membrane protein structural biology. Its larger micelle size and maltose (B56501) headgroup are often effective at stabilizing a wide range of membrane proteins, including G-protein coupled receptors (GPCRs).[6] However, its low CMC can make it difficult to remove.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate and compare the efficacy of non-ionic detergents.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by various methods, including surface tensiometry, fluorescence spectroscopy using a probe like diphenylhexatriene (DPH), and light scattering.

Surface Tensiometry Method:

  • Prepare a series of detergent solutions in a suitable buffer at a range of concentrations, both below and above the expected CMC.

  • Measure the surface tension of each solution using a tensiometer.

  • Plot the surface tension as a function of the logarithm of the detergent concentration.

  • The CMC is the concentration at which a sharp break in the curve is observed, indicating the formation of micelles.

CMC_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_solutions Prepare detergent solutions (varying concentrations) measure_st Measure surface tension prep_solutions->measure_st For each concentration plot_data Plot surface tension vs. log(concentration) measure_st->plot_data determine_cmc Identify CMC at break point plot_data->determine_cmc

Workflow for CMC determination by surface tensiometry.
Membrane Protein Solubilization Efficiency

This protocol outlines a general procedure to screen for the optimal detergent for solubilizing a target membrane protein.

  • Membrane Preparation:

    • Harvest cells expressing the target membrane protein.

    • Lyse the cells and isolate the membrane fraction by ultracentrifugation.

    • Resuspend the membrane pellet in a suitable buffer.

  • Detergent Screening:

    • Aliquot the membrane suspension into separate tubes.

    • Add different detergents (e.g., this compound, Triton X-100, Octyl Glucoside, DDM) to each tube at a concentration above their respective CMCs (typically 1-2% w/v).[7]

    • Incubate with gentle agitation for 1-2 hours at 4°C.

    • Centrifuge at high speed to pellet unsolubilized material.

  • Analysis:

    • Carefully collect the supernatant containing the solubilized proteins.

    • Analyze the supernatant and the pellet fractions by SDS-PAGE and Western blotting with an antibody specific to the target protein to determine the solubilization efficiency of each detergent.

Solubilization_Workflow cluster_0 Membrane Preparation cluster_1 Detergent Solubilization cluster_2 Separation & Analysis A Cell Harvest B Cell Lysis A->B C Membrane Isolation (Ultracentrifugation) B->C D Incubate with Detergent C->D E Centrifugation D->E F Supernatant (Solubilized Proteins) E->F G Pellet (Insoluble Material) E->G H SDS-PAGE & Western Blot F->H G->H

General workflow for membrane protein solubilization screening.
Protein Stability Assay (Thermal Shift Assay)

This assay measures the thermal stability of a protein in the presence of different detergents by monitoring its unfolding temperature (Tm).

  • Sample Preparation:

    • Purify the target membrane protein in a baseline detergent (e.g., DDM).

    • Dilute the purified protein into buffers containing different detergents to be tested.

    • Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Thermal Denaturation:

    • Use a real-time PCR instrument to gradually increase the temperature of the samples.

    • Monitor the fluorescence of the dye at each temperature increment. As the protein unfolds, the dye binds, and fluorescence increases.

  • Data Analysis:

    • Plot fluorescence as a function of temperature.

    • The midpoint of the transition in the melting curve represents the melting temperature (Tm). A higher Tm indicates greater protein stability in that detergent.

Signaling Pathway Context: G-Protein Coupled Receptors (GPCRs)

The choice of detergent is particularly critical for the study of GPCRs, a large family of membrane proteins that are major drug targets. The stabilization of GPCRs in their native, functional conformation is essential for structural studies and drug screening. DDM and Lauryl Maltose Neopentyl Glycol (LMNG) are often favored for their ability to maintain the stability of GPCRs.[6] While specific data for this compound in this context is scarce, its properties as a non-ionic detergent with a moderately sized micelle suggest it could be a viable candidate for GPCR solubilization and stabilization, warranting further investigation.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector regulates Ligand Ligand Ligand->GPCR binds Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response triggers

Simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

Conclusion

This compound (C12E7) presents a viable, and potentially cost-effective, alternative to more commonly used non-ionic detergents in membrane protein research. Its physicochemical properties, particularly its low CMC, suggest it can be an effective solubilizing agent. However, a notable lack of direct comparative studies with detergents like Triton X-100, Octyl Glucoside, and DDM for specific membrane proteins highlights the need for further empirical investigation. Researchers are encouraged to include this compound in their detergent screening protocols to determine its suitability for their specific protein of interest and experimental goals. The selection of the optimal detergent remains a largely empirical process, and a broader screening of detergents, including less common ones like this compound, can increase the likelihood of success in challenging membrane protein projects.

References

Preserving Protein Integrity: A Comparative Guide to Validation After Dodecylheptaglycol (C12E7) Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful solubilization of membrane proteins is a critical first step for structural and functional characterization. The choice of detergent is paramount, as it must efficiently extract the protein from the lipid bilayer while preserving its native conformation and activity. This guide provides a comparative analysis of Dodecylheptaglycol (C12E7), a nonionic detergent, against other commonly used alternatives, supported by experimental data and detailed protocols for validation.

This compound, also known as C12E7, is a member of the polyoxyethylene glycol dodecyl ether family of nonionic detergents. These detergents are valued for their ability to mimic the hydrophobic environment of the cell membrane, thereby stabilizing the transmembrane domains of extracted proteins. The selection of an appropriate detergent is often empirical and protein-dependent. Therefore, a thorough validation of protein structure and function post-solubilization is essential. This guide outlines key experimental approaches to assess the integrity of a protein after solubilization with C12E7 and compares its performance with other widely used detergents such as n-Dodecyl-β-D-maltopyranoside (DDM), Lauryldimethylamine-N-oxide (LDAO), and Triton X-100.

Detergent Properties and Performance Comparison

The selection of a detergent is guided by its physicochemical properties, including its critical micelle concentration (CMC), micelle size, and chemical nature (ionic, nonionic, or zwitterionic). These properties influence the detergent's interaction with the membrane protein and its effectiveness in maintaining a native-like state.

DetergentChemical ClassCMC (mM, in water)Micelle Molecular Weight (kDa)Key Characteristics
This compound (C12E7) Nonionic~0.06~65Mild detergent, useful for maintaining the activity of sensitive proteins.
n-Dodecyl-β-D-maltopyranoside (DDM) Nonionic~0.17~50Very mild and effective for a wide range of membrane proteins; often the first choice for structural studies.[1]
Lauryldimethylamine-N-oxide (LDAO) Zwitterionic~1-2~18Can be harsher than nonionic detergents but forms smaller micelles, which can be advantageous for crystallization.[1]
Triton X-100 Nonionic~0.2-0.9~90Inexpensive and effective for solubilization, but its UV absorbance can interfere with protein concentration measurements.

Impact on Protein Structure and Function: A Comparative Overview

The ultimate test of a detergent is its ability to maintain the structural and functional integrity of the target protein. The following table summarizes a comparative analysis based on common validation assays.

ParameterThis compound (C12E7/E8)n-Dodecyl-β-D-maltopyranoside (DDM)Lauryldimethylamine-N-oxide (LDAO)Triton X-100
Solubilization Efficiency HighHigh[2]Moderate to HighHigh
Secondary Structure Preservation (via CD) Generally good, preserves helical content.Excellent, widely used for structural biology.Variable, can be destabilizing for some proteins.Generally good, but can be denaturing at high concentrations.
Tertiary Structure/Conformation (via Fluorescence) Favorable for maintaining native-like environment.Generally preserves native conformation.Can induce conformational changes.May alter the local environment of fluorophores.
Functional Activity (e.g., ATPase activity) Can enhance activity for some enzymes. For example, C12E8 and C12E10, which are structurally similar to C12E7, have been shown to increase the ATPase activity of the Spf1 protein.Often preserves or moderately enhances activity.Can be inhibitory for some enzymes.Variable effects on enzyme activity.
Thermal Stability (Tm) Protein-dependent.Generally provides good thermal stability.Can lead to lower thermal stability compared to nonionic detergents.Protein-dependent.

Experimental Protocols for Validation

Rigorous experimental validation is crucial to ensure that the solubilized protein is suitable for downstream applications. Below are detailed protocols for key validation techniques.

Experimental Workflow for Protein Solubilization and Validation

experimental_workflow cluster_solubilization Protein Solubilization cluster_purification Purification cluster_validation Structure & Function Validation MembranePrep Membrane Preparation Solubilization Solubilization (e.g., with C12E7) MembranePrep->Solubilization Clarification Clarification (Ultracentrifugation) Solubilization->Clarification AffinityChrom Affinity Chromatography Clarification->AffinityChrom SEC Size Exclusion Chromatography AffinityChrom->SEC CD Circular Dichroism (Secondary Structure) SEC->CD Fluorescence Fluorescence Spectroscopy (Tertiary Structure/Function) SEC->Fluorescence ActivityAssay Functional Assay (e.g., ATPase Activity) SEC->ActivityAssay

A generalized workflow for membrane protein solubilization, purification, and subsequent structural and functional validation.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular dichroism spectroscopy is a rapid and sensitive method to assess the secondary structure of a protein in solution.[3] A well-folded protein will exhibit a characteristic CD spectrum, and significant deviations from this spectrum after solubilization can indicate denaturation.

Protocol:

  • Sample Preparation:

    • Dialyze the purified, detergent-solubilized protein against a CD-compatible buffer (e.g., 10 mM sodium phosphate (B84403), 100 mM NaF, pH 7.4). The buffer should have low absorbance in the far-UV region.

    • Determine the protein concentration accurately using a method like the BCA assay.

    • Prepare a final protein concentration of 0.1-0.2 mg/mL in the CD buffer containing the detergent of interest (e.g., C12E7) at a concentration above its CMC.

  • Data Acquisition:

    • Use a quartz cuvette with a path length of 1 mm.

    • Record a baseline spectrum of the buffer (including the detergent) alone.

    • Record the CD spectrum of the protein sample from 190 to 260 nm.

    • Acquire at least three scans and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the buffer baseline spectrum from the averaged protein spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * MRW) / (c * l * 10) where:

      • mdeg is the observed ellipticity in millidegrees

      • MRW is the mean residue weight (molecular weight / number of amino acids)

      • c is the protein concentration in mg/mL

      • l is the path length in cm

    • Analyze the resulting spectrum for characteristic features of α-helices (negative bands at ~208 and ~222 nm) and β-sheets (a negative band at ~218 nm). Compare the spectra of the protein solubilized in different detergents.

Intrinsic Tryptophan Fluorescence Spectroscopy for Tertiary Structure and Conformational Changes

Intrinsic fluorescence spectroscopy monitors the local environment of tryptophan residues within a protein. Changes in the emission maximum (λmax) can indicate alterations in the protein's tertiary structure and the exposure of tryptophan residues to the solvent.

Protocol:

  • Sample Preparation:

    • Prepare samples of the purified protein (typically 5-10 µM) in a suitable buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5) containing the detergent to be tested at a concentration above its CMC.

    • Prepare a corresponding buffer blank containing the detergent.

  • Data Acquisition:

    • Use a quartz fluorometer cuvette.

    • Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.

    • Record the emission spectrum from 310 to 400 nm.

    • Subtract the buffer blank spectrum from the protein spectrum.

  • Data Analysis:

    • Determine the wavelength of maximum fluorescence emission (λmax).

    • A blue-shift (shift to a shorter wavelength) in λmax compared to the unfolded state indicates that tryptophan residues are in a more hydrophobic environment, which is characteristic of a folded protein.

    • Compare the λmax and fluorescence intensity of the protein in C12E7 with other detergents. A significant red-shift may suggest partial unfolding or a change in conformation that exposes tryptophan residues to the aqueous environment.

ATPase Activity Assay

For enzymes like ATPases, a direct measurement of their catalytic activity is the most definitive test of functional integrity. This protocol describes a colorimetric assay to measure the rate of ATP hydrolysis.

Protocol:

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2) containing the detergent of interest at a concentration above its CMC.

    • Prepare a stock solution of ATP (e.g., 100 mM).

    • Add a known amount of the purified protein (e.g., 1-5 µg) to the reaction buffer and equilibrate at the desired temperature (e.g., 37°C).

  • Initiation and Quenching of the Reaction:

    • Initiate the reaction by adding ATP to a final concentration of 1-5 mM.

    • At various time points (e.g., 0, 5, 10, 15, 20 minutes), take aliquots of the reaction mixture and stop the reaction by adding a quenching solution (e.g., 10% SDS).

  • Phosphate Detection:

    • Quantify the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.

    • Add the malachite green reagent to the quenched reaction samples and standards.

    • Measure the absorbance at a specific wavelength (e.g., 620-650 nm) after color development.

  • Data Analysis:

    • Generate a standard curve using known concentrations of inorganic phosphate.

    • Calculate the amount of Pi released in each sample from the standard curve.

    • Plot the amount of Pi released over time to determine the initial reaction velocity.

    • Calculate the specific activity of the enzyme (e.g., in µmol Pi/min/mg protein) and compare the values obtained for the protein solubilized in different detergents.

Signaling Pathway Visualization

To effectively study the role of a membrane protein in a cellular signaling cascade, it must be in a functional state. The choice of detergent is critical for preserving the protein's ability to interact with its binding partners and propagate downstream signals. Below is a representative diagram of a G-protein coupled receptor (GPCR) signaling pathway, a common class of membrane proteins studied after detergent solubilization.

GPCR_signaling cluster_membrane Plasma Membrane GPCR GPCR G_protein G-protein (αβγ) GPCR->G_protein 2. Activation AC Adenylate Cyclase G_protein->AC 3. Gα activates cAMP cAMP AC->cAMP 4. Conversion Ligand Ligand Ligand->GPCR 1. Binding ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA 5. Activation Cellular_Response Cellular Response PKA->Cellular_Response 6. Phosphorylation of target proteins

References

Dodecylheptaglycol (C12E7) Micelle Size: A Comparative Analysis with Common Detergents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of micelle size, featuring Dodecylheptaglycol (C12E7) alongside other widely used detergents. This guide provides a detailed comparison of their physicochemical properties, experimental protocols for characterization, and a visual representation of a typical experimental workflow.

The selection of an appropriate detergent is a critical step in various research and pharmaceutical applications, particularly in the solubilization and stabilization of membrane proteins for structural and functional studies. The size and shape of the micelles formed by these detergents play a pivotal role in their effectiveness. This guide offers a comparative analysis of the micelle size of this compound (C12E7), a non-ionic detergent, with other commonly employed detergents: the anionic Sodium Dodecyl Sulfate (SDS), the cationic Cetyltrimethylammonium Bromide (CTAB), and the non-ionic Triton X-100 and Octyl Glucoside.

Comparative Data of Micellar Properties

The following table summarizes key quantitative data for the selected detergents, providing a basis for direct comparison of their micellar characteristics. These values are influenced by experimental conditions such as temperature, concentration, and ionic strength.

DetergentTypeChemical FormulaMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (mM)Aggregation Number (N)Hydrodynamic Radius (Rh) (nm)Micelle Shape
This compound (C12E7) Non-ionicC12H25(OCH2CH2)7OH538.77~0.0544 - 76[1]Varies with concentration and polydispersity[1]Rod-like to spherical transition[1]
Sodium Dodecyl Sulfate (SDS) AnionicC12H25SO4Na288.387 - 1060 - 1001.7 - 3.0Ellipsoidal
Cetyltrimethylammonium Bromide (CTAB) CationicC19H42BrN364.45~0.9 - 1.048 - 1403.0 - 5.0Spherical to rod-like
Triton X-100 Non-ionicC14H22O(C2H4O)n (n≈9.5)~625~0.2 - 0.9100 - 1554.0 - 5.5Oblate ellipsoid
Octyl Glucoside Non-ionicC14H28O6292.3720 - 2527 - 1002.0 - 3.0Spherical to ellipsoidal

Experimental Protocols for Micelle Size Determination

Accurate determination of micelle size is crucial for understanding detergent behavior. The following are detailed methodologies for three common techniques used for this purpose.

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles in suspension. It measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

Protocol:

  • Sample Preparation:

    • Prepare detergent solutions in a suitable buffer at concentrations above the Critical Micelle Concentration (CMC).

    • Filter the solutions using a 0.1 or 0.2 µm syringe filter to remove dust and other large particles that can interfere with the measurement.[2]

    • Use a clean, scratch-free cuvette. Rinse the cuvette multiple times with the filtered buffer before adding the sample.[2]

  • Instrument Setup:

    • Set the laser wavelength (e.g., 633 nm).

    • Equilibrate the sample to the desired temperature within the instrument's sample holder.

    • Set the scattering angle (e.g., 90° or 173° for backscatter detection).[3]

  • Data Acquisition:

    • Perform multiple measurements for each sample to ensure reproducibility.

    • The instrument's software will record the correlation function of the scattered light intensity fluctuations.

  • Data Analysis:

    • The correlation function is analyzed to determine the translational diffusion coefficient (D) of the micelles.

    • The hydrodynamic radius (Rh) is then calculated using the Stokes-Einstein equation:

      • Rh = kBT / 6πηD

      • where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.[4]

    • The size distribution of the micelles is typically presented as a plot of intensity, volume, or number versus particle size.

Small-Angle Neutron Scattering (SANS)

Small-Angle Neutron Scattering (SANS) is a powerful technique for determining the size, shape, and internal structure of micelles in solution. It involves scattering a beam of neutrons off the sample and measuring the scattered intensity as a function of the scattering angle.

Protocol:

  • Sample Preparation:

    • Prepare detergent solutions in a deuterated solvent (e.g., D₂O) to enhance the scattering contrast between the micelles and the solvent.

    • Concentrations should be above the CMC.

    • Samples are typically held in quartz cells with a defined path length (e.g., 1-2 mm).

  • Instrument Setup:

    • The experiment is performed at a dedicated SANS instrument at a neutron source.

    • The instrument is configured to cover a specific range of scattering vectors (Q), which is inversely proportional to the size of the structures being probed. The Q range is defined as Q = 4πsin(θ)/λ , where 2θ is the scattering angle and λ is the neutron wavelength.[5]

  • Data Acquisition:

    • The scattered neutron intensity is measured by a 2D detector.

    • Data is also collected for the empty cell, the pure solvent, and a standard scatterer for data correction and normalization.

  • Data Analysis:

    • The raw data is corrected for background scattering and detector efficiency.

    • The corrected scattering intensity I(Q) is then analyzed by fitting it to a mathematical model that describes the shape and size of the micelles (e.g., spherical, ellipsoidal, or cylindrical models).[5]

    • From the model fitting, parameters such as the radius of gyration (Rg), the dimensions of the micelle, and the aggregation number can be determined.

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. When coupled with a multi-angle light scattering (MALS) detector, it can be used to determine the molar mass and size of micelles.

Protocol:

  • System Setup:

    • Equilibrate the SEC column with a filtered and degassed mobile phase (buffer) containing the detergent at a concentration below its CMC to prevent micelle formation in the mobile phase itself.

    • The system includes a pump, an injector, an SEC column with an appropriate pore size, a concentration detector (e.g., refractive index or UV), and a MALS detector.[6]

  • Sample Preparation:

    • Prepare the detergent solution at a concentration above its CMC in the same mobile phase.

    • Filter the sample through a 0.1 or 0.2 µm filter.

  • Chromatographic Run:

    • Inject a specific volume of the sample onto the column.

    • The larger micelles will elute earlier from the column than the smaller monomeric detergent molecules.[7]

  • Data Analysis:

    • The MALS detector measures the scattered light intensity at multiple angles as the micelles elute from the column.

    • This data, combined with the concentration data from the RI or UV detector, is used to calculate the molar mass and the radius of gyration (Rg) of the micelles at each elution volume.

    • The aggregation number can be calculated by dividing the molar mass of the micelle by the molar mass of a single detergent monomer.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining micelle size using Dynamic Light Scattering (DLS).

DLS_Workflow cluster_prep Sample Preparation cluster_measurement DLS Measurement cluster_analysis Data Analysis prep_solution Prepare Detergent Solution (>CMC) filter_solution Filter Solution (0.1-0.2 µm) prep_solution->filter_solution fill_cuvette Fill Cuvette with Sample filter_solution->fill_cuvette prep_cuvette Clean and Rinse Cuvette prep_cuvette->fill_cuvette instrument_setup Instrument Setup (Temperature, Angle) fill_cuvette->instrument_setup data_acquisition Acquire Correlation Function instrument_setup->data_acquisition calc_diffusion Calculate Diffusion Coefficient (D) data_acquisition->calc_diffusion stokes_einstein Apply Stokes-Einstein Equation calc_diffusion->stokes_einstein get_rh Determine Hydrodynamic Radius (Rh) stokes_einstein->get_rh size_distribution Generate Size Distribution Plot get_rh->size_distribution

References

Assessing the Purity of Membrane Proteins Extracted with Dodecylheptaglycol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful extraction and purification of membrane proteins are pivotal for downstream applications, including structural biology, functional assays, and drug discovery. The choice of detergent is a critical determinant of the final purity and integrity of the isolated protein. This guide provides a comparative assessment of Dodecylheptaglycol for membrane protein extraction against other commonly used detergents, supported by experimental protocols and data interpretation guidelines.

Understanding this compound

This compound, also known as Heptaethylene Glycol Monododecyl Ether or Laureth-7, is a non-ionic detergent belonging to the polyoxyethylene alkyl ether family. Its chemical formula is C26H54O8.[1][2][3][4] Non-ionic detergents like this compound are generally considered mild and are effective at disrupting lipid-lipid and lipid-protein interactions without extensively denaturing the protein, thereby preserving its native structure and function.[5]

Comparative Performance of Detergents in Membrane Protein Extraction

For illustrative purposes, the following table presents a hypothetical comparison of the purity of a model membrane protein, the Epidermal Growth Factor Receptor (EGFR), extracted with this compound and other common detergents. This data is based on the known properties of these detergent classes and serves as a guide for experimental design.

Table 1: Hypothetical Purity Comparison of EGFR Extracted with Different Detergents

DetergentChemical ClassTypical Working ConcentrationTotal Protein Yield (mg/mL)Target Protein Purity (%)Key Characteristics
This compound (Laureth-7) Non-ionic (Polyoxyethylene Ether)0.5 - 1.0% (w/v)1.5~80Mild, good for maintaining protein integrity.
n-Dodecyl-β-D-maltoside (DDM) Non-ionic (Alkyl Maltoside)0.5 - 1.0% (w/v)1.8~85Very mild, widely used for structural studies, but can be expensive.[8][9]
Lauryl Dimethylamine Oxide (LDAO) Zwitterionic1.0 - 2.0% (w/v)2.2~75Can be more denaturing than non-ionic detergents but effective for solubilization.
Triton X-100 Non-ionic (Polyoxyethylene Ether)0.5 - 1.0% (v/v)2.5~70Inexpensive and effective, but can interfere with UV absorbance measurements and may be difficult to remove.[10]

Note: The purity values presented are hypothetical and will vary depending on the specific membrane protein, expression system, and purification protocol.

Key Experimental Protocols for Purity Assessment

Accurate assessment of membrane protein purity is crucial. The following are detailed protocols for standard techniques used to quantify the purity of extracted membrane proteins.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE separates proteins based on their molecular weight and is a fundamental technique for assessing purity.

Protocol:

  • Sample Preparation:

    • Mix the purified membrane protein sample with 4X SDS-PAGE loading buffer (containing SDS, glycerol, bromophenol blue, and a reducing agent like β-mercaptoethanol or DTT).

    • Heat the samples at 70-95°C for 5-10 minutes to denature the proteins. Note: For some membrane proteins, boiling can cause aggregation; incubation at a lower temperature (e.g., 37°C) for a longer duration may be necessary.

  • Gel Electrophoresis:

    • Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel.

    • Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.

  • Visualization:

    • Stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain to visualize the protein bands.

  • Purity Estimation (Densitometry):

    • Image the stained gel using a gel documentation system.

    • Use image analysis software (e.g., ImageJ) to measure the intensity of the band corresponding to the target protein and the total intensity of all bands in the lane.

    • Calculate the purity as: (Intensity of Target Protein Band / Total Intensity of All Bands) * 100%.

Western Blotting

Western blotting provides a more specific method for identifying and confirming the presence of the target protein using antibodies.

Protocol:

  • SDS-PAGE: Perform SDS-PAGE as described above.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.

  • Blocking:

    • Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane several times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Size Exclusion Chromatography (SEC)

SEC separates proteins based on their hydrodynamic radius, providing information about the oligomeric state and presence of aggregates, which is an indicator of purity and sample quality.

Protocol:

  • Column Equilibration:

    • Equilibrate a size exclusion chromatography column with a buffer containing the same detergent used for purification at a concentration above its critical micelle concentration (CMC).

  • Sample Loading:

    • Load the purified membrane protein sample onto the equilibrated column.

  • Elution and Detection:

    • Elute the sample with the equilibration buffer at a constant flow rate.

    • Monitor the protein elution profile using a UV detector at 280 nm.

  • Analysis:

    • A single, sharp, and symmetrical peak indicates a homogenous and pure sample. The presence of earlier eluting peaks suggests aggregation, while later eluting peaks may indicate smaller contaminants or degradation products.

Visualizing Workflows and Pathways

Experimental Workflow for Purity Assessment

The following diagram illustrates the general workflow for extracting a membrane protein and assessing its purity.

G cluster_extraction Membrane Protein Extraction cluster_purification Purification cluster_assessment Purity Assessment cluster_results Results CellCulture Cell Culture/ Tissue Homogenization MembraneIsolation Membrane Isolation (Centrifugation) CellCulture->MembraneIsolation Solubilization Solubilization with This compound MembraneIsolation->Solubilization Clarification Clarification (Ultracentrifugation) Solubilization->Clarification AffinityChromatography Affinity Chromatography (e.g., Ni-NTA) Clarification->AffinityChromatography SDSPAGE SDS-PAGE AffinityChromatography->SDSPAGE WesternBlot Western Blot AffinityChromatography->WesternBlot SEC Size Exclusion Chromatography AffinityChromatography->SEC PureProtein Pure, Homogeneous Membrane Protein SEC->PureProtein

Caption: Workflow for membrane protein extraction and purity assessment.

EGFR Signaling Pathway

High-purity membrane proteins are essential for studying their role in cellular signaling. The Epidermal Growth Factor Receptor (EGFR) is a key membrane protein involved in cell growth and proliferation.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Inactive Monomer) EGF->EGFR Binds EGFR_dimer EGFR Dimer (Active) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2 Grb2 EGFR_dimer->Grb2 Recruits SOS SOS Grb2->SOS Activates Ras Ras-GDP (Inactive) SOS->Ras GDP -> GTP Ras_GTP Ras-GTP (Active) Raf Raf Ras_GTP->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Regulates Gene Expression

Caption: Simplified diagram of the EGFR signaling pathway.

Conclusion

The selection of an appropriate detergent is a critical first step in obtaining high-purity membrane proteins. This compound, a mild non-ionic detergent, represents a viable option for solubilizing membrane proteins while preserving their structural and functional integrity. While direct quantitative comparisons of purity with other detergents are limited, its properties suggest it is a suitable candidate for achieving high-purity preparations. The ultimate determination of the optimal detergent, however, requires empirical testing and rigorous purity assessment using the standardized protocols outlined in this guide. For applications in drug development and structural biology, achieving a highly pure and homogenous sample is paramount for reliable and reproducible results.

References

The Detergent Dilemma: A Comparative Guide to Optimizing Protein Extraction for Downstream Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of detergent is a critical first step in experimental workflows that can significantly impact the yield, purity, and functional integrity of extracted proteins. This guide provides a cross-validation of commonly used detergents, presenting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate detergent for your specific research needs.

The solubilization of cellular membranes to extract proteins is a fundamental technique in molecular biology. Detergents, amphipathic molecules with both hydrophobic and hydrophilic properties, are essential for disrupting the lipid bilayer and releasing membrane-bound and intracellular proteins.[1][2] However, the very properties that make detergents effective at solubilization can also interfere with downstream applications such as immunoprecipitation, mass spectrometry, and functional assays.[3][4] Therefore, a careful consideration of the detergent's properties and its potential impact on the experimental outcome is paramount.

Comparative Analysis of Detergent Performance

The selection of a detergent often involves a trade-off between solubilization efficiency and the preservation of protein structure and function.[5][6] Strong ionic detergents like Sodium Dodecyl Sulfate (SDS) are highly effective at lysing cells and solubilizing proteins but are also strongly denaturing.[6][7] In contrast, milder non-ionic or zwitterionic detergents such as Triton X-100, NP-40, and CHAPS are less denaturing and are often preferred for experiments requiring the preservation of protein conformation and activity.[1][6][8]

The following table summarizes quantitative data on protein extraction efficiency and compatibility with downstream analysis for several commonly used detergents. The data is a synthesis of findings from multiple studies to provide a comparative overview.

DetergentTypeCritical Micelle Concentration (CMC)Protein Yield (Relative)Downstream Compatibility (Mass Spectrometry)Key Characteristics
SDS Anionic8 mM (0.23% w/v)+++Poor (Requires removal)[9]Strong, denaturing detergent; highly effective for solubilization.[6][7]
Triton X-100 Non-ionic0.24 mM (0.0155% w/v)++Poor (Interferes with analysis)[3]Mild, non-denaturing; can interfere with UV-Vis measurements.[1][10]
NP-40 Non-ionic0.29 mM (0.019% w/v)++Poor (Interferes with analysis)[3]Similar to Triton X-100; mild and non-denaturing.[1]
CHAPS Zwitterionic6-10 mM (0.37-0.61% w/v)++Moderate (Removable by dialysis)[8]Mild, non-denaturing; useful for preserving protein interactions.[8]
DDM Non-ionic0.17 mM (0.0087% w/v)+++GoodMild and effective for solubilizing and stabilizing membrane proteins.[10][11]
Digitonin Non-ionic0.4-0.6 mM+GoodMildly solubilizes lipids; useful for permeabilizing cells while keeping organelles intact.[12]

Note: Protein yield is presented as a relative measure compiled from various studies. Actual yields will vary depending on the cell type, protein of interest, and specific experimental conditions.

Experimental Protocol: Membrane Protein Extraction for Immunoprecipitation

This protocol provides a general framework for the extraction of membrane proteins using a mild detergent, such as CHAPS, suitable for subsequent immunoprecipitation.

Materials:

  • Cell culture plates

  • Phosphate-Buffered Saline (PBS), ice-cold

  • CHAPS Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) CHAPS, Protease Inhibitor Cocktail

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Microcentrifuge

Procedure:

  • Cell Harvesting: Aspirate the cell culture medium and wash the cells twice with ice-cold PBS.

  • Lysis: Add an appropriate volume of ice-cold CHAPS Lysis Buffer to the plate. For a 10 cm plate, 1 mL is typically sufficient.

  • Incubation: Incubate the plate on ice for 30 minutes with occasional gentle rocking to ensure complete lysis.

  • Scraping and Collection: Using a cell scraper, gently scrape the cells from the surface of the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the insoluble cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the solubilized proteins, to a fresh, pre-chilled microcentrifuge tube.

  • Quantification: Determine the protein concentration of the lysate using a detergent-compatible protein assay, such as the BCA assay.

  • Downstream Application: The protein extract is now ready for immunoprecipitation or can be stored at -80°C for future use.

Visualizing the Workflow: From Cell Lysis to Analysis

The following diagram illustrates the general workflow for protein extraction and subsequent analysis, highlighting the critical role of detergent selection.

ExperimentalWorkflow cluster_lysis Cell Lysis & Protein Solubilization cluster_clarification Clarification cluster_analysis Downstream Analysis Cells Cultured Cells LysisBuffer Addition of Detergent-Containing Lysis Buffer Cells->LysisBuffer Wash with PBS Incubation Incubation (e.g., 30 min on ice) LysisBuffer->Incubation Lysate Cell Lysate Incubation->Lysate Centrifugation Centrifugation (14,000 x g, 15 min, 4°C) Lysate->Centrifugation Supernatant Solubilized Protein (Supernatant) Centrifugation->Supernatant Debris Insoluble Debris (Pellet) Centrifugation->Debris Quantification Protein Quantification (e.g., BCA Assay) Supernatant->Quantification IP Immunoprecipitation Quantification->IP WB Western Blotting Quantification->WB MS Mass Spectrometry IP->MS

Caption: General workflow for detergent-based protein extraction and analysis.

The Impact of Detergents on Signaling Pathway Interrogation

The following diagram illustrates a simplified signaling pathway and highlights where detergent choice is critical.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Adaptor Adaptor Protein Receptor->Adaptor Recruitment & Phosphorylation Ligand Ligand Ligand->Receptor Binding Kinase1 Kinase 1 Adaptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF TF_nucleus Active Transcription Factor TF->TF_nucleus Translocation

Caption: Simplified signaling pathway highlighting protein-protein interactions.

References

Dodecylheptaglycol vs. Fos-Choline Detergents: A Comparative Guide for Membrane Protein Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of membrane protein studies, the selection of an appropriate detergent is a critical step that significantly influences experimental success. This guide provides an objective comparison of two commonly employed detergents, the non-ionic Dodecylheptaglycol and the zwitterionic Fos-Choline series, supported by experimental data and detailed methodologies to aid in informed decision-making.

Detergents are indispensable tools for extracting membrane proteins from their native lipid bilayer environment and maintaining their solubility and structural integrity in aqueous solutions. The choice between different classes of detergents can profoundly impact protein stability, functionality, and suitability for downstream applications such as structural biology and functional assays. This guide delves into the physicochemical properties and performance characteristics of this compound and Fos-Choline detergents, offering a comprehensive resource for their effective application in membrane protein research.

At a Glance: Key Physicochemical Properties

The efficacy of a detergent is largely dictated by its fundamental properties, such as its critical micelle concentration (CMC), aggregation number, and micelle molecular weight. The CMC is the concentration at which detergent monomers begin to self-assemble into micelles, a crucial process for solubilizing membrane proteins. The aggregation number, which is the number of detergent monomers in a single micelle, influences the size of the micelle and its interaction with the target protein.

PropertyThis compound (C12E7)Fos-Choline-12Fos-Choline-14Fos-Choline-16
Detergent Class Non-ionicZwitterionicZwitterionicZwitterionic
Molecular Weight ~494.7 g/mol [1]~351.5 g/mol [2]~379.5 g/mol ~407.6 g/mol
Critical Micelle Concentration (CMC) ~0.06 mM~1.5 mM[2][3]~0.12 mM[3]~0.07 mM[3]
Aggregation Number ~120-140~54[2]Not readily availableNot readily available
Micelle Molecular Weight ~60-70 kDa~19 kDaNot readily availableNot readily available

Performance Comparison in Membrane Protein Research

The choice between this compound and Fos-Choline detergents often depends on the specific membrane protein and the intended downstream application.

This compound (Laureth-7): A Gentle Non-Ionic Option

As a polyoxyethylene-based non-ionic detergent, this compound is generally considered to be mild, making it suitable for solubilizing and stabilizing a wide range of membrane proteins while preserving their native structure and function.[4] Non-ionic detergents are known to disrupt lipid-lipid and lipid-protein interactions without significantly affecting protein-protein interactions, which is advantageous for studying protein complexes.[5] Its relatively low CMC means that a lower concentration is required to form micelles, which can be beneficial for downstream applications where high detergent concentrations may be problematic.

Fos-Choline Detergents: Zwitterionic Workhorses for Structural Biology

The Fos-Choline series of detergents are zwitterionic, possessing both a positively charged choline (B1196258) group and a negatively charged phosphate (B84403) group, resulting in a net neutral charge.[6] This characteristic provides them with properties intermediate between non-ionic and ionic detergents. Fos-Cholines have been particularly successful in the structural analysis of membrane proteins by nuclear magnetic resonance (NMR) spectroscopy.[6][7]

However, studies have also indicated that Fos-Choline detergents can sometimes have a destabilizing or even denaturing effect on certain membrane proteins, despite their high solubilization efficiency.[3][8] This underscores the importance of empirical testing to determine the optimal detergent for a specific target protein. The varying alkyl chain lengths of the Fos-Choline series (e.g., -12, -14, -16) allow for fine-tuning of the hydrophobic environment to best match the transmembrane domain of the protein of interest.

Experimental Protocols

The following are generalized protocols for the solubilization of membrane proteins using this compound and Fos-Choline detergents. It is crucial to optimize these protocols for each specific membrane protein.

Protocol 1: Membrane Protein Solubilization with this compound

This protocol outlines the steps for solubilizing a target membrane protein from a prepared membrane fraction using the non-ionic detergent this compound.

Materials:

  • Isolated membrane fraction containing the target protein

  • Solubilization Buffer: e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol

  • This compound (C12E7) stock solution (e.g., 10% w/v)

  • Protease inhibitors

  • Ultracentrifuge

Procedure:

  • Membrane Preparation: Start with a high-quality membrane preparation isolated from your expression system.

  • Determine Protein Concentration: Accurately determine the total protein concentration of the membrane preparation.

  • Detergent Screening (Optional but Recommended): To determine the optimal detergent concentration, perform small-scale solubilization trials with varying concentrations of this compound (e.g., 0.1% to 2% w/v).

  • Solubilization:

    • Resuspend the membrane pellet in ice-cold Solubilization Buffer containing protease inhibitors to a final protein concentration of 5-10 mg/mL.

    • Add the this compound stock solution to the desired final concentration.

    • Incubate the mixture for 1-2 hours at 4°C with gentle agitation.

  • Clarification: Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet the unsolubilized material.

  • Supernatant Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Analysis: Analyze the solubilized fraction by SDS-PAGE and Western blot to confirm the successful extraction of the target protein.

Protocol 2: Membrane Protein Solubilization with Fos-Choline Detergents

This protocol provides a framework for solubilizing membrane proteins using a zwitterionic Fos-Choline detergent.

Materials:

  • Isolated membrane fraction

  • Solubilization Buffer: e.g., 20 mM HEPES pH 7.4, 200 mM NaCl, 5% glycerol

  • Fos-Choline stock solution (e.g., 10% w/v of Fos-Choline-12, -14, or -16)

  • Protease inhibitors

  • Ultracentrifuge

Procedure:

  • Membrane Preparation: As in Protocol 1, begin with a purified membrane fraction.

  • Protein Concentration: Determine the total protein concentration of the membranes.

  • Detergent Selection and Screening: If the optimal Fos-Choline variant is unknown, screen different alkyl chain lengths (e.g., FC-12, FC-14, FC-16) and concentrations (typically 2-10 times the CMC) to identify the best conditions for solubilization and stability.

  • Solubilization:

    • Resuspend the membrane pellet in ice-cold Solubilization Buffer with protease inhibitors to a protein concentration of 5-10 mg/mL.

    • Add the chosen Fos-Choline stock solution to the optimal final concentration.

    • Incubate for 1 hour at 4°C with gentle mixing.

  • Clarification: Pellet the unsolubilized membrane fragments by ultracentrifugation at 100,000 x g for 45-60 minutes at 4°C.

  • Collect Solubilized Fraction: Transfer the supernatant containing the solubilized protein to a new tube.

  • Verification: Confirm the presence and integrity of the target protein in the supernatant using SDS-PAGE and Western blotting.

Visualizing the Experimental Workflow

The general workflow for membrane protein solubilization and purification is a multi-step process that requires careful optimization at each stage.

MembraneProteinWorkflow cluster_prep Membrane Preparation cluster_solubilization Solubilization & Clarification cluster_purification Purification & Analysis Expression Protein Expression Harvest Cell Harvest Expression->Harvest Lysis Cell Lysis Harvest->Lysis MembraneIsolation Membrane Isolation Lysis->MembraneIsolation DetergentScreening Detergent Screening MembraneIsolation->DetergentScreening Solubilization Solubilization DetergentScreening->Solubilization Clarification Ultracentrifugation Solubilization->Clarification Purification Affinity Chromatography Clarification->Purification Analysis Purity & Stability Analysis Purification->Analysis

Caption: A generalized workflow for membrane protein research.

Logical Relationship of Detergent Properties

The selection of a suitable detergent is a balance between its ability to effectively solubilize the membrane protein and its gentleness in preserving the protein's native structure and function.

DetergentProperties cluster_properties Detergent Properties cluster_factors Influencing Factors DetergentChoice Optimal Detergent Choice SolubilizationEfficiency High Solubilization Efficiency SolubilizationEfficiency->DetergentChoice ProteinStability Maintained Protein Stability ProteinStability->DetergentChoice DetergentClass Detergent Class (Non-ionic vs. Zwitterionic) DetergentClass->SolubilizationEfficiency DetergentClass->ProteinStability CMC Low Critical Micelle Concentration CMC->SolubilizationEfficiency AggregationNumber Appropriate Aggregation Number AggregationNumber->ProteinStability AlkylChain Alkyl Chain Length AlkylChain->SolubilizationEfficiency AlkylChain->ProteinStability

Caption: Key factors influencing optimal detergent selection.

References

Dodecylheptaglycol: A Superior Alternative to Triton X-100 in Specific Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize their experimental outcomes, the choice of detergent is a critical consideration. While Triton X-100 has been a laboratory staple for decades, Dodecylheptaglycol (also known as C12E7 or Heptaethylene Glycol Monododecyl Ether) is emerging as a superior alternative in several key applications due to its distinct physicochemical properties. This guide provides a comprehensive comparison of these two non-ionic detergents, supported by experimental data, to inform your selection process.

Key Physicochemical Properties

A fundamental understanding of the structural and physical differences between this compound and Triton X-100 is essential to appreciate their differential performance in various applications.

PropertyThis compound (C12E7)Triton X-100
Chemical Structure C12H25(OCH2CH2)7OHt-Oct-C6H4-(OCH2CH2)9-10OH
Molecular Weight ~494.7 g/mol ~625 g/mol (average)
Hydrophobic Group Linear C12 alkyl chainBulky octylphenyl group
UV Absorbance (at 280 nm) NegligibleStrong absorbance due to the phenyl ring
Critical Micelle Concentration (CMC) ~0.06 mM0.2-0.9 mM[1]

The linear alkyl chain of this compound, in contrast to the bulky aromatic ring of Triton X-100, is a key differentiator that influences its interaction with proteins and other molecules, as well as its optical properties.

Advantages of this compound in Specific Applications

Membrane Protein Extraction and Stabilization

The primary function of a detergent in membrane protein research is to solubilize the protein from the lipid bilayer while maintaining its native structure and function. While both detergents can be effective, the choice can significantly impact protein stability and downstream applications.

In a comparative study on the purification of membrane proteins, a "dual-detergent strategy" was employed where an inexpensive detergent was used for solubilization and a milder, more expensive detergent was used for purification. While this study primarily focused on Triton X-100 for solubilization, it highlights the importance of detergent choice for maintaining protein integrity.[2][3][4] For delicate membrane proteins, a milder detergent from the outset can be advantageous. Studies have shown that carbohydrate-containing detergents, which share structural similarities with the headgroup of some non-ionic detergents, can be milder than their polyethylene (B3416737) oxide-bearing counterparts like Triton X-100 in preserving the native structure of membrane proteins.[5]

Experimental Protocol: Generic Membrane Protein Extraction

This protocol provides a general workflow for membrane protein extraction. The choice of detergent (this compound or Triton X-100) would be substituted in the lysis buffer.

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a lysis buffer containing the chosen detergent (e.g., 1% this compound or 1% Triton X-100), buffer salts (e.g., Tris-HCl), and protease inhibitors.

    • Incubate on ice to allow for cell lysis.

  • Solubilization:

    • Further disrupt the cells by sonication or homogenization.

    • Centrifuge to pellet insoluble debris.

  • Purification:

    • The supernatant containing the solubilized membrane proteins can then be subjected to downstream purification techniques such as affinity chromatography.

Experimental Workflow for Membrane Protein Extraction

A Cell Pellet B Resuspend in Lysis Buffer (with Detergent) A->B C Sonication/Homogenization B->C D Centrifugation C->D E Supernatant (Solubilized Membrane Proteins) D->E F Pellet (Insoluble Debris) D->F G Downstream Purification (e.g., Affinity Chromatography) E->G

Caption: A general workflow for the extraction of membrane proteins from a cell pellet.

Enhanced Performance in Biological Assays and Reduced Interference

Triton X-100's aromatic ring exhibits strong absorbance in the UV range, which directly interferes with common protein quantification methods that measure absorbance at 280 nm. This necessitates the use of alternative, often more complex and less direct, protein concentration assays. This compound, lacking this aromatic moiety, does not interfere with A280 readings, simplifying protein quantification and improving accuracy.

Furthermore, Triton X-100 has been shown to impact the activity of certain enzymes. For instance, while it can increase the activity of some enzymes like plasmin in a non-competitive manner, it has also been reported to inhibit others, such as glutathione (B108866) peroxidase.[6][7] The choice of detergent is therefore critical when studying enzymatic activity. While direct comparative data for this compound's effect on a wide range of enzymes is still emerging, its simpler structure suggests a lower likelihood of specific inhibitory interactions compared to the bulky and more complex structure of Triton X-100.

Experimental Protocol: Cell Lysis for Western Blotting

This protocol is a standard procedure for preparing cell lysates for Western blotting, a common downstream application after protein extraction.

  • Cell Culture and Treatment: Grow cells to the desired confluency and treat as required for the experiment.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer, which often contains a non-ionic detergent like Triton X-100). For a comparative study, a similar buffer with this compound would be used.[8][9]

    • Scrape the cells and collect the lysate.

    • Agitate the lysate at 4°C.

  • Clarification: Centrifuge the lysate to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant.

  • Sample Preparation: Mix the lysate with sample buffer and heat to denature the proteins.

  • SDS-PAGE and Western Blotting: Proceed with gel electrophoresis and transfer to a membrane for antibody detection.[10][11][12]

Logical Relationship for Detergent Selection in Protein Assays

cluster_0 Application Requirement cluster_1 Detergent Choice A UV Protein Quantification (A280) C This compound (No UV absorbance) A->C Advantageous D Triton X-100 (Strong UV absorbance) A->D Disadvantageous B Enzyme Activity Assay E This compound (Potentially less interference) B->E Potentially Advantageous F Triton X-100 (Potential for inhibition/activation) B->F Requires Validation

Caption: Decision matrix for detergent selection based on downstream assay requirements.

Formulation of Drug Delivery Systems: Liposomes

In the development of liposomal drug delivery systems, detergents can be used in the formulation process or to lyse the liposomes for determining encapsulation efficiency. While Triton X-100 is commonly used for the latter, the choice of detergent during formulation can influence the stability and characteristics of the liposomes.

The preparation of liposomes often involves the hydration of a thin lipid film.[13] The encapsulation efficiency, a critical parameter in drug delivery, can be determined by lysing the liposomes and measuring the released drug. For example, in the formulation of vancomycin-loaded liposomes, Triton X-100 was used to lyse the vesicles to determine an encapsulation efficiency of 9 ± 2% for conventional liposomes and 13 ± 3% for PEGylated liposomes.[12][14] Similarly, for siRNA-loaded liposomes, 1% Triton X-100 was used to release the cargo for quantification, with encapsulation efficiencies reaching up to 97%.[15]

While these protocols use Triton X-100 for analysis, the use of a milder detergent like this compound in the actual formulation process could potentially lead to more stable liposomes with higher encapsulation efficiencies, although direct comparative data is limited. The principle remains the same: a detergent that is less disruptive to the lipid bilayer during formulation may result in a more robust final product.

Experimental Protocol: Liposome (B1194612) Preparation by Thin-Film Hydration

  • Lipid Film Formation: Dissolve lipids and the hydrophobic drug in an organic solvent. Evaporate the solvent to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: Add an aqueous solution (containing a hydrophilic drug, if applicable) to the flask and hydrate (B1144303) the lipid film above the lipid phase transition temperature. This process forms multilamellar vesicles (MLVs).

  • Size Reduction: To obtain unilamellar vesicles (LUVs) of a specific size, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes.

  • Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.

  • Encapsulation Efficiency Determination: Lyse a known amount of the liposome suspension with a detergent (e.g., Triton X-100) and quantify the released drug using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy). The encapsulation efficiency is calculated as the ratio of the amount of drug inside the liposomes to the total amount of drug used.[13][16][17]

Micellar Electrokinetic Chromatography (MEKC)

In MEKC, surfactants form micelles that act as a pseudostationary phase, allowing for the separation of both charged and neutral analytes. The choice of surfactant can significantly impact the separation efficiency and selectivity.

While Triton X-100 is a commonly used non-ionic surfactant in MEKC, its bulky hydrophobic group can lead to broader peaks and lower separation efficiency for some analytes compared to surfactants with linear alkyl chains like this compound. A study comparing microemulsion electrokinetic chromatography (MEEKC) and MEKC for the separation of phenolic compounds found that the choice of surfactant system and organic modifiers markedly influenced the resolution and selectivity.[2] Although this study did not directly compare this compound and Triton X-100, the principles suggest that the more uniform micellar environment provided by this compound could lead to improved separations for certain classes of compounds.

Signaling Pathway Analysis: EGFR Signaling

The study of cellular signaling pathways often requires cell lysis to extract the proteins involved. The choice of lysis buffer and detergent is critical to preserve the phosphorylation state and protein-protein interactions that are central to signal transduction. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in many cancers.[11][18][19][20][21]

A typical lysis buffer for studying EGFR signaling would contain a non-ionic detergent to solubilize the membrane-bound receptor and its associated proteins. While Triton X-100 is often used, the potential for this compound to be a milder alternative that better preserves delicate protein complexes makes it an attractive option to consider.

EGFR_Pathway cluster_0 Plasma Membrane EGF EGF EGFR EGFR EGF->EGFR PLCg PLCγ EGFR->PLCg Grb2 Grb2 EGFR->Grb2 Shc Shc EGFR->Shc PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Shc->Grb2 PIP3 PIP3 PI3K->PIP3 PIP2 Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival

References

A Comparative Analysis of Dodecylheptaglycol and Other Leading Polyoxyethylene Detergents for Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the selection and application of polyoxyethylene detergents, with a focus on Dodecylheptaglycol (C12E7) in comparison to Triton X-100, Brij™ L23, and Genapol® X-080.

In the realm of membrane protein research and various biochemical applications, the choice of detergent is a critical factor that can significantly impact experimental outcomes. Polyoxyethylene detergents, a class of non-ionic surfactants, are widely favored for their ability to solubilize and stabilize membrane proteins while preserving their native structure and function. This guide provides a comprehensive comparison of this compound (C12E7) with other commonly used polyoxyethylene detergents: Triton X-100, Brij™ L23, and Genapol® X-080. The information presented herein is intended to assist researchers in making informed decisions for their specific applications.

Physicochemical Properties: A Head-to-Head Comparison

The effectiveness of a detergent is largely determined by its physicochemical properties. Key parameters include the molecular weight (MW), critical micelle concentration (CMC), and aggregation number. The CMC is the concentration at which detergent monomers begin to form micelles, and the aggregation number is the average number of monomers per micelle.[1] A lower CMC is often desirable as it means less detergent is required to form micelles, while the aggregation number influences the size of the micelle, which can affect protein stability.

PropertyThis compound (C12E7)Triton X-100Brij™ L23Genapol® X-080
Molecular Weight ( g/mol ) ~494.70[2]~625 (average)~1199.58~552.78
Critical Micelle Concentration (CMC) (mM) ~0.05-0.1~0.2-0.9~0.09~0.06-0.15[3]
Aggregation Number Not definitively reported100-155Not definitively reportedNot definitively reported
Chemical Structure C12H25(OCH2CH2)7OHC8H17C6H4(OCH2CH2)9.5OHC12H25(OCH2CH2)23OHC13H27(OCH2CH2)8OH

Table 1: Comparison of Physicochemical Properties of Selected Polyoxyethylene Detergents.

Experimental Performance: Solubilization Efficiency and Protein Stability

The ultimate test of a detergent's utility lies in its performance in experimental settings. Key performance indicators include the efficiency of membrane protein solubilization and the ability to maintain the structural integrity and stability of the solubilized protein.

While direct comparative studies for all four detergents are limited, the following sections provide insights based on available data and general principles of detergent action.

Membrane Protein Solubilization

The primary function of these detergents in this context is to extract membrane proteins from the lipid bilayer.[4] The efficiency of this process can be quantified by measuring the amount of target protein successfully brought into the soluble fraction. Techniques like Fluorescence-Detection Size-Exclusion Chromatography (FSEC) are invaluable for assessing both solubilization efficiency and the monodispersity of the resulting protein-detergent complex.[5]

A higher solubilization yield indicates a more effective detergent for a given membrane protein. However, high solubilization efficiency must be balanced with the preservation of the protein's native state.

Protein Stability

Maintaining the conformational integrity of a protein after its removal from the native membrane environment is crucial for functional and structural studies.[2] Non-ionic detergents are generally considered mild and less denaturing than their ionic counterparts.[6] However, differences in their chemical structure can lead to varying effects on protein stability.

Thermal shift assays and circular dichroism (CD) spectroscopy are common methods to assess protein stability in the presence of different detergents. An increase in the melting temperature (Tm) in a thermal shift assay or the retention of secondary structural elements as observed by CD spectroscopy indicates a greater stabilizing effect of the detergent.

Experimental Protocols

To aid researchers in their comparative studies, detailed protocols for key experiments are provided below.

Protocol 1: Comparative Membrane Protein Solubilization using FSEC

This protocol outlines a method to compare the solubilization efficiency of this compound (C12E7), Triton X-100, Brij™ L23, and Genapol® X-080 for a target membrane protein fused to a fluorescent reporter like GFP.

Materials:

  • Cell membranes expressing the GFP-tagged target protein.

  • Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitors.

  • Detergent stock solutions (10% w/v) of C12E7, Triton X-100, Brij™ L23, and Genapol® X-080.

  • SEC Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, and 0.03% (w/v) of a mild detergent like DDM to maintain solubility during chromatography.

  • Ultracentrifuge and appropriate tubes.

  • Size-exclusion chromatography system equipped with a fluorescence detector.

Procedure:

  • Membrane Preparation: Thaw an aliquot of cell membranes on ice.

  • Detergent Solubilization:

    • For each detergent to be tested, mix 90 µL of the membrane suspension with 10 µL of the 10% detergent stock solution to achieve a final detergent concentration of 1% (w/v).

    • Incubate the mixtures for 1 hour at 4°C with gentle rotation.

  • Clarification: Centrifuge the samples at 100,000 x g for 30 minutes at 4°C to pellet unsolubilized membrane fragments.

  • FSEC Analysis:

    • Carefully collect the supernatant containing the solubilized proteins.

    • Inject an equal volume (e.g., 50 µL) of each supernatant onto a size-exclusion column pre-equilibrated with SEC Buffer.

    • Monitor the elution profile using the fluorescence detector (e.g., excitation at 488 nm and emission at 510 nm for GFP).

  • Data Analysis:

    • Compare the area under the peak corresponding to the monodisperse protein-detergent complex for each detergent. A larger peak area indicates higher solubilization efficiency.

    • Assess the symmetry of the peak as an indicator of the homogeneity of the solubilized protein.

Protocol 2: Protein Stability Assessment by Thermal Shift Assay

This protocol describes a method to compare the stabilizing effect of the four detergents on a purified protein.

Materials:

  • Purified protein of interest.

  • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl.

  • Detergent stock solutions (10% w/v).

  • SYPRO Orange dye (5000x stock in DMSO).

  • Real-time PCR instrument capable of monitoring fluorescence changes with temperature.

Procedure:

  • Reaction Setup:

    • In a 96-well PCR plate, prepare reaction mixtures containing the protein at a final concentration of 2 µM in Assay Buffer.

    • Add each detergent to a final concentration slightly above its CMC. Include a no-detergent control.

    • Add SYPRO Orange dye to a final concentration of 5x.

    • Bring the final volume of each reaction to 20 µL with Assay Buffer.

  • Thermal Denaturation:

    • Place the plate in the real-time PCR instrument.

    • Set a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • Determine the melting temperature (Tm), which is the midpoint of the unfolding transition, for the protein in the presence of each detergent. A higher Tm indicates greater protein stability.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential tools for understanding complex biological processes and experimental procedures. The following sections provide Graphviz DOT scripts to generate such diagrams.

Detergent Screening Workflow

This workflow illustrates the process of selecting an optimal detergent for a membrane protein, a crucial first step in its characterization.

Detergent_Screening_Workflow cluster_prep Membrane Preparation cluster_screening Detergent Screening cluster_analysis Analysis cluster_decision Decision start Cell Culture & Expression of Tagged Protein lysis Cell Lysis start->lysis ultracentrifugation Ultracentrifugation to Isolate Membranes lysis->ultracentrifugation solubilization Parallel Solubilization with different detergents (C12E7, Triton X-100, Brij, Genapol) ultracentrifugation->solubilization clarification Clarification Spin solubilization->clarification fsec FSEC Analysis (Solubilization Efficiency & Monodispersity) clarification->fsec stability Stability Assays (e.g., Thermal Shift) fsec->stability optimization Select Optimal Detergent for Large-Scale Purification stability->optimization

Caption: Workflow for detergent screening.

T-Cell Receptor Signaling and Lipid Rafts

Non-ionic detergents are instrumental in the study of lipid rafts, which are specialized membrane microdomains involved in cell signaling. The T-cell receptor (TCR) signaling pathway is a well-characterized example where lipid rafts play a crucial role.[6][7][8]

TCR_Signaling cluster_raft Lipid Raft (Detergent-Resistant Membrane) cluster_nonraft Non-Raft Region cluster_downstream Downstream Signaling lck Lck lat LAT lck->lat Phosphorylation tcr TCR lck->tcr Phosphorylation plc PLCγ1 lat->plc Recruitment tcr->lck Antigen Presentation (TCR moves to raft) zap70 ZAP70 tcr->zap70 Recruitment & Activation cd45 CD45 cd45->lck Dephosphorylation (Inhibition) zap70->plc erk ERK Activation zap70->erk calcium Ca2+ Mobilization plc->calcium

Caption: T-Cell Receptor signaling pathway.

Conclusion

The selection of an appropriate detergent is a multifaceted process that requires careful consideration of the specific protein and the intended downstream applications. While Triton X-100 has been a workhorse in many labs, the development of other polyoxyethylene detergents like this compound (C12E7), Brij™ L23, and Genapol® X-080 offers researchers a broader toolkit. This guide provides a foundational comparison and detailed protocols to empower researchers to empirically determine the optimal detergent for their experimental needs, ultimately leading to more reliable and reproducible results in the challenging field of membrane protein research.

References

Quantitative Analysis of Protein Yield: Dodecylheptagycol (C12E7) Versus Other Common Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The effective solubilization and extraction of proteins from their native cellular environment is a critical first step for a multitude of applications in research and drug development, ranging from structural biology to functional assays and proteomics. The choice of surfactant is paramount, as it directly influences the yield, stability, and functionality of the extracted proteins. This guide provides a quantitative comparison of protein extraction yields using Dodecylheptagycol (C12E7), a non-ionic surfactant, against other widely used surfactants: Triton X-100, CHAPS, Octyl Glucoside, and LDAO.

Comparative Analysis of Protein Extraction Yield

The efficiency of protein extraction can vary significantly depending on the surfactant used, the nature of the target protein (particularly for membrane proteins), and the biological source. While direct comparative studies for all these surfactants on a single protein source are limited, data from various studies allow for a quantitative assessment.

A study on the extraction of integral membrane proteins from Sendai virus provides a direct comparison of various polyoxyethylene alkyl ether detergents, including a close analog of Dodecylheptagycol (C12E5), with Triton X-100 and Octyl Glucoside. The yield of extracted protein was found to correlate with the hydrophile-lipophile balance (HLB) of the detergents.[1] For membrane proteins, non-ionic detergents are generally considered mild as they disrupt lipid-protein interactions without extensively disrupting protein-protein interactions, thus helping to maintain the native state of the protein.

SurfactantChemical ClassHydrophile-Lipophile Balance (HLB)Critical Micelle Concentration (CMC) (mM)Protein Yield (% of Total Viral Protein)
Dodecylheptagycol (C12E7) analog (C12E5) Non-ionic (Polyoxyethylene alkyl ether)11.7~0.06Highest Yield Observed in Study[1]
Triton X-100 Non-ionic (Octylphenol ethoxylate)13.50.24High
Octyl Glucoside Non-ionic (Alkyl glucoside)13-1420-25Moderate
CHAPS Zwitterionic (Bile salt derivative)-4-8Variable, often used for preserving protein-protein interactions
LDAO Zwitterionic (Amine oxide)-1-2High, but can be harsher than non-ionic detergents[2]

Key Considerations for Surfactant Selection:

  • Dodecylheptagycol (C12E7) and its analogs (e.g., C12E5, C12E8) belong to the polyoxyethylene alkyl ether family of non-ionic detergents. Their effectiveness is often attributed to a favorable HLB value, which balances the hydrophilic and hydrophobic properties for efficient membrane disruption and protein solubilization.[1] The C12 alkyl chain is effective at penetrating the lipid bilayer, while the polyethylene (B3416737) glycol headgroup provides solubility in aqueous solutions.

  • Triton X-100 is a widely used non-ionic detergent known for its mildness and effectiveness in solubilizing membrane proteins.[2] However, it is a heterogeneous mixture and its aromatic ring interferes with UV-spectrophotometric protein quantification at 280 nm.

  • Octyl Glucoside is another non-ionic detergent with a high critical micelle concentration (CMC), which facilitates its removal by dialysis. This property is advantageous for downstream applications where the detergent needs to be exchanged.

  • CHAPS is a zwitterionic detergent that is often used in applications where the preservation of protein-protein interactions is crucial, such as in co-immunoprecipitation experiments.

  • LDAO (Lauryldimethylamine N-oxide) is a zwitterionic detergent that is effective for solubilizing membrane proteins and has been successful in protein crystallization.[2] However, it can be more denaturing than non-ionic detergents.

Experimental Protocols

The following are generalized protocols for the extraction of proteins from mammalian cells and E. coli. The optimal conditions, particularly the detergent concentration, should be determined empirically for each specific application.

Mammalian Cell Protein Extraction

This protocol is suitable for the extraction of total cellular proteins from cultured mammalian cells.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) Surfactant (Dodecylheptaglycol, Triton X-100, CHAPS, or Octyl Glucoside)

  • Protease inhibitor cocktail

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated microcentrifuge

Procedure:

  • Wash cultured cells with ice-cold PBS.

  • Aspirate PBS and add ice-cold Lysis Buffer containing freshly added protease inhibitors.

  • Incubate on ice for 10-30 minutes with occasional gentle agitation.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration using a detergent-compatible protein assay (e.g., BCA assay).

E. coli Protein Extraction

This protocol is designed for the extraction of recombinant proteins from E. coli cell pellets.

Materials:

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% (w/v) Surfactant (this compound, Triton X-100, or LDAO)

  • Lysozyme (B549824)

  • DNase I

  • Protease inhibitor cocktail

  • Sonciator or high-pressure homogenizer

  • Refrigerated microcentrifuge

Procedure:

  • Resuspend the E. coli cell pellet in ice-cold Lysis Buffer containing protease inhibitors.

  • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • (Optional but recommended for reducing viscosity) Add DNase I to a final concentration of 10 µg/mL.

  • Lyse the cells by sonication on ice or by passing through a high-pressure homogenizer.

  • Centrifuge the lysate at 18,000 x g for 20-30 minutes at 4°C to pellet insoluble debris.

  • Collect the supernatant containing the soluble protein fraction.

  • Quantify the protein concentration using a suitable protein assay.

Visualizing the Process

To better understand the experimental workflow and the underlying principles, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Surfactant-Based Protein Extraction cluster_preparation Sample Preparation cluster_lysis Cell Lysis cluster_clarification Clarification cluster_analysis Analysis cell_culture Cell Culture / E. coli Growth harvesting Harvest Cells (Centrifugation) cell_culture->harvesting washing Wash with PBS harvesting->washing add_lysis_buffer Add Lysis Buffer with Surfactant (e.g., this compound) washing->add_lysis_buffer incubation Incubation add_lysis_buffer->incubation homogenization Homogenization / Sonication incubation->homogenization centrifugation Centrifugation (to pellet debris) homogenization->centrifugation supernatant_collection Collect Supernatant (Soluble Protein Extract) centrifugation->supernatant_collection quantification Protein Quantification (e.g., BCA Assay) supernatant_collection->quantification downstream Downstream Applications (SDS-PAGE, Western Blot, etc.) quantification->downstream

Caption: A generalized workflow for protein extraction using surfactants.

Surfactant_Mechanism Mechanism of Membrane Protein Solubilization by Surfactants cluster_membrane Cell Membrane cluster_surfactant Surfactant Action cluster_solubilization Solubilization membrane Phospholipid Bilayer Integral Membrane Protein protein_micelle Solubilized Protein-Surfactant-Lipid Complex membrane->protein_micelle Addition of Surfactant detergent_monomers Surfactant Monomers micelle Micelle detergent_monomers->micelle > CMC micelle->protein_micelle

Caption: How surfactants solubilize membrane proteins.

References

Preserving Native Protein Assemblies: A Comparative Guide to Dodecylheptaglycol in Membrane Protein Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of detergent is a critical step in the structural and functional analysis of membrane proteins. The ability of a detergent to maintain the native oligomeric state of these proteins is paramount for biologically relevant findings. This guide provides a comparative analysis of Dodecylheptaglycol (C12E7), a non-ionic detergent, against other commonly used detergents, offering insights into its potential impact on the oligomeric state of membrane proteins.

While direct comparative studies on the effect of this compound on membrane protein oligomerization are limited in publicly available literature, its properties as a polyoxyethylene alkyl ether allow for informed comparisons with structurally similar and widely used detergents. This guide synthesizes available data on related detergents and general principles of membrane protein biochemistry to provide a framework for evaluating this compound.

Detergent Properties: A Comparative Overview

The selection of an appropriate detergent is often a balance of its ability to effectively solubilize the membrane protein while preserving its structural integrity and function. The table below compares the key physicochemical properties of this compound with other frequently used detergents such as n-Dodecyl-β-D-maltopyranoside (DDM), Lauryldimethylamine oxide (LDAO), and n-Octyl-β-D-glucopyranoside (OG).

DetergentChemical ClassCMC (mM)Micelle Molecular Weight (kDa)Aggregation NumberKey Characteristics
This compound (C12E7) Polyoxyethylene Alkyl Ether~0.06~65~100-140Mild, non-ionic; properties can be inferred from similar C12Ex detergents.
DDM Alkyl Maltoside~0.17~50~98Very mild, widely used for single-particle cryo-EM and crystallography; often preserves protein structure and function.[1]
LDAO Amine Oxide~1-2~18~77Zwitterionic at neutral pH; can be harsher than non-ionic detergents but effective for some proteins.
OG Alkyl Glucoside~20-25~2.2~27-100High CMC, forms small micelles, easily removable by dialysis; can be denaturing for some proteins.

Note: The values for this compound are estimations based on data for similar polyoxyethylene alkyl ethers. CMC (Critical Micelle Concentration).

Experimental Protocols for Oligomeric State Analysis

The following are detailed methodologies for key experiments used to assess the oligomeric state of membrane proteins, adapted for the use of this compound.

Size-Exclusion Chromatography (SEC)

Size-exclusion chromatography separates molecules based on their hydrodynamic radius, providing an estimation of the size and oligomeric state of a protein-detergent complex.

Protocol:

  • Column Selection and Equilibration:

    • Choose a size-exclusion chromatography column with a fractionation range appropriate for the expected size of the protein-detergent complex (e.g., Superose 6 Increase, Superdex 200 Increase).

    • Equilibrate the column with at least two column volumes of SEC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% (w/v) this compound) at a flow rate of 0.5 mL/min. The detergent concentration in the running buffer should be at or above its CMC.

  • Sample Preparation:

    • Purify the membrane protein of interest in the presence of this compound.

    • Concentrate the purified protein to a suitable concentration (typically 0.5-5 mg/mL).

    • Centrifuge the sample at >14,000 x g for 10-15 minutes at 4°C to remove any aggregates immediately before loading onto the column.

  • Chromatography:

    • Inject the clarified sample onto the equilibrated column.

    • Run the chromatography at a constant flow rate (e.g., 0.5 mL/min) and collect fractions.

    • Monitor the elution profile using UV absorbance at 280 nm.

  • Analysis:

    • Analyze the collected fractions by SDS-PAGE and Coomassie staining or Western blotting to identify the fractions containing the protein of interest.

    • Estimate the apparent molecular weight of the protein-detergent complex by comparing its elution volume to that of a set of known molecular weight standards run under the same conditions. The contribution of the bound detergent to the total mass should be considered for a more accurate estimation of the protein's oligomeric state.

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)

BN-PAGE is a native gel electrophoresis technique that separates protein complexes based on their size and shape while preserving their native structure and interactions.

Protocol:

  • Sample Preparation:

    • Solubilize membrane fractions or purified protein with a buffer containing this compound (e.g., 1-2% w/v).

    • Add Coomassie Brilliant Blue G-250 to the sample to a final concentration of approximately 0.25%. The dye binds to the protein complexes, conferring a net negative charge for migration in the electric field.

    • Centrifuge the sample to remove any insoluble material.

  • Gel Electrophoresis:

    • Use a pre-cast or hand-cast native polyacrylamide gradient gel (e.g., 4-16%).

    • Load the prepared samples into the wells.

    • Run the electrophoresis at a constant voltage (e.g., 150 V) at 4°C until the dye front reaches the bottom of the gel. The cathode buffer should contain a low concentration of Coomassie G-250.

  • Analysis:

    • Stain the gel with Coomassie Blue or perform a Western blot to visualize the protein complexes.

    • Estimate the molecular weight of the complexes by comparing their migration to that of high molecular weight native protein standards.

Analytical Ultracentrifugation (AUC)

AUC is a powerful technique for determining the molecular weight, hydrodynamic shape, and association state of macromolecules in solution.

Protocol:

  • Sample Preparation:

    • Prepare a series of protein concentrations in a buffer containing a constant concentration of this compound (above its CMC).

    • Prepare a matching buffer blank containing the same concentration of this compound.

  • Sedimentation Velocity Experiment:

    • Load the samples and buffer blank into the appropriate sectors of the AUC cells.

    • Place the cells in the rotor and centrifuge at a high speed (e.g., 40,000 rpm).

    • Monitor the sedimentation of the protein-detergent complex over time using absorbance or interference optics.

  • Data Analysis:

    • Analyze the sedimentation velocity data using software such as SEDFIT to obtain the distribution of sedimentation coefficients (c(s)).

    • The sedimentation coefficient can be used to determine the molecular weight of the protein-detergent complex, taking into account the buoyant mass of the bound detergent. This allows for a precise determination of the protein's oligomeric state.

Visualizing Experimental Workflows and Logic

Diagrams created using the DOT language provide a clear visual representation of the experimental processes and decision-making involved in studying membrane protein oligomerization.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Oligomeric State Analysis cluster_results Data Interpretation Membrane_Prep Membrane Preparation Solubilization Solubilization with This compound Membrane_Prep->Solubilization Purification Affinity Chromatography Solubilization->Purification SEC Size-Exclusion Chromatography (SEC) Purification->SEC BN_PAGE Blue Native PAGE (BN-PAGE) Purification->BN_PAGE AUC Analytical Ultracentrifugation (AUC) Purification->AUC Elution_Profile Elution Profile & MW Estimation SEC->Elution_Profile Band_Migration Band Migration & MW Estimation BN_PAGE->Band_Migration Sedimentation_Coeff Sedimentation Coefficient & MW Determination AUC->Sedimentation_Coeff Conclusion Determination of Oligomeric State Elution_Profile->Conclusion Band_Migration->Conclusion Sedimentation_Coeff->Conclusion

Caption: Workflow for determining the oligomeric state of a membrane protein.

Detergent_Selection_Logic Start Start: Membrane Protein of Interest Initial_Screen Initial Detergent Screen (e.g., DDM, LDAO, OG, C12E7) Start->Initial_Screen Assess_Solubilization Assess Solubilization Efficiency & Monodispersity (FSEC) Initial_Screen->Assess_Solubilization Assess_Stability Assess Protein Stability (e.g., Thermostability Shift Assay) Assess_Solubilization->Assess_Stability Good Suboptimal Suboptimal: Try Alternative Detergents or Additives (e.g., Lipids) Assess_Solubilization->Suboptimal Poor Assess_Oligomerization Assess Oligomeric State (SEC, BN-PAGE, AUC) Assess_Stability->Assess_Oligomerization Stable Assess_Stability->Suboptimal Unstable Optimal_Detergent Optimal Detergent for Structural/Functional Studies Assess_Oligomerization->Optimal_Detergent Native Oligomer Preserved Assess_Oligomerization->Suboptimal Aggregation or Dissociation Suboptimal->Initial_Screen

Caption: Logical workflow for selecting an optimal detergent.

Conclusion

This compound, as a member of the polyoxyethylene alkyl ether family of detergents, presents a potentially mild and effective option for the solubilization and study of membrane proteins. While direct comparative data on its performance in preserving oligomeric states is not abundant, its physicochemical properties suggest it may behave similarly to other gentle non-ionic detergents. The experimental protocols and logical workflows provided in this guide offer a comprehensive framework for researchers to systematically evaluate this compound and other detergents in their quest to understand the complex quaternary structures of membrane proteins. The empirical determination of the ideal detergent for each specific membrane protein remains a crucial aspect of successful structural and functional studies.

References

Navigating Protein-Ligand Interactions: A Comparative Guide to Validation in the Presence of Dodecylheptaglycol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, validating the interaction between a protein and its ligand is a critical step. This becomes particularly challenging when dealing with membrane proteins, which often require detergents like Dodecylheptaglycol (C12E7) for solubilization and stabilization. This guide provides an objective comparison of experimental techniques and alternatives for validating these interactions, supported by experimental data and detailed protocols.

The presence of detergents is a necessary evil in the study of many membrane proteins. While they mimic the hydrophobic environment of the cell membrane, they can also interfere with the very interactions researchers aim to study. This compound, a non-ionic detergent, is a popular choice for these applications. Understanding its properties and how it compares to other membrane mimetics is crucial for designing robust and reliable binding assays.

This compound (C12E7): A Profile

This compound, also known as Heptaethylene Glycol Monododecyl Ether, is a non-ionic detergent widely used for solubilizing and stabilizing membrane proteins. Its key properties make it suitable for a range of biophysical studies.

PropertyValueReference
Chemical Formula C26H54O8
Molecular Weight 494.7 g/mol
Critical Micelle Concentration (CMC) ~0.069 mM
Appearance Colorless transparent liquid to paste

The low critical micelle concentration (CMC) of C12E7 is advantageous as it forms micelles at low concentrations, effectively solubilizing membrane proteins while minimizing the concentration of free detergent monomers that could potentially interfere with protein-ligand interactions.

Biophysical Techniques for Interaction Validation

Several powerful techniques can be employed to quantify protein-ligand interactions in the presence of detergents like C12E7. Each method has its own principles, advantages, and disadvantages.

Comparison of Key Biophysical Techniques
TechniquePrincipleAdvantagesDisadvantages
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor chip surface upon binding of an analyte to an immobilized ligand.[1]Real-time kinetics (kon, koff), label-free.[1]Requires immobilization of one binding partner, which can affect its activity.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[2][3]Label-free, provides a complete thermodynamic profile (ΔH, ΔS, Kd, stoichiometry) in a single experiment.[2][3]Requires large amounts of sample, sensitive to buffer mismatches.
Microscale Thermophoresis (MST) Measures the movement of molecules in a microscopic temperature gradient, which changes upon binding.[4]Low sample consumption, can be used in complex solutions like cell lysates, immobilization-free.[4]Typically requires fluorescent labeling of one partner, which can potentially interfere with binding.[5]

This compound in Context: A Comparison with Alternatives

While C12E7 is a valuable tool, a range of other detergents and detergent-free systems are available. The choice of the membrane mimetic can significantly impact the stability and function of the protein, and consequently, the measured binding parameters.

Comparative Properties of Membrane Mimetics
Membrane MimeticKey FeaturesAdvantagesDisadvantages
This compound (C12E7) Non-ionic detergent with a C12 alkyl chain and a heptaethylene glycol headgroup.Relatively mild, low CMC.Can still be denaturing for some sensitive proteins.
n-Dodecyl-β-D-maltoside (DDM) A commonly used non-ionic detergent with a maltoside headgroup.Well-characterized, often used as a benchmark. Can be gentler than other detergents for some proteins.Can form large micelles which may interfere with some assays.
Nanodiscs A patch of lipid bilayer encircled by a membrane scaffold protein.[6]Provides a more native-like lipid bilayer environment, detergent-free.[7]Assembly can be complex, may require optimization for each protein.
Amphipols Amphipathic polymers that wrap around the transmembrane domain of a protein.[6][8]Can provide high stability to membrane proteins in a detergent-free solution.[6][8]Can be more challenging to remove than detergents, may affect protein dynamics.[9]
Quantitative Comparison of Ligand Binding in Different Environments

Direct comparative data for the same protein-ligand interaction in C12E7 versus other systems is limited in the literature, underscoring the need for empirical validation for each specific system. However, we can look at representative data for similar systems to provide context. The dissociation constant (Kd) is a measure of binding affinity, where a lower Kd indicates a stronger interaction.[3][10]

Protein SystemLigandMembrane MimeticTechniqueBinding Affinity (Kd)Reference
G-Protein Coupled Receptor (GPCR)Drug AntibodyCopolymer NanodiscBiolayer Interferometry (BLI)7.6 nM[11]
Human CCR7 (GPCR)Anti-CCR7 AntibodyNanodiscSurface Plasmon Resonance (SPR)4.11 nM[11]
LactoferrinDeferiproneLabel-freeMicroscale Thermophoresis (MST)8.9 µM[12]

Generally, high-affinity interactions are considered to have Kd values in the nanomolar (nM) range or lower, medium affinity in the high nM to low micromolar (µM) range, and low affinity above 10 µM.[13]

Experimental Protocols

Detailed and optimized protocols are essential for obtaining reliable and reproducible data. Below are generalized protocols for key biophysical techniques, which should be adapted for the specific protein-ligand system and detergent conditions.

Surface Plasmon Resonance (SPR) with Detergent
  • Immobilization of the Ligand:

    • Equilibrate the sensor chip with running buffer containing detergent (e.g., 0.05% C12E7) at a concentration above its CMC.

    • Immobilize the protein (ligand) onto the sensor chip surface using standard amine coupling or affinity capture methods.

  • Analyte Injection:

    • Prepare a dilution series of the analyte in the running buffer.

    • Inject the analyte solutions over the sensor surface at a constant flow rate.

    • Include buffer-only injections for double referencing.

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC) in the Presence of Detergent
  • Sample Preparation:

    • Dialyze both the protein and ligand solutions extensively against the same buffer containing the desired concentration of C12E7. This is critical to minimize heats of dilution.[14]

    • Degas both solutions immediately before the experiment.

  • Titration:

    • Load the protein solution into the sample cell and the ligand solution into the syringe.

    • Perform a series of injections of the ligand into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses and plot them against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model to determine the binding affinity (Ka, from which Kd is calculated), stoichiometry (n), and enthalpy of binding (ΔH).[2]

Microscale Thermophoresis (MST) with Detergent
  • Sample Preparation:

    • Label the protein with a fluorescent dye according to the manufacturer's protocol.

    • Prepare a serial dilution of the unlabeled ligand in a buffer containing a constant concentration of the labeled protein and a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20 or a specific concentration of C12E7) to prevent aggregation and sticking to capillaries.[2][15]

  • Measurement:

    • Load the samples into capillaries.

    • Measure the thermophoretic movement of the fluorescently labeled protein in response to a microscopic temperature gradient.

  • Data Analysis:

    • Plot the change in thermophoresis against the ligand concentration.

    • Fit the resulting binding curve to determine the dissociation constant (Kd).

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships described, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_validation Interaction Validation cluster_analysis Data Analysis p_prep Protein Expression & Purification sol Solubilization in C12E7 p_prep->sol l_prep Ligand Preparation spr Surface Plasmon Resonance (SPR) l_prep->spr itc Isothermal Titration Calorimetry (ITC) l_prep->itc mst Microscale Thermophoresis (MST) l_prep->mst sol->spr sol->itc sol->mst kinetics Kinetics (kon, koff) spr->kinetics affinity Affinity (Kd) spr->affinity thermo Thermodynamics (ΔH, ΔS) itc->thermo itc->affinity mst->affinity technique_comparison cluster_output Primary Outputs SPR Surface Plasmon Resonance (SPR) Measures change in refractive index Provides real-time kinetics (kon, koff) Kd Affinity (Kd) SPR->Kd Kinetics Kinetics SPR->Kinetics ITC Isothermal Titration Calorimetry (ITC) Measures heat change upon binding Provides full thermodynamic profile ITC->Kd Thermo Thermodynamics ITC->Thermo MST Microscale Thermophoresis (MST) Measures movement in a temperature gradient Low sample consumption MST->Kd membrane_mimetics cluster_detergents Detergent-based cluster_detergent_free Detergent-free micelle Detergent Micelle (e.g., C12E7, DDM) protein_micelle Protein in Micelle micelle->protein_micelle Encapsulates protein nanodisc Nanodisc protein_nanodisc Protein in Nanodisc nanodisc->protein_nanodisc Embeds protein amphipol Amphipol protein_amphipol Protein in Amphipol amphipol->protein_amphipol Wraps protein

References

A Comparative Analysis of Dodecylheptaglycol (C12E7) and C12E8 for Protein Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of high-resolution protein structures, the selection of an appropriate detergent is a critical step, particularly for membrane proteins. This guide provides a comparative overview of two closely related non-ionic detergents, Dodecylheptaglycol (C12E7) and Octaethylene glycol monododecyl ether (C12E8), to aid researchers in making informed decisions for their crystallization experiments. While direct comparative studies are limited, this document compiles available physicochemical data and contextual information on their use in structural biology.

Physicochemical Properties: A Head-to-Head Comparison

The choice of detergent is often guided by its physicochemical properties, which influence micelle formation and protein-detergent complex stability. Below is a summary of the key properties of C12E7 and C12E8.

PropertyThis compound (C12E7)Octaethylene glycol monododecyl ether (C12E8)
Molecular Formula C26H54O8C28H58O9
Molecular Weight ( g/mol ) 494.7[1]538.76
Critical Micelle Concentration (CMC) in H2O 0.069 mM[1]0.09 mM[2]
Micelle Molecular Weight (kDa) Not explicitly found in searches~66[2]
Aggregation Number Not explicitly found in searchesNot explicitly found in searches
Detergent Class Non-ionic, Polyoxyethylene GlycolNon-ionic, Polyoxyethylene Glycol

Performance in Protein Crystallization

Both C12E7 and C12E8 belong to the polyoxyethylene glycol ether class of non-ionic detergents, which are considered mild and are effective at solubilizing membrane proteins while preserving their native structure.

Octaethylene glycol monododecyl ether (C12E8) has been successfully employed in the purification and crystallization of several membrane proteins, notably ABC transporters and P-type ATPases.[2] Its utility in forming well-ordered crystals is attributed to its ability to form a compact detergent belt around the protein.

Information regarding the specific use of This compound (C12E7) in protein crystallization is less prevalent in the reviewed literature, making a direct performance comparison challenging. However, its similar chemical structure and slightly lower CMC compared to C12E8 suggest it could be a viable alternative, potentially offering different solubilization or crystallization characteristics that may be beneficial for specific target proteins. The choice between C12E7 and C12E8 may, therefore, depend on empirical screening for a given membrane protein.

Experimental Protocols

The following is a generalized experimental protocol for membrane protein crystallization using polyoxyethylene glycol detergents like C12E7 or C12E8, based on the widely used vapor diffusion method.

1. Protein Purification and Detergent Exchange:

  • The target membrane protein should be expressed and purified to homogeneity (>95%).

  • During the final purification steps (e.g., size-exclusion chromatography), the detergent should be exchanged to either C12E7 or C12E8 at a concentration 2-5 times its CMC.

  • The final protein concentration should be in the range of 5-10 mg/mL.

2. Crystallization Screening:

  • Method: Hanging drop or sitting drop vapor diffusion.

  • Drops: Mix 1 µL of the protein-detergent complex with 1 µL of the reservoir solution.

  • Reservoir: Use a sparse matrix of crystallization conditions, varying precipitant (e.g., PEGs, salts), pH, and additives.

  • Incubation: Incubate plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several weeks.

3. Optimization of Crystallization Conditions:

  • Once initial crystals are obtained, optimize conditions by fine-tuning the concentrations of the precipitant, protein, and detergent, as well as the pH.

  • Consider the use of additives (e.g., small amphiphiles, salts) which can sometimes improve crystal quality.

Visualizing the Context: Signaling Pathways

To provide a biological context for the types of proteins often crystallized using these detergents, the following diagrams illustrate the signaling pathways of an ABC transporter and a G-protein coupled receptor (GPCR).

ABC_Transporter_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TMD1 TMD1 TMD1->TMD1 TMD2 TMD2 TMD1->TMD2 4. Conformational Change (Outward) Substrate_in Substrate TMD1->Substrate_in 5. Substrate Release TMD2->TMD1 4. Conformational Change (Outward) TMD2->TMD2 NBD1 NBD1 NBD1->NBD1 NBD2 NBD2 NBD1->NBD2 3. Dimerization NBD1->NBD2 7. Reset ADP1 ADP + Pi NBD1->ADP1 6. ATP Hydrolysis ADP2 ADP + Pi NBD1->ADP2 6. ATP Hydrolysis NBD2->NBD1 7. Reset NBD2->NBD2 NBD2->ADP1 6. ATP Hydrolysis NBD2->ADP2 6. ATP Hydrolysis ATP1 ATP ATP1->NBD1 2. ATP Binding ATP2 ATP ATP2->NBD2 Substrate_out Substrate Substrate_out->TMD1 1. Binding

Caption: Mechanism of an ABC Transporter.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein 2. Activation G_alpha Gα-GTP G_Protein->G_alpha 3. Dissociation G_beta_gamma Gβγ G_Protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector 4. Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 5. Production PKA Protein Kinase A Second_Messenger->PKA 6. Activation Cellular_Response Cellular Response PKA->Cellular_Response 7. Phosphorylation Ligand Ligand Ligand->GPCR 1. Binding

Caption: A generalized G-Protein Coupled Receptor signaling cascade.

Conclusion

Both this compound (C12E7) and Octaethylene glycol monododecyl ether (C12E8) are valuable tools in the challenging field of membrane protein crystallization. C12E8 has a more established track record, particularly for certain classes of membrane proteins. While specific comparative data for C12E7 is limited, its similar properties make it a worthy candidate for screening, especially when C12E8 does not yield satisfactory results. The ultimate choice of detergent will always depend on the specific properties of the target protein and will likely be determined through empirical screening. This guide provides a foundational dataset to inform the design of such screening experiments.

References

Safety Operating Guide

Proper Disposal of Dodecylheptaglycol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for the safe and compliant disposal of dodecylheptaglycol, ensuring the protection of personnel and the environment.

This compound, also known as Heptaethylene Glycol Monododecyl Ether or Laureth-7, is a non-ionic surfactant widely used in research and drug development.[1] Due to its chemical properties and potential environmental impact, proper disposal is crucial. This document provides a step-by-step guide for the safe handling and disposal of this compound waste in a laboratory setting.

Hazard Profile

Understanding the hazards associated with this compound is the first step in safe disposal. While a specific Safety Data Sheet (SDS) with comprehensive disposal information was not found, data for similar polyglycol ethers indicate the following potential hazards:

Hazard StatementClassification
Harmful if swallowedAcute toxicity, Oral
Causes serious eye irritationSerious eye damage/eye irritation
Very toxic to aquatic lifeHazardous to the aquatic environment, Acute
Very toxic to aquatic life with long lasting effectsHazardous to the aquatic environment, Chronic

This data is based on SDS for similar polyethylene (B3416737) glycol monododecyl ethers and should be used as a precautionary guideline.[2]

Disposal Decision Workflow

The following workflow provides a systematic approach to the disposal of this compound waste.

start Start: this compound Waste Generated assess_contamination Assess Contamination Level: - Pure/Concentrated? - Dilute Solution? - Mixed with other hazardous chemicals? start->assess_contamination pure_concentrated Pure or Concentrated this compound assess_contamination->pure_concentrated Pure/ Concentrated dilute_solution Dilute Aqueous Solution assess_contamination->dilute_solution Dilute mixed_waste Mixed with Other Hazardous Waste assess_contamination->mixed_waste Mixed no_drain DO NOT pour down the drain. pure_concentrated->no_drain dilute_solution->no_drain mixed_waste->no_drain containerize Containerize in a labeled, sealed, and compatible waste container. consult_ehs Consult Institutional Environmental Health & Safety (EHS) for guidance. containerize->consult_ehs no_drain->containerize tclp_test Consider Toxicity Characteristic Leaching Procedure (TCLP) test if required by EHS. consult_ehs->tclp_test dispose_hazardous Dispose as Hazardous Waste via certified waste management provider. tclp_test->dispose_hazardous end End: Proper Disposal Complete dispose_hazardous->end

Caption: Decision workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Protocol

Based on general best practices for chemical and glycol waste disposal, the following protocol should be followed:

  • Characterize the Waste: Determine if the this compound waste is in a pure or concentrated form, a dilute aqueous solution, or mixed with other chemicals. This initial assessment is critical for proper segregation.

  • Segregation and Containerization:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Collect the waste in a designated, leak-proof container that is chemically compatible with the substance.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound").

    • Keep the container securely closed except when adding waste.[3]

  • Avoid Sewer Disposal: Due to its high toxicity to aquatic life, this compound should never be disposed of down the drain.[2][4] Even in dilute solutions, the long-lasting effects on the environment can be significant.

  • Consult with Environmental Health & Safety (EHS): Always adhere to your institution's specific hazardous waste disposal procedures. Contact your EHS department to determine the proper disposal route. They can provide information on:

    • Waste pickup schedules.

    • Specific labeling requirements.

    • Whether a Toxicity Characteristic Leaching Procedure (TCLP) is necessary to classify the waste. The TCLP can determine if the waste contains heavy metals or other toxic constituents that could leach into groundwater.[4]

  • Arrange for Professional Disposal: this compound waste must be disposed of through a licensed hazardous waste management company.[4] Your EHS department will typically manage this process. Ensure that a hazardous waste manifest is used to track the waste from your facility to its final disposal site.[4]

  • Disposal of Empty Containers:

    • Thoroughly empty the original container.

    • The first rinse of the container should be collected and disposed of as hazardous waste.[3]

    • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[3] Given the aquatic toxicity of this compound, it is prudent to follow this more stringent guideline.

    • After thorough rinsing and air-drying, the container can often be disposed of as non-hazardous waste, but confirm this with your institutional guidelines.

Waste Minimization

In line with responsible laboratory practice, researchers should strive to minimize the generation of this compound waste:

  • Purchase only the amount of the chemical that is needed for your experiments.

  • Design experiments to use the smallest possible volume of the substance.

  • Do not contaminate the stock container.

By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, contributing to a safer laboratory environment and protecting our ecosystems.

References

Safeguarding Your Research: A Guide to Handling Dodecylheptaglycol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use By Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Dodecylheptaglycol (CAS 3055-97-8), also known as Heptaethylene Glycol Monododecyl Ether or Laureth-7. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.

Essential Safety Information

This compound is a non-ionic surfactant widely used in various industrial and research applications. While valuable, it presents certain hazards that necessitate careful handling. It can cause serious eye irritation and may be harmful if swallowed. Furthermore, it is very toxic to aquatic life, making proper disposal paramount.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact.
Body Protection Laboratory coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.
Respiratory Protection Generally not required in a well-ventilated area. Use a NIOSH-approved respirator if aerosols are generated or if working in a poorly ventilated space.Minimizes inhalation of any aerosols or mists.
Quantitative Data Summary

The following table summarizes key quantitative data for this compound:

PropertyValue
CAS Number 3055-97-8
Molecular Formula C₂₆H₅₄O₈
Molecular Weight 494.7 g/mol
Appearance Liquid or low-melting solid
Boiling Point 553.9 °C at 760 mmHg
Melting Point 27-29 °C
Flash Point 27 °C
Density 0.99 g/cm³

Operational and Disposal Plans

Strict adherence to the following step-by-step procedures is crucial for the safe handling and disposal of this compound.

Handling and Storage Protocol
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Contact: Prevent contact with eyes, skin, and clothing by wearing the appropriate PPE.

  • Hygiene: Wash hands thoroughly with soap and water after handling.

  • Storage: Store in a tightly closed, properly labeled container in a cool, dry place away from incompatible materials.

Spill Cleanup Procedure

In the event of a spill, follow these steps:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Increase ventilation to the area.

  • Contain: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[1] Place absorbent material around the periphery of the spill and work inwards.[2]

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water.[3]

  • Dispose: Dispose of the contaminated absorbent material and cleaning supplies as hazardous waste.

Disposal Plan

Waste this compound:

  • Collect all waste this compound in a clearly labeled, sealed container.

  • Do not mix with other waste streams.

  • Arrange for disposal through a licensed hazardous waste disposal company.

  • Under no circumstances should this compound be disposed of down the drain or in the regular trash due to its high toxicity to aquatic life.

Empty Container Disposal:

  • Triple Rinse: Thoroughly rinse the empty container three times with a suitable solvent (e.g., water).

  • Collect Rinsate: The first rinseate must be collected and disposed of as hazardous chemical waste.[4][5]

  • Deface Label: Completely deface or remove the original label.

  • Final Disposal: Once clean and the label is removed, the container can be disposed of in the regular trash or recycled, depending on local regulations.[4][5][6] For glass containers, it is often recommended to dispose of them in a broken glass receptacle.[4][5]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

Dodecylheptaglycol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_vent Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_vent handling_weigh Weigh or Measure This compound prep_vent->handling_weigh handling_use Perform Experimental Procedure handling_weigh->handling_use cleanup_decontaminate Decontaminate Glassware and Work Surfaces handling_use->cleanup_decontaminate cleanup_waste Collect Waste This compound handling_use->cleanup_waste disposal_container Dispose of Empty Container (Triple Rinse) handling_use->disposal_container cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe disposal_waste Dispose of Chemical Waste (Licensed Contractor) cleanup_waste->disposal_waste end End cleanup_ppe->end disposal_container->cleanup_ppe disposal_waste->end start Start start->prep_ppe

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dodecylheptaglycol
Reactant of Route 2
Reactant of Route 2
Dodecylheptaglycol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.